(+)-Fucose
描述
Structure
3D Structure
属性
IUPAC Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNRSAQSRJVSB-DPYQTVNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883994 | |
| Record name | (+)-Fucose | |
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Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | D-Fucose | |
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CAS No. |
3615-37-0, 7724-73-4 | |
| Record name | (+)-Fucose | |
| Source | CAS Common Chemistry | |
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| Record name | DL-Fucose | |
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| Record name | D-Fucose | |
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| Record name | D-Galactose, 6-deoxy- | |
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| Record name | (+)-Fucose | |
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| Record name | D-fucose | |
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| Record name | FUCOSE, D- | |
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Foundational & Exploratory
An In-depth Technical Guide to the Structure and Stereochemistry of (+)-Fucose
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Fucose, a deoxyhexose monosaccharide, plays a pivotal role in a multitude of biological processes, including cell adhesion, signal transduction, and immune responses. Its unique structural and stereochemical features are fundamental to its function in complex glycans. This technical guide provides a comprehensive overview of the structure, stereochemistry, physicochemical properties, and analytical methodologies for this compound, tailored for professionals in research and drug development.
Introduction
This compound, systematically known as 6-deoxy-L-galactose, is an L-series sugar that is a common constituent of N- and O-linked glycans and glycolipids in mammals, insects, and plants.[1] Unlike most other sugars in mammals, which are in the D-configuration, the L-configuration of fucose is a distinguishing feature.[1] Its structure is further characterized by the absence of a hydroxyl group at the C-6 position, classifying it as a deoxy sugar.[1] This guide will delve into the precise stereochemical nature of this compound, its conformational representations, and its involvement in significant biological pathways.
Structure and Stereochemistry
The chemical formula for this compound is C₆H₁₂O₅.[1] Its structure is based on a galactose scaffold, with the key difference being the deoxygenation at the C-6 position, which bears a methyl group instead of a hydroxymethyl group.
Fischer Projection and Stereochemical Configuration
In its open-chain form, the stereochemistry of this compound can be represented by a Fischer projection. The absolute configuration of the chiral centers determines its L-designation. The stereochemical configuration at each chiral carbon is as follows:
-
C-2: S
-
C-3: R
-
C-4: R
-
C-5: S
The IUPAC name for the open-chain form is (2S,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-methylhexanal. The L-configuration is determined by the orientation of the hydroxyl group on the highest numbered chiral center (C-5), which is on the left in the Fischer projection.
Cyclic Structures: Haworth and Chair Conformations
In solution, this compound predominantly exists in a cyclic pyranose form, resulting from the intramolecular hemiacetal formation between the C-1 aldehyde and the C-5 hydroxyl group. This cyclization creates a new stereocenter at C-1, the anomeric carbon, giving rise to two anomers: α-L-fucopyranose and β-L-fucopyranose.
Haworth Projections: These are convenient for representing the cyclic structure and the orientation of the substituents. In the α-anomer, the anomeric hydroxyl group is axial (pointing down in the standard representation of an L-sugar), while in the β-anomer, it is equatorial (pointing up).
Chair Conformations: The pyranose ring of fucose adopts a more stable chair conformation. For L-sugars, the ¹C₄ conformation is generally more stable. In this conformation, the bulky C-5 methyl group occupies an equatorial position, minimizing steric hindrance.
Below is a DOT script to visualize the Fischer, Haworth, and Chair representations of this compound.
Note: The DOT script above is a template. Actual images for Haworth and Chair projections would need to be generated and linked. Due to the limitations of the current environment, placeholder image paths are used.
Caption: Representations of this compound.
Physicochemical Properties
The quantitative physicochemical properties of this compound are crucial for its handling, formulation, and analysis in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₅ | [1] |
| Molar Mass | 164.16 g/mol | [1] |
| Melting Point | 150-153 °C | [2] |
| Specific Rotation [α]D | -75.6° (c=2, H₂O) | [3] |
| Solubility in Water | 985 mg/mL | [4] |
| Appearance | White crystalline powder | [2] |
Experimental Protocols for Structural Characterization
The determination of the structure and stereochemistry of this compound relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of fucose in solution, including the anomeric configuration and the conformation of the pyranose ring.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O). For the observation of exchangeable protons (hydroxyl groups), a solvent system such as 85:15 H₂O:acetone-d₆ can be used at low temperatures (e.g., 5 °C).[5]
-
¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. The anomeric protons (H-1) of the α and β forms will appear as distinct signals in the downfield region (typically δ 4.5-5.5 ppm).[5] The ratio of the integrals of these signals provides the equilibrium ratio of the anomers.
-
¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum. The anomeric carbon (C-1) signals for the α and β forms will be distinct (typically δ 90-100 ppm).[5]
-
2D NMR Spectroscopy (COSY, TOCSY, HSQC, HMBC, NOESY):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and assign the ring protons.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons and confirming the overall structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, which is crucial for conformational analysis (e.g., distinguishing between axial and equatorial protons in the chair conformation).[5]
-
X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of this compound, confirming the absolute configuration of its stereocenters.
Methodology:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution (e.g., in water or an alcohol-water mixture).
-
Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of liquid nitrogen. Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).[6]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure. The absolute configuration can be determined from anomalous dispersion effects if a heavy atom is not present.
Below is a DOT script for a generalized experimental workflow for the structural elucidation of this compound.
Caption: Experimental workflow for fucose analysis.
Biological Significance and Signaling Pathways
This compound is a key component of many biologically important glycans and is involved in various signaling pathways. Fucosylation, the enzymatic addition of fucose to glycans, is critical for their function.
Fucose Metabolism
Mammalian cells can synthesize GDP-fucose, the activated form of fucose used by fucosyltransferases, through two main pathways: the de novo pathway and the salvage pathway.
-
De novo pathway: GDP-mannose is converted to GDP-fucose through a series of enzymatic reactions.[7]
-
Salvage pathway: Free fucose from extracellular sources or lysosomal degradation is converted to fucose-1-phosphate and then to GDP-fucose.[7]
Role in Notch Signaling
O-fucosylation plays a crucial role in the Notch signaling pathway, which is essential for cell-fate decisions during development. The enzyme POFUT1 (Protein O-fucosyltransferase 1) adds O-fucose to conserved serine or threonine residues within the epidermal growth factor-like (EGF) repeats of the Notch receptor.[8][9] This modification is necessary for the proper folding and function of Notch and can be further elongated to a tetrasaccharide, which modulates the binding of Notch to its ligands, such as Delta and Serrate/Jagged.[9]
Below is a DOT script representing a simplified overview of the role of fucose in the Notch signaling pathway.
Caption: Fucose in Notch signaling.
Conclusion
The distinct stereochemistry and structure of this compound are central to its diverse and critical roles in biology. A thorough understanding of its properties and the methods for its characterization is indispensable for researchers and professionals in drug development, particularly in the fields of glycobiology, oncology, and immunology. This guide provides a foundational reference for the continued investigation and utilization of this important monosaccharide.
References
- 1. Fucose - Wikipedia [en.wikipedia.org]
- 2. L-Fucose | 2438-80-4 [chemicalbook.com]
- 3. asiaresearchnews.com [asiaresearchnews.com]
- 4. alpha-L-fucose | C6H12O5 | CID 439554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification, crystallization and preliminary X-ray characterization of the human GTP fucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and transportation pathways of GDP-fucose that are required for the O-fucosylation of Notch - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-De-novo-Biosynthesis-of-GDP-Fucose
Abstract: Guanosine diphosphate (B83284) (GDP)-L-fucose is an essential activated sugar donor required for the fucosylation of glycoconjugates, a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Dysregulation of fucosylation is implicated in pathologies such as cancer and inflammation. In mammalian cells, GDP-fucose is primarily synthesized via the de novo pathway. This technical guide provides an in-depth exploration of this pathway, including its enzymatic steps, regulatory mechanisms, quantitative data, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this vital metabolic route.
The De Novo Pathway of GDP-Fucose Biosynthesis
The de novo pathway is the principal route for GDP-fucose synthesis in the cytosol, accounting for approximately 90% of the total cellular pool.[1][2] It is a two-enzyme process that converts GDP-D-mannose into GDP-L-fucose.
The pathway consists of two sequential enzymatic reactions:
-
Dehydration: GDP-D-mannose is converted to the intermediate GDP-4-keto-6-deoxy-D-mannose. This reaction is catalyzed by the enzyme GDP-mannose 4,6-dehydratase (GMD) .[3]
-
Epimerization and Reduction: The intermediate, GDP-4-keto-6-deoxy-D-mannose, undergoes a C3/C5 epimerization followed by an NADPH-dependent reduction at C4 to form the final product, GDP-L-fucose. Both of these steps are catalyzed by a single bifunctional enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase , commonly known as FX protein or TSTA3 .[4][5]
The overall conversion is a multi-step process involving oxidation, dehydration, epimerization, and reduction, tightly controlled by these two key enzymes.[3]
Key Enzymes and Mechanisms
GDP-Mannose 4,6-Dehydratase (GMD)
GMD (EC 4.2.1.47) is the first and often rate-limiting enzyme in the pathway.[1] It catalyzes a complex reaction involving an intramolecular oxidation-reduction and dehydration. The mechanism proceeds in three main steps, utilizing a tightly bound NADP+ cofactor:[6]
-
Oxidation: The C4 hydroxyl group of GDP-mannose is oxidized by the bound NADP+ to form a 4-keto intermediate.
-
Dehydration: A water molecule is eliminated from C5 and C6, forming a 4-keto-5,6-ene intermediate.
-
Reduction: The intermediate is reduced at C6 by the newly formed NADPH, yielding the product GDP-4-keto-6-deoxy-D-mannose and regenerating the enzyme-bound NADP+.[6]
Human GMD exists as a homodimer, and its activity is crucial for providing the substrate for the subsequent step in the pathway.[7]
GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX/TSTA3)
The second enzyme, FX (EC 1.1.1.271), is a bifunctional protein that performs the final two transformations to produce GDP-L-fucose.[4][8]
-
Epimerization: The enzyme first catalyzes the epimerization at both C3 and C5 of the GDP-4-keto-6-deoxy-D-mannose intermediate. This stereo-conversion changes the sugar from the D- to the L-configuration.[9]
-
Reduction: Subsequently, the reductase domain of the FX protein catalyzes the NADPH-dependent reduction of the keto group at C4, yielding the final product, GDP-L-fucose.[9]
Like GMD, the FX protein functions as a homodimer.[10] Interestingly, there is evidence that GMD and FX can physically interact, and this interaction may be required to maintain GMD in a stable and active form.[11][12]
Regulation of the Pathway
The de novo pathway is tightly regulated to maintain cellular homeostasis of GDP-fucose. The primary mechanism of regulation is feedback inhibition . The final product of the pathway, GDP-L-fucose, acts as an allosteric inhibitor of the first enzyme, GMD.[13] This ensures that the production of GDP-fucose is attenuated when cellular levels are sufficient, preventing wasteful expenditure of metabolic resources.
Quantitative Data
Quantitative analysis of the enzymes and metabolites in the de novo pathway is crucial for understanding its dynamics and regulation.
Table 1: Enzyme Kinetic Parameters
Kinetic parameters for the human enzymes are provided where available. Note that values can vary depending on assay conditions and enzyme source.
| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| GMD | Human (recombinant) | GDP-D-mannose | ~10-20 | ~5-10 | [7][14] |
| FX (TSTA3) | Human (recombinant) | GDP-4-keto-6-deoxy-D-mannose | N/A | N/A | [4][10] |
| FX (TSTA3) | E. coli | GDP-4-keto-6-deoxy-D-mannose | 12 | 1.8 | [9] |
Table 2: Intracellular GDP-Fucose Concentrations
Concentrations are highly dependent on cell type and culture conditions. The following data were reported for Human Embryonic Kidney (HEK) 293T cells.
| Cell Line / Condition | Intracellular GDP-Fucose Concentration (µM) | Reference |
| Wild-Type (HEK293T) | ~30 - 50 | [3] |
| Wild-Type + 5mM Fucose (Salvage Pathway active) | ~500 | [3] |
| GMDS Knockout (GMDSKO) | ~3 | [3] |
| GMDS Knockout + 5mM Fucose | ~500 | [3] |
| TSTA3 Knockout (TSTA3KO) | ~0 | [3] |
| TSTA3 Knockout + 5mM Fucose | ~2000 | [3][15] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of the GDP-fucose biosynthesis pathway.
Protocol 1: Expression and Purification of Recombinant GMD and FX
Objective: To produce purified GMD and FX enzymes for use in in vitro assays.
Methodology:
-
Cloning: The human cDNA for GMDS or TSTA3 is cloned into a bacterial expression vector (e.g., pET series) containing an affinity tag, such as a polyhistidine (His)-tag.
-
Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium (e.g., LB broth with appropriate antibiotic). The culture is grown at 37°C with shaking to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors) and lysed by sonication on ice.
-
Purification: The lysate is clarified by high-speed centrifugation. The soluble fraction (supernatant) is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged protein is then eluted using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analysis and Storage: The purity of the eluted fractions is assessed by SDS-PAGE. Pure fractions are pooled, dialyzed against a storage buffer (e.g., containing glycerol), and stored at -80°C.
Protocol 2: In Vitro GMD and FX Enzyme Activity Assay
Objective: To quantify the enzymatic conversion of GDP-mannose to GDP-fucose in vitro.
Methodology:
-
Reaction Setup: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.5). The mixture should contain:
-
Purified recombinant GMD and FX enzymes.
-
Substrate: GDP-D-mannose (e.g., 0.1 mM).
-
Cofactors: NADP+ (catalytic amount, as it's regenerated) and NADPH (e.g., 0.5 mM).
-
-
Incubation: Initiate the reaction by adding the enzymes. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by heat inactivation (e.g., boiling for 3 minutes) or by adding a quenching agent like cold acetonitrile (B52724) or perchloric acid.
-
Analysis: Centrifuge the quenched reaction to pellet precipitated proteins. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrate (GDP-mannose), intermediate, and product (GDP-fucose).
-
Calculation: Enzyme activity can be calculated based on the amount of product formed over time.
Protocol 3: Quantification of Intracellular GDP-Fucose by HPLC
Objective: To measure the endogenous concentration of GDP-fucose in cultured cells.
Methodology:
-
Cell Harvesting: Harvest a known number of cultured cells (e.g., 1-5 million). Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove medium components.
-
Extraction: Lyse the cells and extract nucleotide sugars by adding a cold extraction solution (e.g., 70% acetonitrile in water) and incubating on ice.
-
Clarification: Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cellular debris and proteins.
-
Sample Preparation: Transfer the supernatant to a new tube and dry it completely using a vacuum centrifuge.
-
HPLC Analysis: Reconstitute the dried extract in a known volume of HPLC mobile phase. Inject the sample onto an HPLC system equipped with a suitable column (e.g., ion-pairing reverse-phase column) and a UV detector set to ~254 nm.
-
Quantification: Identify the GDP-fucose peak based on its retention time compared to an authentic standard. Quantify the peak area and determine the concentration by comparing it against a standard curve generated with known concentrations of GDP-fucose. The final intracellular concentration is calculated based on the initial cell number and reconstitution volume.
Conclusion and Future Directions
The de novo biosynthesis pathway is the primary and indispensable source of GDP-fucose for cellular fucosylation. Its two key enzymes, GMD and FX, represent critical nodes for the regulation of this process. A thorough understanding of their mechanisms, kinetics, and regulation is vital for fields ranging from glycobiology to drug development. Given the established role of aberrant fucosylation in disease, particularly cancer, the enzymes of the de novo pathway are attractive targets for therapeutic intervention. Future research will likely focus on developing specific and potent inhibitors of GMD and FX to modulate fucosylation for therapeutic benefit and to further dissect the complex roles of fucosylated glycans in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TSTA3 - Wikipedia [en.wikipedia.org]
- 5. GFUS GDP-L-fucose synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. A Parsimonious Mechanism of Sugar Dehydration by Human GDP-Mannose-4,6-dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural and enzymatic characterization of human recombinant GDP-D-mannose-4,6-dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GDP-4-keto-6-deoxy-D-mannose epimerase/reductase from Escherichia coli, a key enzyme in the biosynthesis of GDP-L-fucose, displays the structural characteristics of the RED protein homology superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. [PDF] Interaction of GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase with GDP-mannose-4,6-dehydratase stabilizes the enzyme activity for formation of GDP-fucose from GDP-mannose. | Semantic Scholar [semanticscholar.org]
- 12. Interaction of GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase with GDP-mannose-4,6-dehydratase stabilizes the enzyme activity for formation of GDP-fucose from GDP-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 14. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 15. GDP‐fucose transporter SLC35C1: a potential regulatory role in cytosolic GDP‐fucose and fucosylated glycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Salvage Pathway of (+)-Fucose Metabolism: A Technical Guide for Researchers
Abstract
L-fucose, a deoxyhexose monosaccharide, plays a critical role in a multitude of physiological and pathological processes, including cell adhesion, signaling, and cancer metastasis. The incorporation of fucose into glycoconjugates is mediated by fucosyltransferases, which utilize GDP-L-fucose as the donor substrate. Mammalian cells have two main pathways for the synthesis of GDP-L-fucose: the de novo pathway and the salvage pathway. While the de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose, the salvage pathway provides an efficient mechanism to recycle free L-fucose derived from dietary sources or the catabolism of fucosylated glycoconjugates. This technical guide provides an in-depth exploration of the core components and regulatory aspects of the L-fucose salvage pathway. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic route. The guide includes detailed summaries of quantitative data, experimental protocols for key enzymatic assays, and visualizations of the pathway and experimental workflows.
Introduction
The fucose salvage pathway is a two-step enzymatic process that converts free L-fucose into the activated sugar nucleotide GDP-L-fucose.[1] This pathway is crucial for cellular economy, allowing for the reutilization of fucose and supplementing the GDP-L-fucose pool, which is predominantly maintained by the de novo pathway.[2][3] The salvage pathway gains particular importance in scenarios where the de novo pathway is compromised or when there is an influx of exogenous fucose.[4] The two key enzymes in this pathway are fucokinase (FCSK) and GDP-L-fucose pyrophosphorylase (FPGT) .[2][5] Understanding the kinetics, regulation, and experimental interrogation of these enzymes is paramount for fields ranging from glycobiology to therapeutic development.
The Core Pathway: Enzymes and Intermediates
The salvage pathway for L-fucose metabolism is a cytoplasmic process that proceeds as follows:
-
Phosphorylation of L-fucose: Free L-fucose is phosphorylated at the C1 position by fucokinase (FCSK) , utilizing ATP as a phosphate (B84403) donor, to yield β-L-fucose-1-phosphate and ADP.[6][7] It has been established that fucokinase specifically acts on the β-anomer of L-fucose.[5]
-
Synthesis of GDP-L-fucose: GDP-L-fucose pyrophosphorylase (FPGT) , also known as fucose-1-phosphate guanylyltransferase, catalyzes the reaction between β-L-fucose-1-phosphate and guanosine (B1672433) triphosphate (GTP) to produce GDP-L-fucose and pyrophosphate (PPi).[8][9]
The resulting GDP-L-fucose is the universal donor substrate for all fucosyltransferases, which incorporate fucose into a variety of glycoconjugates in the Golgi apparatus.[1]
Quantitative Data Presentation
A thorough understanding of the enzymatic components of the fucose salvage pathway requires a comparative analysis of their kinetic parameters. The following tables summarize key quantitative data for fucokinase and GDP-L-fucose pyrophosphorylase from various sources.
Table 1: Kinetic Parameters of Fucokinase (FCSK)
| Organism/Tissue | Substrate | Km (mM) | Vmax | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement |
| Pig Kidney | L-Fucose | 0.02 | Not Reported | 8.5 | Not Reported | Mg2+, Mn2+ |
| Pig Kidney | ATP | 0.1 | Not Reported | 8.5 | Not Reported | Mg2+, Mn2+ |
| Rat Liver | L-Fucose | 0.04 | Not Reported | 7.5 | Not Reported | Mg2+ |
| Human (recombinant) | L-Fucose | Not Reported | Not Reported | Not Reported | Not Reported | Mg2+ |
| Bacteroides fragilis (bifunctional enzyme) | L-Fucose | Not Reported | Not Reported | 7.5-11.0 | Not Reported | Co2+, Fe2+, Mg2+, Mn2+, Zn2+ |
Note: Data for Vmax are often reported in units specific to the purification and assay conditions and are therefore not always directly comparable.
Table 2: Kinetic Parameters of GDP-L-fucose Pyrophosphorylase (FPGT)
| Organism/Tissue | Substrate | Km (mM) | Vmax | Optimal pH | Optimal Temperature (°C) | Divalent Cation Requirement |
| Pig Kidney | β-L-Fucose-1-Phosphate | 0.03 | Not Reported | 8.0 | Not Reported | Mg2+ |
| Pig Kidney | GTP | 0.1 | Not Reported | 8.0 | Not Reported | Mg2+ |
| Human (recombinant) | β-L-Fucose-1-Phosphate | Not Reported | Not Reported | Not Reported | Not Reported | Mg2+ |
| Human (recombinant) | GTP | Not Reported | Not Reported | Not Reported | Not Reported | Mg2+ |
| Bacteroides fragilis (bifunctional enzyme) | β-L-Fucose-1-Phosphate | Not Reported | Not Reported | 6.0-9.5 | Not Reported | Mg2+ |
| Bacteroides fragilis (bifunctional enzyme) | GTP | Not Reported | Not Reported | 6.0-9.5 | Not Reported | Mg2+ |
Experimental Protocols
The following sections provide detailed methodologies for the expression, purification, and activity assays of the key enzymes in the L-fucose salvage pathway.
Recombinant Enzyme Expression and Purification
A generic workflow for obtaining purified fucokinase or GDP-L-fucose pyrophosphorylase is presented below. This protocol can be adapted for various expression systems.
Protocol 1: Recombinant Protein Expression and Purification
-
Vector Construction: The gene encoding the target enzyme (FCSK or FPGT) is cloned into an appropriate expression vector, often with an affinity tag (e.g., His6-tag) to facilitate purification.
-
Transformation: The expression vector is transformed into a suitable host strain, such as E. coli BL21(DE3).[4]
-
Cell Growth and Induction: The transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) overnight.[4][10]
-
Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or a French press.[11]
-
Purification: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).[10][11] The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration, e.g., 20 mM).
-
Elution: The target protein is eluted with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole).
-
Buffer Exchange: The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove the eluting agent and for long-term stability.
-
Analysis: The purity of the protein is assessed by SDS-PAGE, and the protein concentration is determined using a method such as the Bradford assay.
Fucokinase (FCSK) Activity Assay
This assay measures the conversion of L-fucose to L-fucose-1-phosphate. A common method involves the use of radiolabeled L-fucose.
Protocol 2: Fucokinase Radioenzymatic Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
10 mM ATP
-
1 mM DTT
-
0.5 mM L-fucose
-
[3H]-L-fucose or [14C]-L-fucose (to a final specific activity of ~10,000 cpm/nmol)
-
-
Enzyme Reaction:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the purified fucokinase or cell lysate.
-
Incubate at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by heating at 100°C for 2 minutes or by adding an equal volume of cold 10% trichloroacetic acid (TCA).
-
-
Separation of Product:
-
The product, L-fucose-1-phosphate, is separated from the unreacted L-fucose. This can be achieved by anion-exchange chromatography (e.g., using a small Dowex-1-Cl- column).
-
Wash the column with water to remove unreacted fucose.
-
Elute the L-fucose-1-phosphate with a salt solution (e.g., 0.1 M HCl or a salt gradient).
-
-
Quantification:
-
The radioactivity in the eluted fractions containing L-fucose-1-phosphate is measured by liquid scintillation counting.
-
The amount of product formed is calculated based on the specific activity of the radiolabeled L-fucose.
-
GDP-L-fucose Pyrophosphorylase (FPGT) Activity Assay
The activity of FPGT can be measured in both the forward (GDP-L-fucose synthesis) and reverse (pyrophosphorolysis) directions. The forward reaction is more physiologically relevant.
Protocol 3: FPGT Coupled Spectrophotometric Assay
This assay couples the production of pyrophosphate (PPi) to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.
-
Coupling Enzyme System: This system includes:
-
Inorganic pyrophosphatase: to hydrolyze PPi to two molecules of inorganic phosphate (Pi).
-
A phosphate-quantifying system, for example, a commercially available kit that uses purine (B94841) nucleoside phosphorylase (PNP) and its substrate 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), which upon phosphorolysis releases a product with increased absorbance at 360 nm.
-
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
100 mM Tris-HCl, pH 8.0
-
10 mM MgCl2
-
1 mM GTP
-
1 mM L-fucose-1-phosphate
-
The coupling enzyme system components as per the manufacturer's instructions.
-
-
Enzyme Reaction:
-
Equilibrate the reaction mixture at 37°C in a spectrophotometer.
-
Initiate the reaction by adding the purified FPGT or cell lysate.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 360 nm for the MESG-based assay) over time.
-
-
Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance change, using the molar extinction coefficient of the product.
Quantification of Pathway Intermediates by HPLC
High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of the intermediates and the final product of the fucose salvage pathway.
Protocol 4: HPLC Analysis of L-fucose-1-phosphate and GDP-L-fucose
-
Sample Preparation:
-
Harvest cells or tissue and rapidly quench metabolism, for example, by flash-freezing in liquid nitrogen.
-
Extract metabolites using a cold extraction solution (e.g., 10% TCA or a methanol/chloroform/water mixture).
-
Neutralize the extract if an acidic extraction method was used.
-
Centrifuge to remove precipitated proteins and debris.
-
Filter the supernatant through a 0.22 µm filter before HPLC analysis.
-
-
HPLC Conditions:
-
Column: A strong anion-exchange (SAX) column is typically used for the separation of phosphorylated sugars and nucleotides.
-
Mobile Phase: A gradient of a low-concentration buffer (e.g., ammonium (B1175870) phosphate, pH 3.5) and a high-concentration buffer (e.g., ammonium phosphate with a higher salt concentration) is commonly employed.
-
Detection: UV detection at 254 nm is suitable for quantifying GDP-L-fucose due to the presence of the guanine (B1146940) base. L-fucose-1-phosphate does not have a strong UV chromophore and may require derivatization or be detected by other means, such as mass spectrometry (LC-MS).
-
-
Quantification:
Regulation and Interplay with the De Novo Pathway
The fucose salvage pathway does not operate in isolation. Its activity is intricately linked with the de novo pathway of GDP-L-fucose synthesis.[2][16] The de novo pathway converts GDP-D-mannose to GDP-L-fucose in a two-step reaction catalyzed by GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (FX or TSTA3).[17][18]
Several key points of regulation and interplay have been identified:
-
Feedback Inhibition: GDP-L-fucose, the end product of both pathways, is a known feedback inhibitor of GMD, the first enzyme of the de novo pathway.[19] This suggests that an active salvage pathway, by contributing to the cellular GDP-L-fucose pool, can downregulate the de novo synthesis route.
-
Substrate Availability: The salvage pathway is dependent on the availability of free L-fucose, which can be sourced from the diet or from the lysosomal degradation of endogenous glycoconjugates.[3][20]
-
Transcriptional Regulation: Studies have shown that the expression of the enzymes of both pathways can be regulated in response to cellular needs and external stimuli.[1]
-
Mutual Regulation: Recent evidence suggests a mutual regulatory relationship between the enzymes of the de novo and salvage pathways, indicating a more complex interplay than previously thought.[3][16]
Conclusion and Future Directions
The salvage pathway for L-fucose metabolism is a critical component of cellular glycan metabolism, providing a mechanism for the efficient recycling of fucose and contributing to the maintenance of the cellular GDP-L-fucose pool. The enzymes of this pathway, fucokinase and GDP-L-fucose pyrophosphorylase, represent potential targets for therapeutic intervention in diseases where fucosylation is dysregulated, such as cancer.[1][21]
Future research in this area will likely focus on several key aspects:
-
Structural Biology: High-resolution crystal structures of human fucokinase and GDP-L-fucose pyrophosphorylase will provide valuable insights into their catalytic mechanisms and aid in the design of specific inhibitors.[11]
-
Inhibitor Development: The development of potent and specific inhibitors for the enzymes of the salvage pathway will be crucial for dissecting the biological roles of this pathway and for exploring its therapeutic potential.[22][23][24]
-
Regulatory Networks: A deeper understanding of the complex regulatory networks that govern the interplay between the salvage and de novo pathways is needed. This includes investigating transcriptional, translational, and allosteric control mechanisms.
-
Cellular Compartmentation: The subcellular localization and potential for channeling of intermediates within the fucose metabolic pathways remain areas for further investigation.
This technical guide provides a solid foundation for researchers entering this exciting field and serves as a valuable resource for established scientists. The continued exploration of the L-fucose salvage pathway promises to uncover new fundamental insights into cellular metabolism and to open up new avenues for the development of novel therapeutics.
References
- 1. The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 4. scispace.com [scispace.com]
- 5. Fucokinase, its anomeric specificity and mechanism of phosphate group transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fucokinase - Wikipedia [en.wikipedia.org]
- 7. enzyme-database.org [enzyme-database.org]
- 8. GDP-L-fucose pyrophosphorylase. Purification, cDNA cloning, and properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystallization, preliminary X-ray crystallographic and cryo-electron microscopy analysis of a bifunctional enzyme fucokinase/l-fucose-1-P-guanylyltransferase from Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification, crystallization and preliminary X-ray characterization of the human GTP fucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biochemical characterization of GDP-L-fucose de novo synthesis pathway in fungus Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rupress.org [rupress.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. An Alkynyl-Fucose Halts Hepatoma Cell Migration and Invasion by Inhibiting GDP-Fucose-Synthesizing Enzyme FX, TSTA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of L-fucokinase from rat liver by L-fucose analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. C‐6‐Modified 2‐F‐Fucose Derivatives as Inhibitors of Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Role of (+)-Fucose in N-linked glycosylation
An In-depth Technical Guide on the Role of (+)-Fucose in N-linked Glycosylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that significantly influences protein folding, stability, trafficking, and function.[1][2][3] N-linked glycosylation, where glycans are attached to the asparagine (Asn) residue of an Asn-X-Ser/Thr sequon, is one of the most common forms. Fucosylation, the addition of the deoxyhexose sugar L-fucose, is a terminal modification in this process that plays a profound role in a multitude of biological events, including cell adhesion, signal transduction, and immune responses.[4][5][6][7]
This guide provides a comprehensive technical overview of the role of this compound, specifically in its biologically active L-fucose form, in N-linked glycosylation. We will delve into the biosynthetic pathways, enzymatic machinery, functional implications, and its significance in disease and therapeutic development.
Biosynthesis of GDP-L-Fucose: The Activated Fucose Donor
For fucose to be incorporated into glycans, it must first be activated into Guanosine Diphosphate-L-fucose (GDP-fucose). Mammalian cells utilize two primary pathways for its synthesis: the de novo pathway and the salvage pathway.[8][9]
-
De Novo Pathway: This is the principal route for GDP-fucose synthesis. It begins with GDP-D-mannose, which is converted to GDP-fucose in a two-step enzymatic reaction within the cytosol.[10] The first step is catalyzed by GDP-mannose 4,6-dehydratase (GMD), and the second by GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX).[10][11]
-
Salvage Pathway: This pathway utilizes free L-fucose, which can be derived from extracellular sources or the lysosomal degradation of fucosylated glycoconjugates.[11] Free fucose is phosphorylated by fucose kinase (FUK) to fucose-1-phosphate, which is then converted to GDP-fucose by GDP-L-fucose pyrophosphorylase (FPGT).[10]
Recent studies suggest that GDP-fucose may exist in distinct cytoplasmic pools, and different fucosyltransferases may preferentially utilize GDP-fucose from different origins.[12][13]
References
- 1. Core Fucosylation Regulates the Function of Pre-BCR, BCR and IgG in Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Core fucosylation and its roles in gastrointestinal glycoimmunology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of fucosylation in digestive diseases and cancer - ecancer [ecancer.org]
- 7. bioengineer.org [bioengineer.org]
- 8. GDP-fucose biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Characterization of Fucosylated N-Glycans in Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
For an extended period, the consensus in the scientific community was that fungi, unlike plants and animals, did not incorporate fucose into their N-glycans. Fungal N-glycans were predominantly characterized as high-mannose or oligomannosidic structures. However, recent advancements in glycoanalytical techniques, particularly mass spectrometry, have led to the landmark discovery of fucosylated N-glycans in several fungal species, primarily within the phylum Basidiomycota (mushrooms).[1] This finding has opened new avenues for research into fungal glycobiology, with potential implications for understanding fungal physiology, host-pathogen interactions, and the development of novel therapeutics.
This technical guide provides a comprehensive overview of the discovery, quantitative analysis, and detailed experimental protocols for the characterization of these novel fucosylated N-glycans in fungi.
Discovery of a Novel Fucosylation in Fungi
The initial detection of fucosylated N-glycans in fungi was a significant departure from the established understanding of fungal glycosylation pathways.[1] Unlike the well-characterized core fucosylation in mammals, where fucose is attached to the innermost N-acetylglucosamine (GlcNAc) of the N-glycan core via an α1,6-linkage by α1,6-fucosyltransferase (FUT8), the fucosylation discovered in mushrooms presents a novel structural motif.[2][3][4]
In species such as the chanterelle (Cantharellus cibarius), detailed structural analysis revealed the presence of L-fucose in an α1,6-linkage to an α1,6-mannose residue within the oligomannosidic N-glycan structure.[1][5] This discovery was made possible through a combination of high-resolution analytical techniques, including mass spectrometry (MS), tandem MS (MS/MS), glycosidase digestion, and nuclear magnetic resonance (NMR) spectroscopy.[1][5]
Quantitative Distribution of Fucosylated N-Glycans in Fungi
Following the initial discovery, systematic screening of various fungal species has revealed that fucosylation of N-glycans is a widespread feature in many, but not all, mushrooms. The degree of fucosylation can vary significantly between species. Below is a summary of the quantitative data on N-glycan fucosylation in several mushroom species.
| Fungal Species | Common Name | Degree of Fucosylation (%) | Primary N-Glycan Type |
| Cantharellus cibarius | Chanterelle | 80 | Fucosylated Oligomannose |
| Boletus edulis | Porcini / Penny Bun | 75 | Fucosylated Oligomannose |
| Craterellus cornucopioides | Horn of Plenty | 60 | Fucosylated Oligomannose |
| Hydnum repandum | Wood Hedgehog | 50 | Fucosylated Oligomannose |
| Lactarius deterrimus | False Saffron Milkcap | 13 | Fucosylated Oligomannose |
| Agaricus bisporus | Common Mushroom | 0 | Oligomannose |
| Pleurotus ostreatus | Oyster Mushroom | 0 | Oligomannose |
| Lentinula edodes | Shiitake | 0 | Oligomannose |
Data sourced from Staudacher et al. (2011).[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation, analysis, and characterization of fucosylated N-glycans from fungal sources.
N-Glycan Release and Purification from Fungal Material
This protocol outlines the steps for the enzymatic release of N-glycans from fungal glycoproteins and their subsequent purification.
Materials:
-
Lyophilized fungal tissue
-
Denaturation Buffer: 5% (w/v) SDS, 0.4 M DTT in 1 M Tris-HCl, pH 8.5
-
Iodoacetamide (IAA) solution: 12 mg/mL in 0.6 M TRIS buffer pH 8.5
-
TPCK-treated trypsin
-
Ammonium (B1175870) bicarbonate (50 mM, pH 8.4)
-
Peptide-N-Glycosidase F (PNGase F)
-
C18 Sep-Pak cartridges
-
Milli-Q water
-
Solvents for C18 cleanup: 5% acetic acid, 20% 1-propanol, 40% 1-propanol, 100% 1-propanol, methanol
Procedure:
-
Homogenization and Reduction: Homogenize lyophilized fungal material. Resuspend the sample in denaturation buffer and incubate at 50°C for 1 hour to reduce disulfide bonds.[6]
-
Alkylation: Add IAA solution to the sample and incubate in the dark at room temperature for 1 hour to alkylate the free sulfhydryl groups.[6]
-
Dialysis: Dialyze the sample against 50 mM ammonium bicarbonate at 4°C for 16-24 hours, with three buffer changes, to remove detergents and other small molecules.[6]
-
Proteolytic Digestion: Lyophilize the dialyzed sample. Resuspend in 50 mM ammonium bicarbonate and add TPCK-treated trypsin. Incubate overnight at 37°C.[6]
-
Glycopeptide Cleanup: Acidify the reaction with 5% acetic acid. Condition a C18 Sep-Pak column with methanol, followed by 5% acetic acid. Load the sample onto the column. Wash with 5% acetic acid. Elute the glycopeptides with successive washes of 20%, 40%, and 100% 1-propanol. Pool the eluted fractions and lyophilize.[6]
-
N-Glycan Release: Resuspend the dried glycopeptides in 50 mM ammonium bicarbonate. Add PNGase F and incubate overnight at 37°C.[6][7]
-
Purification of Released N-Glycans: Acidify the reaction. Condition a new C18 Sep-Pak column. Load the sample. The N-glycans will be in the flow-through and the wash with 5% acetic acid. The peptides will bind to the column. Collect and pool the flow-through and wash fractions. Lyophilize the purified N-glycans.[6][8]
MALDI-TOF Mass Spectrometry Analysis
This protocol describes the preparation and analysis of purified N-glycans using MALDI-TOF MS.
Materials:
-
Purified N-glycan sample
-
MALDI Matrix: 2,5-dihydroxybenzoic acid (DHB) solution (10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation: Reconstitute the lyophilized N-glycan sample in a small volume of Milli-Q water.
-
Matrix-Sample Spotting (Dried-Droplet Method): Mix 1 µL of the N-glycan sample with 1 µL of the DHB matrix solution directly on the MALDI target plate.
-
Crystallization: Allow the mixture to air-dry at room temperature, allowing for co-crystallization of the sample and matrix.
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire spectra in the positive ion reflectron mode. The masses of the N-glycans are typically observed as sodium adducts ([M+Na]+).[9]
Enzymatic Digestion for Structural Confirmation
This protocol uses α-L-fucosidase to confirm the presence of fucose and determine its anomeric linkage.
Materials:
-
Purified N-glycan sample
-
α-L-fucosidase
-
Appropriate enzyme buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
Milli-Q water
Procedure:
-
Reaction Setup: Reconstitute the N-glycan sample in the appropriate enzyme buffer. Add α-L-fucosidase to the sample.
-
Incubation: Incubate the reaction mixture at 37°C for 16-24 hours.
-
Analysis: Analyze the digested sample by MALDI-TOF MS as described in section 3.2. A mass shift corresponding to the loss of a fucose residue (146 Da) confirms the presence of a terminally linked fucose with an α-anomeric configuration.[1]
Visualizations of Workflows and Pathways
Experimental Workflow for Fungal N-Glycan Analysis
Caption: Workflow for the analysis of fucosylated N-glycans in fungi.
Proposed N-Glycan Biosynthesis Pathway in Fungi with Fucosylation
While the precise enzymatic machinery is still under investigation, a logical pathway can be proposed based on the known N-glycosylation process and the newly discovered fucosylation.
References
- 1. Discovery and Structural Characterization of Fucosylated Oligomannosidic N-Glycans in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endoglycosidase and Glycoamidase Release of N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing human α-1,6-fucosyltransferase (FUT8) substrate specificity and structural similarities with related fucosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fresh and processed wild Cantharellus cibarius L. growing in West Siberia: food value [jfrm.ru]
- 5. Agaricus bisporus lectin binds mainly O-glycans but also N-glycans of human IgA subclasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
The Critical Role of Fucosylation in Orchestrating Cell-Cell Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a pivotal post-translational modification that profoundly influences a vast array of biological processes. This in-depth technical guide provides a comprehensive overview of the function of fucosylation in cell-cell recognition, a fundamental process governing tissue development, immune responses, and cancer metastasis. We delve into the molecular mechanisms, key enzymatic players, and the downstream signaling cascades modulated by fucosylated glycans. This whitepaper is designed to be a critical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of complex biological pathways to facilitate a deeper understanding and inspire novel therapeutic strategies targeting this crucial modification.
Introduction: The Fucose Code in Cellular Communication
Cell-cell recognition is the foundation of multicellular life, dictating how cells interact to form tissues, mount immune defenses, and maintain organismal homeostasis. This intricate communication is largely mediated by molecules on the cell surface, where glycoproteins and glycolipids present a dense and complex layer of carbohydrates known as the glycocalyx. Fucosylation, the attachment of the deoxyhexose L-fucose to these glycans, introduces a critical layer of structural and functional diversity.[1][2]
Fucose is typically found at the terminal position of glycan chains, predisposing it to be a key player in molecular recognition events.[2] The enzymes responsible for this modification, fucosyltransferases (FUTs), exhibit tissue-specific expression and precise substrate specificities, creating a "fucose code" that is read by various fucose-binding proteins, such as lectins.[1][3] This guide will explore the multifaceted roles of fucosylation in mediating cell-cell interactions in both physiological and pathological contexts.
Molecular Mechanisms of Fucosylation in Cell Recognition
The functional impact of fucosylation is intimately linked to the specific linkage of fucose to the underlying glycan structure. Different FUTs catalyze the formation of distinct linkages, such as α1,2, α1,3/4, and α1,6, each conferring unique properties to the fucosylated glycan.[1][2]
The Selectin Family: A Paradigm of Fucosylation-Dependent Adhesion
One of the most well-characterized examples of fucosylation's role in cell-cell recognition is the interaction between selectins and their ligands. Selectins are a family of C-type lectins expressed on the surface of leukocytes (L-selectin), endothelial cells (E-selectin and P-selectin), and platelets (P-selectin) that mediate the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response.[4][5][6]
The ligands for selectins are typically sialylated and fucosylated glycans, with the minimal recognition motif being Sialyl Lewis X (sLeX) and its isomer Sialyl Lewis A (sLeA).[4] The fucose moiety is an absolute requirement for high-affinity binding to selectins.[7] Deficiencies in the fucosylation machinery, as seen in Leukocyte Adhesion Deficiency Type II (LAD II), lead to the absence of selectin ligands and result in severe immunodeficiency.
Fucosylation in Cancer Cell Adhesion and Metastasis
Aberrant fucosylation is a hallmark of many cancers and is strongly associated with tumor progression, metastasis, and chemoresistance.[8][9] Increased expression of fucosylated antigens, such as sLeX and sLeA, on the surface of cancer cells enhances their adhesion to selectins on endothelial cells, facilitating their extravasation from the bloodstream and the formation of distant metastases.[1][8]
Furthermore, core fucosylation (α1,6-fucosylation) of N-glycans on cell adhesion molecules like E-cadherin and integrins can modulate their function, leading to decreased cell-cell adhesion and increased cell migration, contributing to the metastatic potential of cancer cells.[10]
Signaling Pathways Modulated by Fucosylation
Fucosylation does not merely act as a structural component for cell adhesion; it also plays a crucial role in modulating intracellular signaling pathways that govern cell fate.
Receptor Tyrosine Kinase (RTK) Signaling
Several receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR) and transforming growth factor-β (TGF-β) receptor, are heavily glycosylated.[1] Core fucosylation of these receptors can influence their dimerization, ligand binding affinity, and subsequent downstream signaling. For instance, increased core fucosylation of EGFR has been linked to the activation of the PI3K/Akt and MAPK signaling pathways, promoting cell proliferation and survival in cancer.[8]
NF-κB Signaling in Cancer
Recent studies have highlighted a link between fucosylation and the NF-κB signaling pathway, a key regulator of inflammation and tumorigenesis.[11][12] Inhibition of fucosylation in metastatic breast cancer cells has been shown to decrease NF-κB activity, suggesting that fucosylation is an important post-translational modification that governs cancer cell signaling.[11][12]
Quantitative Data on Fucosylation in Cell-Cell Recognition
To provide a clearer understanding of the impact of fucosylation, the following table summarizes key quantitative data from the literature.
| Parameter | System | Observation | Quantitative Value | Reference |
| FcγRIIIa Binding Affinity | Humanized IgG1 | The absence of core fucose on the Fc N-glycan enhances binding to FcγRIIIa. | ~50-fold increase in affinity | [13] |
| LCA Lectin Reactivity | LAD II Fibroblasts | Leukocyte Adhesion Deficiency type II (LAD II) cells show reduced core fucosylation. | ~10- to 12-fold reduction in Lens culinaris agglutinin (LCA) reactivity | [14] |
| Fucosylated Glycoprotein Identification | HNSCC Cell Lines | Mass spectrometry identified a set of α1,2-fucosylated glycoproteins unique to high FUT2-expressing cells. | ICAM1 with up to 4 fucose residues in high FUT2 cells vs. max 2 in low FUT2 cells. | [15] |
| Tumor Growth Inhibition | Colorectal Cancer Xenograft | L-fucose-bound liposomes carrying the anticancer drug SN38 showed enhanced tumor growth inhibition. | Relative tumor growth ratio: 3.1 (liposome-SN38) vs. 8.29 (no treatment) | [9] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to study fucosylation.
Lectin Blotting for Detection of Fucosylated Glycoproteins
Lectin blotting is a widely used technique to detect specific glycan structures on glycoproteins.[16][17][18]
Objective: To detect fucosylated glycoproteins in a protein mixture separated by SDS-PAGE.
Materials:
-
Protein sample (cell lysate, purified protein)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Biotinylated fucose-specific lectin (e.g., Aleuria aurantia (B1595364) lectin - AAL)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel according to standard procedures.[16]
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block non-specific binding sites on the membrane by incubating it in blocking buffer for 1 hour at room temperature with gentle agitation.[18]
-
Lectin Incubation: Incubate the membrane with the biotinylated fucose-specific lectin (e.g., AAL at 1 µg/mL in blocking buffer) for 1-2 hours at room temperature.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound lectin.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step as in step 5.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an appropriate imaging system.[16]
Metabolic Labeling of Fucosylated Glycans
Metabolic labeling allows for the visualization and identification of newly synthesized fucosylated glycans in living cells.[19][20][21][22][23]
Objective: To metabolically label fucosylated glycans using a fucose analog for subsequent detection.
Materials:
-
Cultured cells
-
Cell culture medium
-
Peracetylated 6-alkynyl-fucose (B605009) (or other clickable fucose analog)
-
Cell lysis buffer
-
Click chemistry reagents (e.g., azide-fluorophore, copper catalyst, TBTA ligand)
-
SDS-PAGE and Western blotting reagents
-
Fluorescence imaging system
Protocol:
-
Metabolic Labeling: Culture cells in the presence of the peracetylated alkynyl-fucose analog (e.g., 50 µM) for 24-48 hours. The peracetyl groups enhance cell permeability.
-
Cell Lysis: Harvest the cells and prepare a protein lysate using a suitable lysis buffer.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction by incubating the cell lysate with an azide-functionalized reporter tag (e.g., a fluorophore or biotin) in the presence of a copper(I) catalyst and a stabilizing ligand.[19]
-
Analysis: The labeled glycoproteins can then be analyzed by various methods:
-
In-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescence directly in the gel.
-
Blotting: Transfer the proteins to a membrane and detect the reporter tag (e.g., using streptavidin-HRP for a biotin (B1667282) tag).
-
Fucosyltransferase (FUT) Activity Assay
Measuring the activity of specific FUTs is crucial for understanding their role in various biological processes.[3][24][25]
Objective: To measure the activity of a specific fucosyltransferase in a cell extract or with a purified enzyme.
Materials:
-
Enzyme source (cell extract or purified FUT)
-
GDP-fucose (donor substrate)
-
Acceptor substrate (e.g., a specific oligosaccharide or glycoprotein)
-
Reaction buffer (e.g., HEPES buffer containing MnCl2)
-
Method for detecting product formation (e.g., HPLC, radioactivity assay, or a coupled enzyme assay)
Protocol (Example using HPLC):
-
Enzyme Preparation: Prepare a cell extract containing the FUT of interest or use a purified recombinant enzyme.[3]
-
Reaction Setup: Set up a reaction mixture containing the enzyme source, GDP-fucose, the acceptor substrate, and the appropriate reaction buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.[3]
-
Reaction Termination: Stop the reaction, for example, by boiling or adding EDTA.
-
Product Analysis: Analyze the formation of the fucosylated product by High-Performance Liquid Chromatography (HPLC). The product will have a different retention time compared to the unreacted acceptor substrate.[3]
Conclusion and Future Directions
The field of glycobiology has firmly established fucosylation as a critical regulator of cell-cell recognition. From mediating leukocyte trafficking to driving cancer metastasis, the addition of a single fucose moiety can have profound biological consequences. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of the fucose code.
Future research will likely focus on developing more specific inhibitors of fucosyltransferases for therapeutic applications, particularly in oncology and inflammatory diseases. Furthermore, advancements in mass spectrometry and glycan imaging techniques will continue to provide unprecedented insights into the dynamic nature of fucosylation in health and disease. Understanding the intricate interplay between fucosylation and cellular signaling will undoubtedly open new avenues for the development of novel diagnostics and targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. [The role of fucosylation of glycoconjugates in health and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Human deficiencies of fucosylation and sialylation affecting selectin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unmasking Fucosylation: from Cell Adhesion to Immune System Regulation and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship Between Increased Fucosylation and Metastatic Potential in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB Signaling Is Regulated by Fucosylation in Metastatic Breast Cancer Cells [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Identification of α1,2-fucosylated signaling and adhesion molecules in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 17. aspariaglycomics.com [aspariaglycomics.com]
- 18. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Metabolic labeling of fucosylated glycoproteins in Bacteroidales species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metabolic labeling of fucosylated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bellbrooklabs.com [bellbrooklabs.com]
(+)-Fucose involvement in selectin-mediated adhesion
An In-depth Technical Guide on the Role of (+)-Fucose in Selectin-Mediated Adhesion
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selectins are a family of cell adhesion molecules that play a pivotal role in a multitude of physiological and pathological processes, including immune responses, inflammation, and cancer metastasis.[1][2] These C-type lectins mediate the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels, a critical first step in their extravasation to tissues.[1][3] The function of selectins is critically dependent on their ability to recognize and bind to specific carbohydrate structures, or glycans, on the surface of opposing cells.[1][4] A key monosaccharide in the formation of these recognition motifs is the deoxyhexose, L-fucose (also referred to as this compound). The process of adding fucose, known as fucosylation, is a vital post-translational modification that essentially "switches on" the ligand's ability to bind selectins.[5][6][7] This guide provides a detailed examination of the involvement of this compound in selectin-mediated adhesion, covering the molecular basis of the interaction, biosynthetic pathways, quantitative data, and key experimental methodologies.
The Molecular Basis of Fucose-Dependent Selectin Interaction
Selectins bind to their ligands through a terminal calcium-dependent lectin domain.[8] The minimal, essential carbohydrate epitope recognized by all three types of selectins (E-selectin, P-selectin, and L-selectin) is the tetrasaccharide known as sialyl Lewis X (sLex) .[1][3][4][9] The structure of sLex is Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc-R.
The fucose residue within the sLex motif is indispensable for high-affinity binding.[8] It directly participates in the coordination of a Ca2+ ion within the lectin domain of the selectin, forming a critical hydrogen bond network that stabilizes the interaction.[1][8] The absence of this single fucose residue, due to genetic defects or chemical inhibition of fucosylation, leads to a near-complete loss of selectin binding activity.[8][9][10]
These fucosylated glycans are presented on protein scaffolds, most notably mucin-like glycoproteins such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) and E-selectin ligand-1 (ESL-1) .[1][8][11] PSGL-1, for instance, is a major ligand for P-, E-, and L-selectin and requires post-translational modification with sialylated, fucosylated O-glycans to become functional.[3][11][12]
Biosynthesis of Fucosylated Selectin Ligands
The creation of functional, fucosylated selectin ligands is a multi-step enzymatic process occurring within the cell. It involves two key stages: the synthesis of the sugar-nucleotide donor, GDP-L-fucose, and the subsequent transfer of fucose to the glycan acceptor by fucosyltransferases.
GDP-L-Fucose Synthesis Pathways
Mammalian cells produce GDP-L-fucose via two primary pathways: the de novo pathway and the salvage pathway.[13][14]
-
De Novo Pathway : This is the principal route, accounting for the majority of cellular GDP-fucose.[14] It begins with GDP-D-mannose, which is converted in two enzymatic steps to GDP-L-fucose. The enzymes involved are GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX protein).[14]
-
Salvage Pathway : This pathway utilizes free L-fucose obtained from extracellular sources or from the lysosomal degradation of cellular glycoconjugates.[13] The free fucose is phosphorylated by fucokinase (FCSK) to L-fucose-1-phosphate, which is then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase (FPGT).[13]
References
- 1. mdpi.com [mdpi.com]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Selectins: An Important Family of Glycan-Binding Cell Adhesion Molecules in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unmasking Fucosylation: from Cell Adhesion to Immune System Regulation and Diseases [pubmed.ncbi.nlm.nih.gov]
- 6. Human deficiencies of fucosylation and sialylation affecting selectin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Diverse Contributions of Fucose Linkages in Cancer | MDPI [mdpi.com]
- 8. Leukocyte ligands for endothelial selectins: specialized glycoconjugates that mediate rolling and signaling under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. The Interaction of Selectins and PSGL-1 as a Key Component in Thrombus Formation and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Role of fucosylated glycans in immune response
An In-depth Technical Guide to the Role of Fucosylated Glycans in the Immune Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar moiety to glycans, is a critical post-translational modification that profoundly influences a vast array of biological processes. Within the immune system, fucosylated glycans are indispensable for orchestrating both innate and adaptive immune responses. They are integral to immune cell trafficking, receptor signaling, and the modulation of effector functions. Aberrant fucosylation is increasingly recognized as a hallmark of various pathologies, including autoimmune diseases and cancer, making it a focal point for novel therapeutic strategies and biomarker discovery. This technical guide provides a comprehensive overview of the multifaceted roles of fucosylated glycans in immunity, detailed experimental protocols for their study, and a summary of key quantitative data to aid researchers and drug development professionals in this dynamic field.
Core Concepts of Fucosylation in Immunity
Fucosylated glycans are synthesized by a family of enzymes known as fucosyltransferases (FUTs), which transfer a fucose residue from a donor substrate, GDP-fucose, to an acceptor glycan.[1] There are two primary types of fucosylation with distinct roles in the immune system:
-
Core Fucosylation: This involves the α1,6-linkage of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, a reaction catalyzed exclusively by fucosyltransferase 8 (FUT8).[1][2] Core fucosylation is crucial for the proper function of a wide range of immune receptors and molecules.
-
Terminal Fucosylation: This refers to the addition of fucose to the outer arms of glycans, forming various linkages such as α1,2, α1,3, and α1,4. These modifications are responsible for the synthesis of important structures like Lewis antigens (e.g., sialyl Lewis X), which are critical for selectin-mediated leukocyte adhesion and trafficking.[3]
Role of Fucosylated Glycans in the Innate Immune Response
Fucosylated glycans are key players in the initial stages of an immune response, influencing the function of innate immune cells such as macrophages and dendritic cells (DCs).
Macrophage Polarization and Function
Terminal fucosylation has been identified as a hallmark of inflammatory M1 macrophages. Inhibition of fucosylation can skew macrophage differentiation towards an anti-inflammatory M2 phenotype, suggesting a role for fucosylated glycans in modulating inflammatory responses.[4] Dietary fucose has also been shown to act as a differential regulator of macrophage polarization, with its effects being dependent on the host's immune status.[5][6]
Dendritic Cell Function
Fucosylation is important for dendritic cell (DC) function, including their maturation and antigen presentation capacity. The C-type lectin receptor DC-SIGN, expressed on DCs, recognizes fucosylated ligands, such as Lewis X (Lex), on pathogens. This interaction can trigger specific signaling pathways that influence the subsequent adaptive immune response, for instance, by promoting a Th2-type response.[7][8]
Role of Fucosylated Glycans in the Adaptive Immune Response
Fucosylation plays a pivotal role in shaping the adaptive immune response by modulating the function of T cells, B cells, and the antibodies they produce.
T Cell Activation and Signaling
The T cell receptor (TCR) is a heavily core-fucosylated glycoprotein (B1211001), and this modification is essential for T cell activation.[9][10] Core fucosylation of the TCR is required for efficient contact with the peptide-MHC (pMHC) complex on antigen-presenting cells (APCs), thereby lowering the threshold for T cell activation.[6][9] Loss of core fucosylation on T cells leads to impaired TCR signaling, reduced cytokine production, and attenuated T cell-mediated immune responses.[9][11]
B Cell Development and Activation
Core fucosylation is critical at multiple stages of B cell biology. It is required for the proper assembly of the pre-B cell receptor (pre-BCR) and for signal transduction through the B cell receptor (BCR) upon antigen recognition.[1][4][12] FUT8 deficiency leads to impaired B cell development and a suppressed humoral immune response.[13]
Antibody Effector Functions
The fucosylation status of the N-glycan at position Asn297 in the Fc region of immunoglobulin G (IgG) has a profound impact on its effector functions. The absence of core fucose (afucosylation) on IgG1 significantly enhances its binding affinity to the FcγRIIIa receptor on natural killer (NK) cells, leading to a dramatic increase in antibody-dependent cell-mediated cytotoxicity (ADCC).[1][14] This has major implications for the development of therapeutic monoclonal antibodies with enhanced cytotoxic potential.[15]
Fucosylated Glycans in Immune Cell Trafficking
The migration of leukocytes from the bloodstream into tissues is a fundamental process in immune surveillance and inflammation, and it is critically dependent on fucosylated glycans.
Selectins and Their Fucosylated Ligands
Selectins are a family of C-type lectins expressed on leukocytes (L-selectin) and endothelial cells (P- and E-selectin) that mediate the initial tethering and rolling of leukocytes on the blood vessel wall.[16] The ligands for selectins are cell surface glycoproteins decorated with fucosylated structures, most notably the sialyl Lewis X (sLex) tetrasaccharide.[17][18] The synthesis of these ligands is dependent on specific fucosyltransferases, such as Fuc-TVII.[3] Deficiencies in the enzymes responsible for synthesizing these fucosylated ligands lead to leukocyte adhesion deficiency type II (LAD-II), a rare genetic disorder characterized by recurrent infections.[18]
Quantitative Data on the Role of Fucosylation in Immune Response
The following tables summarize key quantitative findings from the literature, highlighting the significant impact of fucosylation on various immune parameters.
| Parameter | Fucosylation Status | Effect | Fold Change / Quantitative Measure | Reference(s) |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Afucosylated IgG1 | Increased ADCC activity | Up to 100-fold increase compared to fucosylated IgG1 | [1][14] |
| T Cell Activation (CD69 expression) | Loss of core fucosylation (Fut8-/-) | Decreased T cell activation | 3.5-fold decrease in CD69+ T cells | [9] |
| T-B Cell Conjugate Formation | Loss of core fucosylation on T cells | Reduced T-B cell interaction | 29.4% (wild-type) vs. 7.4% (Fut8-/-) | [10] |
| Cytokine Production (IL-2 by T cells) | Loss of core fucosylation on T cells | Decreased IL-2 secretion | Significantly reduced | [10] |
| IgG Subclass Production | Loss of core fucosylation (Fut8-/- mice) | Reduced IgG1, IgG2a, IgG2b, IgG3 | Significantly reduced | [1] |
| Fucosylation in Systemic Lupus Erythematosus (SLE) | Hyper-fucosylation of CD4+ T cells | Associated with SLE | Significantly increased in SLE patients (p < 0.001) | [9][10] |
| Fucosylated Glycoprotein/Structure | Immune Cell/Molecule | Function Affected | Quantitative Impact | Reference(s) |
| Core Fucosylated N-glycans | T Cell Receptor (TCR) | T cell activation | Essential for efficient TCR-pMHC-II contacts | [9][10] |
| Core Fucosylated N-glycans | B Cell Receptor (BCR) | B cell signaling and activation | Required for proper signal transduction | [1][12] |
| Afucosylated N-glycan on IgG1 Fc | IgG1 | Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | ~100-fold enhancement of ADCC | [1][14] |
| Sialyl Lewis X (sLex) | Leukocytes | Cell adhesion and trafficking | Essential for selectin binding and leukocyte rolling | [3][17] |
| Lewis X (Lex) on pathogens | Dendritic Cells (via DC-SIGN) | Pathogen recognition and T cell polarization | Induces Th2 immune responses | [7] |
Experimental Protocols for Studying Fucosylated Glycans
This section provides detailed methodologies for key experiments used to investigate the role of fucosylated glycans in the immune response.
Lectin Blotting for Detection of Fucosylation
Lectin blotting is a technique used to detect fucosylated glycoproteins following their separation by SDS-PAGE and transfer to a membrane.
Protocol:
-
Protein Separation and Transfer:
-
Separate glycoprotein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a standard Western blot transfer protocol.[19]
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 3% BSA in TBST) to prevent non-specific binding of the lectin.[20]
-
-
Lectin Incubation:
-
Incubate the membrane with a biotinylated fucose-specific lectin (e.g., Aleuria aurantia (B1595364) lectin (AAL) for core fucose, or Ulex europaeus agglutinin I (UEA I) for α1,2-linked fucose) at a concentration of 1-20 µg/mL in blocking buffer for 1-2 hours at room temperature with gentle agitation.[19][21]
-
-
Washing:
-
Wash the membrane four times for 5 minutes each with washing buffer (e.g., TBST) to remove unbound lectin.[19]
-
-
Detection:
Lectin Affinity Chromatography for Enrichment of Fucosylated Glycoproteins
This method is used to isolate fucosylated glycoproteins or glycopeptides from complex biological samples.
Protocol:
-
Column Preparation:
-
Sample Loading:
-
Apply the protein or peptide digest sample to the equilibrated column.
-
-
Washing:
-
Wash the column extensively with the binding buffer to remove non-specifically bound molecules.
-
-
Elution:
-
Elute the bound fucosylated glycoproteins or glycopeptides using an elution buffer containing a competitive sugar (e.g., 20 mM L-fucose in the binding buffer).[5]
-
-
Downstream Analysis:
-
The enriched fucosylated molecules can then be analyzed by mass spectrometry or other techniques.
-
Mass Spectrometry for Fucosylation Analysis
Mass spectrometry (MS) is a powerful tool for the detailed characterization and quantification of fucosylation at specific glycosylation sites.
Protocol Outline:
-
Protein Digestion:
-
Digest the glycoprotein sample into peptides using a protease such as trypsin.[22]
-
-
Enrichment of Glycopeptides (Optional but Recommended):
-
Enrich for glycopeptides using techniques like hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography as described above.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[22]
-
Use fragmentation methods such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the peptides and their attached glycans.
-
-
Data Analysis:
-
Use specialized software to identify the peptides and characterize the attached glycan structures, including the presence and location of fucose residues. The mass of fucose (146.0577 Da) is used to identify its presence.
-
Flow Cytometry for Analysis of Fucosylation on Immune Cells
Flow cytometry can be used to quantify the level of fucosylation on the surface of different immune cell populations.
Protocol:
-
Cell Preparation:
-
Prepare a single-cell suspension of the immune cells of interest (e.g., T cells, B cells).
-
-
Staining:
-
Incubate the cells with a fluorescently labeled fucose-specific lectin (e.g., FITC-conjugated AAL).
-
Co-stain with fluorescently labeled antibodies against cell surface markers to identify specific immune cell subsets (e.g., CD3 for T cells, CD19 for B cells).
-
-
Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) of the lectin staining within each gated immune cell population to determine the relative level of surface fucosylation.
-
Visualizing Fucosylation in Immune Signaling and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the study of fucosylated glycans in the immune response.
Signaling Pathways
References
- 1. Core Fucosylation Regulates the Function of Pre-BCR, BCR and IgG in Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detecting Tumor Antigen-specific T cells via Interaction Dependent Fucosyl-biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Core Fucosylation of the T Cell Receptor Is Required for T Cell Activation | Semantic Scholar [semanticscholar.org]
- 4. Core Fucosylation Regulates the Function of Pre-BCR, BCR and IgG in Humoral Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cd-genomics.com [cd-genomics.com]
- 9. Core Fucosylation of the T Cell Receptor Is Required for T Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Core Fucosylation of the T Cell Receptor Is Required for T Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Roles of core fucosylation modification in immune system and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Workflow for high-dimensional flow cytometry analysis of T cells from tumor metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Decreased Immunoglobulin G Core Fucosylation, A Player in Antibody-dependent Cell-mediated Cytotoxicity, is Associated with Autoimmune Thyroid Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studying T Cells N-Glycosylation by Imaging Flow Cytometry | Radiology Key [radiologykey.com]
- 19. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 20. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vectorlabs.com [vectorlabs.com]
- 22. Characterization of core fucosylation via sequential enzymatic treatments of intact glycopeptides and mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of (+)-Fucose as a Pivotal Biomarker in Hepatocellular Carcinoma: A Technical Guide
For Immediate Release
Shanghai, China – December 18, 2025 – In the landscape of oncology research, the quest for precise and early-stage biomarkers for hepatocellular carcinoma (HCC) remains a critical challenge. Emerging evidence strongly implicates aberrant fucosylation, the enzymatic addition of the monosaccharide (+)-fucose to proteins and lipids, as a key hallmark of HCC development and progression. This technical guide provides an in-depth exploration of this compound and fucosylated molecules as promising biomarkers for HCC, tailored for researchers, scientists, and drug development professionals.
Core Principles of Fucosylation in HCC
Hepatocellular carcinoma is frequently associated with profound changes in cellular glycosylation patterns. One of the most significant of these is the increased fucosylation of various glycoproteins. This alteration is primarily driven by the upregulation of fucosyltransferases (FUTs), such as FUT8, and an increase in the biosynthesis of the fucose donor, GDP-fucose. These fucosylated glycoproteins are subsequently secreted into the bloodstream, making them accessible as serum-based biomarkers.
Quantitative Data Summary
The utility of fucosylated biomarkers is underscored by their diagnostic performance. The following tables summarize key quantitative data from various studies, highlighting their sensitivity, specificity, and concentration levels in HCC patients compared to control groups.
| Biomarker | Patient Group (n) | Control Group (n) | Sensitivity (%) | Specificity (%) | Cut-off Value | Area Under the Curve (AUC) | Reference |
| Serum α-L-Fucosidase | HCC (21) | Healthy (23) | 76 | 90.9 | 443 nmol/ml/h | Not Reported | [1] |
| Fucosylated Kininogen (Fc-Kin) | HCC (164) | Cirrhosis (113) | Not Reported | Not Reported | Not Reported | 0.94 (in combination) | [2] |
| Fucosylated Hemopexin | HCC (Not Reported) | Cirrhosis (Not Reported) | 93 | 78 | Not Reported | 0.8665 | [3] |
| Fucosylated Fetuin-A | HCC (Not Reported) | Cirrhosis (Not Reported) | 76 | 75 | Not Reported | 0.8965 | [3] |
| Fucosylated GP73 | HCC (50) | ODSD (60) | 82 | 95 | 3.1 μg/L | 0.885 | [4] |
ODSD: Other Digestive System Diseases
| Biomarker | HCC Patients (Mean ± SD) | Cirrhosis Patients (Mean ± SD) | Healthy Controls (Mean ± SD) | Reference |
| Serum α-L-Fucosidase (nmol/ml/hr) | 575.76 ± 212.86 | 274.55 ± 138.97 | 221.23 ± 114.45 | [1] |
| Serum α-L-Fucosidase (nmol/ml/hr) | 695.1 ± 245.5 | 389.1 ± 188.2 | 202.0 ± 104.6 | [5] |
| Serum α-L-Fucosidase (nkat/l) | 225 ± 69 | 134 ± 30 | 93 ± 28 | [6] |
| Fucosylated Haptoglobin/Haptoglobin Ratio (U/μg) | 28.36 ± 21.79 | Not Reported | 9.77 ± 7.07 | [7] |
| Fucosylated Kininogen (% fucose) | 26.1 ± 11.7 | 14.1 ± 4.9 | 9.8 ± 3.6 | [8] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for the validation and clinical implementation of these biomarkers. Below are outlined protocols for key experimental procedures.
Measurement of Serum α-L-Fucosidase Activity (Fluorometric Method)
This protocol is adapted from commercially available kits and provides a sensitive method for quantifying α-L-fucosidase activity.[9][10]
Materials:
-
FUCA1 Assay Buffer
-
4-MUF Substrate (in DMSO)
-
DTT (1 M)
-
FUCA1 Positive Control
-
4-MU Standard (5 mM in DMSO)
-
96-well clear flat-bottom microtiter plate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 330/450 nm)
Procedure:
-
Sample Preparation:
-
Serum or plasma samples can be used directly. Add 1-10 µL of undiluted sample to a 96-well plate.
-
Prepare FUCA1 Assay Buffer with 2 mM DTT.
-
For a positive control, dilute the FUCA1 standard 1:1000 in FUCA1 Assay Buffer (with DTT). Add 10 µL to the designated wells.
-
Adjust the volume in all sample and positive control wells to 50 µL with FUCA1 Assay Buffer (with DTT).
-
-
Standard Curve Preparation:
-
Prepare a 15 µM 4-MU working solution by adding 3.0 µL of 5 mM 4-MU Standard to 997 µL of FUCA1 Assay Buffer.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 15 µM 4-MU working solution to separate wells to generate standards of 0, 30, 60, 90, 120, and 150 pmol/well.
-
Adjust the volume of each standard well to 100 µL with FUCA1 Assay Buffer (with DTT).
-
-
Reaction Mix Preparation and Measurement:
-
Dilute the 4-MUF Substrate 1:100 in FUCA1 Assay Buffer (with DTT).
-
Add 50 µL of the diluted substrate to each sample and positive control well.
-
Measure the fluorescence in kinetic mode for 30 minutes at 37°C (Ex/Em = 330/450 nm).
-
Choose two time points in the linear range of the reaction to calculate the rate of change in fluorescence.
-
-
Calculation:
-
Subtract the background reading from all sample readings.
-
Plot the 4-MU standard curve.
-
Calculate the α-L-fucosidase activity of the samples based on the rate of fluorescence change and the standard curve.
-
Lectin-Based ELISA for Fucosylated Glycoproteins
This protocol provides a general framework for the detection of specific fucosylated glycoproteins in serum using a lectin-based enzyme-linked immunosorbent assay (ELISA).[11][12]
Materials:
-
Fucose-specific lectin (e.g., Aleuria Aurantia Lectin - AAL)
-
Primary antibody specific to the glycoprotein (B1211001) of interest
-
HRP-conjugated secondary antibody
-
TMB substrate
-
96-well ELISA plates
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Stop solution (e.g., 2N H₂SO₄)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the capture antibody specific to the target glycoprotein (e.g., anti-kininogen) at an optimized concentration (typically 1-10 µg/mL) in a suitable coating buffer.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample Incubation:
-
Add 100 µL of diluted serum samples to the wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Lectin Incubation:
-
Add 100 µL of biotinylated fucose-specific lectin (e.g., biotinylated AAL) at an optimized concentration to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate and incubate until a desired color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Quantification of Fucosylated Glycopeptides by LC-MS/MS
This protocol outlines a typical workflow for the relative or absolute quantification of fucosylated glycopeptides from serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15][16]
Materials:
-
DTT, Iodoacetamide (IAA), Trypsin
-
Endoglycosidases (e.g., PNGase F)
-
LC-MS/MS system (e.g., Q-Exactive, Orbitrap Fusion)
-
C18 trap and analytical columns
-
Solvents for LC (e.g., water, acetonitrile (B52724), formic acid)
Procedure:
-
Sample Preparation:
-
Protein Denaturation, Reduction, and Alkylation: Denature serum proteins using urea (B33335) or another denaturant. Reduce disulfide bonds with DTT and alkylate the resulting free thiols with IAA.
-
Proteolytic Digestion: Digest the proteins into peptides using trypsin.
-
Glycopeptide Enrichment (Optional but Recommended): Enrich for fucosylated glycopeptides using fucose-specific lectin affinity chromatography (e.g., with Lens culinaris agglutinin - LCA).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Resuspend the peptide/glycopeptide mixture in a suitable solvent and inject it onto the LC system. Separate the peptides using a reverse-phase C18 column with a gradient of increasing acetonitrile concentration. A typical gradient might be 5-40% acetonitrile over 60-90 minutes.
-
Mass Spectrometry:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
For DDA, acquire a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
Use higher-energy collisional dissociation (HCD) for fragmentation, which generates characteristic oxonium ions for glycan identification (e.g., m/z 366.1 for HexNAcFuc) and peptide backbone fragment ions for peptide identification.
-
For targeted quantification, a parallel reaction monitoring (PRM) method can be developed.
-
-
-
Data Analysis:
-
Use specialized software (e.g., Byonic, MaxQuant) to identify and quantify the fucosylated glycopeptides.
-
The relative quantification can be performed by comparing the peak areas of the fucosylated glycopeptides between different sample groups. For absolute quantification, stable isotope-labeled internal standards are required.
-
Signaling Pathways and Molecular Mechanisms
Aberrant fucosylation in HCC is not merely a passive biomarker but an active participant in oncogenic signaling pathways. Understanding these pathways is crucial for developing targeted therapies.
Fucosylation Biosynthesis Pathway
The availability of GDP-fucose is a rate-limiting step in fucosylation. This diagram illustrates the de novo synthesis pathway of GDP-fucose, a key process upregulated in HCC.
Experimental Workflow for Fucosylated Biomarker Discovery
This workflow outlines the general steps involved in the discovery and validation of fucosylated glycoprotein biomarkers for HCC.
Fucosylation in Notch Signaling
O-fucosylation of Notch receptors by Protein O-fucosyltransferase 1 (POFUT1) is essential for proper Notch signaling, a pathway frequently dysregulated in HCC.
Fucosylation in EGFR Signaling
Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) by FUT8 can enhance its signaling activity, promoting cell proliferation and survival in HCC.
References
- 1. Serum alpha-L-fucosidase. A useful marker in the diagnosis of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Fucosylated Biomarkers for the Early Detection of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and development of fucosylated glycoproteins as biomarkers of primary hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical significance of fucosylated GP73 in the differential diagnosis of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serum alpha-L-fucosidase activity and tumor size in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum and tissue alpha-L-fucosidase activity in the pre-clinical and clinical stages of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aided Diagnosis of Hepatocellular Carcinoma Using Serum Fucosylated Haptoglobin Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biomarker analysis of fucosylated kininogen through depletion of lectin reactive heterophilic antibodies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. content.abcam.com [content.abcam.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Reverse lectin ELISA for detecting fucosylated forms of α1-acid glycoprotein associated with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Core-Fucosylated Glycopeptides as Diagnostic Biomarkers for Early HCC in Patients with NASH Cirrhosis Using LC-HCD-PRM-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Fucosylated Glycopeptide as a Candidate Biomarker for Early Diagnosis of NASH Hepatocellular Carcinoma Using a Stepped HCD Method and PRM Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Role of L-Fucose in Modulating Dendritic Cell Function: A Technical Guide
Executive Summary
Dendritic cells (DCs) are the principal orchestrators of adaptive immunity, possessing a remarkable plasticity that allows them to initiate either potent immunogenic responses or maintain a state of immunological tolerance. The functional outcome of DC activity is heavily influenced by microenvironmental signals, including the recognition of specific glycan structures. L-fucose, a terminal monosaccharide present on various glycoconjugates, has emerged as a critical modulator of DC function. This technical guide provides an in-depth analysis of the mechanisms by which L-fucose influences DC biology, detailing its dual role in promoting both immunostimulatory and tolerogenic phenotypes. We present quantitative data, detailed experimental protocols, and visual signaling pathways to offer a comprehensive resource for leveraging L-fucose in therapeutic development.
Introduction: Glycans as Immune Modulators
Dendritic cells act as sentinels of the immune system, capturing antigens in the periphery and migrating to lymphoid organs to prime T-cell responses. The decision to induce immunity or tolerance is dictated by the maturation state of the DC, which is controlled by a complex interplay of signals. Among these signals, post-translational modifications like glycosylation play a pivotal role. Cell surface glycans form a dense layer, the glycocalyx, which mediates crucial cell-cell interactions and signal transduction events.
L-fucose is a deoxyhexose sugar that can terminate glycan chains. Its recognition by C-type lectin receptors (CLRs) on the surface of DCs, most notably the DC-Specific ICAM-3 Grabbing Non-integrin (DC-SIGN/CD209), serves as a key mechanism for decoding information about the surrounding environment, including the presence of pathogens or altered self-cells.[1][2] This interaction triggers intracellular signaling cascades that profoundly alter DC maturation, cytokine production, and antigen presentation capacity.
The Immunostimulatory Functions of L-Fucose
Recent studies have highlighted the ability of L-fucose to bolster the immunostimulatory capacity of dendritic cells, making it a molecule of interest for enhancing anti-tumor immunity and vaccine efficacy.[3][4][5]
Mechanism of Action
Treatment of myeloid progenitor cells or immature DCs with L-fucose promotes their differentiation and polarization towards immunostimulatory subsets, particularly conventional type 1 DCs (cDC1) and monocyte-derived DCs (moDCs).[3][4] This is accompanied by a significant enhancement in their core functions:
-
Enhanced Antigen Uptake and Processing: L-fucose-treated DCs exhibit increased rates of antigen uptake and processing.[3][5]
-
Upregulated Antigen Presentation: Single-cell RNA sequencing has confirmed that L-fucose upregulates genes associated with the entire antigen presentation pathway, including peptide loading and MHC class II expression on the cell surface.[3][6]
-
Increased T-Cell Stimulation: Consequently, L-fucose-conditioned DCs are more potent activators of T cells, leading to increased T-cell proliferation and effector functions, such as IFN-γ secretion.[3][5]
This immunostimulatory effect appears to be mediated through the fucosylation of key proteins that regulate DC biology and signaling downstream of receptors like DC-SIGN.[3][7]
Quantitative Data: Immunostimulatory Effects
The following table summarizes key quantitative findings from studies investigating the immunostimulatory properties of L-fucose on dendritic cells.
| Parameter Measured | Cell Type | Treatment | Result | Reference |
| Gene Expression | Bone Marrow Myeloid Cells | L-fucose | Increased mRNA expression of IL-6, IL-12, and IL-23. | [3] |
| Reduced mRNA expression of CCL17 and CCL22. | [3] | |||
| Antigen Presentation | Bone Marrow-Derived DCs (bmDCs) | L-fucose + Antigen | Significant increase in cross-presentation (p < 0.05). | [3] |
| bmDCs | L-fucose | Upregulated cell surface levels of MHC class II. | [3] | |
| T-Cell Stimulation | bmDC + OT-I T-cell co-culture | L-fucose treated bmDCs | Increased T-cell proliferation. | [3] |
| Splenic DC + T-cell co-culture | L-fucose treated DCs | Increased IFN-γ secretion by T-cells (p < 0.05). | [8] |
The Tolerogenic and Th2-Skewing Functions of L-Fucose
In contrast to its immunostimulatory role, L-fucose recognition by DC-SIGN can also induce a tolerogenic or T-helper 2 (Th2) polarizing phenotype. This outcome is highly context-dependent, often requiring crosstalk with other signaling pathways, such as those activated by Toll-like receptors (TLRs).[2][9] This mechanism is particularly relevant in the context of infections with fucosylated pathogens like Helicobacter pylori or Schistosoma mansoni.[9][10]
Mechanism of Action
The binding of fucosylated ligands to DC-SIGN, in concert with a TLR4 signal (e.g., LPS), initiates a unique signaling cascade that modulates the canonical NF-κB pathway:
-
Raf-1 Dissociation: Ligand binding to DC-SIGN displaces the Raf-1 kinase from the receptor's cytoplasmic tail.[9]
-
TLR Crosstalk: TLR4 signaling activates the kinase MK2, which phosphorylates the DC-SIGN-associated protein LSP1.[9]
-
IKKε/CYLD Recruitment: This phosphorylation event allows for the recruitment of the kinase IKKε and the deubiquitinase CYLD to the DC-SIGN signaling complex.[9]
-
Bcl3 Activation: IKKε phosphorylates and inactivates CYLD. This prevents the deubiquitination of the atypical NF-κB member Bcl3, leading to its accumulation and translocation to the nucleus.[9][10]
-
Transcriptional Reprogramming: In the nucleus, Bcl3 associates with NF-κB p50 homodimers on the promoters of specific genes, leading to the upregulation of the anti-inflammatory cytokine IL-10 and Th2-attracting chemokines (CCL17, CCL22), while simultaneously suppressing the expression of Th1-polarizing cytokines like IL-12.[9]
This intricate pathway allows DCs to tailor the adaptive immune response, promoting a Th2 phenotype suitable for clearing extracellular pathogens but which can also be co-opted by tumors to create an immunosuppressive microenvironment.[11]
Quantitative Data: Tolerogenic & Pro-Tumoral Effects
The following table summarizes key quantitative findings related to the tolerogenic and pro-tumoral effects of fucose recognition by dendritic cells.
| Parameter Measured | Cell Type | Treatment | Result | Reference |
| Cytokine Production | Human pan-DCs | Fucose-BSA | Significant increase in IL-10 production (p ≤ 0.01). | [11] |
| Significant increase in IL-23 production (p ≤ 0.05). | [11] | |||
| Significant increase in MDC (CCL22) production (p ≤ 0.0001). | [11] | |||
| Significant increase in TARC (CCL17) production (p ≤ 0.0001). | [11] | |||
| Surface Markers | Human cDC2s | Fucose-BSA | Significant increase in CD86 expression (p ≤ 0.05). | [12] |
| Human cDC1s | Fucose-BSA | Significant increase in PD-L1 expression (p ≤ 0.05). | [12] | |
| Human pDCs | Fucose-BSA | Significant increase in ICOSL expression (p ≤ 0.01). | [12] |
Experimental Protocols & Workflows
This section provides standardized methodologies for studying the effects of L-fucose on dendritic cells, derived from common practices in the cited literature.[3][13]
Protocol: Generation and Treatment of Bone Marrow-Derived DCs (bmDCs)
-
Isolation of Progenitors: Harvest bone marrow from the femurs and tibias of mice (e.g., C57BL/6). Lyse red blood cells using ACK lysis buffer.
-
Cell Culture: Culture bone marrow cells at a density of 2 x 10⁶ cells/mL in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µM β-mercaptoethanol, and 20 ng/mL GM-CSF.
-
Differentiation: Incubate cells at 37°C and 5% CO₂. On day 3, add fresh media containing 20 ng/mL GM-CSF.
-
L-fucose Treatment: On day 6, harvest the non-adherent and loosely adherent cells. Re-plate in fresh media containing GM-CSF. Add L-fucose to the desired final concentration (e.g., 10-50 mM). Culture for an additional 24-48 hours.
-
For tolerogenic studies, a co-stimulant like LPS (100 ng/mL) can be added during the final 24 hours of culture.
-
-
Maturation & Harvest: On day 7 or 8, DCs can be considered immature or semi-mature and are ready for downstream analysis or functional assays.
Protocol: DC-T Cell Co-Culture for Functional Analysis
-
DC Preparation: Harvest L-fucose-treated (and control) DCs, wash, and resuspend in complete RPMI. Pulse the DCs with a specific antigen (e.g., 1 µg/mL OVA peptide) for 2-4 hours at 37°C.
-
T-Cell Isolation: Isolate CD8⁺ or CD4⁺ T cells from the spleen and lymph nodes of transgenic mice (e.g., OT-I or OT-II) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Co-Culture: Plate T cells (e.g., 2 x 10⁵ cells/well) in a 96-well U-bottom plate. Add the antigen-pulsed DCs at varying DC:T-cell ratios (e.g., 1:5, 1:10, 1:20).
-
Incubation: Co-culture the cells for 48-72 hours at 37°C and 5% CO₂.
-
Analysis:
-
Proliferation: Add ³H-thymidine or a fluorescent dye like CFSE to T cells before co-culture and measure incorporation or dilution via scintillation counting or flow cytometry, respectively.
-
Cytokine Secretion: Collect the culture supernatant and measure cytokine levels (e.g., IFN-γ, IL-2, IL-10) using ELISA or a multiplex bead array.
-
References
- 1. Mannose–fucose recognition by DC-SIGN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-type lectin DC-SIGN: An adhesion, signalling and antigen-uptake molecule that guides dendritic cells in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The functional role of L-fucose on dendritic cell function and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The functional role of L-fucose on dendritic cell function and polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "The Role of L-fucose in Dendritic Cell Antigen Presentation and Polari" by Chase J. Burton [digitalcommons.usf.edu]
- 6. Frontiers | The functional role of L-fucose on dendritic cell function and polarization [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fucose-specific DC-SIGN signalling directs T helper cell type-2 responses via IKKε- and CYLD-dependent Bcl3 activation. | Sigma-Aldrich [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (+)-Fucose Metabolism in Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-fucose, a deoxyhexose sugar abundant in host-derived glycans such as mucins and human milk oligosaccharides (HMOs), is a crucial nutrient and signaling molecule within the mammalian gut ecosystem.[1][2][3] The ability of gut commensals and pathogens to metabolize L-fucose plays a significant role in shaping the microbial community structure, influencing host-microbe interactions, and impacting health and disease. This technical guide provides a comprehensive overview of the core metabolic pathways of (+)-fucose in prominent gut bacteria, details the key enzymes and their regulation, presents quantitative data on metabolic outputs, and outlines detailed experimental protocols for studying these processes. This document is intended to serve as a valuable resource for researchers investigating the intricacies of fucose metabolism and its potential as a therapeutic target.
Introduction: The Significance of Fucose in the Gut
The mammalian gastrointestinal tract is lined with a thick layer of mucus, rich in fucosylated glycans.[1] This makes L-fucose a readily available and important carbohydrate source for the gut microbiota.[1] The metabolism of fucose by gut bacteria leads to the production of short-chain fatty acids (SCFAs) and other metabolites that can be used by the host or other microbes.[2][3][4][5] Beyond its role as a nutrient, fucose also acts as a signaling molecule, influencing bacterial gene expression, including virulence in pathogens.[6][7] Key genera of gut bacteria known to utilize fucose include Bacteroides, Ruminococcus, and Akkermansia, as well as pathogenic Escherichia coli.[6][8][9][10] Understanding the mechanisms of fucose metabolism is therefore critical for deciphering the complex dynamics of the gut microbiome and its impact on host physiology.
The Core Metabolic Pathway of L-Fucose
The catabolism of L-fucose in most gut bacteria follows a conserved pathway that converts fucose into intermediates of central glycolysis. The initial and essential step is the liberation of fucose from complex glycans by extracellular α-L-fucosidases. Once transported into the cell, L-fucose is metabolized in three key enzymatic steps.
Key Enzymes and Reactions
The primary pathway involves the following enzymes:
-
α-L-Fucosidase: These enzymes, belonging mainly to Glycoside Hydrolase (GH) families 29 and 95, catalyze the hydrolysis of terminal α-L-fucosyl residues from oligosaccharides and glycoconjugates.[9][11][12]
-
L-Fucose Isomerase (FucI): This enzyme isomerizes L-fucose into L-fuculose.
-
L-Fuculokinase (FucK): FucK phosphorylates L-fuculose to form L-fuculose-1-phosphate.
-
L-Fuculose-1-phosphate aldolase (B8822740) (FucA): This aldolase cleaves L-fuculose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde.
DHAP directly enters the glycolytic pathway. L-lactaldehyde can be further metabolized to 1,2-propanediol (1,2-PD) under anaerobic conditions, which can then be converted to propionate, a key SCFA.
Regulation of Fucose Metabolism
The utilization of L-fucose is a tightly regulated process in gut bacteria, often controlled at the transcriptional level by operons.
The fuc Operon
In many bacteria, including Bacteroides thetaiotaomicron and E. coli, the genes encoding the fucose metabolic enzymes (fucI, fucK, fucA) are clustered in a fuc operon. The expression of this operon is typically controlled by a transcriptional regulator, often named FucR .
-
In E. coli, FucR acts as an activator that is induced by L-fuculose-1-phosphate.
-
In contrast, in B. thetaiotaomicron, FucR functions as a repressor that is inactivated by L-fucose itself. This allows the bacterium to sense and respond to the availability of fucose in its environment.
Two-Component Regulatory Systems
In some pathogenic bacteria, such as enterohemorrhagic E. coli (EHEC), a two-component system, FusKR , is involved in fucose sensing and regulation of virulence. The sensor kinase, FusK, detects fucose in the environment and, in response, phosphorylates the response regulator, FusR. Phosphorylated FusR then modulates the expression of virulence genes, linking nutrient availability to pathogenicity.[6][7]
Quantitative Data on Fucose Metabolism
The metabolism of fucose results in quantifiable changes in gene expression and metabolite production. Below are tables summarizing some of the available quantitative data.
Table 1: Gene Expression Changes in Response to Fucose
| Bacterium | Gene(s) | Condition | Fold Change | Reference |
| Roseburia inulinivorans | fucI (isomerase) | Growth on fucose vs. glucose | 58 | [4] |
| Roseburia inulinivorans | fucK (kinase) | Growth on fucose vs. glucose | 54 | [4] |
| Roseburia inulinivorans | fucA (aldolase) | Growth on fucose vs. glucose | 33 | [4] |
| Escherichia coli K12 | fucP (permease) | Growth on fucose vs. glucose | Statistically significant increase | [6] |
| Escherichia coli BL21 | fucI (isomerase) | Growth on fucose vs. glucose | Statistically significant increase | [6] |
Table 2: Metabolite Concentrations from Fucose Fermentation
| Metabolite | Condition | Concentration (mM) | Reference |
| Total SCFAs | In vitro fecal fermentation (Control) | 77.6 - 117.7 (at 48h) | [9] |
| Propionate | In vitro fecal fermentation with fucose | 1.1 - 4.3 (at 48h) | [9] |
| Propionate | Roseburia inulinivorans culture with rhamnose (similar pathway) | up to 16 | [5] |
| Lactate | Roseburia inulinivorans culture with rhamnose | up to 26 | [5] |
| L-Fucose | Engineered E. coli fed-batch fermentation | 16.7 g/L (~91.7 mM) | [13] |
Table 3: Kinetic Parameters of Microbial α-L-Fucosidases (GH29 Family)
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Sulfolobus solfataricus | pNP-α-L-Fuc | 160 | 11.4 | [1] |
| Bifidobacterium bifidum | pNP-α-L-Fuc | 340 | 120 | [1] |
| Thermotoga maritima | pNP-α-L-Fuc | 730 | 100 | [1] |
pNP-α-L-Fuc: p-nitrophenyl-α-L-fucopyranoside
Experimental Protocols
This section provides detailed methodologies for key experiments used to study fucose metabolism in gut microbiota.
Bacterial Growth Curve Analysis with Fucose as Sole Carbon Source
This protocol is used to determine if a bacterial strain can utilize L-fucose for growth.
Materials:
-
Bacterial strain of interest
-
Anaerobic chamber or system
-
Sterile M9 minimal medium (or other suitable minimal medium)
-
Sterile stock solutions of 20% (w/v) glucose and 20% (w/v) L-fucose
-
Spectrophotometer and cuvettes, or a microplate reader
-
Sterile culture tubes or 96-well plates
Procedure:
-
Prepare M9 minimal medium according to standard protocols.
-
Dispense the M9 medium into two sets of sterile culture tubes or a 96-well plate.
-
To one set (the control), add the sterile glucose solution to a final concentration of 0.4% (w/v).
-
To the other set (the experimental condition), add the sterile L-fucose solution to a final concentration of 0.4% (w/v).
-
Inoculate the media with an overnight culture of the bacterial strain, ensuring the same initial optical density (OD600) of approximately 0.05 in all tubes/wells.
-
Incubate the cultures under anaerobic conditions at the optimal temperature for the bacterial strain.
-
At regular time intervals (e.g., every 2-4 hours for 24-48 hours), measure the OD600 of the cultures using a spectrophotometer or microplate reader.
-
Plot the OD600 values against time to generate growth curves.
Expected Outcome: A significant increase in OD600 in the fucose-containing medium compared to a no-sugar control (and comparable to the glucose control) indicates that the bacterium can utilize fucose for growth.
α-L-Fucosidase Activity Assay
This colorimetric assay quantifies the activity of α-L-fucosidases in bacterial lysates or culture supernatants.
Materials:
-
Bacterial cell lysate or culture supernatant
-
p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) substrate
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
p-nitrophenol (pNP) for standard curve
Procedure:
-
Prepare a standard curve: Create a series of dilutions of pNP in the assay buffer to generate a standard curve (e.g., 0 to 200 µM).
-
Sample preparation: If using cell lysates, grow the bacteria in a medium with and without fucose (to check for induction), harvest the cells, and lyse them using sonication or enzymatic methods. Centrifuge to clarify the lysate.
-
Reaction setup: In a 96-well plate, add a specific volume of the bacterial lysate or supernatant to each well.
-
Initiate the reaction: Add the pNP-Fuc substrate to each well to a final concentration of, for example, 2 mM.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction: Add the stop solution to each well to quench the reaction and develop the yellow color of the p-nitrophenolate ion.
-
Measure absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Calculate activity: Use the pNP standard curve to determine the amount of pNP released. Enzyme activity is typically expressed in units (U), where 1 U is the amount of enzyme that releases 1 µmol of pNP per minute under the assay conditions.
Analysis of Short-Chain Fatty Acids (SCFAs) by GC-MS
This protocol outlines the general steps for quantifying SCFAs produced from fucose fermentation using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Bacterial culture supernatant
-
Internal standards (e.g., deuterated SCFAs)
-
Acidifying agent (e.g., hydrochloric acid)
-
Extraction solvent (e.g., diethyl ether)
-
Derivatizing agent (optional, e.g., MTBSTFA for silylation)
-
GC-MS system with a suitable column (e.g., a wax column)
Procedure:
-
Sample collection: Centrifuge the bacterial culture and collect the supernatant.
-
Internal standard addition: Add a known concentration of the internal standard mixture to the supernatant.
-
Acidification: Acidify the sample to a pH below 3 to protonate the SCFAs.
-
Extraction: Perform a liquid-liquid extraction of the SCFAs into an organic solvent like diethyl ether. Repeat this step for better recovery.
-
Derivatization (optional but recommended): Evaporate the solvent and derivatize the SCFAs to increase their volatility and improve chromatographic separation.
-
GC-MS analysis: Inject the prepared sample into the GC-MS. The gas chromatograph separates the individual SCFA derivatives, and the mass spectrometer detects and quantifies them based on their mass-to-charge ratio.
-
Quantification: Create a standard curve using known concentrations of SCFA standards and the internal standard. Use this curve to calculate the concentration of each SCFA in the samples.
Conclusion
The metabolism of this compound by the gut microbiota is a pivotal process in the intricate interplay between the host and its resident microbes. The ability to degrade and utilize this host-derived sugar provides a competitive advantage to certain bacteria and leads to the production of beneficial metabolites like propionate. The regulation of fucose utilization pathways, from simple transcriptional control to more complex two-component systems, highlights the sophisticated mechanisms bacteria have evolved to thrive in the gut environment. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of fucose metabolism and its implications for human health, disease, and the development of novel therapeutic strategies targeting the gut microbiome.
References
- 1. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic and Transcriptomic Analyses of Escherichia coli for Efficient Fermentation of L-Fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. In Silico and In Vitro Investigation of the Distribution and Expression of Key Genes in the Fucose Operon of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fucose Sensing Regulates Bacterial Intestinal Colonization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative Proteomic Analysis of Fucosylated Glycoproteins Produced by Bacteroides thetaiotaomicron Under Different Polysaccharide Nutrition Conditions [frontiersin.org]
- 9. Fucose modifies short chain fatty acid and H2S formation through alterations of microbial cross-feeding activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. L-Fucose production by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Landscape of L-Fucose: A Technical Guide for Researchers
An in-depth exploration of the multifaceted roles of L-fucose in cellular signaling, immune modulation, and therapeutic potential.
L-fucose, a deoxyhexose sugar, has emerged from the background of cellular metabolism to the forefront of pharmacological research. Once primarily known for its structural role in glycoconjugates, L-fucose is now recognized as a critical signaling molecule with profound implications for immunology, oncology, and regenerative medicine. This technical guide provides a comprehensive overview of the core pharmacological properties of L-fucose, intended for researchers, scientists, and drug development professionals. We delve into its mechanisms of action, present quantitative data from key studies, detail experimental protocols, and visualize complex signaling pathways to facilitate a deeper understanding of this versatile monosaccharide.
Modulation of Immune Responses and Inflammation
L-fucose plays a pivotal role in orchestrating immune responses and mitigating inflammation. Its influence is largely mediated through its incorporation into glycans, which in turn affects cell-cell interactions and signaling pathways crucial for immune cell trafficking and activation.
Anti-inflammatory Effects
L-fucose has demonstrated significant anti-inflammatory properties in various preclinical models. A key mechanism involves the inhibition of pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] By suppressing these pathways, L-fucose can reduce the expression of inflammatory mediators.[1]
In models of intestinal inflammation, such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, oral administration of L-fucose has been shown to ameliorate disease severity.[2][3][4] This is achieved by reducing the infiltration of inflammatory cells and decreasing the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][3]
Table 1: Quantitative Data on the Anti-inflammatory Effects of L-fucose
| Experimental Model | L-fucose Concentration/Dose | Key Finding | Reference |
| LPS/ATP-induced bone marrow-derived macrophages (BMDMs) | Not Specified | Reduced release of TNFα, IL-1β, IL-6 | [3] |
| DSS-induced acute colitis in mice | Not Specified | Significantly alleviated weight loss and disease activity index (DAI) scores | [3] |
| 3T3-L1 Adipocytes stimulated with LPS, TNF-α, and IFN-γ | 5, 10, and 20 mM | Significantly suppressed the expression of pro-inflammatory mediators | [1] |
| High-salt diet-induced inflammation in mice | Not Specified | Normalized the level of inflammation | [5] |
| LPS-stimulated RAW264.7 and peritoneal macrophages | 5 and 10 mg/ml | Reduced relative expression of Mcp1 and Il6 | [5] |
Experimental Protocol: DSS-Induced Colitis in Mice
A widely used model to study intestinal inflammation is the DSS-induced colitis model in mice.
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)
-
C57BL/6 mice (8 weeks old)
-
L-fucose
-
Standard laboratory animal diet and water
-
Animal balance
-
Scoring system for Disease Activity Index (DAI) including weight loss, stool consistency, and rectal bleeding.
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Induction of Colitis: Dissolve DSS in drinking water at a concentration of 2-3% (w/v). Provide this solution to the mice as their sole source of drinking water for 7 consecutive days. Control mice receive regular drinking water.
-
L-fucose Administration: L-fucose can be administered orally. One method is to supplement the drinking water with 0.05% L-fucose.[2][4]
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the DAI score based on these parameters.
-
Termination and Analysis: At the end of the experimental period (e.g., day 8 or later), euthanize the mice. Collect colon tissue for histological analysis and measurement of cytokine levels by ELISA.
Signaling Pathway: L-fucose and NF-κB Inhibition
L-fucose has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.
Figure 1: L-fucose inhibits the NF-κB signaling pathway.
Role in Cancer Biology
The role of L-fucose in cancer is complex and context-dependent. Altered fucosylation on the surface of cancer cells is a well-documented phenomenon and is associated with tumor progression, metastasis, and drug resistance.[6][7]
Anti-Tumor Effects
Emerging evidence suggests that L-fucose supplementation can exert anti-tumor effects. In melanoma models, oral L-fucose administration has been shown to suppress tumor growth by increasing the infiltration of anti-tumor immune cells, particularly CD4+ T cells, into the tumor microenvironment.[8][9] This suggests a role for L-fucose in enhancing anti-tumor immunity.
Table 2: Quantitative Data on the Anti-Tumor Effects of L-fucose
| Cancer Model | L-fucose Administration | Key Finding | Reference |
| Mouse melanoma model | Dietary supplementation | Reduced tumor growth by >65% | [9] |
| Mouse melanoma model | Dietary supplementation | Increased tumor infiltration by immune cells by 10-50 fold per gram of tumor | [9] |
| Human colorectal adenocarcinoma (HT-29) and skin malignant melanoma (A375) cell lines | 5 and 10 mg/ml in vitro | Decreased cell viability | [3] |
Experimental Protocol: In Vitro Cancer Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., HT-29, A375)
-
Normal cell line (e.g., HGF-1) for comparison
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
L-fucose powder
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer and normal cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
L-fucose Treatment: Prepare different concentrations of L-fucose (e.g., 1, 5, and 10 mg/ml) by dissolving it in the culture medium.[3] Replace the medium in the wells with the L-fucose-containing medium. Include a control group with medium only.
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control group.
Signaling Pathway: L-fucose and TGF-β/SMAD2 Signaling
L-fucose and fucosylation play a role in modulating the Transforming Growth Factor-β (TGF-β) signaling pathway. Fucosylation of TGF-β receptors is crucial for their proper function and signaling.[10][11] In the context of enteric nervous system regeneration, L-fucose has been shown to inhibit the SMAD2 signaling pathway, a downstream effector of TGF-β.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Selectin-Binding Assay by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectin-binding analysis of tumor cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Phospho-Smad Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. The search for glycan function: Fucosylation of the TGF-β1 receptor is required for receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Wound healing assay | Abcam [abcam.com]
- 10. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 12. benchchem.com [benchchem.com]
The Pivotal Role of L-Fucose in Host-Microbe Interactions: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fucose, a deoxyhexose sugar, is a critical mediator of the complex interplay between a host and its resident microbiota. This technical guide provides a comprehensive overview of the role of fucose in host-microbe interactions, with a particular focus on the biologically relevant L-isomer. While the user's query specified "(+)-Fucose" (D-Fucose), it is L-Fucose that is predominantly found in mammalian and microbial glycans and plays a central role in the biological processes discussed herein.[1][2] This document details the metabolic pathways of L-fucose in both the host and key gut microbes, its function as a crucial nutrient and signaling molecule, and its involvement in pathogen colonization and immune modulation. Quantitative data are summarized in structured tables for comparative analysis, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.
Introduction: The Significance of L-Fucose
L-Fucose (6-deoxy-L-galactose) is a terminal monosaccharide frequently found on N-linked and O-linked glycans of glycoproteins and glycolipids on the surface of host cells, particularly intestinal epithelial cells.[3][4] It is also a component of human milk oligosaccharides (HMOs).[5] This strategic location at the host-microbe interface positions L-fucose as a key player in mediating symbiotic relationships and pathogenic invasions.[6] Commensal bacteria can utilize L-fucose as a carbon source, influencing the composition and function of the gut microbiome.[7][8][9] Conversely, pathogenic bacteria can exploit fucosylated glycans as attachment sites to facilitate colonization and infection.[10][11] Moreover, free L-fucose and its metabolites can act as signaling molecules, modulating both host and microbial gene expression and influencing host immune responses.[3][12][13]
Fucose Metabolism: A Tale of Two Pathways
The availability and utilization of L-fucose are governed by distinct metabolic pathways in the host and its microbiota.
Host Fucose Metabolism
In mammals, GDP-L-fucose, the activated form of fucose used by fucosyltransferases, is synthesized via two main pathways: the de novo pathway and the salvage pathway.[14][15][16]
-
The De Novo Pathway: This is the primary source of GDP-L-fucose, accounting for approximately 90% of the total pool.[16] It involves the conversion of GDP-D-mannose to GDP-L-fucose through a series of enzymatic reactions.[15]
-
The Salvage Pathway: This pathway utilizes free L-fucose, derived from dietary sources or the degradation of endogenous glycoconjugates, to synthesize GDP-L-fucose.[14][16] It is a two-step process catalyzed by fucokinase (FCSK) and GDP-fucose pyrophosphorylase (FPGT).[14]
dot digraph "Host Fucose Metabolism" { graph [fontname="Arial", fontsize=12, size="7.6,5", ratio=fill]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Host Fucose Metabolism Pathways.
Microbial Fucose Metabolism
Many gut bacteria, particularly members of the Bacteroidetes phylum, possess the enzymatic machinery to utilize L-fucose as a carbon and energy source.[4][17] A well-characterized pathway is found in Bacteroides thetaiotaomicron.[18] This pathway involves the import of L-fucose into the cell, followed by its conversion to dihydroxyacetone phosphate (B84403) and L-lactaldehyde.
dot digraph "Microbial Fucose Metabolism" { graph [fontname="Arial", fontsize=12, size="7.6,5", ratio=fill]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} L-Fucose utilization pathway in Bacteroides.
Quantitative Data in Host-Microbe Interactions
The following tables summarize key quantitative data related to fucose in host-microbe interactions.
| Parameter | Value | Organism/System | Reference |
| GDP-Fucose Synthesis | |||
| De Novo Pathway Contribution | ~90% | Mammalian Cells | [16] |
| Salvage Pathway Contribution | ~10% | Mammalian Cells | [16] |
| Fucose Concentration | |||
| Plasma Fucose (post-fucoidan) | 1.14 ± 0.61 mg/100 mL | Human | [19] |
| Fucoidan (B602826) Oral Absorption | |||
| Estimated Bioavailability | 14.28% ± 7.59% | Human | [19] |
| Lectin Binding Affinity (Ka) | |||
| Lens culinaris Agglutinin (LCA) | 1.1 x 10^5 M^-1 | - | [2] |
| Analytical Method Performance | |||
| LOD for Fucose in Plasma | 2.28 ng | HPLC Method | [19] |
| LOQ for Fucose in Plasma | 6.92 ng | HPLC Method | [19] |
| Microbial Response to Fucose | Observation | Organism/System | Reference |
| Gene Expression | |||
| B. thetaiotaomicron fucose utilization genes | Upregulated in vivo vs. in vitro | Mouse model | [4] |
| Pathogen virulence genes | Increased expression in fucose-deficient mice | Mouse model | [4] |
| Population Changes | |||
| Akkermansia | Significant increase with fucose treatment | Mouse model | [20][21] |
| Metabolite Production | |||
| Propionic acid | Increased production by A. muciniphila with fucose | In vitro culture | [20][21] |
Fucose in Host-Microbe Signaling
Fucose and fucosylated glycans are integral to a complex signaling network at the host-microbe interface.
Fucose as a Danger Signal to Host Cells
Free L-fucose in the intestinal lumen can act as a danger signal, indicating a breach of the mucosal barrier by mucin-degrading bacteria.[3][13] This can trigger an immune response in intestinal epithelial cells, potentially through Toll-like receptor 2 (TLR2), leading to the upregulation and secretion of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-17.[3][13]
dot digraph "Fucose as a Danger Signal" { graph [fontname="Arial", fontsize=12, size="7.6,5", ratio=fill]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Free L-fucose signaling in intestinal epithelial cells.
Fucose Metabolites and Host Cell Proliferation
Short-chain fatty acids (SCFAs), such as propionate, produced by the microbial fermentation of fucose, can act as signaling molecules.[5][7][8] Propionate can promote the proliferation and differentiation of intestinal stem cells (ISCs), contributing to the maintenance and repair of the intestinal epithelium.[20][21] This effect is mediated, at least in part, by the G-protein coupled receptors Gpr41 and Gpr43 and the subsequent activation of the Wnt signaling pathway.[20][22]
Fucosylation and Immune Regulation
The fucosylation of host glycoproteins is crucial for proper immune function.[23][24] For example, core fucosylation of IgG antibodies modulates their effector functions.[25] Fucosylated ligands on leukocytes are essential for their adhesion to selectins on endothelial cells, a critical step in the inflammatory response.[26]
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the role of fucose in host-microbe interactions.
Quantification of Fucose in Biological Samples
Objective: To determine the concentration of fucose in biological samples such as plasma or culture supernatant.
Methodology: HPLC with Pre-column Derivatization
-
Sample Preparation:
-
For complex samples like plasma, precipitate proteins using a solvent like acetonitrile.[19]
-
If analyzing fucosylated polysaccharides (e.g., fucoidan), hydrolyze the sample to release monosaccharides using an acid such as trifluoroacetic acid.[19]
-
Centrifuge to remove precipitates and collect the supernatant.
-
-
Derivatization:
-
React the monosaccharides in the sample with a fluorescent labeling agent (e.g., 1-phenyl-3-methyl-5-pyrazolone, PMP) to enhance detection.
-
-
HPLC Analysis:
-
Inject the derivatized sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reversed-phase column).
-
Use a mobile phase gradient to separate the different monosaccharides.
-
Detect the labeled fucose using a fluorescence detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of derivatized fucose standards.
-
Determine the concentration of fucose in the samples by comparing their peak areas to the standard curve.
-
Analysis of Fucosylated Glycoproteins
Objective: To identify and quantify fucosylated glycoproteins in a sample.
Methodology: Lectin Affinity Fluorescent Labeling Quantification (LAFLQ) [27]
-
Protein Labeling:
-
Label the total protein content of the sample (e.g., saliva, cell lysate) with a fluorescent dye.
-
-
Lectin Affinity Capture:
-
Immobilize fucose-specific lectins (e.g., Aleuria aurantia (B1595364) lectin (AAL), Ulex europaeus agglutinin I (UEA-I)) on a solid support (e.g., resin in a 96-well plate).[27]
-
Incubate the fluorescently labeled protein sample with the immobilized lectins to capture fucosylated glycoproteins.
-
-
Washing:
-
Wash the solid support to remove non-specifically bound proteins.
-
-
Fluorescence Detection:
-
Measure the fluorescence intensity of the captured glycoproteins using a plate reader.
-
-
Quantification:
-
The fluorescence intensity is proportional to the amount of fucosylated glycoproteins in the sample.
-
Microbial Fucose Utilization Assay
Objective: To measure the rate of fucose consumption by a bacterial strain.
Methodology:
-
Bacterial Culture:
-
Grow the bacterial strain of interest in a minimal medium with a defined concentration of L-fucose as the sole or primary carbon source.
-
-
Time-course Sampling:
-
At regular time intervals, collect aliquots of the bacterial culture.
-
-
Sample Processing:
-
Centrifuge the aliquots to pellet the bacterial cells.
-
Collect the supernatant, which contains the remaining fucose.
-
-
Fucose Quantification:
-
Data Analysis:
-
Plot the fucose concentration over time to determine the rate of utilization.
-
dot digraph "Experimental Workflow - Fucose Utilization" { graph [fontname="Arial", fontsize=12, size="7.6,5", ratio=fill]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} Workflow for a microbial fucose utilization assay.
Conclusion and Future Directions
L-fucose is a central figure in the intricate dialogue between the host and its gut microbiota. Its roles as a nutrient, a structural component of host glycans, and a signaling molecule underscore its importance in maintaining intestinal homeostasis and in the pathogenesis of infectious diseases. A deeper understanding of the mechanisms governing fucose metabolism and signaling will open new avenues for the development of novel therapeutics, including prebiotics to promote the growth of beneficial fucose-utilizing bacteria and inhibitors of fucose-mediated pathogen adhesion. Future research should focus on elucidating the specific roles of different fucosylated glycan structures, the complex regulatory networks that control fucose metabolism in both the host and microbes, and the translation of these findings into clinical applications for the prevention and treatment of a range of diseases.
References
- 1. The Role of Fucose-Containing Glycan Motifs Across Taxonomic Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Free fucose is a danger signal to human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal fucose as a mediator of host-microbe symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. L-Fucose is involved in human-gut microbiome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glycan-mediated molecular interactions in bacterial pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Free fucose is a danger signal to human intestinal epithelial cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 14. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Comparative Proteomic Analysis of Fucosylated Glycoproteins Produced by Bacteroides thetaiotaomicron Under Different Polysaccharide Nutrition Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A molecular sensor that allows a gut commensal to control its nutrient foundation in a competitive ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Item - Development, validation and application of an analytical method for the determination of fucose in human plasma after oral administration of fucoidan - University of Tasmania - Figshare [figshare.utas.edu.au]
- 20. Fucose promotes intestinal stem cell-mediated intestinal epithelial development through promoting Akkermansia-related propanoate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Fucose promotes intestinal stem cell-mediated intestinal epithelial development through promoting Akkermansia-related propanoate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Core fucosylation and its roles in gastrointestinal glycoimmunology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Glycans and glycan binding proteins in immune regulation: A concise introduction to glycobiology for the allergist - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. heraldopenaccess.us [heraldopenaccess.us]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Fucose-Containing Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucose-containing oligosaccharides are a class of bioactive carbohydrates that play pivotal roles in a multitude of biological processes, including immune modulation, host-microbe interactions, and cell signaling.[1][2] Notably, they are major components of human milk oligosaccharides (HMOs), where they contribute to infant health by acting as prebiotics and anti-adhesive antimicrobials against pathogens.[3][4] The structural complexity of these molecules makes chemical synthesis challenging, positioning enzymatic synthesis as a highly specific, efficient, and scalable alternative.[5]
This document provides detailed application notes and protocols for the three primary enzymatic strategies used to synthesize fucose-containing oligosaccharides:
-
Fucosyltransferase-Catalyzed Synthesis: Employing dedicated enzymes for precise, regioselective fucosylation using an activated sugar donor.
-
Fucosidase-Catalyzed Transfucosylation: Utilizing glycoside hydrolases in a reverse, kinetically controlled reaction to transfer fucose from an inexpensive donor.
-
Whole-Cell Biocatalysis: Leveraging metabolically engineered microorganisms for the de novo production of fucosylated oligosaccharides.
Strategy 1: Fucosyltransferase-Catalyzed Synthesis
Fucosyltransferases (FUTs) are glycosyltransferases that catalyze the transfer of an L-fucose unit from a donor substrate, almost universally guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose), to a specific acceptor oligosaccharide.[5][6] This method is renowned for its exceptional regio- and stereoselectivity, enabling the synthesis of structurally defined products.[7] Prokaryotic fucosyltransferases, particularly from Helicobacter pylori, are often used due to their broad substrate tolerance and high catalytic efficiency.[3][8]
A key prerequisite for this strategy is a reliable supply of the expensive GDP-L-fucose donor. A chemoenzymatic, one-pot approach combining the synthesis of GDP-L-fucose from L-fucose with the final fucosylation step is often the most efficient method.[9][10] This can be achieved using a bifunctional enzyme like L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis.[9][11]
Quantitative Data: Fucosyltransferase Reactions
| Product | Enzyme(s) | Donor | Acceptor | Yield | Reference |
| GDP-L-Fucose | GDP-D-mannose 4,6-dehydratase & GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase | GDP-α-D-mannose | - | 78% | [12] |
| 2'-Fucosyllactose (B36931) | α-(1->2)-fucosyltransferase (FucT2) from H. pylori | GDP-L-Fucose | Lactose (B1674315) | 65% | [12] |
| Lewis X Trisaccharide | FKP from B. fragilis & α1,3 fucosyltransferase from H. pylori | L-Fucose, ATP, GTP | N-acetyllactosamine | Preparative Scale | [9][10] |
| Lacto-N-fucopentaose I | α1-2-fucosyltransferase (Ts2FT) from Thermosynechococcus sp. | GDP-L-Fucose | Lacto-N-tetraose | Efficient | [13][14] |
Experimental Protocol: One-Pot Synthesis of Lewis X (Lex) Trisaccharide
This protocol is adapted from the chemoenzymatic synthesis of Lex derivatives.[9][10][11]
A. Materials and Reagents:
-
L-fucose
-
N-acetyllactosamine (Acceptor)
-
Adenosine 5'-triphosphate (ATP)
-
Guanosine 5'-triphosphate (GTP)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Manganese sulfate (B86663) (MnSO₄) or Magnesium chloride (MgCl₂)
-
Inorganic pyrophosphatase
-
Purified L-fucokinase/GDP-fucose pyrophosphorylase (FKP) enzyme
-
Purified α1,3-fucosyltransferase (e.g., from H. pylori)
-
Reaction vessel
B. Procedure:
-
Prepare the reaction buffer: 50 mM Tris-HCl, pH 7.5.
-
In a total reaction volume (e.g., 50 mL), dissolve the substrates and cofactors to the following final concentrations:
-
L-fucose: 5 mM
-
N-acetyllactosamine: 5 mM
-
ATP: 5 mM
-
GTP: 5 mM
-
MnSO₄: 5 mM
-
-
Add inorganic pyrophosphatase to a final concentration of 1 unit/mL to drive the reaction by hydrolyzing the pyrophosphate byproduct.
-
Initiate the reaction by adding the purified enzymes:
-
FKP enzyme
-
α1,3-fucosyltransferase
-
-
Incubate the mixture at the optimal temperature for the enzymes (e.g., 37°C) for 12-24 hours with gentle agitation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Terminate the reaction by heating (e.g., 100°C for 5 min) or by adding cold ethanol (B145695) to precipitate the enzymes.
-
Centrifuge the mixture to remove precipitated protein and proceed with purification of the Lex trisaccharide product.
Strategy 2: Fucosidase-Catalyzed Transfucosylation
Glycoside hydrolases, such as α-L-fucosidases (EC 3.2.1.51), normally catalyze the cleavage of fucosidic bonds.[2] However, under kinetically controlled conditions with a high concentration of an acceptor molecule, the fucosyl-enzyme intermediate can be intercepted by the acceptor instead of water.[4] This "transfucosylation" reaction results in the synthesis of a new fucosylated oligosaccharide.[2] This approach is advantageous as it often uses more accessible and less expensive fucosyl donors, such as p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc).[15] Enzymes from the GH29 family are particularly suitable for this retaining mechanism.[16]
Quantitative Data: Transfucosylation Reactions
| Product | Enzyme Source | Donor (Conc.) | Acceptor (Conc.) | Yield | Reference |
| Fucosyllactose (B1628111) | Lactobacillus rhamnosus GG | pNP-Fuc (1 mg/mL) | Lactose (200 mg/mL) | up to 25% | [15] |
| Fucosyllactose | Thermotoga maritima (unbound) | pNP-Fuc (3.5 mM) | Lactose (146 mM) | 40.6% | [17] |
| Fucosyllactose | Thermotoga maritima (immobilized) | pNP-Fuc (3.5 mM) | Lactose (146 mM) | 38.9% | [17] |
| Fucose-containing GOS | Commercial β-galactosidase | Fucose | Lactose | 37% of fucose incorporated | [18] |
Experimental Protocol: Synthesis of Fucosyllactose via Transfucosylation
This protocol is based on the method using α-L-fucosidase from Lactobacillus rhamnosus GG.[15]
A. Materials and Reagents:
-
α-L-fucosidase extract (e.g., from L. rhamnosus)
-
p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) (Donor substrate)
-
D-lactose (Acceptor substrate)
-
100 mM Phosphate (B84403) buffer (pH 7.0)
-
Stirred reaction vessel
-
Heating block or water bath
B. Procedure:
-
Prepare a 10 mL total volume reaction mixture in a stirred vessel.
-
Dissolve D-lactose to a final concentration of 200 mg/mL in 100 mM phosphate buffer (pH 7.0).
-
Dissolve the donor substrate, pNP-Fuc, to a final concentration of 1 mg/mL in the same mixture.
-
Initiate the reaction by adding the α-L-fucosidase extract to a final activity of 3.8 U/mL.
-
Incubate the mixture at 37°C for 12 hours with constant stirring.
-
Take aliquots at regular intervals to monitor the reaction progress by HPLC, observing the consumption of substrates and the formation of fucosyllactose.
-
Terminate the reaction by heating the mixture at 100°C for 5 minutes to denature the enzyme.
-
Proceed with downstream processing to purify the fucosyllactose product from residual substrates and byproducts.
Strategy 3: Whole-Cell Biocatalysis / Metabolic Engineering
For large-scale and cost-effective production, whole-cell biocatalysis using metabolically engineered microorganisms like Escherichia coli is a powerful strategy.[5] This approach involves engineering the host to express the necessary fucosyltransferases and the pathways for synthesizing the GDP-L-fucose donor.[8] By feeding the cells simple carbon sources and an acceptor like lactose, the entire synthesis can occur in vivo, circumventing the need for costly enzyme purification and substrate synthesis.[19]
Quantitative Data: Whole-Cell Biocatalysis
| Product | Host Strain | Key Engineered Genes | Titer | Reference |
| Fucosylated HMOs | E. coli | Prokaryotic α1,2- and α1,3/4-fucosyltransferases | up to 20 g/L | [8] |
| 3-Fucosyllactose (B594375) (3-FL) | E. coli BL21(DE3) | Mutant α-1,3-fucosyltransferase (mFutA), L-fucokinase/GDP-L-fucose pyrophosphorylase | 4.6 g/L | [19] |
Experimental Protocol: Whole-Cell Synthesis of 3-Fucosyllactose (3-FL)
This protocol is a generalized procedure based on metabolic engineering of E. coli.[19]
A. Materials and Reagents:
-
Engineered E. coli strain (e.g., BL21(DE3)) harboring plasmids for fucosyltransferase and the GDP-L-fucose salvage pathway.
-
Fermentation medium (e.g., LB or defined medium with a carbon source like glycerol).
-
Antibiotics for plasmid maintenance.
-
Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).
-
Lactose solution (acceptor).
-
Bioreactor with pH, temperature, and dissolved oxygen control.
B. Procedure:
-
Seed Culture: Inoculate a single colony of the engineered E. coli strain into a starter culture medium with appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Bioreactor Inoculation: Use the seed culture to inoculate the production medium in a sterilized bioreactor.
-
Growth Phase: Grow the cells under controlled conditions (e.g., 37°C, controlled pH) until they reach a target optical density (e.g., mid-log phase, OD₆₀₀ ≈ 0.6-0.8).
-
Induction: Induce recombinant protein expression by adding IPTG to a final concentration of (e.g., 0.1-1 mM). Reduce the temperature (e.g., to 20-25°C) to improve protein folding and solubility.
-
Substrate Feeding: After induction, begin feeding a concentrated lactose solution into the bioreactor to act as the acceptor substrate for 3-FL synthesis.
-
Production Phase: Maintain the fermentation for 24-72 hours. Monitor cell growth (OD₆₀₀) and 3-FL production by taking samples periodically and analyzing the supernatant by HPLC.
-
Harvesting: Once production plateaus, harvest the fermentation broth.
-
Downstream Processing: Separate the cells from the medium by centrifugation or microfiltration. The supernatant, containing the secreted 3-FL, can then be subjected to purification steps like chromatography.
General Downstream Processing and Purification
Purification is critical to isolate the target oligosaccharide from unreacted substrates, byproducts, and enzyme/cell components. The low yields of some enzymatic reactions can impose a burden on this step.[20] A multi-step strategy is often required.
A. Common Purification Techniques:
-
Enzyme/Cell Removal: Centrifugation, microfiltration, or ethanol precipitation.
-
Chromatography:
-
Anion-Exchange Chromatography: Effective for separating charged products or removing charged impurities.[12]
-
Gel Filtration (Size-Exclusion) Chromatography: Separates molecules based on size, useful for removing monosaccharides and salts from larger oligosaccharides.[12]
-
Activated Carbon Chromatography: Can be used to adsorb oligosaccharides, allowing for separation from monosaccharides.[21]
-
-
Membrane Filtration: Nanofiltration can be used to concentrate the product and remove small impurities like salts and monosaccharides.[22]
B. General Protocol Outline:
-
Clarification: Remove cells and large proteins from the reaction mixture or fermentation broth via centrifugation (e.g., 10,000 x g, 20 min, 4°C).
-
Initial Purification: Pass the clarified supernatant through an activated carbon column to bind oligosaccharides. Elute with an ethanol gradient.
-
Fractionation: Further purify the oligosaccharide-containing fractions using gel filtration chromatography to separate by size.
-
Polishing: If necessary, use high-resolution techniques like preparative HPLC for final polishing.
-
Analysis: Confirm the purity and structure of the final product using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[15][18]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Employment of fucosidases for the synthesis of fucosylated oligosaccharides with biological potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]
- 7. Alpha1â2-Fucosyltransferase for Enzymatic Synthesis of Alpha1â2-linked Fucosylated Glycans - Available technology for licensing from the University of California, Davis [techtransfer.universityofcalifornia.edu]
- 8. Biotechnological production of fucosylated human milk oligosaccharides: Prokaryotic fucosyltransferases and their use in biocatalytic cascades or whole cell conversion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of the milk oligosaccharide 2'-fucosyllactose using recombinant bacterial enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α 1-2-fucosyltransferase and their application in the regulation of intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemoenzymatic synthesis of fucosylated oligosaccharides using Thermosynechococcus α1–2-fucosyltransferase and their application in the regulation of intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Synthesis of fucosylated oligosaccharides with α-L-fucosidase from Thermotoga maritima immobilized on Eupergit® CM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzymatic synthesis of fucose-containing galacto-oligosaccharides using β-galactosidase and identification of novel disaccharide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biosynthesis of the human milk oligosaccharide 3-fucosyllactose in metabolically engineered Escherichia coli via the salvage pathway through increasing GTP synthesis and β-galactosidase modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and purification of galacto-oligosaccharides: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enzymatic synthesis of oligosaccharides: product removal during a kinetically controlled reaction. | Semantic Scholar [semanticscholar.org]
- 22. CN103468766B - Preparation method of high-purity mannan oligosaccharide - Google Patents [patents.google.com]
Application Notes and Protocols for the Chemoenzymatic Synthesis of GDP-L-fucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine (B1672433) 5'-diphosphate-β-L-fucose (GDP-L-fucose) is the universal donor substrate for fucosyltransferases, enzymes that catalyze the transfer of L-fucose onto glycoconjugates.[1] This process, known as fucosylation, is a critical post-translational modification involved in a myriad of biological processes, including cell-cell recognition, adhesion, and signaling.[1] Aberrant fucosylation is implicated in various pathologies, such as cancer and inflammation, rendering fucosyltransferases attractive therapeutic targets.[1] The study of these enzymes and their roles in disease often requires access to significant quantities of GDP-L-fucose and its analogs.
In cellular systems, GDP-L-fucose is synthesized via two primary pathways: the de novo pathway, which converts GDP-D-mannose to GDP-L-fucose, and the salvage pathway, which utilizes free L-fucose.[1][2] While chemical synthesis of GDP-L-fucose is possible, it is often a complex and costly endeavor.[1] Chemoenzymatic synthesis, particularly leveraging the salvage pathway, presents a robust, cost-effective, and highly specific alternative for preparative-scale production.[1][3][4]
This document provides detailed protocols for the one-pot chemoenzymatic synthesis of GDP-L-fucose utilizing the bifunctional enzyme L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), commonly sourced from Bacteroides fragilis.[1][3][4] This enzyme uniquely combines two catalytic activities in a single polypeptide chain: an L-fucokinase domain that phosphorylates L-fucose to L-fucose-1-phosphate (Fuc-1-P), and a GDP-L-fucose pyrophosphorylase domain that subsequently converts Fuc-1-P to GDP-L-fucose.[1][5][6]
Principle of Synthesis
The chemoenzymatic synthesis of GDP-L-fucose described herein mimics the cellular salvage pathway in a single reaction vessel. The process is catalyzed by the recombinant bifunctional enzyme L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP).[1][4] The synthesis occurs in two sequential enzymatic steps:
-
Phosphorylation: The L-fucokinase domain of FKP catalyzes the transfer of a phosphate (B84403) group from adenosine (B11128) triphosphate (ATP) to the anomeric position of L-fucose, yielding β-L-fucose-1-phosphate (Fuc-1-P).[1][5]
-
Pyrophosphorylation: The GDP-L-fucose pyrophosphorylase domain of FKP then catalyzes the condensation of Fuc-1-P with guanosine triphosphate (GTP) to produce GDP-L-fucose and pyrophosphate (PPi).[5]
To drive the reaction towards product formation, an inorganic pyrophosphatase is often included to hydrolyze the pyrophosphate byproduct.[4][7]
Experimental Workflows and Signaling Pathways
Caption: One-pot chemoenzymatic synthesis of GDP-L-fucose using the bifunctional enzyme FKP.
Caption: General experimental workflow for the synthesis and purification of GDP-L-fucose.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the chemoenzymatic synthesis of GDP-L-fucose.
Table 1: Reaction Parameters and Yields for GDP-L-fucose Synthesis
| Parameter | Wang et al. (2009)[4] | MPG.PuRe (Multi-enzyme Cascade)[8] | Wang et al. (2019)[9] |
| Scale | 30-50 mg | Gram-scale | Analytical |
| Key Enzyme(s) | B. fragilis FKP | Multi-enzyme cascade including FKP | 5 recombinant E. coli enzymes |
| Starting Material | L-fucose or C-5 analogs | Guanosine & Fucose or Mannose | Mannose |
| Final Product Conc. | Not specified | 7.6 mM (4.5 g/L) | 178.6 mg/L |
| Isolated Yield | >75% | 72% | 14.1% (conversion rate) |
| Reaction Time | 5-6 hours | 48 hours | 10 hours (for an intermediate step) |
| Temperature | 37 °C | 30 °C | Not specified |
| pH | 7.5 | 8.0 | Not specified |
Table 2: Kinetic Parameters of B. fragilis FKP
| Substrate | Km (µM) | Vmax (nkat/mg protein) | Reference |
| GDP-4-keto-6-deoxy-D-mannose (for His-tag WcaG) | 40 | 23 | [10] |
| NADPH (for His-tag WcaG) | 21 | 10 | [10] |
| Factor VII EGF-1 domain (for polypeptide fucosyltransferase) | 15 | 2.5 µmol/min/mg | [11] |
| GDP-fucose (for polypeptide fucosyltransferase) | 6 | 2.5 µmol/min/mg | [11] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant B. fragilis FKP
This protocol is adapted from the methods described by Wang et al. (2009).[4]
-
Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with a suitable expression vector containing the gene for His-tagged B. fragilis FKP.
-
Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged FKP from the column using an elution buffer containing a higher concentration of imidazole (B134444) (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole).
-
Dialysis and Storage: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.
Protocol 2: One-Pot Chemoenzymatic Synthesis of GDP-L-fucose
This protocol describes a preparative scale synthesis of 30-50 mg of GDP-L-fucose.[4]
-
Reaction Mixture Preparation: In a 15 mL centrifuge tube, prepare a 5.0 mL reaction mixture in 100 mM Tris-HCl buffer (pH 7.5) containing the following components:
-
L-fucose: 0.05 mmol (e.g., 8.2 mg)
-
ATP: 1.0 equivalent (e.g., 27.5 mg)
-
GTP: 1.0 equivalent (e.g., 26.1 mg)
-
MnSO₄: 10 mM
-
Inorganic Pyrophosphatase: 90 units
-
Purified FKP enzyme: 9 units
-
-
Incubation: Incubate the reaction mixture at 37°C for 5-6 hours with shaking (225 rpm).
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
TLC System: Use a suitable mobile phase (e.g., ethyl acetate:methanol:water:acetic acid, 7:2:2:1).
-
Visualization: Stain the TLC plate with p-anisaldehyde sugar stain.[12]
-
Analysis: Compare the reaction mixture to standards of L-fucose, Fuc-1-P, and GDP-L-fucose. In the presence of both ATP and GTP, the spot corresponding to L-fucose should diminish while the spot for GDP-L-fucose appears.[6] In the absence of GTP, only the formation of the Fuc-1-P intermediate will be observed.[4][6]
-
-
Quenching the Reaction: After completion, quench the reaction by adding an equal volume of cold ethanol (B145695) and incubate on ice for 30 minutes to precipitate the enzymes.
-
Enzyme Removal: Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the precipitated proteins. Collect the supernatant containing the crude GDP-L-fucose.
Protocol 3: Purification and Characterization of GDP-L-fucose
-
Sample Preparation: Concentrate the supernatant from the previous step under reduced pressure.
-
Gel Filtration Chromatography: Purify the crude product by gel filtration chromatography using a Bio-Gel P-2 resin (or equivalent).
-
Column Equilibration: Equilibrate the column with deionized water.
-
Elution: Elute the product with deionized water, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions for the presence of GDP-L-fucose using TLC or a suitable spectrophotometric assay.
-
-
Pooling and Lyophilization: Pool the fractions containing pure GDP-L-fucose and lyophilize to obtain a white powder.
-
Characterization: Confirm the purity and identity of the synthesized GDP-L-fucose using the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ³¹P NMR spectra to confirm the structure.
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the product to confirm its identity.[4]
-
Conclusion
The chemoenzymatic method presented here offers a practical and efficient approach for the synthesis of GDP-L-fucose.[4] This one-pot reaction, catalyzed by the bifunctional enzyme FKP, provides high yields and simplifies the production process compared to traditional chemical synthesis or more complex multi-enzyme systems.[1][4] The detailed protocols and compiled data in this document should serve as a valuable resource for researchers in glycobiology, drug discovery, and related fields, enabling the synthesis of this crucial nucleotide sugar for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. d-nb.info [d-nb.info]
- 10. Preparative synthesis of GDP-beta-L-fucose by recombinant enzymes from enterobacterial sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purification and characterization of a GDP-fucose:polypeptide fucosyltransferase from Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting Substrate Glycans of Fucosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the enzymatic addition of a fucose sugar to a glycan, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Fucosyltransferases (FUTs) are the enzymes that catalyze this reaction, transferring L-fucose from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor glycan on a glycoprotein (B1211001) or glycolipid.[1] The ability to detect and characterize the substrate glycans of fucosyltransferases is crucial for understanding the regulation of fucosylated glycan epitopes under various physiological and pathological conditions.[2][3] This document provides detailed application notes and protocols for several key methods used to identify and characterize fucosyltransferase substrates.
I. Chemoenzymatic Labeling Methods
Chemoenzymatic labeling strategies leverage the high specificity of fucosyltransferases to incorporate modified fucose analogs into substrate glycans. These analogs are functionalized with reporter tags such as fluorophores or biotin (B1667282), or with chemical handles like azides for subsequent bioorthogonal chemistry.
A. Labeling with Fluorophore-Conjugated Fucose
This method allows for the direct detection of fucosyltransferase activity and substrate presence on glycoproteins via enzymatic incorporation of a fluorescently tagged fucose.[3][4]
Application:
-
Rapid, direct visualization of fucosylation on purified proteins or in cell lysates.
-
Screening for the presence of acceptor glycans for specific FUTs.[4]
-
Studying the interplay between fucosylation and other glycosylations, like sialylation.[3][4]
Workflow for Fluorophore-Based Labeling
Caption: Workflow for detecting FUT substrates using fluorophore-conjugated fucose.
Protocol: Detection of α-2 and α-3 Fucosyltransferase Substrates on Fetuin [4]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following:
-
Fetal Bovine Fetuin or Asialofetuin (acceptor substrate): 5 µg
-
Recombinant FUT2, FUT6, FUT7, or FUT9 (enzyme): 1 µg
-
GDP-Fucose-Fluorophore (e.g., GDP-Cy5-Fucose): 1 µM
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 25 mM MnCl₂
-
Total Volume: 20 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Quenching: Stop the reaction by adding 4X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Electrophoresis: Separate the reaction products on a 4-20% Tris-Glycine SDS-PAGE gel.
-
Imaging: Visualize the fluorescently labeled glycoproteins using a fluorescent gel imager. A silver stain can be performed subsequently to visualize total protein.
Quantitative Data: Fucosyltransferase Tolerance for Fluorophore-Conjugated Fucose
The efficiency of labeling depends on the tolerance of the specific FUT for the modified GDP-fucose donor substrate. The following table summarizes the relative tolerance of various FUTs for different fluorophore-conjugated fucoses, based on the fluorescent intensity of the labeled glycoprotein product.[4]
| Fucosyltransferase | Acceptor Glycan Type | Alexa Fluor® 555 | Alexa Fluor® 488 | Cy5 |
| FUT2 | Terminal Galactose of lactosamine | +++ | + | + |
| FUT6 | GlcNAc of lactosamine | ++ | ++ | ++ |
| FUT7 | GlcNAc of sialyllactosamine | + | ++ | + |
| FUT8 | Core GlcNAc of N-glycans | ++ | ++ | +++ |
| FUT9 | GlcNAc of lactosamine | +++ | +++ | +++ |
| (Tolerance is indicated by the number of '+' signs, derived from fluorescent intensity of the labeled protein)[4] |
B. Metabolic Labeling with Azido-Fucose and Click Chemistry
This powerful in vivo or in cellulo technique involves introducing a fucose analog with an azide (B81097) group (e.g., 6-azido fucose, FucAz) into cells.[5][6] The cellular machinery incorporates FucAz into glycoproteins, which can then be detected by "clicking" a reporter molecule (e.g., a fluorophore or biotin with a cyclooctyne (B158145) group) onto the azide.[5][6]
Application:
-
Imaging fucosylated glycans in living cells and organisms like zebrafish embryos.[5][6][7]
-
Identifying and enriching fucosylated glycoproteins from complex mixtures for proteomic analysis.[8]
-
Overcoming the inefficient processing of some fucose analogs by the salvage pathway by using azide-functionalized GDP-fucose directly.[5][6]
Metabolic Labeling and Detection Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detecting substrate glycans of fucosyltransferases on glycoproteins with fluorescent fucose | bioRxiv [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic labeling of fucosylated glycans in developing zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Glycan Analysis Using Fluorophore-Conjugated Fucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the addition of fucose to N- and O-glycans, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell adhesion, signaling, immune responses, and cancer metastasis.[1][2][3] The ability to detect and quantify changes in fucosylation is paramount for advancing our understanding of disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for the analysis of fucosylated glycans using fluorophore-conjugated fucose analogs. These methods offer high sensitivity and specificity for visualizing and quantifying fucosylation in various biological systems.
Two primary strategies are highlighted:
-
Metabolic Labeling with Bioorthogonal Fucose Analogs: This powerful technique involves introducing fucose analogs with bioorthogonal chemical handles (e.g., azides or alkynes) into cells.[4][5][6] These analogs are metabolized through the fucose salvage pathway and incorporated into glycoproteins.[2][7][8] Subsequent detection is achieved through highly specific "click chemistry" reactions that conjugate a fluorescent reporter to the modified glycan.[1][8][9]
-
Lectin-Affinity Fluorescent Labeling: This method utilizes the specific binding properties of lectins, proteins that recognize and bind to specific carbohydrate structures. Fucosylated glycoproteins can be captured by fucose-specific lectins immobilized on a solid support and then quantified using fluorescent labeling.[10][11][12]
Section 1: Metabolic Labeling and Bioorthogonal Detection of Fucosylated Glycans
This section details the workflow for metabolic labeling of cells with fucose analogs and subsequent fluorescent detection using click chemistry. This approach allows for the visualization of fucosylated glycans in living cells and tissues.[7][13]
Experimental Workflow
The overall workflow for metabolic labeling and bioorthogonal detection is a two-step process. First, cells are incubated with a peracetylated fucose analog, which increases cell permeability.[14][15] Inside the cell, esterases remove the acetyl groups, and the fucose analog enters the fucose salvage pathway to be converted into a GDP-fucose analog.[5][16] This activated sugar donor is then used by fucosyltransferases to incorporate the analog into nascent glycans.[5][17] In the second step, a fluorescent probe containing a complementary bioorthogonal group is added, leading to a covalent bond and fluorescent labeling of the target glycans.[1][9]
Caption: Metabolic labeling and click chemistry detection workflow.
Protocol 1: Metabolic Labeling of Cultured Cells with Azido-Fucose
This protocol describes the metabolic incorporation of an azide-modified fucose analog (peracetylated 6-azidofucose, Ac4FucAz) into cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., Jurkat, HEK293)
-
Complete cell culture medium
-
Peracetylated 6-azidofucose (Ac4FucAz) stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Metabolic Labeling:
-
Prepare fresh culture medium containing the desired final concentration of Ac4FucAz (typically 25-100 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the Ac4FucAz-containing medium to the cells.
-
Incubate for 24-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
Cell Harvesting:
-
For suspension cells, pellet the cells by centrifugation.
-
For adherent cells, wash with PBS and detach using a cell scraper or trypsin.
-
Wash the harvested cells twice with ice-cold PBS.
-
-
Proceed to Detection: The azide-labeled cells are now ready for fluorescent labeling via click chemistry.
Protocol 2: Fluorescent Labeling of Azide-Modified Glycans via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label azide-modified glycans with an alkyne-containing fluorophore.[1][9] For live-cell imaging, copper-free click chemistry (e.g., SPAAC with a DBCO-fluorophore) is recommended to avoid copper-induced cytotoxicity.[13][18][19]
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-fluorophore stock solution (e.g., Alkyne-TAMRA, 10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
PBS
Procedure:
-
Prepare Click Chemistry Reagent Mix:
-
In a microcentrifuge tube, combine the following in order:
-
PBS
-
Alkyne-fluorophore (final concentration 10-50 µM)
-
CuSO₄ (final concentration 1 mM)
-
THPTA (final concentration 1 mM)
-
-
Vortex briefly to mix.
-
Add sodium ascorbate (final concentration 2 mM). The final reaction volume will depend on the number of cells.
-
-
Labeling Reaction:
-
Resuspend the azide-labeled cell pellet in the click chemistry reagent mix.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Pellet the cells by centrifugation.
-
Wash the cells three times with ice-cold PBS to remove unreacted reagents.
-
-
Analysis:
-
The fluorescently labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.
-
Quantitative Data Summary
The efficiency of metabolic labeling can vary between different fucose analogs and cell types.[5][20] The following table summarizes representative data on labeling efficiency.
| Fucose Analog | Cell Line | Labeling Efficiency (Relative Fluorescence Units) | Reference |
| 6-Alkynyl-Fuc | Caco-2 | +++ | [5] |
| 7-Alkynyl-Fuc | Caco-2 | + | [5] |
| 6-Azido-Fuc | Neuro2A | ++++ | [20] |
| 6-Alkynyl-Fuc | Neuro2A | ++ | [20] |
| 7-Alkynyl-Fuc | Neuro2A | + | [20] |
Note: + indicates relative labeling intensity.
Section 2: Fucose Salvage Pathway and Fucosyltransferases
The incorporation of fucose analogs into glycans is dependent on the fucose salvage pathway and the activity of various fucosyltransferases (FUTs).[8][16] Understanding this pathway is crucial for interpreting experimental results.
Fucose Salvage Pathway
The salvage pathway converts free L-fucose in the cytoplasm into the activated sugar donor, GDP-L-fucose, which is then transported into the Golgi apparatus for use by FUTs.[16]
Caption: The fucose salvage pathway.
Key Fucosyltransferases
Several FUTs catalyze the transfer of fucose to different glycan structures. Core fucosylation, the addition of fucose to the innermost GlcNAc of N-glycans, is catalyzed by FUT8 and has been implicated in cancer progression.[21][22][23][24]
Section 3: Lectin-Affinity Based Quantification of Fucosylation
An alternative to metabolic labeling is the use of fucose-specific lectins for the enrichment and quantification of fucosylated glycoproteins.[10][11][12] This method is particularly useful for analyzing complex biological samples like serum or saliva.[10][11][12]
Experimental Workflow
The Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ) method involves fluorescently labeling total protein from a sample, followed by incubation with immobilized fucose-specific lectins.[10][11] The amount of captured fucosylated glycoprotein is then quantified by measuring the fluorescence intensity.[10][11]
References
- 1. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs [mdpi.com]
- 6. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycoproteomic probes for fluorescent imaging of fucosylated glycans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic Labeling of Fucosylated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Acetylated and Non-Acetylated Fucose Analogues on IgG Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applying Acylated Fucose Analogues to Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detecting substrate glycans of fucosyltransferases with fluorophore-conjugated fucose and methods for glycan electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bioorthogonal Labeling Reveals Different Expression of Glycans in Mouse Hippocampal Neuron Cultures during Their Development [mdpi.com]
- 20. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. FUT8 and Protein Core Fucosylation in Tumours: From Diagnosis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FUT8-Directed Core Fucosylation of N-glycans Is Regulated by the Glycan Structure and Protein Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Note: HPLC Analysis of GDP-L-fucose in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanosine (B1672433) diphosphate (B83284) L-fucose (GDP-L-fucose) is a critical nucleotide sugar that serves as the activated fucose donor for fucosyltransferases. These enzymes catalyze the transfer of fucose onto N-linked and O-linked glycans on proteins and lipids, a process known as fucosylation. Fucosylated glycoconjugates are integral to a multitude of cellular processes, including cell adhesion, signaling, immune responses, and development. Dysregulation in fucosylation has been implicated in various diseases, such as cancer and inflammation.
In mammalian cells, GDP-L-fucose is synthesized in the cytosol through two primary pathways: the de novo pathway and the salvage pathway.[1] The de novo pathway, which accounts for approximately 90% of the total GDP-L-fucose pool, converts GDP-D-mannose to GDP-L-fucose.[1][2] The salvage pathway synthesizes GDP-L-fucose from free L-fucose, which can be sourced from the extracellular environment or lysosomal degradation of glycoconjugates, contributing the remaining ~10%.[3][4] Given its central role, the accurate quantification of intracellular GDP-L-fucose is essential for understanding the regulation of fucosylation and for the development of therapeutics targeting these pathways.
This application note provides detailed protocols for the extraction and quantification of GDP-L-fucose from biological samples using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection.
GDP-L-fucose Biosynthesis Pathways
The two pathways for GDP-L-fucose synthesis operate in the cytosol, with the final products being utilized by fucosyltransferases within the Golgi apparatus.[1][5]
Caption: Mammalian GDP-L-fucose biosynthesis pathways.
Principle of HPLC Analysis
The quantification of GDP-L-fucose is effectively achieved using ion-pair reversed-phase HPLC. This technique is ideal for separating charged, hydrophilic molecules like nucleotide sugars.[6][7] An ion-pairing agent, such as tetrabutylammonium (B224687) phosphate (B84403), is added to the mobile phase to form a neutral complex with the negatively charged phosphate groups of GDP-L-fucose. This complex has increased hydrophobicity, allowing it to be retained and separated on a nonpolar C18 stationary phase. Detection is typically performed using a UV detector at or near the absorbance maximum of the guanosine base (~254-262 nm).[8][9] Quantification is achieved by comparing the peak area of the analyte to a standard curve generated from known concentrations of a GDP-L-fucose standard.
Experimental Workflow
The overall process involves sample collection, nucleotide sugar extraction, chromatographic separation, and data analysis.
Caption: General workflow for GDP-L-fucose analysis.
Experimental Protocols
Protocol 1: Extraction of Nucleotide Sugars from Cultured Cells
This protocol is adapted from methods for extracting nucleotide sugars from mammalian cells.[8][10]
-
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Perchloric Acid (PCA), 0.5 M, ice-cold
-
Potassium Carbonate (K₂CO₃), 3 M
-
Cell scraper
-
Refrigerated centrifuge
-
Lyophilizer (SpeedVac)
-
-
Procedure:
-
Culture cells to the desired confluency (e.g., in a 10 cm dish, ~5 x 10⁶ cells).
-
Place the culture dish on ice and quickly aspirate the culture medium.
-
Wash the cell monolayer twice with 5 mL of ice-cold PBS.
-
Add 400 µL of ice-cold 0.5 M PCA to the plate to lyse the cells and quench metabolic activity.
-
Scrape the cells and transfer the acidic lysate to a microcentrifuge tube.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 18,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant (which contains the nucleotide sugars) to a new pre-chilled microcentrifuge tube.
-
Neutralize the PCA by adding 3 M K₂CO₃ dropwise while vortexing gently. Monitor the pH with pH paper until it reaches 6.5-7.5. The addition of K₂CO₃ will cause the formation of a potassium perchlorate (B79767) precipitate.
-
Incubate on ice for 15 minutes to allow for complete precipitation.
-
Centrifuge at 18,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Transfer the final supernatant to a new tube and freeze-dry using a lyophilizer.
-
Store the dried extract at -80°C or reconstitute immediately for HPLC analysis by dissolving in a known volume (e.g., 100 µL) of HPLC Mobile Phase A.
-
Protocol 2: Ion-Pair Reversed-Phase HPLC Analysis
This protocol provides a robust method for separating GDP-L-fucose from other nucleotide sugars.[6][7][8]
-
Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
-
C18 column (e.g., Inertsil ODS-3 or ODS-4, 4.6 x 250 mm, 5 µm particle size).
-
GDP-L-fucose analytical standard.
-
Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.0) containing 8 mM tetrabutylammonium phosphate (TBAP).
-
Mobile Phase B: 50% Acetonitrile in Mobile Phase A.
-
-
Procedure:
-
Prepare a standard curve by making serial dilutions of the GDP-L-fucose standard (e.g., ranging from 5 to 500 pmol/injection).
-
Set the column temperature to 40°C.[8]
-
Equilibrate the column with 100% Mobile Phase A for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Inject 20 µL of the reconstituted sample extract or standard.
-
Elute the sample using a gradient such as the one below:
-
0-10 min: 0% B (Isocratic)
-
10-30 min: 0% to 50% B (Linear Gradient)
-
30-35 min: 50% B (Isocratic Wash)
-
35-40 min: 50% to 0% B (Return to Initial)
-
40-50 min: 0% B (Re-equilibration)
-
-
Identify the GDP-L-fucose peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Integrate the peak area and calculate the concentration using the linear regression equation from the standard curve.
-
Normalize the result to the total protein content of the original cell lysate (determined by a BCA or Bradford assay on a parallel sample) to express the final concentration as pmol/mg protein.
-
Quantitative Data Summary
The intracellular concentration of GDP-L-fucose can vary significantly depending on the cell type, metabolic state, and culture conditions. The following table summarizes representative data from the literature.
| Biological Sample | Method | GDP-L-fucose Concentration | Pathway Contribution | Reference |
| Human Hepatocellular Carcinoma (HCC) Tissue | Enzymatic-HPLC | 7.1 ± 2.5 µmol/mg | Not Applicable | [2] |
| Adjacent Non-Tumor Liver Tissue | Enzymatic-HPLC | 4.6 ± 0.9 µmol/mg | Not Applicable | [2] |
| Normal Liver Tissue | Enzymatic-HPLC | 3.6 ± 0.2 µmol/mg | Not Applicable | [2] |
| HeLa Cells | Metabolic Labeling | Not specified | De Novo: >90%, Salvage: <10% | [1][11] |
| HEK293T Cells (TSTA3 knockout, +fucose) | HPLC | ~2.0 mM | Salvage pathway highly stimulated | [3][12] |
| Various Cancer Cell Lines (Breast, Pancreatic) | IP-RP-HPLC | Levels are cell-type-specific | Not specified | [6][10] |
Conclusion
The protocols detailed in this application note provide a reliable framework for the extraction and quantification of GDP-L-fucose from biological samples. The use of ion-pair reversed-phase HPLC with UV detection is a robust and accessible method for researchers studying glycosylation pathways. Accurate measurement of GDP-L-fucose pools is crucial for investigating the roles of fucosylation in health and disease and for evaluating the efficacy of drugs that target these metabolic pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential gene expression of GDP-L-fucose-synthesizing enzymes, GDP-fucose transporter and fucosyltransferase VII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. academic.oup.com [academic.oup.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. rupress.org [rupress.org]
- 12. GDP‐fucose transporter SLC35C1: a potential regulatory role in cytosolic GDP‐fucose and fucosylated glycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry-Based Analysis of Fucosylated Blood Group Epitopes
Introduction
Fucosylation, the enzymatic addition of a fucose sugar residue to glycan structures, is a critical post-translational modification that dictates the function of many proteins and lipids.[1] Fucosylated epitopes are integral components of blood group antigens, such as the Lewis and H-type antigens, which play fundamental roles in cell-cell recognition, immune responses, and signaling pathways.[1][2] Aberrant fucosylation is increasingly recognized as a hallmark of various pathological conditions, including cancer and congenital disorders of glycosylation (CDG), making these epitopes prime targets for biomarker discovery and therapeutic development.[1][3]
Mass spectrometry (MS) has become the definitive and most powerful technology for the detailed structural characterization and quantification of these complex biomolecules.[1] Its high sensitivity and resolution enable the precise identification of glycan composition, sequence, and linkage isomers, including the distinction between core and outer-arm fucosylation.[4] This application note provides detailed workflows, experimental protocols, and data interpretation guidelines for the comprehensive analysis of fucosylated blood group epitopes using state-of-the-art mass spectrometry techniques.
A significant challenge in the MS analysis of fucosylated glycans is the potential for intramolecular migration of fucose residues during analysis, which can lead to incorrect structural assignments.[2][5] This phenomenon, where the fucose appears to move to a different position, can occur even in intact glycan ions and is not limited to fragmentation processes.[5][6] Advanced techniques combining ion-mobility spectrometry, cryogenic IR spectroscopy, and specific fragmentation methods can help to elucidate the true structure and avoid misinterpretation.[7][8]
Experimental Workflows and Logical Relationships
A typical workflow for the analysis of fucosylated blood group epitopes involves several key stages, from initial sample preparation to final data analysis. The choice of workflow depends on the biological question, sample type, and desired level of detail (e.g., global profiling vs. targeted quantification).
Caption: General workflow for MS-based analysis of fucosylated glycans.
Fucosylated structures can be broadly categorized based on the position of the fucose residue. Distinguishing between these isomers is critical as they have different biological implications.
Caption: Distinction between core and outer-arm fucosylation on N-glycans.
Detailed Experimental Protocols
Protocol 1: N-Glycan Release and Profiling from Plasma/Serum Glycoproteins
This protocol details the steps for releasing N-glycans from the complex mixture of proteins present in plasma or serum for subsequent MS analysis.
A. Materials and Reagents:
-
Whole plasma or serum samples
-
Immunoaffinity depletion columns for abundant proteins (e.g., albumin, IgG) (Optional but recommended)[9]
-
1,4-dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
TPCK-treated trypsin
-
Peptide-N-glycosidase F (PNGase F)
-
Ammonium (B1175870) bicarbonate, 50 mM buffer
-
C18 Sep-Pak columns
-
Solvents: Acetonitrile (ACN), Methanol, 1-Propanol (B7761284), 5% Acetic Acid (HPLC grade)[10]
-
MilliQ water
B. Procedure:
-
Abundant Protein Depletion (Optional): To improve detection of lower abundance glycoproteins, process 100-200 µL of plasma using an immunoaffinity depletion column according to the manufacturer's protocol.[9][11]
-
Reduction and Alkylation:
-
Lyophilize the glycoprotein sample (20-500 µg).[10]
-
Resuspend the sample in 0.5 mL of a freshly prepared 2 mg/mL DTT solution in 0.6 M TRIS buffer (pH 8.5). Incubate at 50°C for 1 hour.[10]
-
Cool to room temperature. Add 0.5 mL of a freshly prepared 12 mg/mL IAA solution in the same buffer. Incubate in the dark at room temperature for 1 hour.[10]
-
Dialyze the sample against 50 mM ammonium bicarbonate at 4°C for 16-24 hours to remove reagents.[10] Lyophilize the sample.
-
-
Proteolytic Digestion:
-
Peptide Cleanup:
-
Condition a C18 Sep-Pak column with methanol, 5% acetic acid, 1-propanol, and finally 5% acetic acid.[10]
-
Load the digested sample onto the column. Wash with 4 mL of 5% acetic acid.[10]
-
Elute the glycopeptides with successive additions of 2 mL each of 20%, 40%, and 100% 1-propanol in 5% acetic acid.[10] Pool the eluted fractions and lyophilize.
-
-
N-Glycan Release:
-
Glycan Purification:
-
Condition a C18 Sep-Pak column as in step 4.
-
Load the PNGase F digest onto the column. The released N-glycans will be in the flow-through.[10]
-
Collect the flow-through and wash the column with 4 mL of 5% acetic acid, collecting this wash fraction as well.[10]
-
Pool the flow-through and wash fractions. Lyophilize the sample. The sample now contains purified N-glycans ready for MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Glycopeptides for Site-Specific Fucosylation
This protocol is designed for the analysis of intact glycopeptides, which provides information on site-specific glycosylation. A targeted approach using Multiple Reaction Monitoring (MRM) is particularly powerful for quantifying specific fucosylated glycoforms.[4]
A. Liquid Chromatography (LC) Separation:
-
Column: C18 pepmap column (e.g., 150 mm × 75 µm).[4]
-
Mobile Phase A: 2% ACN with 0.1% formic acid in water.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.3 µL/min.[4]
-
Gradient:
-
0-3 min: 2% B
-
3-5 min: 2% to 10% B
-
5-60 min: 10% to 45% B
-
60-65 min: 45% to 98% B
-
65-70 min: Hold at 98% B
-
70-90 min: Equilibrate at 2% B[4]
-
B. Mass Spectrometry (MS) Analysis:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.[1]
-
Spray Voltage: 2.3 kV.[4]
-
Capillary Temperature: 275 °C.[4]
-
Acquisition Mode (Untargeted): Data-Dependent Acquisition (DDA). The mass spectrometer acquires a full scan MS spectrum and then selects the most intense precursor ions for fragmentation (MS/MS).[1]
-
Acquisition Mode (Targeted - MRM):
-
Pre-select precursor ion m/z values for the fucosylated glycopeptides of interest.
-
At low collision energy, monitor for specific Y-ions (fragments containing the peptide and partial glycan) that are indicative of core vs. outer-arm fucosylation.[4] For example, a fragment representing the loss of a fucosylated GlcNAc-Gal arm is characteristic of an outer-arm fucosylated glycoform.[4]
-
Also monitor for characteristic oxonium ions (e.g., m/z 204.1 for HexNAc, 366.1 for HexHexNAc, 512.2 for Fuc-Hex-HexNAc) to confirm glycan composition.[4]
-
Data Presentation and Interpretation
Quantitative data from MS analysis should be presented clearly to allow for comparison between sample groups. This can involve label-free quantification based on peak intensities or methods using stable isotope labeling.[1]
Table 1: Relative Quantification of Fucosylated N-Glycans in Control vs. Disease Plasma
This table shows example data comparing the relative abundance of specific fucosylated N-glycan structures identified in plasma samples from healthy controls versus patients with a specific disease (e.g., liver cirrhosis or pancreatic cancer).[4] Data are presented as the mean relative peak area ± standard deviation.
| Glycan Composition¹ | Putative Structure | Mean Relative Abundance (Control, n=5) | Mean Relative Abundance (Disease, n=5) | Fold Change | p-value |
| H5N4F1 | Bi-antennary, core-fucosylated | 12.5 ± 2.1 | 28.7 ± 4.5 | 2.3 | <0.01 |
| H6N5F1 | Tri-antennary, core-fucosylated | 4.2 ± 0.8 | 15.1 ± 3.2 | 3.6 | <0.01 |
| H5N4F2 | Bi-antennary, di-fucosylated | 1.8 ± 0.5 | 9.6 ± 2.4 | 5.3 | <0.001 |
| H6N5F3 | Tri-antennary, tri-fucosylated | 0.9 ± 0.3 | 7.8 ± 1.9 | 8.7 | <0.001 |
| ¹ H = Hexose, N = N-acetylhexosamine, F = Fucose |
Table 2: Targeted MRM Quantification of Site-Specific Glycoforms
This table demonstrates a targeted quantification of specific fucosylated glycopeptides from a protein like fibrinogen, comparing healthy controls to patients with liver disease.[4] The data represents the peak area ratio of specific fragment ions.
| Protein | Peptide Sequence | Glycoform | Transition (Precursor -> Fragment) | Mean Peak Area Ratio (Control, n=5) | Mean Peak Area Ratio (Disease, n=5) | Fold Change |
| Fibrinogen | VDKDLQSLEDILHQVENK | A2G2F1 (Outer-arm) | 1587.2³⁺ -> 1139.9²⁺ | 1.0 ± 0.3 | 11.5 ± 2.8 | >10 |
| Fibrinogen | VDKDLQSLEDILHQVENK | A2G2F1 (Total Fuc) | 1587.2³⁺ -> 1188.6²⁺ | 3.5 ± 0.9 | 25.1 ± 6.1 | 7.2 |
| Transferrin | NNK... | Bi-antennary + Core Fuc | 1234.5³⁺ -> 987.6²⁺ | 7.9% ± 1.7% | 0.2% ± 0.1% | <0.05 |
Data for Transferrin fucosylation is relevant for diagnosing certain Congenital Disorders of Glycosylation (CDG).[3]
Conclusion
The protocols and workflows detailed in this application note provide a comprehensive guide for the mass spectrometric analysis of fucosylated blood group epitopes.[1] From robust sample preparation techniques to sensitive LC-MS/MS methods, these approaches offer the specificity required to distinguish and quantify critical structural isomers.[4] The ability to accurately measure site-specific fucosylation and profile changes in fucosylated glycan repertoires is essential for advancing our understanding of their role in health and disease, accelerating the discovery of novel biomarkers, and guiding the development of next-generation biotherapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Decoding the Fucose Migration Product during Mass-Spectrometric Analysis of Blood Group Epitopes • Pagel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 3. Quantitative Assessment of Core Fucosylation for Congenital Disorders of Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Decoding the Fucose Migration Product during Mass-Spectrometric analysis of Blood Group Epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. maxanim.com [maxanim.com]
- 10. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 11. researchgate.net [researchgate.net]
L-Fucose Assay Kits: Application Notes and Protocols for Plant and Biological Extracts
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of L-Fucose in plant and biological extracts using commercially available enzymatic assay kits. L-Fucose, a deoxyhexose sugar, is a crucial component of many glycoproteins and glycolipids, playing significant roles in various biological processes, including cell adhesion, signaling, and immune responses.[1][2] Accurate quantification of L-Fucose is therefore essential in fields ranging from plant biology to cancer research and drug development.
Principle of the Enzymatic Assay
The most common and reliable method for L-Fucose quantification is a simple and rapid enzymatic assay.[3][4][5][6][7][8] The principle of this assay is based on the oxidation of L-Fucose by the enzyme L-fucose dehydrogenase in the presence of nicotinamide-adenine dinucleotide phosphate (B84403) (NADP+). This reaction produces L-fucono-1,5-lactone and reduced nicotinamide-adenine dinucleotide phosphate (NADPH).[1] The amount of NADPH formed is directly proportional to the amount of L-Fucose present in the sample and can be measured by the increase in absorbance at 340 nm.[1]
Reaction: L-Fucose + NADP+ ---(L-Fucose Dehydrogenase)--> L-Fucono-1,5-lactone + NADPH + H+[1]
Quantitative Data Summary
Commercially available L-Fucose assay kits offer a sensitive and reliable method for quantification. The key quantitative parameters are summarized in the table below.
| Parameter | Specification | Source(s) |
| Assay Format | Spectrophotometer, Microplate, Auto-analyzer | [3][6] |
| Wavelength | 340 nm | [1][3][6] |
| Reaction Time | Approximately 10 minutes | [1][3][6] |
| Linear Range | 0.5 to 100 µg of L-fucose per assay | [1][3][6] |
| Limit of Detection | 0.68 mg/L | [1][3][6] |
| Signal Response | Increase in absorbance | [3][6] |
Experimental Protocols
The following protocols provide a general guideline for the use of enzymatic L-Fucose assay kits. It is crucial to refer to the specific manufacturer's instructions for the particular kit being used.
Reagent Preparation
Most kits are supplied with ready-to-use reagents or require simple reconstitution of lyophilized powders. Typically, the kit contains:
-
Buffer Solution: Provides the optimal pH for the enzymatic reaction.
-
NADP+ Solution: The coenzyme for the L-fucose dehydrogenase.
-
L-Fucose Dehydrogenase Suspension: The enzyme that catalyzes the reaction.
-
L-Fucose Standard Solution: For the preparation of a standard curve.
Sample Preparation
Proper sample preparation is critical for accurate results. The concentration of L-Fucose in the sample should fall within the linear range of the assay (0.5-100 µg per assay).[1]
3.2.1. Plant Extracts
-
Mill the plant material to pass through a 0.5 mm screen.
-
Weigh approximately 1 g of the milled sample and extract with 90 mL of 80°C distilled water.
-
Quantitatively transfer the extract to a 100 mL volumetric flask and bring to volume with distilled water.
-
Mix thoroughly and filter the solution.
-
The clear filtrate can be used for the assay after appropriate dilution.[1]
3.2.2. Biological Fluids (e.g., Serum, Plasma, Cell Culture Supernatant)
-
For samples containing protein, deproteinization is necessary. Add an equal volume of ice-cold 1 M perchloric acid to the sample.
-
Mix well and centrifuge at 1,500 x g for 10 minutes.
-
Carefully collect the supernatant and adjust the pH to approximately 8.0 with 1 M KOH.
-
Use the neutralized supernatant for the assay after appropriate dilution.[1]
3.2.3. Whole Blood
-
Heat 1 mL of the whole blood sample at approximately 90-95°C for 10 minutes to inactivate enzymes.
-
Follow the deproteinization procedure described for biological fluids (section 3.2.2).[1]
Assay Procedure (Manual Spectrophotometer Format)
-
Pipette the following into 1 cm light path cuvettes:
-
2.00 mL Distilled water
-
0.20 mL Buffer solution
-
0.20 mL NADP+ solution
-
0.10 mL Sample solution
-
-
Mix the contents of the cuvettes and read the initial absorbance (A1) at 340 nm against a water blank.
-
Start the reaction by adding 0.05 mL of L-Fucose Dehydrogenase suspension to each cuvette.
-
Mix and incubate at room temperature or 37°C for approximately 10 minutes.
-
Read the final absorbance (A2) at 340 nm.
Calculation of L-Fucose Concentration
-
Calculate the change in absorbance (ΔA) for each sample and the standard: ΔA = A2 - A1.
-
Prepare a standard curve by plotting the ΔA of the L-Fucose standards against their known concentrations.
-
Determine the concentration of L-Fucose in the samples from the standard curve.
-
The concentration of L-Fucose in the original sample can be calculated as follows:
Concentration (g/L) = (ΔA_sample / ΔA_standard) x Concentration_standard x Dilution_factor
L-Fucose Signaling Pathways and Experimental Workflow
L-Fucose is not only a structural component but also an active signaling molecule in various biological systems.
L-Fucose in Neuromodulation and Enteric Nervous System Regeneration
Recent studies have highlighted the role of L-Fucose as a neuromodulator.[9] It can enhance excitatory neurotransmission through a metabolic salvage pathway.[9] Furthermore, L-Fucose has been shown to promote the regeneration of the enteric nervous system in diabetic mice by inhibiting the SMAD2 signaling pathway in enteric neural precursor cells.[10]
L-Fucose inhibits the TGF-β/SMAD2 signaling pathway.
L-Fucose Salvage Pathway in Cellular Metabolism
Free L-Fucose can be utilized by cells through the salvage pathway to generate GDP-L-fucose, the donor substrate for fucosylation reactions.[9][11] This pathway is initiated by the enzyme fucokinase (FUK).[9]
The L-Fucose salvage pathway for GDP-L-Fucose synthesis.
General Experimental Workflow for L-Fucose Quantification
The overall workflow for quantifying L-Fucose in various samples is straightforward and can be adapted for high-throughput screening.
A general workflow for L-Fucose quantification.
Applications in Research and Drug Development
-
Plant Biology: L-Fucose is a component of plant cell wall polysaccharides and glycoproteins, playing a role in plant development and immunity.[1][12] Quantifying L-Fucose can help in understanding these processes.
-
Cancer Research: Altered fucosylation is a hallmark of cancer, and changes in L-Fucose levels have been associated with various malignancies.[13] L-Fucose assays can be used to screen for cancer biomarkers.
-
Neuroscience: The emerging role of L-Fucose in neuromodulation and neuroregeneration opens up new avenues for therapeutic interventions in neurological disorders.[9][10]
-
Immunology: Fucosylation is crucial for immune cell function.[11] L-Fucose assays can be employed to study the role of fucosylation in immune responses and inflammatory diseases.
-
Drug Development: Monitoring L-Fucose levels can be important in the development of drugs that target glycosylation pathways.
These application notes and protocols provide a comprehensive guide for researchers and scientists to accurately quantify L-Fucose in various samples, facilitating further discoveries in this exciting field.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. researchgate.net [researchgate.net]
- 3. L-Fucose Assay Kit Test - Buy for the measurement of L-Fucose | Megazyme [megazyme.com]
- 4. Cederlane L-Fucose Assay Kit, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. L-fucose - Enzymatic assay kit | LIBIOS [libios.fr]
- 6. a3p-scientific.com [a3p-scientific.com]
- 7. L-Fucose Assay Kit | Nutritional Analysis [neogen.com]
- 8. thermalindo.com [thermalindo.com]
- 9. biorxiv.org [biorxiv.org]
- 10. L-Fucose promotes enteric nervous system regeneration in type 1 diabetic mice by inhibiting SMAD2 signaling pathway in enteric neural precursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The functional role of L-fucose on dendritic cell function and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An important role of L-fucose biosynthesis and protein fucosylation genes in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Determination of L-Fucose in Glycoproteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-fucose is a deoxyhexose that plays a critical role in various biological processes as a terminal monosaccharide on N- and O-linked glycans of glycoproteins. Its presence and linkage are crucial for cell-cell recognition, signaling, inflammation, and host-pathogen interactions. Alterations in fucosylation are increasingly recognized as biomarkers for various diseases, including cancer.[1][2] Consequently, accurate and robust quantification of L-fucose in glycoproteins is essential for basic research, biomarker discovery, and the quality control of therapeutic glycoproteins.
This document provides detailed protocols for three widely used methods for L-fucose determination: a classic colorimetric assay, a high-sensitivity enzymatic assay, and a high-performance chromatography-based method.
Method 1: Sulfuric Acid-Cysteine-Carbazole Colorimetric Assay
Principle: This method, a modification of the Dische and Shettles procedure, relies on the reaction of fucose with sulfuric acid to form methyl-furfural derivatives.[3][4] These derivatives then react with cysteine and carbazole (B46965) to produce a pink-colored complex with a maximum absorbance around 550-560 nm.[4] The intensity of the color is proportional to the fucose concentration. A correction for interference from other hexoses is made by measuring the absorbance at a second wavelength (e.g., 430 nm).[3]
Advantages:
-
Simple and cost-effective.
-
Requires only a standard spectrophotometer.
-
Suitable for high-throughput screening.
Disadvantages:
-
Lower sensitivity compared to other methods.
-
Prone to interference from other monosaccharides (especially hexoses) and non-carbohydrate substances.[3][5]
-
Requires careful handling of concentrated sulfuric acid.
Experimental Protocol: Sulfuric Acid-Cysteine-Carbazole Assay
1. Materials and Reagents:
-
Glycoprotein sample
-
L-fucose standard solution (e.g., 1 mg/mL in deionized water)
-
Concentrated Sulfuric Acid (H₂SO₄, reagent grade)
-
L-Cysteine Hydrochloride solution (1.5% w/v in water, prepare fresh)
-
Carbazole solution (0.12% w/v in absolute ethanol, store in the dark)
-
Ice bath
-
Spectrophotometer or plate reader
2. Sample Preparation (Acid Hydrolysis):
-
To release fucose from the glycoprotein, perform acid hydrolysis. Combine 20 μL of a 3 mg/mL protein solution with 150 μL of deionized water and 30 μL of neat trifluoroacetic acid (TFA).[6]
-
Alternatively, for more robust hydrolysis, combine 20 µL of the protein solution with 400 µL of 6 M HCl.[6]
-
Heat the solution at 100°C for 4 hours.[6]
-
After hydrolysis, dry the samples completely using a vacuum concentrator (e.g., SpeedVac) equipped with an acid trap.[6]
-
Reconstitute the dried hydrolysate in a known volume of deionized water (e.g., 300 µL). Vortex and centrifuge to pellet any debris.[6]
3. Colorimetric Reaction:
-
Prepare a standard curve using L-fucose standards (e.g., 0, 10, 20, 40, 60, 80, 100 µg/mL).
-
Pipette 100 µL of each standard, hydrolyzed sample, and a water blank into separate glass test tubes.
-
Place the tubes in an ice bath.
-
Carefully add 450 µL of cold concentrated sulfuric acid to each tube. Mix gently and allow the tubes to remain in the ice bath for 10 minutes.
-
Remove tubes from the ice bath and allow them to equilibrate to room temperature for 10-15 minutes.
-
Add 25 µL of the L-cysteine HCl solution to each tube. Mix well.
-
Add 25 µL of the carbazole solution to each tube. Mix thoroughly.
-
Incubate the tubes at room temperature for 2 hours, protected from light.
-
Measure the absorbance at 560 nm (for fucose) and 430 nm (for hexose (B10828440) correction).
4. Data Analysis:
-
Subtract the blank reading from all standards and samples.
-
Plot the absorbance at 560 nm versus the fucose concentration for the standards to generate a standard curve.
-
Determine the fucose concentration in the samples from the standard curve.
-
Apply a correction for hexose interference if necessary, using empirically derived formulas.[3]
References
Application of α1,3-Fucosylation for Hematopoietic Stem Cells: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hematopoietic stem cell transplantation (HSCT) is a critical curative therapy for a multitude of hematologic malignancies and disorders. However, the efficacy of HSCT, particularly with cord blood (CB) grafts, is often hampered by delayed or inefficient engraftment. This limitation is partly due to the suboptimal homing of hematopoietic stem and progenitor cells (HSPCs) to the bone marrow niche. A key molecular determinant of this process is the interaction between selectins on the bone marrow microvasculature and their corresponding carbohydrate ligands on HSPCs.
α1,3-fucosylation is a crucial post-translational modification that generates the sialyl Lewis X (sLex) epitope, a primary ligand for E-selectin and P-selectin. HSPCs from cord blood naturally exhibit low levels of fucosylation, impairing their ability to bind effectively to the E-selectin expressed on bone marrow endothelial cells.[1][2] Ex vivo enzymatic fucosylation of HSPCs using α1,3-fucosyltransferases has emerged as a promising strategy to enhance the cells' homing capabilities, thereby accelerating engraftment and improving overall transplantation outcomes.[1][3] These notes provide a comprehensive overview of the application, underlying mechanisms, quantitative outcomes, and detailed protocols relevant to the α1,3-fucosylation of hematopoietic stem cells.
Section 1: Mechanism of Action
The homing of HSPCs from the bloodstream into the bone marrow is a multi-step process initiated by the tethering and rolling of HSPCs along the endothelial lining of bone marrow sinusoids. This initial interaction is predominantly mediated by the binding of E-selectin, which is constitutively expressed on the bone marrow microvasculature, to its ligands on the surface of HSPCs.[4][5]
The primary E-selectin ligands on human HSPCs are specialized glycoforms of surface proteins, most notably P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) and CD44.[4][6] The creation of these functional ligands, known as Cutaneous Lymphocyte Antigen (CLA) and Hematopoietic Cell E-/L-selectin Ligand (HCELL) respectively, requires the terminal addition of a fucose sugar in an α1,3-linkage to sialylated lactosamine structures, forming the sLex tetrasaccharide.[3][4][7]
Ex vivo treatment of HSPCs with an α1,3-fucosyltransferase, such as fucosyltransferase-VI (FT-VI) or fucosyltransferase-VII (FT-VII), and a donor substrate, guanosine (B1672433) diphosphate (B83284) (GDP)-fucose, enzymatically adds this crucial fucose residue.[1][8] This glycoengineering process effectively increases the density of sLex on the cell surface, enhancing the avidity of HSPC binding to E-selectin and promoting more efficient cell rolling, adhesion, and subsequent transmigration into the bone marrow niche.[3][9]
Caption: Mechanism of enhanced HSC homing via α1,3-fucosylation.
Section 2: Applications and Quantitative Outcomes
The primary application of α1,3-fucosylation of HSPCs is to improve the speed and efficiency of engraftment following transplantation, which has been demonstrated in both pre-clinical models and human clinical trials.[1][2]
Clinical Engraftment Data
A first-in-humans clinical trial involving patients with high-risk hematologic malignancies undergoing double cord blood transplantation demonstrated significantly accelerated engraftment for patients receiving one unit treated ex vivo with FT-VI and GDP-fucose.[1]
| Parameter | Fucosylated CB Unit Cohort (n=22) | Historical Control Cohort (n=31) | P-value |
| Median Time to Neutrophil Engraftment | 17 days (range: 12-34) | 26 days (range: 11-48) | 0.0023 |
| Median Time to Platelet Engraftment | 35 days (range: 18-100) | 45 days (range: 27-120) | 0.0520 |
| Cumulative Incidence of Neutrophil Engraftment (at 30 days) | 95.5% | 81.65% | 0.0003 |
| Cumulative Incidence of Platelet Engraftment (at 65 days) | 86.36% | 58.07% | 0.0065 |
| Table 1: Comparison of engraftment times and incidence in patients receiving fucosylated vs. unmanipulated cord blood (CB) units. Data sourced from de Lima et al. (2012).[1] |
Pre-clinical Engraftment and Homing Data
Studies using immunodeficient mouse models (e.g., NOD/SCID, NSG) have consistently shown that ex vivo fucosylation enhances the engraftment of human HSPCs.
| Parameter | Untreated Cells | Fucosylated Cells (FT-VI) | Fucosylated Cells (FT-VII) | Fold Increase |
| Endogenous Fucosylation (% HECA-452+) | ~15-25% | >90% | >90% | >3.6-fold |
| Human Engraftment in Mouse BM (CD45+) | 68 ± 4% | 88 ± 3% | 96 ± 1% | 1.3 to 1.4-fold |
| CFU-GM in Mouse BM (21 days post-transplant) | (baseline) | - | - | 2.0-fold |
| BFU-E in Mouse BM (21 days post-transplant) | (baseline) | - | - | 1.8-fold |
| Table 2: Summary of pre-clinical data on the effect of ex vivo fucosylation on cord blood CD34+ cells in xenograft models. Data compiled from Robinson et al. (2012, 2015).[2][10] |
In Vitro Functional Data
In vitro assays confirm that fucosylation directly enhances the physical interactions required for cell homing.
| Parameter | Untreated HSCs | Fucosylated HSCs | Inhibitor-Treated HSCs |
| Number of Rolling Cells on E-selectin | (baseline) | 1.4-fold increase | 2.7-fold decrease |
| Table 3: Effect of modulating fucosylation on HSC rolling behavior in vitro. Data sourced from Merzaban et al. (2024).[3][11] |
Section 3: Signaling Pathways
Beyond serving as a physical tether, the engagement of fucosylated ligands on HSPCs with E-selectin on endothelial cells initiates intracellular signaling cascades that actively regulate cell fate.[9][12] This "outside-in" signaling promotes processes crucial for successful engraftment and long-term hematopoiesis.
Phosphoproteomic and transcriptomic analyses have revealed that E-selectin binding to fucosylated HSPCs stimulates several key pathways:[9][12]
-
PI3K/AKT/mTOR Pathway: This central pathway is linked to cell survival, proliferation, and growth. Its activation upon E-selectin binding helps promote the expansion and self-renewal of the transplanted HSPC pool.[9][13]
-
MAPK Pathway: The mitogen-activated protein kinase pathway is also involved in cell proliferation and differentiation, contributing to the sustained generation of hematopoietic cells post-transplantation.[9][13]
-
Rho-GTPases: This family of small GTPases, including Rac1 and Rap1, are master regulators of the cytoskeleton.[14] Their activation is associated with changes in cell morphology, migration, and adhesion, which are essential for the transmigration of HSPCs across the endothelial barrier.[9][14]
This E-selectin-mediated signaling appears to strike a balance, stimulating initial cell cycling to boost engraftment while also enhancing adhesion and marrow retention, which helps preserve long-term stemness.[9][12]
Caption: Signaling pathways activated by E-selectin engagement on fucosylated HSCs.
Section 4: Experimental Protocols
The following protocols provide detailed methodologies for the fucosylation of HSPCs and subsequent analysis.
Caption: General experimental workflow for HSC fucosylation and analysis.
Protocol 1: Ex Vivo Enzymatic Fucosylation of HSPCs
This protocol is adapted from a clinical trial methodology for fucosylating cord blood units.[1]
Materials:
-
Cryopreserved or fresh HSPC product (e.g., RBC-depleted cord blood, mobilized peripheral blood CD34+ cells).
-
Washing buffer (e.g., PBS with 2% Human Serum Albumin).
-
Recombinant human Fucosyltransferase-VI (FT-VI).
-
GDP-β-L-fucose substrate.
-
Sterile reaction vessel.
Procedure:
-
Cell Preparation: Thaw and/or wash the HSPC product according to standard laboratory procedures to remove cryoprotectant and red blood cells. Resuspend the cell pellet in the reaction buffer.
-
Cell Count and Concentration: Perform a total nucleated cell (TNC) and CD34+ cell count. Adjust the cell concentration as needed. The procedure has been shown to be effective over a range of HSPC concentrations (e.g., 8-64 x 106 cells/mL).[1]
-
Reagent Preparation:
-
Prepare a stock solution of GDP-fucose.
-
Determine the required amount of FT-VI enzyme.
-
-
Fucosylation Reaction:
-
To the cell suspension, add GDP-β-L-fucose to a final concentration of 1 mM.
-
Add FT-VI to a final concentration of 100 mU/mL.
-
Gently mix the suspension.
-
-
Incubation: Incubate the mixture for 30 minutes at room temperature (20-25°C) with gentle agitation.[1][15]
-
Washing: After incubation, wash the cells at least once with washing buffer to remove residual enzyme and GDP-fucose.
-
Final Preparation: Resuspend the final cell product in a suitable infusion medium for in vivo studies or in assay buffer for in vitro experiments.
Protocol 2: Flow Cytometric Analysis of Fucosylation Status
This protocol allows for the quantification of sLex expression on the HSPC surface.
Materials:
-
Untreated and fucosylated HSPCs.
-
Flow cytometry staining buffer (e.g., PBS + 2% FBS).
-
Anti-human CD34 antibody (e.g., conjugated to PE or APC).
-
HECA-452 antibody (rat IgM anti-CLA, recognizes sLex), conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488).
-
Isotype control antibody (Rat IgM, conjugated to the same fluorophore as HECA-452).
-
Flow cytometer.
Procedure:
-
Cell Aliquoting: Aliquot approximately 0.5-1 x 106 cells per tube for untreated, fucosylated, and isotype control samples.
-
Staining:
-
To each tube, add the anti-human CD34 antibody at the manufacturer's recommended concentration.
-
To the 'fucosylation' sample tubes, add the HECA-452 antibody.
-
To the 'isotype control' tube, add the corresponding Rat IgM isotype control antibody.
-
-
Incubation: Incubate the tubes for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1-2 mL of cold flow cytometry staining buffer. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Acquisition: Resuspend the cell pellets in 300-500 µL of staining buffer and acquire data on a flow cytometer.
-
Analysis:
-
Gate on the CD34+ cell population.
-
Within the CD34+ gate, determine the percentage of HECA-452 positive cells and the mean fluorescence intensity (MFI) compared to the isotype control. A significant increase in HECA-452 MFI in the fucosylated sample indicates successful fucosylation.[2]
-
Protocol 3: In Vivo Murine Homing and Engraftment Assay
This protocol assesses the functional benefit of fucosylation on HSPC engraftment in an animal model.[2][15]
Materials:
-
Immunodeficient mice (e.g., NOD/SCID IL-2Rγnull (NSG) mice).
-
Untreated and fucosylated human HSPCs.
-
Sterile saline or PBS for injection.
-
Sub-lethal irradiation source (for myeloablation).
-
Materials for peripheral blood collection (e.g., retro-orbital bleeding) and tissue harvesting (bone marrow, spleen).
-
Antibodies for flow cytometric analysis of human cell engraftment (e.g., anti-human CD45, anti-mouse CD45).
Procedure:
-
Animal Preparation: Condition 6-8 week old NSG mice with sub-lethal irradiation (e.g., 200-250 cGy) 24 hours prior to cell injection to facilitate human cell engraftment.
-
Cell Injection: Inject a known number of untreated or fucosylated human CD34+ cells (e.g., 1-2 x 105 cells) into the tail vein of conditioned mice. Include a control group of mice injected with vehicle only.
-
Monitoring Engraftment:
-
At various time points post-transplantation (e.g., weekly from week 4 to week 16), collect peripheral blood from the mice.
-
Perform red blood cell lysis.
-
Stain the remaining cells with anti-human CD45 and anti-mouse CD45 antibodies.
-
Analyze by flow cytometry to determine the percentage of human hematopoietic cells (%hCD45+) in circulation.
-
-
Terminal Analysis:
-
At the end of the study (e.g., 12-16 weeks), euthanize the mice.
-
Harvest bone marrow and spleen.
-
Prepare single-cell suspensions from these tissues.
-
Stain and analyze for %hCD45+ cells as described above to determine the level of engraftment in hematopoietic organs.
-
-
Data Interpretation: A significantly higher percentage of human CD45+ cells in the peripheral blood, bone marrow, and spleen of mice receiving fucosylated cells compared to those receiving untreated cells indicates enhanced homing and engraftment.[2]
References
- 1. Enforced fucosylation of cord blood hematopoietic cells accelerates neutrophil and platelet engraftment after transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ex vivo fucosylation improves human cord blood engraftment in NOD-SCID IL-2Rγnull (NSG) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Cd44 Is a Major E-Selectin Ligand on Human Hematopoietic Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Fucosyltransferase VII improves the function of selectin ligands on cord blood hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fucosylation with Fucosyltransferase (FT)-VI or FT-VII Improves Cord Blood Engraftment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Ex vivo fucosylation of stem cells to improve engraftment: WO2004094619 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Enhancing Tumor-Infiltrating Lymphocytes with L-fucose for Immunotherapy
FOR RESEARCH USE ONLY
Introduction
The efficacy of adoptive cell therapy using tumor-infiltrating lymphocytes (TILs) is critically dependent on the functional capacity of these T cells to recognize and eliminate malignant cells. A growing body of evidence suggests that the glycosylation status of T cells, particularly fucosylation, plays a pivotal role in modulating their anti-tumor activity. L-fucose, a natural deoxyhexose sugar, has been identified as a key molecule that can be supplemented during the ex vivo expansion phase of TILs to enhance their therapeutic potential. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism, quantitative effects, and detailed protocols for utilizing L-fucose to augment TIL-based immunotherapies.
Mechanism of Action
L-fucose acts as a substrate for fucosyltransferases, enzymes that attach fucose to N-glycans on cell surface proteins. Supplementing TIL cultures with L-fucose increases the fucosylation of key glycoproteins involved in T cell function. This enhanced fucosylation leads to improved T cell receptor (TCR) signaling, better trafficking to tumor sites, and increased effector functions. Specifically, fucosylation of the TCR complex is essential for efficient T cell activation upon antigen recognition.[1] Furthermore, studies in mouse models indicate that dietary L-fucose can increase the infiltration of immune cells into tumors by 10-50 fold, an effect mediated by CD4+ T cells, and can render tumors more susceptible to immunotherapy.
Caption: L-fucose enhances TIL effector functions via protein fucosylation.
Data Presentation
The following tables summarize quantitative data from preclinical studies. Table 1 presents data from a mouse melanoma model where L-fucose was administered as a dietary supplement. Table 2 shows in vitro data on human cytotoxic T lymphocytes (CTLs) that were enzymatically fucosylated to model the effects of increased surface fucose.
Table 1: In Vivo Effects of Dietary L-fucose in a Murine Melanoma Model
| Parameter | Control | L-fucose Supplementation | % Change | Reference |
| Tumor Growth | Baseline | Reduced by >65% | > -65% | [2] |
| Tumor Infiltration by Immune Cells | Baseline | Increased 10-50 fold | +1000% to +5000% | [2] |
| Intratumoral CD4+ T cells | Baseline | Doubled | +100% | [2] |
| Intratumoral CD8+ T cells | Baseline | Doubled | +100% | [2] |
Table 2: In Vitro Effects of Enzymatic Fucosylation on Human Antigen-Specific CTLs
| Parameter | Control (Non-fucosylated) | Fucosylated | Fold Change | Reference |
| CD162 (PSGL-1) Surface Expression | Baseline | 1.7-fold increase | 1.7 | [3] |
| CD137 (4-1BB) Surface Expression | Baseline | 3-fold increase | 3.0 | [3] |
| In Vitro Cytotoxicity (% Lysis) | Varies by E:T ratio | Significantly Increased | - | [3] |
Experimental Protocols
Protocol 1: Ex Vivo Expansion of Human TILs with L-fucose Supplementation
This protocol details the isolation and expansion of TILs from fresh tumor tissue with the addition of L-fucose to the culture medium.
Caption: Workflow for the ex vivo expansion of TILs with L-fucose.
Materials:
-
Fresh human tumor tissue (e.g., melanoma)
-
Complete Medium (CM): RPMI 1640, 10% Human AB serum, 25 mM HEPES, 10 µg/mL gentamicin.
-
Enzyme mix: Collagenase, DNase, Hyaluronidase
-
Ficoll-Paque PLUS
-
Human recombinant IL-2 (6000 IU/mL for initial culture, 3000 IU/mL for REP)
-
L-fucose powder (sterile, cell culture grade)
-
For REP: Irradiated allogeneic PBMCs (feeder cells), Anti-CD3 (OKT3 clone), AIM-V medium
Procedure:
-
TIL Isolation:
-
Initial Culture (Pre-REP):
-
Plate tumor fragments or single-cell suspensions in 24-well plates at 1x10⁶ cells/well in 2 mL of CM.[4]
-
Supplement the CM with 6000 IU/mL of IL-2.
-
Prepare a sterile stock solution of L-fucose (e.g., 100 mM in PBS). Add L-fucose to the culture medium to a final concentration of 1 mM.
-
Culture for 10-14 days, maintaining cell density between 0.5-2.0x10⁶ cells/mL and replacing half the medium with fresh L-fucose-containing CM with IL-2 every 2-3 days.[5]
-
-
Rapid Expansion Protocol (REP):
-
Initiate the REP by co-culturing 1x10⁶ TILs with 1x10⁸ irradiated feeder cells in a T-175 flask.[5]
-
Use a 1:1 mixture of CM and AIM-V medium, supplemented with 3000 IU/mL IL-2 and 30 ng/mL OKT3.
-
Continue to supplement the REP medium with L-fucose to a final concentration of 1 mM.
-
Expand the culture for 14 days. On day 5, change half the media. On day 7, split the cells into larger culture vessels or gas-permeable bags as needed to maintain optimal cell density.[5]
-
-
Harvesting:
-
On day 14 of the REP, harvest the TILs, count viable cells, and proceed with cryopreservation or downstream functional assays.
-
Protocol 2: Flow Cytometry Analysis of TIL Fucosylation using Aleuria Aurantia Lectin (AAL)
This protocol describes how to stain L-fucose-treated and control TILs with a fucose-specific lectin for analysis by flow cytometry.
Materials:
-
Expanded TILs (Control and L-fucose treated)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Viability Dye (e.g., Ghost Dye, LIVE/DEAD stain)
-
Biotinylated Aleuria Aurantia Lectin (AAL)
-
Streptavidin conjugated to a fluorophore (e.g., Streptavidin-PE)
-
(Optional) Fc block reagent
-
(Optional) Fluorophore-conjugated antibodies to cell surface markers (e.g., CD3, CD8, CD4)
Procedure:
-
Cell Preparation:
-
Harvest 0.5-1x10⁶ TILs per sample.
-
Wash cells once with cold FACS buffer. Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
-
Viability Staining:
-
Resuspend cells in PBS and add the viability dye according to the manufacturer's protocol. Incubate for 20 minutes at 4°C, protected from light.
-
Wash cells with excess FACS buffer.
-
-
Fc Receptor Blocking (Optional):
-
Resuspend cells in FACS buffer containing an Fc blocking reagent and incubate for 10 minutes at 4°C.
-
-
Lectin and Antibody Staining:
-
Without washing, add the biotinylated AAL (typically 1-5 µg/mL, titration is recommended) and any other surface marker antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Secondary Staining:
-
Resuspend the cell pellet in FACS buffer containing the fluorescently-labeled streptavidin.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire events on a flow cytometer. Gate on live, single cells to analyze the geometric mean fluorescence intensity (gMFI) of the AAL-streptavidin signal on the desired T cell populations (e.g., CD3+CD8+).
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a flow cytometry-based method to assess the killing capacity of L-fucose-treated TILs against tumor target cells.
Caption: Flow cytometry-based cytotoxicity assay workflow.
Materials:
-
Effector Cells: Control and L-fucose-treated TILs
-
Target Cells: Autologous tumor cell line or another suitable target cell line
-
Complete cell culture medium
-
CFSE (Carboxyfluorescein succinimidyl ester) for labeling target cells
-
7-AAD (7-Aminoactinomycin D) or another cell-impermeable DNA dye
-
96-well U-bottom plates
Procedure:
-
Target Cell Preparation:
-
Harvest target cells and label them with CFSE according to the manufacturer's protocol. This allows for clear discrimination from unlabeled effector TILs.
-
Wash the labeled target cells and resuspend them in culture medium at a concentration of 1x10⁵ cells/mL.
-
Plate 100 µL of the target cell suspension (1x10⁴ cells) into each well of a 96-well plate.
-
-
Effector Cell Preparation:
-
Harvest control and L-fucose-treated TILs.
-
Perform serial dilutions to prepare effector cells for different Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
-
Co-culture:
-
Add 100 µL of the effector cell suspensions to the wells containing target cells.
-
Include control wells:
-
Spontaneous Lysis: Target cells with medium only.
-
Maximum Lysis: Target cells with a lysis agent (e.g., 1% Triton X-100).
-
-
Incubate the plate for 4 to 18 hours at 37°C.
-
-
Staining and Acquisition:
-
Just prior to analysis, add 7-AAD to each well.
-
Gently resuspend the cells and acquire events on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CFSE-positive target cell population.
-
Within the target cell gate, determine the percentage of 7-AAD positive (dead) cells.
-
Calculate the percent specific lysis for each E:T ratio using the formula:
-
% Specific Lysis = 100 * (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)
-
-
References
- 1. l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method to Increase TILs by Administering Fucose to a Patient | Moffitt [moffitt.org]
- 3. Fucosylation Enhances the Efficacy of Adoptively Transferred Antigen-specific Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expansion and Characterization of Human Melanoma Tumor-Infiltrating Lymphocytes (TILs) | PLOS One [journals.plos.org]
- 5. Simplified Method of the Growth of Human Tumor Infiltrating Lymphocytes (TIL) in Gas-Permeable Flasks to Numbers Needed for Patient Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of L-Fucose to Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking of L-Fucose to its target proteins, with a primary focus on Toll-like receptor 4 (TLR4). This document is intended to guide researchers in utilizing computational methods to investigate the interaction between L-Fucose and proteins of interest, a critical step in understanding its biological functions and potential therapeutic applications.
Introduction
L-Fucose, a deoxyhexose sugar, plays a crucial role in various biological processes, including cell adhesion, immune responses, and signal transduction. Its interaction with specific proteins, known as fucosidases and lectins, modulates these pathways. Toll-like receptor 4 (TLR4), a key component of the innate immune system, has been identified as a target of L-Fucose. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and for elucidating the molecular basis of protein-ligand interactions.
These notes will detail the molecular docking of L-Fucose to TLR4, summarize quantitative data from relevant studies, and provide step-by-step protocols for performing molecular docking, molecular dynamics simulations, and experimental validation.
Data Presentation: L-Fucose-Protein Interaction
The following table summarizes the quantitative data from molecular docking studies of L-Fucose with various target proteins. Binding energy is a measure of the affinity between the ligand (L-Fucose) and the protein, with more negative values indicating a stronger interaction.
| Target Protein | Organism | Ligand | Docking Software | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Toll-like receptor 4 (TLR4) | Homo sapiens | L-Fucose | AutoDock | -5.4 | GLU-225, ARG-227, HIS-199, MET-201 | [1] |
| p53 (mutant) | Homo sapiens | Sulfated Fucose | Glide | Not specified | Thr 211, Ser 99 | |
| DC-SIGN | Homo sapiens | 2'-Fucosyllactose | Not specified | Not specified | Glu347, Glu354, Asp367 | [2] |
| Various Lectins | Bacterial/Fungal | L-Fucosides | Not specified | Not specified (Inhibition data) | Not specified | [3] |
Signaling Pathway
The binding of ligands to TLR4 initiates a complex signaling cascade that leads to the activation of the innate immune response. This process involves two primary pathways: the MyD88-dependent and the TRIF-dependent pathways, culminating in the production of pro-inflammatory cytokines and type I interferons.[[“]][5][6][7][8]
Experimental Protocols
Protocol 1: Molecular Docking using AutoDock Vina
This protocol provides a step-by-step guide for performing molecular docking of L-Fucose to a target protein using AutoDock Vina.
1. Software and Resource Preparation:
-
AutoDock Vina: Download and install from the official website.
-
MGLTools: Download and install for preparing protein and ligand files.
-
PyMOL or Chimera: For visualization and analysis of results.
-
Protein Structure: Download the 3D structure of the target protein (e.g., TLR4, PDB ID: 3FXI) from the Protein Data Bank (PDB).
-
Ligand Structure: Obtain the 3D structure of L-Fucose from a database like PubChem in SDF or MOL2 format.
2. Protein Preparation:
-
Open the downloaded PDB file in a molecular viewer (e.g., PyMOL).
-
Remove all water molecules, co-factors, and existing ligands from the protein structure.
-
Save the cleaned protein structure as a new PDB file.
-
Open MGLTools and load the cleaned protein PDB file.
-
Add polar hydrogens to the protein.
-
Assign Kollman charges.
-
Save the prepared protein in PDBQT format.
3. Ligand Preparation:
-
Open the L-Fucose structure file in MGLTools.
-
The software will automatically detect the root and set the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
4. Grid Box Generation:
-
In MGLTools, with the protein loaded, define the binding site by creating a grid box.
-
The grid box should encompass the active site or the region of interest on the protein.
-
Note the coordinates (center x, y, z) and dimensions (size x, y, z) of the grid box.
5. Docking Simulation:
-
Create a configuration file (e.g., conf.txt) with the following parameters:
-
Run AutoDock Vina from the command line:
6. Analysis of Results:
-
The results.pdbqt file will contain the docked poses of L-Fucose, ranked by their binding affinity.
-
Visualize the protein-ligand complex in PyMOL or Chimera to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between L-Fucose and the protein's amino acid residues.
Protocol 2: Molecular Dynamics (MD) Simulation using GROMACS
This protocol outlines the general steps for performing an MD simulation to assess the stability of the L-Fucose-protein complex.
1. System Preparation:
-
Use the best-docked pose from the molecular docking as the starting structure.
-
Generate the topology and parameter files for both the protein and L-Fucose using a force field like CHARMM36.
-
Create a simulation box and solvate the complex with a water model (e.g., TIP3P).
-
Add ions to neutralize the system.
2. Energy Minimization:
-
Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial structure.
3. Equilibration:
-
Perform a two-step equilibration process:
-
NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.
-
NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system.
-
4. Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 50-100 ns) to generate a trajectory of the complex's motion.
5. Trajectory Analysis:
-
Analyze the trajectory to evaluate the stability of the protein-ligand complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the overall structural stability.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between L-Fucose and the protein over time.
-
Binding Energy Calculations (e.g., MM/PBSA): To estimate the binding free energy.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is an experimental method to validate the binding of a ligand to its target protein in a cellular environment.[5]
1. Cell Culture and Treatment:
-
Culture cells that express the target protein (e.g., TLR4-expressing cells).
-
Treat the cells with different concentrations of L-Fucose or a vehicle control.
2. Heat Challenge:
-
Heat the cell lysates or intact cells at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
3. Lysis and Separation:
-
Lyse the cells (if not already done) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
4. Protein Detection:
-
Quantify the amount of the soluble target protein in each sample using a method like Western Blot or ELISA.
5. Data Analysis:
-
Generate a "melting curve" by plotting the percentage of soluble protein against the temperature for both the L-Fucose-treated and control samples.
-
A shift in the melting temperature (Tm) to a higher value in the presence of L-Fucose indicates that it binds to and stabilizes the target protein.
Conclusion
The combination of in silico methods like molecular docking and MD simulations with experimental validation techniques such as CETSA provides a robust framework for investigating the interaction of L-Fucose with its target proteins. These approaches are essential for advancing our understanding of the biological roles of L-Fucose and for the development of novel therapeutics targeting fucose-mediated pathways. The protocols and data presented in these application notes serve as a valuable resource for researchers in this field.
References
- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Binding Affinity of a Broad Array of l-Fucosides with Six Fucose-Specific Lectins of Bacterial and Fungal Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
Application Notes: Conformational Analysis of L-Fucose Using NMR Spectroscopy
Introduction
L-fucose (B3030135) is a deoxyhexose sugar integral to a wide array of biological processes, including cell adhesion, signal transduction, and immune responses. Its biological function is intrinsically linked to its three-dimensional structure and the conformational dynamics of the fucopyranose ring. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed atomic-level insights into the conformational preferences, dynamics, and intermolecular interactions of L-fucose in solution. These application notes provide an overview of the principles and methods for characterizing the conformational landscape of L-fucose.
Fundamentals of L-Fucose Conformation in Solution
In solution, L-fucose exists predominantly as a pyranose ring in a dynamic equilibrium between two anomers: α-L-fucopyranose (α-L-Fucp) and β-L-fucopyranose (β-L-Fucp). The conformational analysis focuses on several key features:
-
Anomeric Equilibrium: The relative population of the α and β anomers. In D₂O, the equilibrium for L-fucose is approximately a 45/55 ratio for the α/β configuration, which can be determined from the integration of the well-resolved anomeric proton signals in a 1D ¹H NMR spectrum.[1]
-
Ring Conformation: L-fucose predominantly adopts a ¹C₄ chair conformation. This is inferred from the analysis of three-bond proton-proton scalar coupling constants (³JHH).
-
Substituent Orientation: The spatial arrangement of the hydroxyl groups and the C6-methyl group relative to the pyranose ring.
Key NMR Parameters for Conformational Analysis
-
Chemical Shifts (δ): The precise resonance frequency of a nucleus, which is highly sensitive to its local electronic environment. The ¹H and ¹³C chemical shifts for L-fucose are distinct for each anomer.[1] Generally, the ¹H signals of the α-anomer are more downfield compared to the β-anomer, while the ¹³C signals are more upfield.[1]
-
Scalar (J) Couplings: Through-bond interactions between nuclear spins, which provide information about dihedral angles. Vicinal three-bond couplings (³JHH) are particularly valuable. According to the Karplus relationship, large ³JHH values (typically 8-10 Hz) indicate an axial-axial relationship between protons, while smaller values (1-4 Hz) suggest axial-equatorial or equatorial-equatorial orientations. This data is critical for establishing the chair conformation of the pyranose ring.[2]
-
Nuclear Overhauser Effect (NOE): A through-space interaction that arises between nuclei that are close in space (<5 Å), irrespective of bond connectivity.[3] NOE measurements are crucial for determining the 3D structure.[3] For L-fucose, NOEs can confirm intra-residue proton proximities consistent with the ¹C₄ chair conformation and can be used to calculate interproton distances.[1] The intensity of an NOE peak is inversely proportional to the sixth power of the distance between the two protons.[1]
Advanced NMR Techniques
-
Saturation Transfer Difference (STD) NMR: An effective method for studying the binding of L-fucose to proteins and other receptors. It identifies which protons of the fucose molecule are in close contact with the receptor, providing a binding epitope map.[4]
-
Low-Temperature NMR & Solvent Manipulation: Conventional NMR of carbohydrates is often performed in D₂O, which simplifies spectra by exchanging hydroxyl protons for deuterium (B1214612).[1] However, this eliminates valuable structural information from these exchangeable protons. By using a mixed solvent system (e.g., H₂O/acetone-d₆) and acquiring spectra at low temperatures (e.g., 5 °C), the exchange rate is slowed, allowing for the observation of hydroxyl protons and the measurement of additional NOEs that provide more conformational restraints.[1][5]
-
Isotopic Labeling: Incorporating ¹³C or ¹⁵N isotopes can simplify crowded spectra and enable the use of specialized experiments to measure specific J-couplings (e.g., ¹H-¹³C) that are also conformationally dependent.[6][7]
Quantitative Data Summary
The following tables summarize key NMR parameters for L-fucose in D₂O at 25 °C, which are essential for its conformational assessment.
Table 1: ¹H and ¹³C Chemical Shifts (δ, ppm) for L-Fucopyranose Anomers. [1]
| Atom | α-L-Fucp (δH) | α-L-Fucp (δC) | β-L-Fucp (δH) | β-L-Fucp (δC) |
|---|---|---|---|---|
| 1 | 5.21 | 93.1 | 4.56 | 97.1 |
| 2 | 3.78 | 69.1 | 3.45 | 72.5 |
| 3 | 3.86 | 70.4 | 3.61 | 73.8 |
| 4 | 3.73 | 72.5 | 3.55 | 72.6 |
| 5 | 4.20 | 67.2 | 3.70 | 71.1 |
| 6 (CH₃) | 1.26 | 16.5 | 1.26 | 16.5 |
Chemical shifts are relative to external trimethylsilylpropionic acid.[1]
Table 2: Experimental ³JHH Coupling Constants (Hz) for L-Fucopyranose Anomers. [1]
| Coupling | α-L-Fucp (Hz) | β-L-Fucp (Hz) | Conformational Information |
|---|---|---|---|
| ³J(H1,H2) | 3.8 | 7.9 | Indicates H1(ax)-H2(eq) in α-anomer and H1(ax)-H2(ax) in β-anomer |
| ³J(H2,H3) | 10.1 | 9.4 | Indicates H2(ax)-H3(ax) relationship in both anomers |
Visualized Workflows and Logic
Caption: Experimental workflow for L-fucose conformational analysis.
Caption: Logic diagram for interpreting NMR data for conformation.
Experimental Protocols
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of L-fucose.
-
Solvent Choice:
-
For standard analysis: Dissolve the L-fucose in 0.5 mL of high-purity (>99.9%) deuterium oxide (D₂O).
-
For observing exchangeable protons: Prepare an 85:15 (v/v) mixture of H₂O and acetone-d₆. Dissolve the L-fucose in 0.5 mL of this mixture.[1]
-
-
Mixing: Vortex the sample for 30 seconds to ensure complete dissolution.
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard (Optional): Add a small amount of an internal standard, such as DSS or TMSP, for chemical shift referencing.
Protocol 2: 1D ¹H NMR for Anomer Ratio Determination
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity (line shape).
-
Acquisition Parameters (Example for 600 MHz):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12 ppm (centered around 4.7 ppm).
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation of protons).
-
Number of Scans: 16-64 scans, depending on concentration.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum carefully.
-
Apply baseline correction.
-
-
Analysis:
-
Calibrate the spectrum using the reference signal (e.g., TMSP at 0.00 ppm).
-
Identify the anomeric proton signals (H1) for the α-anomer (~5.21 ppm) and β-anomer (~4.56 ppm).[1]
-
Integrate the area under each anomeric peak.
-
Calculate the anomer ratio from the relative integrals: %α = [Integral(α) / (Integral(α) + Integral(β))] * 100.
-
Protocol 3: 2D ¹H-¹H COSY and TOCSY for Resonance Assignment
-
Purpose: COSY (Correlation Spectroscopy) identifies protons that are coupled (typically over 2-3 bonds), while TOCSY (Total Correlation Spectroscopy) reveals entire spin systems (i.e., all protons within a single fucose ring). These are used in tandem to assign all proton resonances.[1]
-
Acquisition Parameters (Example):
-
Pulse Program: cosygpmf (COSY) or mlevph (TOCSY).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Data Points: 2048 in F2, 512 in F1.
-
Number of Scans: 8-16 per increment.
-
TOCSY Mixing Time: 80-100 ms (B15284909) (to allow magnetization transfer throughout the spin system).
-
-
Data Processing: Process the 2D data using appropriate window functions (e.g., sine-bell), Fourier transform, phasing, and baseline correction in both dimensions.
-
Analysis:
-
Start from the assigned anomeric proton (H1) in the COSY spectrum.
-
Identify the cross-peak between H1 and H2.
-
From H2, find the cross-peak to H3, and so on, walking along the carbon backbone (H1→H2→H3→H4→H5).[1]
-
Use the TOCSY spectrum to confirm that all identified protons (H1 through H6) belong to the same spin system by observing correlations from H1 to all other protons in the ring.
-
Protocol 4: 2D ¹H-¹H NOESY for Spatial Proximity Analysis
-
Purpose: NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space (<5 Å), providing data for 3D structure determination.[3]
-
Acquisition Parameters (Example):
-
Pulse Program: noesygpph.
-
Spectral Width: 10-12 ppm in both dimensions.
-
Data Points: 2048 in F2, 512 in F1.
-
Number of Scans: 16-32 per increment.
-
Mixing Time (τm): This is a critical parameter. A range of mixing times (e.g., 100 ms, 200 ms, 400 ms) should be tested to build up NOE curves and ensure analysis is done in the linear initial rate approximation.[1]
-
-
Data Processing: Process the 2D data similarly to the COSY/TOCSY spectra.
-
Analysis:
-
Identify cross-peaks between protons. The volume/intensity of these cross-peaks is related to the distance between the protons.
-
Look for key intra-residue NOEs that confirm the ¹C₄ chair conformation (e.g., between axial protons like H1-H3, H1-H5, H3-H5).
-
Use a known, fixed distance (e.g., the geminal H2a-H2b distance if applicable, or a fixed intra-ring distance in a rigid conformation) to calibrate other NOE-derived distances.[1]
-
References
- 1. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redundant 15N‑Mediated J‑Couplings Reveal an Aglycone Conformation in N‑Phenyl Glycosylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel NMR Avenues to Explore the Conformation and Interactions of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Pressure Liquid Chromatography (HPLC) in Fucose Synthetase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine diphosphate (B83284) (GDP)-L-fucose is a crucial nucleotide sugar that serves as the donor substrate for fucosyltransferases in the glycosylation of various biomolecules. The biosynthesis of GDP-L-fucose is primarily carried out by the enzyme GDP-L-fucose synthetase (GFS), a key player in the de novo pathway. Monitoring the activity of GFS is essential for understanding cellular glycosylation processes and for the development of potential therapeutic inhibitors. High-pressure liquid chromatography (HPLC) offers a robust and sensitive method for the quantitative analysis of the enzymatic products of the fucose synthetase reaction, enabling detailed kinetic studies and high-throughput screening.
This document provides detailed protocols for assaying fucose synthetase activity using HPLC, along with data presentation and visualizations of the relevant biochemical pathways and experimental workflows.
Biochemical Pathway of GDP-L-Fucose Synthesis
In mammalian cells, GDP-L-fucose is synthesized through two primary pathways: the de novo pathway and the salvage pathway.[1][2][3][4] The de novo pathway, which accounts for the majority of cellular GDP-L-fucose, begins with GDP-D-mannose.[2][4] This pathway involves two key enzymes: GDP-D-mannose-4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase, also known as GDP-L-fucose synthetase (GFS or FX protein).[1][2][5] The salvage pathway utilizes free L-fucose from extracellular sources or lysosomal degradation to synthesize GDP-L-fucose.[2][6]
Experimental Protocols
Protocol 1: Assay for GDP-L-Fucose Synthetase (GFS) Activity
This protocol describes the enzymatic reaction for GFS and subsequent analysis by reverse-phase HPLC.[7]
Materials:
-
Purified GDP-L-fucose synthetase (GFS)
-
GDP-4-dehydro-6-deoxy-D-mannose (substrate)
-
NADPH
-
Tris-HCl buffer (50 mM, pH 8.0)
-
MgCl₂
-
Reaction termination solution (e.g., perchloric acid or heat)
-
HPLC system with a C18 column
-
Mobile phase: To be optimized, but can include a potassium phosphate (B84403) buffer with an organic modifier like methanol (B129727) or acetonitrile.
-
GDP-L-fucose standard
-
NADP+ standard
Procedure:
-
Enzymatic Reaction Setup:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, and 0.2 mM NADPH.[7]
-
Add the substrate, GDP-4-dehydro-6-deoxy-D-mannose, to the reaction mixture.
-
Initiate the reaction by adding the purified GFS enzyme. The final reaction volume can be adjusted as needed (e.g., 1 ml).[7]
-
Incubate the reaction at 37°C for a specified time (e.g., 90 minutes).[7]
-
-
Reaction Termination:
-
Stop the reaction by heating the mixture at 100°C for a short duration (e.g., 20 seconds) to denature the enzyme.[7] Alternatively, the reaction can be stopped by adding a quenching agent like perchloric acid followed by neutralization.
-
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the prepared sample onto the column.
-
Elute the compounds using an isocratic or gradient mobile phase.
-
Monitor the elution of substrates and products by UV absorbance at 254 nm or 260 nm.
-
Identify and quantify the product (GDP-L-fucose) by comparing its retention time and peak area to a standard curve generated with known concentrations of a GDP-L-fucose standard.[8]
-
Data Presentation
The quantitative data obtained from the HPLC analysis can be summarized in tables for clear comparison.
| Compound | Retention Time (min) |
| GDP-D-Mannose (Substrate) | Varies |
| GDP-L-Fucose (Product) | Varies |
| NADPH (Cofactor) | Varies |
| NADP+ (Cofactor Product) | Varies |
Note: Retention times are highly dependent on the specific HPLC conditions (column, mobile phase, flow rate, temperature) and should be determined empirically using standards.
| Sample ID | Substrate Concentration (µM) | Enzyme Concentration (µg/mL) | Product Peak Area | GDP-L-Fucose Formed (µM) |
| Control | 50 | 0 | 0 | 0 |
| Test 1 | 50 | 10 | X | Y |
| Test 2 | 100 | 10 | X' | Y' |
Experimental Workflow
The overall experimental workflow for the fucose synthetase assay using HPLC is depicted below.
Conclusion
The use of HPLC provides a reliable and quantitative method for assaying the activity of GDP-L-fucose synthetase. The detailed protocols and workflows presented in these application notes are intended to guide researchers in setting up and performing these assays in their own laboratories. Accurate measurement of GFS activity is crucial for advancing our understanding of glycosylation in health and disease and for the development of novel therapeutics targeting this important enzymatic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Dissection of the Reaction of Human GDP-l-Fucose Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Identification of the Fucose Synthetase Gene in the Colanic Acid Gene Cluster of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fucose Migration in Glycan Analysis
Welcome to the technical support center for glycan analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of fucose migration during mass spectrometric analysis.
Frequently Asked Questions (FAQs)
Q1: What is fucose migration in mass spectrometry?
A1: Fucose migration is an intramolecular rearrangement where a fucose residue detaches from its original position on a glycan and reattaches to a different location.[1][2] This molecular rearrangement can occur during mass spectrometric analysis, particularly during the ionization or fragmentation processes.[3][4] This phenomenon is not unique to fucose; other monosaccharides like xylose, rhamnose, and mannose can also migrate.[3][5][6]
Q2: Why is fucose migration a significant problem for glycan analysis?
A2: Fucose migration is a major challenge because it can lead to the incorrect identification of glycan structures.[3][7] The rearrangement creates fragment ions that are not representative of the native glycan, causing erroneous sequence and linkage assignments.[1][4][8] For instance, a glycan with an antenna-fucosylation might generate fragments that misleadingly suggest it is core-fucosylated, complicating the reliable characterization of glycoproteins in research and biopharmaceutical development.[9]
Q3: What are the underlying causes of fucose migration?
A3: Fucose migration is primarily driven by the activation of glycan ions within the mass spectrometer. It is strongly associated with collision-induced dissociation (CID) techniques used for tandem mass spectrometry (MS/MS).[1][3] However, studies have shown that it is a universal phenomenon that can also occur in intact glycan ions even without CID, suggesting a low energetic barrier for the reaction.[2][5][7][10] The presence of a "mobile proton" in protonated glycans ([M+H]⁺) is considered a key catalyst for the rearrangement.[5][11]
Q4: How can I prevent or minimize fucose migration during my experiments?
A4: Several strategies can be employed to suppress fucose migration:
-
Use of Metal Adducts: Analyzing glycans as sodiated adducts ([M+Na]⁺) instead of protonated adducts ([M+H]⁺) is highly effective. The sodium ion stabilizes the glycan structure and lacks the mobile proton that facilitates the rearrangement.[8][12]
-
Derivatization: Chemical modification can prevent migration. Permethylation is one such technique.[6] Additionally, using fluorescent labels that contain a basic site, such as procainamide, can help immobilize the charge, thereby inhibiting the migration process.[1]
-
Orthogonal Methods for Confirmation: Employing secondary techniques can help verify fucosylation patterns. This includes using exoglycosidase enzymes to specifically cleave fucose residues and confirm their location or using advanced techniques like ion mobility-mass spectrometry (IM-MS) to separate isomeric structures.[1][11]
Troubleshooting Guides
Scenario 1: My MS/MS spectrum shows conflicting fragments for fucosylation.
Problem: You are analyzing a fucosylated N-glycan and observe a fragment ion (e.g., m/z 587.33 for a PROC-labeled glycan) that indicates core fucosylation, but you also see fragments suggesting antenna fucosylation. You suspect fucose migration is occurring.
Troubleshooting Steps:
-
Assess Your Ionization Mode:
-
Are you using protonated ions ([M+H]⁺)? Protonated glycans are highly susceptible to fucose migration.[8]
-
Action: Switch to using sodiated adducts ([M+Na]⁺). This is the most direct way to suppress migration. Ensure your mobile phase or matrix contains a source of sodium ions (e.g., low concentrations of NaCl or NaOH).
-
-
Perform a Confirmatory Enzymatic Digestion:
-
Rationale: Use an exoglycosidase enzyme, such as α-fucosidase, which specifically cleaves certain fucose linkages. Comparing the mass spectra before and after digestion can confirm the original fucose position.[1]
-
Action: Follow the experimental protocol for exoglycosidase digestion outlined below. A shift in the precursor mass corresponding to the loss of fucose after digestion confirms its presence and accessibility to the enzyme.
-
-
Utilize Ion Mobility-Mass Spectrometry (IM-MS) if available:
-
Rationale: IM-MS separates ions based on their size, shape, and charge.[11] Isomeric glycans (e.g., core vs. antenna fucosylation) often have different conformations and thus different drift times, allowing for their distinction even if they have the same mass-to-charge ratio.[13]
-
Action: Analyze the sample using an IM-MS platform to resolve isomeric structures.
-
Scenario 2: I need to establish a reliable workflow for analyzing fucosylated glycoproteins.
Problem: You are developing a new analytical workflow for a glycoprotein (B1211001) therapeutic and need to ensure accurate and reliable characterization of fucosylation patterns from the outset.
Recommended Workflow:
The following workflow is designed to minimize ambiguity and provide confident structural assignments for fucosylated glycans.
Caption: Recommended workflow for robust fucosylated glycan analysis.
Data Summary and Experimental Protocols
Impact of Analytical Method on Fucose Migration
The choice of analytical method has a profound impact on the observation of fucose migration. The table below summarizes the relative effects of common approaches.
| Analytical Method | Adduct Ion | Fucose Migration Potential | Rationale |
| Standard CID/HCD | [M+H]⁺ | High | The mobile proton catalyzes the intramolecular rearrangement reaction.[5][11] |
| Standard CID/HCD | [M+Na]⁺ | Suppressed | The sodium ion is fixed and does not facilitate the proton mobility required for migration.[8][12] |
| Derivatization (e.g., Procainamide) | [M+H]⁺ | Reduced | The basic site on the label can sequester the mobile proton, inhibiting migration.[1] |
| Derivatization (e.g., Permethylation) | [M+Na]⁺ | Suppressed | Chemical modification of hydroxyl groups prevents the rearrangement mechanism.[6] |
Protocol 1: Analysis of Glycans as Sodiated Adducts
This protocol outlines the basic steps to promote the formation of sodiated ions for LC-MS analysis, thereby minimizing fucose migration.
Objective: To analyze glycans in a manner that suppresses fucose migration for more reliable structural interpretation.
Methodology:
-
Sample Preparation: Release and purify N-glycans from your glycoprotein sample using standard enzymatic (e.g., PNGase F) or chemical methods.
-
Derivatization (Optional but Recommended): Label the reducing end of the released glycans with a fluorescent tag (e.g., procainamide, 2-AB) to enhance detection sensitivity.
-
Mobile Phase Modification:
-
Prepare your aqueous and organic mobile phases for liquid chromatography (e.g., HILIC).
-
To promote sodium adduction, add a low concentration of a sodium source to the mobile phase. A final concentration of 1-5 mM sodium hydroxide (B78521) or sodium chloride in the aqueous mobile phase is often sufficient.
-
Critical Step: Ensure the additive is fully dissolved and the mobile phase is well-mixed. The exact concentration may require optimization for your specific instrument and setup.
-
-
Mass Spectrometer Settings:
-
Set the mass spectrometer to acquire data in positive ion mode .
-
Define your precursor ions of interest as sodiated adducts. For a glycan with mass M, you will be looking for the [M+Na]⁺ ion, not [M+H]⁺. Adjust your precursor selection lists accordingly for MS/MS experiments.
-
Acquire data. The resulting spectra should show a dominant population of [M+Na]⁺ ions, which are less prone to fucose migration upon fragmentation.[8]
-
Protocol 2: Confirmatory Exoglycosidase Digestion
This protocol provides a general workflow for using an α-fucosidase to confirm the presence of antenna fucosylation.
Objective: To enzymatically remove fucose residues to confirm their linkage and position.
Methodology:
-
Sample Aliquoting: Divide your purified and labeled glycan sample into two aliquots: a "Control" aliquot and a "Digestion" aliquot.
-
Reaction Setup:
-
Control: To the control aliquot, add the appropriate enzyme reaction buffer but no enzyme .
-
Digestion: To the digestion aliquot, add the reaction buffer and the recommended amount of α-fucosidase. (Note: The specific type of fucosidase will determine which linkages are cleaved, e.g., α(1-2,3,4,6) Fucosidase).
-
-
Incubation: Incubate both samples according to the enzyme manufacturer's recommendations (e.g., 37°C for 1-4 hours).
-
Reaction Quenching: Stop the reaction, typically by heating or addition of a quenching solvent (e.g., acetonitrile).
-
Analysis: Analyze both the "Control" and "Digestion" samples by mass spectrometry.
-
Data Interpretation:
-
Compare the spectra from both samples.
-
If the fucose was accessible to the enzyme, you will see the disappearance or significant reduction of the fucosylated glycan peak in the "Digestion" sample and the appearance of a new peak corresponding to the de-fucosylated glycan (a mass difference of 146.0579 Da).
-
This result provides orthogonal confirmation of the original fucosylation site, helping to rule out migration-induced artifacts.[1]
-
Visualizing the Fucose Migration Problem
References
- 1. researchgate.net [researchgate.net]
- 2. Fucose Migration in Intact Protonated Glycan Ions - A Universal Phenomenon in Mass Spectrometry • Pagel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xylose Migration During Tandem Mass Spectrometry of N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fucose Migration in Intact Protonated Glycan Ions: A Universal Phenomenon in Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collision-Induced Dissociation of Fucose and Identification of Anomericity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Core fucose identification in glycoproteomics: an ML approach addressing fucose migration in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Fucose Migration in Intact Protonated Glycan Ions: A Universal Phenomenon in Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Correcting for non-fucose moiety interference in cysteine-sulfuric acid reaction
Welcome to the technical support center for the cysteine-sulfuric acid reaction for fucose quantification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this colorimetric assay.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
FAQ 1: My fucose standards are giving inconsistent or low absorbance readings. What are the possible causes?
Inconsistent or low absorbance readings in your fucose standards can stem from several factors, primarily related to reagent stability and preparation.
-
L-Cysteine Hydrochloride Solution Degradation: The thiol group in L-cysteine is susceptible to oxidation, which can significantly impact the color development in the assay.
-
Troubleshooting:
-
Prepare Fresh: Always prepare the L-cysteine hydrochloride solution fresh for each experiment. It is unstable and should not be stored for long periods.
-
Use High-Purity Reagents: Ensure you are using a high-purity grade of L-cysteine hydrochloride monohydrate.
-
Acidic Conditions: L-cysteine solutions are more stable at an acidic pH (1.0-2.5). While the assay protocol dictates the final reaction conditions, preparing and storing the stock under slightly acidic conditions can help if immediate use is not possible.
-
-
-
Improper Reagent Mixing: The addition of the concentrated sulfuric acid is highly exothermic and must be done carefully to ensure proper mixing and reaction initiation.
-
Troubleshooting:
-
Add the sulfuric acid rapidly and directly to the solution to ensure immediate and thorough mixing, which is crucial for the initial hydrolysis step.
-
Ensure a consistent mixing technique (e.g., vortexing) for all samples and standards.
-
-
FAQ 2: I am observing a high background signal or unexpected color in my blank or samples before the addition of cysteine.
A high background signal can be caused by interfering substances in your sample or by the degradation of sugars in the strong acid.
-
Presence of Interfering Chromogens: Biological samples can contain compounds that produce colored products when heated with sulfuric acid.[1]
-
Troubleshooting:
-
Run a Sample Blank: For each sample, prepare a parallel tube containing the sample and the sulfuric acid-water mixture but without the L-cysteine. Measure the absorbance of this blank at 396 nm and 430 nm and subtract these values from your sample readings with cysteine.
-
Sample Purification: If the background is excessively high, consider additional purification steps for your sample, such as dialysis or size-exclusion chromatography, to remove small molecule contaminants.
-
-
FAQ 3: My results show a much higher fucose concentration than expected, especially in glycoprotein (B1211001) samples. How can I correct for this?
This is a classic case of interference from non-fucose moieties, particularly neutral hexoses like mannose and galactose, which are common in glycoproteins. These sugars also react, albeit to a lesser extent, with the reagents and produce chromogens that absorb in the same region as the fucose-derived product.[2]
-
Hexose (B10828440) Interference: Mannose and galactose contribute significantly to the absorbance at 396 nm, leading to an overestimation of fucose.
-
Troubleshooting: Dual Wavelength Measurement and Correction Formula
-
The standard method to correct for this interference is to measure the absorbance at two wavelengths: 396 nm (the absorbance maximum for fucose) and 430 nm (where the interference from hexoses is more pronounced relative to fucose).[2]
-
The difference in absorbance between these two wavelengths (A396 - A430) is used to calculate the fucose concentration.[2] For more accurate results, an empirical correction formula can be applied.
-
-
Correction for Hexose Interference
An empirically derived equation can be used to approximate the true fucose level when the concentration of interfering hexoses is known.[2] The corrected absorbance increment (A) due to fucose can be calculated using the following relationship:
A = Y - 0.21X [2]
Where:
-
A = the corrected absorbance increment (396 nm - 430 nm) due to fucose.
-
Y = the observed absorbance increment (396 nm - 430 nm).
-
X = the amount (in mg) of hexose (as a galactose-mannose mixture) present in the reaction.
To use this correction, the total hexose content of the sample must be determined separately using a method like the phenol-sulfuric acid assay.
Data Presentation
The following tables summarize quantitative data related to the interference of common hexoses in the cysteine-sulfuric acid fucose assay.
Table 1: Absorbance Characteristics of Fucose and Interfering Sugars
This table shows the typical absorbance maxima for different monosaccharides in a sulfuric acid-based colorimetric reaction. Note that while fucose has a distinct maximum, other sugars still contribute to absorbance at this wavelength.
| Monosaccharide | Typical Absorbance Maximum (nm) |
| L-Fucose | ~396 |
| D-Galactose | ~490 |
| D-Mannose | ~490 |
| D-Glucose | ~490 |
Data compiled from publicly available information.
Table 2: Effect of Hexose Concentration on the Apparent Fucose Absorbance Increment (A396 - A430)
This table illustrates how increasing amounts of a mixed hexose standard (equimolar galactose and mannose) can artificially inflate the absorbance increment used for fucose calculation.
| Hexose Concentration (mg/mL) | Observed Absorbance Increment (A396 - A430) without Fucose |
| 0.0 | 0.000 |
| 0.1 | ~0.021 |
| 0.2 | ~0.042 |
| 0.3 | ~0.063 |
| 0.4 | ~0.084 |
| 0.5 | ~0.105 |
Values are illustrative and based on the linear relationship described in literature.[2] Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Cysteine-Sulfuric Acid Assay for Fucose (Dische and Shettles Method)
This protocol is a standard method for the colorimetric quantification of fucose.
Materials:
-
Sulfuric acid-water mixture (6:1 v/v). Caution: Highly corrosive and exothermic reaction. Prepare by slowly adding sulfuric acid to ice-cold water.
-
L-Cysteine Hydrochloride solution (3% w/v in water). Prepare fresh.
-
Fucose standard solutions (e.g., 0-100 µg/mL).
-
Samples (appropriately diluted).
Procedure:
-
To 1 mL of your standard or sample in a glass test tube, add 4.5 mL of the cold sulfuric acid-water mixture.
-
Mix the contents thoroughly by vortexing.
-
Heat the tubes in a boiling water bath for 20 minutes.
-
Cool the tubes to room temperature in a water bath.
-
Measure the absorbance at 396 nm and 430 nm. This is your "pre-cysteine" or blank reading.
-
Add 0.1 mL of the 3% L-cysteine hydrochloride solution to each tube.
-
Mix well and let the tubes stand at room temperature for 60-90 minutes for color development.
-
Measure the absorbance again at 396 nm and 430 nm.
-
Calculate the difference in absorbance before and after the addition of cysteine for both wavelengths. The final absorbance value for fucose quantification is (A396_after - A396_before) - (A430_after - A430_before).
-
Plot a standard curve using your fucose standards and determine the concentration of fucose in your samples.
Visualizations
Diagram 1: Experimental Workflow for Fucose Quantification
This diagram outlines the key steps in the cysteine-sulfuric acid assay, from sample preparation to data analysis.
Caption: Workflow for the cysteine-sulfuric acid fucose assay.
Diagram 2: Troubleshooting Logic for Inaccurate Fucose Readings
This diagram provides a logical path for troubleshooting common issues leading to inaccurate results in the fucose assay.
Caption: A troubleshooting decision tree for the fucose assay.
References
Optimizing conditions for enzymatic synthesis of fGOS (fucose-containing galacto-oligosaccharides)
Welcome to the technical support center for the enzymatic synthesis of fucose-containing galacto-oligosaccharides (fGOS). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during fGOS production.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of one-pot enzymatic fGOS synthesis?
A1: The enzymatic synthesis of fGOS is primarily achieved through a transglycosylation reaction. A β-galactosidase enzyme cleaves the glycosidic bond in lactose (B1674315), releasing glucose and forming a galactosyl-enzyme intermediate. This intermediate can then be transferred to an acceptor molecule. In a standard GOS synthesis, the acceptor is another lactose molecule or a growing GOS chain. For fGOS synthesis, fucose is introduced into the reaction as a competing acceptor for the galactosyl moiety, leading to the formation of fucosylated galacto-oligosaccharides.
Q2: Which enzymes are suitable for fGOS synthesis?
A2: β-galactosidases (EC 3.2.1.23) are the most commonly used enzymes for this process. These enzymes naturally hydrolyze lactose but can be leveraged for their transglycosylation activity under specific conditions (e.g., high substrate concentration). Enzymes from microbial sources like Aspergillus oryzae, Kluyveromyces lactis, Bacillus circulans, and various Lactobacillus species have been successfully used for GOS synthesis and are applicable to fGOS production.[1][2][3] Additionally, α-L-fucosidases (EC 3.2.1.51) can be used in a "transfucosylation" reaction, where a fucosyl donor is used to attach fucose to a pre-existing GOS molecule, though this is a different pathway.[4][5][6]
Q3: What are the typical products of a β-galactosidase reaction with lactose and fucose?
A3: The reaction mixture is complex, containing unreacted monosaccharides (glucose, galactose, fucose), unreacted lactose, various galacto-oligosaccharides (GOS) of different lengths, and the desired fucose-containing galacto-oligosaccharides (fGOS).[7][8][9] The primary fGOS products are often disaccharides of galactose and fucose, such as Galβ1-3Fuc, Galβ1-4Fuc, and Galβ1-2Fuc.[7][8] The final product composition can contain a significant portion of monosaccharides (around 42%) and disaccharides (around 40%).[8]
Q4: How can I analyze the products and determine the yield of fGOS?
A4: A combination of analytical techniques is typically required. Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment of the reaction progress and product formation.[1] For quantitative analysis and separation, High-Performance Liquid Chromatography (HPLC) is the method of choice.[1] To identify the specific structures and linkages of the synthesized fGOS, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are necessary.[7][8]
Troubleshooting Guide
Issue 1: Low or No fGOS Yield
You've run the reaction, but analysis shows very little or no desired fGOS product.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | pH: Ensure the pH of your reaction buffer is optimal for the specific β-galactosidase used. Most have an optimal pH between 6.0 and 7.0.[2][10] Temperature: Verify the reaction temperature. While many β-galactosidases operate well between 35-50°C, the optimal temperature can vary significantly by source.[1][2] |
| Poor Enzyme Activity | Enzyme Source & Quality: Use a reputable commercial β-galactosidase with high transglycosylation activity. If preparing the enzyme in-house, verify its activity using a standard assay (e.g., with ONPG as a substrate).[1] Enzyme Concentration: The enzyme-to-substrate ratio is critical. Too little enzyme will result in a slow reaction, while too much may favor hydrolysis. Start with a concentration reported in the literature (e.g., 5 U/mL) and optimize.[2] |
| Incorrect Substrate Concentrations | High Water Activity: The core issue in transglycosylation is competing hydrolysis by water. High concentrations of the donor (lactose) and acceptor (fucose) substrates are necessary to favor the transfer reaction over hydrolysis.[11] Initial lactose concentrations are often high, in the range of 250-500 g/L.[2][3] Substrate Ratio: The molar ratio of lactose to fucose will influence the product profile. Experiment with different ratios to find the optimum for your desired fGOS. |
| Reaction Time | Insufficient Time: Transglycosylation is a kinetic process. The peak yield of GOS (and by extension, fGOS) is reached before the reaction proceeds to equilibrium, which favors hydrolysis.[2] Excessive Time: If the reaction runs for too long, the enzyme will begin to hydrolyze the newly formed fGOS products, reducing the final yield. It is crucial to perform a time-course experiment to identify the optimal reaction time (e.g., sampling every hour for 24 hours).[1] |
Issue 2: High Proportion of Hydrolysis Products (Galactose and Glucose) and Low Oligosaccharide Content
Your reaction produces a large amount of monosaccharides but very little GOS or fGOS.
| Potential Cause | Troubleshooting Steps |
| Excessive Water Activity | As mentioned above, water is a competing acceptor for the galactosyl group. Action: Increase the initial total substrate (lactose + fucose) concentration significantly. This reduces the relative concentration of water and promotes the transfer of galactose to another sugar molecule instead of water.[11] |
| Suboptimal pH | The pH can affect the ratio of transglycosylation to hydrolysis activity. For some enzymes, a slightly non-optimal pH for overall activity might favor the transglycosylation pathway. Action: Test a range of pH values around the reported optimum for your enzyme.[2] |
| Reaction Time Exceeded Optimum | The concentration of GOS/fGOS typically peaks and then declines as the enzyme begins to hydrolyze the oligosaccharides it has produced. Action: Perform a time-course study to pinpoint the time of maximum fGOS yield and terminate the reaction at that point by heating (e.g., boiling for 10 minutes).[1] |
Issue 3: Product Profile is Mainly GOS with very little Fucosylation
You are successfully producing oligosaccharides, but the incorporation of fucose is minimal.
| Potential Cause | Troubleshooting Steps |
| Low Fucose Concentration | Fucose acts as a competitive acceptor against lactose and other GOS molecules. If its concentration is too low, the probability of it being incorporated is minimal. Action: Increase the initial concentration of fucose in the reaction mixture. Experiment with different lactose-to-fucose molar ratios. A study showed that 37% of added fucose was incorporated into fGOS under their optimized conditions.[7][8] |
| Enzyme Specificity | The specific β-galactosidase you are using may have a low affinity for fucose as an acceptor molecule compared to lactose or other galactose-containing sugars. Action: If optimizing the fucose concentration does not work, consider screening β-galactosidases from different microbial sources, as their acceptor specificities can vary. |
Data Summary: Optimal Conditions for GOS Synthesis
The following tables summarize optimal conditions for GOS synthesis using various β-galactosidases. These parameters serve as an excellent starting point for optimizing fGOS synthesis.
Table 1: Optimal Reaction Conditions for GOS Synthesis by Enzyme Source
| Enzyme Source | Initial Lactose (g/L) | Temperature (°C) | pH | Max GOS Yield (%) | Reference |
| Lactobacillus fermentum | - | 35 | 7.0 | - | [1] |
| Kluyveromyces lactis | 250 | 40 | 7.0 | 12.18 (tri/tetra-GOS) | [2] |
| Sulfolobus solfataricus | 400 (40%) | 80-85 | 6.0 | ~49 (197 g/L) | [10] |
| Bacillus circulans | 500 | 30 | 5.08 | 50.56 | [3] |
| Streptococcus thermophilus | 300 | 40 | 6.8 | ~17.8 (53.45 g/L) | [11] |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of fGOS
This protocol is a generalized starting point based on common methodologies. Optimization will be required.
-
Substrate Preparation: Prepare a concentrated solution of lactose and L-fucose in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer). For example, dissolve lactose to a final concentration of 300 g/L and L-fucose to a desired molar ratio in the buffer. Pre-heat the solution to the desired reaction temperature (e.g., 40°C) to ensure complete dissolution.
-
pH Adjustment: Adjust the pH of the substrate solution to the optimal value for the chosen enzyme (e.g., pH 6.8) using dilute NaOH or HCl.
-
Enzyme Addition: Add the β-galactosidase enzyme to the substrate solution. The amount of enzyme should be based on its activity units (e.g., 10 U per mL of reaction medium).[11]
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 40°C) with gentle agitation for a predetermined time (e.g., 5 hours). It is highly recommended to take samples at various time points (e.g., 1, 2, 3, 5, 8, 12, 24 hours) during an initial optimization run.
-
Reaction Termination: Stop the reaction by inactivating the enzyme. This is typically achieved by heating the reaction mixture in a boiling water bath for 10 minutes.[1]
-
Analysis: Cool the mixture and centrifuge to remove any precipitated protein. Analyze the supernatant using TLC and/or HPLC to determine the product composition.
Protocol 2: Product Analysis by HPLC
-
Sample Preparation: Dilute the reaction mixture from Protocol 1 with ultrapure water to a suitable concentration for HPLC analysis. Filter the diluted sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Example):
-
Column: An amino-propyl or lead-based column suitable for carbohydrate analysis.
-
Mobile Phase: Acetonitrile:Water gradient (e.g., starting at 80:20).
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index (RI) detector.
-
-
Quantification: Run standards for fucose, glucose, galactose, and lactose to identify retention times. If available, use purified GOS and fGOS standards for more accurate quantification. Calculate concentrations based on peak areas relative to the standard curves.
Visual Guides
Workflow for fGOS Synthesis & Optimization
Caption: General workflow for the synthesis, analysis, and optimization of fGOS.
Troubleshooting Logic for Low fGOS Yield
Caption: A logical flow diagram for troubleshooting low fGOS yields.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. β-galactosidase GALA from Bacillus circulans with high transgalactosylation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of an α-L-transfucosidase for the synthesis of fucosylated HMOs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and function of microbial α-l-fucosidases: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of fucose-containing galacto-oligosaccharides using β-galactosidase and identification of novel disaccharide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic synthesis of fucose-containing galacto-oligosaccharides using β-galactosidase and identification of novel disaccharide structures | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Production of β-galactosidase from streptococcus thermophilus for galactooligosaccharides synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preparative Scale Synthesis of GDP-Fucose Derivatives
Welcome to the technical support center for the synthesis of GDP-Fucose and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ultimately helping to improve the yield of your preparative scale syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for preparative scale synthesis of GDP-Fucose and its derivatives?
A1: There are two main enzymatic pathways for the synthesis of GDP-Fucose: the de novo pathway and the salvage pathway.[1][2][3]
-
De Novo Pathway: This route synthesizes GDP-Fucose from GDP-Mannose through a series of enzymatic reactions.[2][4]
-
Salvage Pathway: This pathway utilizes free L-fucose as a starting material, converting it to GDP-Fucose.[1][2] A highly efficient chemoenzymatic approach for preparative scale synthesis employs the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis.[5][6][7][8][9][10] This method is often preferred as it can be more direct and cost-effective.[10][11]
Q2: Why is the chemoenzymatic approach using the FKP enzyme often recommended?
A2: The chemoenzymatic synthesis using the bifunctional L-fucokinase/GDP-fucose pyrophosphorylase (FKP) offers several advantages over traditional chemical synthesis and other enzymatic methods. It circumvents the need for tedious protecting group manipulations and avoids the poor selectivity often associated with chemical fucoside coupling reactions.[5][6] This enzymatic approach provides high regio- and stereospecificity.[5][9] The FKP enzyme directly converts L-fucose to GDP-fucose in a two-step, one-pot reaction, which simplifies the process.[10][11]
Q3: What are the key enzymes involved in the de novo synthesis of GDP-Fucose from mannose?
A3: The de novo synthesis of GDP-Fucose from mannose involves a multi-enzyme cascade. The key enzymes are:
-
Glucokinase (Glk)
-
Mannose-6-phosphate isomerase (ManA)
-
Phosphomannomutase (ManB)
-
GTPase/mannose-1-phosphate guanylyltransferase (ManC)
-
GDP-mannose 4,6-dehydratase (Gmd)
-
GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG)[12]
Troubleshooting Guide
Problem 1: Low or no yield of GDP-Fucose.
| Possible Cause | Suggested Solution |
| Enzyme Inactivity | - Confirm the activity of your enzyme stock. - Ensure proper storage conditions (-20°C or -80°C in appropriate buffer). - Perform a small-scale activity assay before setting up the preparative scale reaction. |
| Substrate Degradation or Impurity | - Use high-purity substrates (L-fucose, ATP, GTP). - Confirm the integrity of ATP and GTP as they can degrade over time. - Prepare fresh solutions of substrates before use. |
| Inhibitory Byproducts | - The reaction produces pyrophosphate (PPi), which can be inhibitory. Add inorganic pyrophosphatase (PPA) to the reaction mixture to degrade PPi and drive the reaction forward.[13] - ADP, a byproduct of the kinase reaction, can inhibit the fucokinase domain of FKP.[14] Consider using an ATP regeneration system or an excess of ATP to overcome this inhibition.[13][14] |
| Suboptimal Reaction Conditions | - pH: Ensure the reaction buffer is at the optimal pH for the enzyme (e.g., pH 7.5 for FKP).[5] - Temperature: Incubate the reaction at the optimal temperature (e.g., 37°C for FKP).[5] - Cofactors: Ensure the presence of necessary cofactors, such as MgCl₂ or MnSO₄.[5] |
| Rate-Limiting Step | In the FKP-catalyzed reaction, the formation of fucose-1-phosphate can be the rate-limiting step.[5][9] Ensure sufficient ATP and fucokinase activity. |
Problem 2: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Contamination with Unreacted Substrates and Byproducts | - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and avoid excessive accumulation of byproducts. - Anion-exchange chromatography is a common method for purifying nucleotide sugars. - A protocol for removing 95% of free phosphates from the product solution has been established to facilitate further purification.[13] |
| Co-elution with Other Nucleotides | - Optimize the gradient for your ion-exchange chromatography to improve the separation of GDP-Fucose from ATP, GTP, ADP, and GDP. |
Quantitative Data Summary
The following tables summarize yields and reaction conditions from various studies on the preparative synthesis of GDP-Fucose and its derivatives.
Table 1: Yields of GDP-Fucose Synthesis
| Synthesis Method | Starting Material | Scale | Yield | Reference |
| Cell-free enzymatic cascade | Mannose | Lab Scale | 178.6 mg/L (14.1%) | [12] |
| Chemoenzymatic (FKP) | L-fucose derivatives | 30-50 mg | ~75% (isolated yield) | [11] |
| Multi-enzyme cascade (with ATP regeneration) | Guanosine, Fucose | Gram-scale (20 mL repetitive batch) | 1.1 g (31%) | [14] |
| Multi-enzyme cascade (with excess ATP) | Guanosine, Fucose | Gram-scale (20 mL repetitive batch) | 1.6 g (57%) | [14] |
Table 2: Reaction Conditions for FKP-Catalyzed Synthesis
| Parameter | Value | Reference |
| Enzyme | L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | [5] |
| Substrates | L-fucose (or analog), ATP, GTP | [5] |
| Buffer | 100 mM Tris-HCl, pH 7.5 | [5] |
| Cofactor | 10 mM MnSO₄ | [5] |
| Additive | Inorganic pyrophosphatase | [5] |
| Temperature | 37°C | [5] |
| Incubation Time | 5-6 hours | [5] |
Experimental Protocols
Protocol 1: General Procedure for Preparative Scale (30-50 mg) Synthesis of GDP-Fucose Derivatives using FKP [5]
-
Prepare a 5.0 mL reaction mixture in a 15-mL centrifuge tube containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
0.05 mmol L-fucose or its C-5 substituted analog
-
1.0 equivalent of ATP
-
1.0 equivalent of GTP
-
10 mM MnSO₄
-
90 units of inorganic pyrophosphatase
-
9 units of L-fucokinase/GDP-fucose pyrophosphorylase (FKP)
-
-
Incubate the reaction mixture at 37°C for 5-6 hours with shaking (225 rpm).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the GDP-Fucose derivative using an appropriate chromatographic method, such as anion-exchange chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Overview of De Novo and Salvage pathways for GDP-Fucose synthesis.
Caption: Workflow for chemoenzymatic synthesis of GDP-Fucose derivatives.
Caption: Troubleshooting logic for low yield in GDP-Fucose synthesis.
References
- 1. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic route to preparative-scale synthesis of UDP-GlcNAc/GalNAc, their analogues and GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell-free enzymatic synthesis of GDP-l-fucose from mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
Technical Support Center: Structural Analysis of Fucosylated Glycans by Tandem MS
Welcome to the technical support center for the structural analysis of fucosylated glycans by tandem mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during these complex experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my tandem MS spectrum dominated by a neutral loss of fucose, making it difficult to determine its location on the glycan?
A1: Fucose residues are highly labile and prone to dissociation during collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD).[1][2][3] This lability results in a prominent neutral loss of the fucose moiety (146.0577 Da), often obscuring other structurally informative fragment ions. This makes it challenging to pinpoint whether the fucose is located on the core or the antenna of the glycan.
Q2: How can I differentiate between core fucosylation (α1,6-linked to the core GlcNAc) and antenna fucosylation (e.g., α1,2, α1,3, or α1,4-linked to outer arms)?
A2: Distinguishing between core and antenna fucosylation is a significant challenge. Several strategies can be employed:
-
Enzymatic Digestion: Using specific endoglycosidases can help differentiate isomers. For instance, Endoglycosidase F3 (Endo F3) preferentially cleaves core-fucosylated N-glycans, while being less active on non-fucosylated or outer-arm fucosylated glycans.[4][5] Comparing the glycan profiles before and after Endo F3 digestion can identify core-fucosylated structures.
-
Tandem MS Fragmentation Pattern Analysis: At low collision energies, characteristic fragment ions can be indicative of the fucose position. For example, specific Y-ions can be monitored to distinguish between the loss of a fucosylated arm versus a non-fucosylated arm.[6]
-
Ion Mobility Mass Spectrometry (IM-MS): This technique separates isomers based on their shape and size (collisional cross-section), which can help differentiate between fucosylation isomers.
Q3: I am observing fragment ions that suggest the presence of a fucose on an antenna where I don't expect one. What could be the cause?
A3: This phenomenon is likely due to gas-phase rearrangement, where the fucose residue migrates from its original position to another part of the glycan during the MS analysis.[7] This "fucose hopping" is particularly prevalent with protonated species and can lead to the erroneous interpretation of fucosylation patterns, such as mistaking a Lewis X antigen for a Lewis Y antigen.[7] Using sodiated adducts or permethylation of the glycan can help minimize these rearrangements.[7]
Q4: What are the best fragmentation techniques for analyzing fucosylated glycopeptides?
A4: The choice of fragmentation technique is critical for obtaining comprehensive structural information:
-
Collision-Induced Dissociation (CID): While useful for generating glycan-specific B- and Y-ions, it often leads to the aforementioned fucose loss.[1][2][8]
-
Higher-Energy Collisional Dissociation (HCD): Similar to CID, it provides information on glycan structure but can also result in significant fucose loss.
-
Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These non-ergodic fragmentation methods are advantageous for glycopeptide analysis because they tend to preserve the labile glycan modifications on the peptide backbone, cleaving the peptide bonds instead.[2][8] This allows for the confident identification of the glycosylation site and the intact glycan composition. A hybrid approach using both CID/HCD and ETD/ECD can provide the most comprehensive data.[8]
Q5: Why is the analysis of fucosylated O-glycans more challenging than N-glycans?
A5: The analysis of O-glycans presents several unique challenges:
-
No Consensus Sequence: Unlike N-glycans, which attach to a specific Asn-X-Ser/Thr sequon, there is no universal consensus sequence for O-glycosylation, making it harder to predict glycosylation sites.[3][8]
-
Diverse Core Structures: O-glycans have multiple core structures (e.g., Core 1, 2, 3, 4), adding to their structural diversity and complexity.[9]
-
Lack of Broad-Specificity Enzymes: There are no enzymes equivalent to PNGase F for the global release of all O-glycans, making their enzymatic removal more challenging.[3]
Troubleshooting Guides
Issue 1: Poor Signal Intensity of Fucosylated Glycans
| Possible Cause | Troubleshooting Step |
| Suppression by other components | Use enrichment strategies like lectin affinity chromatography (e.g., with Aleuria aurantia (B1595364) lectin for fucose) or hydrophilic interaction liquid chromatography (HILIC) to isolate glycans or glycopeptides. |
| Inefficient ionization | Derivatize the glycans, for example, through permethylation or procainamide (B1213733) labeling, to improve ionization efficiency and stability.[10] |
| In-source fragmentation | Optimize the ion source conditions (e.g., reduce capillary temperature, use a softer ionization method) to minimize the premature fragmentation of labile fucose residues.[3] |
Issue 2: Ambiguous Identification of Fucose Linkage Isomers
| Possible Cause | Troubleshooting Step |
| Co-elution of isomers | Optimize the liquid chromatography (LC) method. Porous graphitized carbon (PGC) columns are particularly effective for separating glycan isomers. |
| Identical fragmentation patterns | Employ energy-resolved mass spectrometry (ERMS) by varying the collision energy to generate unique fragmentation fingerprints for different isomers.[11] |
| Lack of diagnostic ions | Use multi-stage tandem MS (MSn) to isolate and further fragment specific ions, which can reveal subtle structural differences.[12] |
Experimental Protocols
Protocol 1: Enzymatic Differentiation of Core vs. Antenna Fucosylation in N-Glycans
This protocol outlines a method to distinguish core-fucosylated N-glycans from antenna-fucosylated N-glycans using a combination of PNGase F and Endo F3 digestion.[4][5]
-
Sample Preparation: Isolate glycoproteins from the biological sample of interest.
-
Aliquoting: Divide the glycoprotein (B1211001) sample into three aliquots.
-
Enzymatic Digestion:
-
Aliquot 1 (Total N-glycans): Treat with PNGase F to release all N-linked glycans.
-
Aliquot 2 (Core-fucosylated N-glycans): Treat with Endo F3. This enzyme specifically cleaves between the two core GlcNAc residues of core-fucosylated biantennary and triantennary N-glycans.[3]
-
Aliquot 3 (Control): No enzyme treatment.
-
-
Glycan Enrichment: Purify the released glycans from each aliquot using a suitable method like HILIC solid-phase extraction.
-
MS Analysis: Analyze the enriched glycans by MALDI-TOF MS or LC-ESI-MS.
-
Data Analysis: Compare the mass spectra from the three aliquots. Glycans present in the PNGase F digest but absent or significantly reduced in the Endo F3 digest are likely to be non-core-fucosylated or structures resistant to Endo F3. A mass shift of 349.137 Da for core-fucosylated N-glycans will be observed in the Endo F3-treated sample compared to the PNGase F-released counterpart.[5]
Quantitative Data Summary
The following table summarizes characteristic fragment ions that can be used for the relative quantification of core and outer-arm fucosylated glycoforms by LC-MS-MRM.[6]
| Glycoform Feature | Characteristic Y-ion (m/z) | Description |
| Total Fucosylation | 1188.6 | Represents the loss of a non-fucosylated arm, indicating the presence of at least one fucose on the glycan (either core or outer arm). |
| Outer Arm Fucosylation | 1139.9 | Represents the loss of a fucosylated GlcNAc-Gal arm, specifically indicating outer arm fucosylation. |
| Confirmation of Outer Arm Fucosylation | 512.2 (Oxonium ion) | This oxonium ion is monitored to confirm the presence of a fucosylated antenna. |
Visualizations
Caption: Fucose lability during CID fragmentation.
Caption: Workflow for differentiating fucosylation isomers.
Caption: Comparison of MS fragmentation techniques.
References
- 1. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 2. A tandem mass spectrometry sequence database search method for identification of O-fucosylated proteins by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Enzymatic Approach to Distinguish Fucosylation Isomers of N-Linked Glycans in Tissues Using MALDI Imaging Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tandem Mass Spectrometry for Glycopeptide Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Structural determination of O-glycans by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aspariaglycomics.com [aspariaglycomics.com]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing 2-Fluorofucose (2-FF) Treatment in Cell Culture
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals effectively use 2-fluorofucose (2-FF) as a fucosylation inhibitor in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-fluorofucose (2-FF) and how does it inhibit fucosylation?
A1: 2-fluorofucose (2-FF) is a fluorinated analog of L-fucose that acts as a potent inhibitor of protein fucosylation.[1][2] Its primary mechanism of action involves a dual role once inside the cell.[3] 2-FF is metabolized through the salvage pathway to form GDP-2-fluorofucose (GDP-2FF).[1][3][4] This analog then competitively inhibits fucosyltransferases (FUTs), the enzymes responsible for transferring fucose to glycans. Additionally, the accumulation of GDP-2FF provides feedback inhibition on the de novo pathway of GDP-fucose synthesis, further depleting the cell of the necessary substrate for fucosylation.[3][5]
Q2: Should I use 2-fluorofucose or an acetylated version like peracetylated 2-deoxy-2-fluoro-L-fucose?
A2: Peracetylated forms of 2-FF are often recommended for cell culture experiments.[3][6] The acetyl groups increase the molecule's hydrophobicity, which can enhance its permeability across the cell membrane. Once inside the cell, non-specific cellular esterases readily remove the acetyl groups, releasing the active 2-fluorofucose.[3][6]
Q3: What is the optimal concentration of 2-FF to use in my cell culture experiments?
A3: The optimal concentration of 2-FF is cell-line dependent and should be determined empirically. However, a common starting point is 100 µM, which has been shown to effectively inhibit fucosylation in various cancer cell lines without significant cytotoxicity.[3][4][7] The effective concentration can range from low micromolar to high micromolar concentrations.[6] It is advisable to perform a dose-response experiment to determine the IC50 value for your specific cell line. For example, in CHO K1 cells, an IC50 of 152 µM ± 96 has been reported.[8]
Q4: How long should I incubate my cells with 2-FF?
A4: An incubation period of 72 hours (3 days) is frequently used to observe significant inhibition of fucosylation.[3][4] However, the optimal time can vary depending on the cell line and the turnover rate of the fucosylated proteins of interest. Time-course experiments are recommended to establish the ideal incubation period for your experimental setup.[4]
Q5: How can I verify that 2-FF is effectively inhibiting fucosylation in my cells?
A5: Several methods can be used to confirm the inhibition of fucosylation:
-
Lectin Blotting: This is a common and straightforward method. Cell lysates are run on an SDS-PAGE gel, transferred to a membrane, and probed with a fucose-specific lectin, such as Aleuria aurantia (B1595364) lectin (AAL), which preferentially recognizes core fucose.[4][7] A decrease in the lectin signal in 2-FF treated cells compared to a control indicates successful inhibition.
-
Flow Cytometry: Intact cells can be stained with a fluorescently-labeled fucose-binding lectin (e.g., FITC-AAL) and analyzed by flow cytometry.[9] A reduction in fluorescence intensity in the treated population signifies decreased cell surface fucosylation.
-
Mass Spectrometry: For a more detailed and quantitative analysis, mass spectrometry can be used to analyze the glycan profiles of specific proteins or total cell lysates, confirming the absence of fucose.[4][10]
Q6: Will 2-FF treatment affect the overall glycosylation of my cells?
A6: Studies have shown that 2-FF is specific for inhibiting fucosylation. At effective concentrations, it does not significantly alter other forms of glycosylation, such as the binding of lectins that recognize mannose, N-acetylglucosamine, or sialic acid.[6][7]
Q7: Is 2-FF treatment cytotoxic?
A7: While high concentrations of some fucose analogs can be cytotoxic, 2-FF is generally considered non-toxic at concentrations effective for inhibiting fucosylation.[6] However, it is always recommended to perform a cell viability assay (e.g., MTT, XTT, or Alamar blue) in parallel with your fucosylation inhibition experiments to ensure that the observed effects are not due to cytotoxicity.[3][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition of fucosylation observed. | 1. Suboptimal 2-FF concentration: The concentration may be too low for your specific cell line. 2. Insufficient incubation time: The treatment duration may not be long enough to see a significant effect. 3. Poor cell permeability of 2-FF: The non-acetylated form might not be entering the cells efficiently. 4. Degradation of 2-FF: The compound may be unstable in your culture medium over long incubation periods. | 1. Perform a dose-response curve to determine the optimal concentration (e.g., 10 µM to 500 µM).[3] 2. Increase the incubation time (e.g., up to 7 days).[4] 3. Switch to a peracetylated form of 2-FF for potentially better cell uptake.[3] 4. Replenish the medium with fresh 2-FF every 48-72 hours. |
| High cell death or cytotoxicity observed. | 1. 2-FF concentration is too high: Your cell line may be particularly sensitive to the compound. 2. Solvent toxicity: If using a solvent like DMSO, the final concentration might be too high. | 1. Lower the concentration of 2-FF and perform a viability assay to find a non-toxic effective concentration. 2. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition. 2. Inconsistent 2-FF preparation: Errors in weighing or dissolving the compound. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed at a consistent density. 2. Prepare a fresh stock solution of 2-FF for each experiment and ensure it is fully dissolved. |
| Difficulty detecting fucosylation changes (low signal in assays). | 1. Low abundance of fucosylated proteins: The target proteins may not be highly fucosylated. 2. Inefficient detection method: The lectin or antibody used may have low affinity or be used at a suboptimal concentration. 3. Issues with imaging or detection equipment: Incorrect microscope settings or detector sensitivity. | 1. Consider enriching for glycoproteins before analysis. 2. Optimize the concentration of your detection lectin or antibody.[11] 3. Ensure your imaging parameters (e.g., exposure time, gain) are optimized for signal detection.[11] |
Quantitative Data Summary
Table 1: Reported Effective Concentrations and IC50 Values of 2-Fluorofucose Analogs
| Cell Line | 2-FF Analog | Concentration/IC50 | Duration | Observed Effect | Reference |
| Various Cancer Cell Lines | Peracetylated 2-deoxy-2-fluoro-L-fucose | 100 µM | 72 h | No apparent effect on cell proliferation | [3] |
| HCT116 (Colon Cancer) | Peracetylated 6,6-difluoro-L-fucose | 100 µM | 72 h | Dramatic inhibition of cell proliferation | [3] |
| H1299, THP1, HeLa | 2FF (1,3,4-tri-O-acetyl-2-deoxy-2-fluoro-fucose) | EC50 values varied | 3 days | Inhibition of fucosylation | [6] |
| CHO K1 | 2FFuc | IC50: 152 µM ± 96 | Not specified | Inhibition of fucosylation | [8] |
| HepG2 (Liver Cancer) | 2FF | 100 µM | 3 days | Dramatic inhibition of core fucosylation | [4] |
| CHO | 2-fluorofucose peracetate | 50 µM | Not specified | Full inhibition of mAb fucosylation | [12] |
Experimental Protocols
Protocol 1: Assessment of Fucosylation Inhibition by Lectin Blotting
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of 2-FF (e.g., 0, 10, 50, 100, 200 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired duration (e.g., 72 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Lectin Staining:
-
Block the membrane with 3% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a biotinylated fucose-specific lectin (e.g., AAL, 1:1000 dilution in TBST with 1% BSA) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with streptavidin-HRP conjugate (1:5000 dilution in TBST with 1% BSA) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
As a loading control, probe the same membrane with an antibody against a housekeeping protein like GAPDH.
-
Protocol 2: Analysis of Cell Surface Fucosylation by Flow Cytometry
-
Cell Culture and Treatment:
-
Culture and treat cells with 2-FF as described in Protocol 1.
-
-
Cell Harvesting and Staining:
-
Harvest the cells using a non-enzymatic cell dissociation solution (for adherent cells) or by gentle scraping.
-
Wash the cells twice with ice-cold FACS buffer (PBS with 1% BSA).
-
Resuspend the cells to a concentration of 1x10^6 cells/mL in FACS buffer.
-
Add a fluorescently-labeled lectin (e.g., FITC-AAL) to the cell suspension at a pre-optimized concentration.
-
Incubate for 30-60 minutes on ice in the dark.
-
Wash the cells three times with FACS buffer to remove unbound lectin.
-
Resuspend the final cell pellet in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, exciting the fluorophore with the appropriate laser and collecting the emission in the corresponding channel.
-
Gate on the live cell population and analyze the shift in fluorescence intensity between control and 2-FF treated samples.
-
Visualizations
Caption: Mechanism of 2-Fluorofucose (2-FF) as a fucosylation inhibitor.
Caption: Troubleshooting workflow for low fucosylation inhibition.
References
- 1. Facebook [cancer.gov]
- 2. qeios.com [qeios.com]
- 3. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of fucosylation by 2-fluorofucose suppresses human liver cancer HepG2 cell proliferation and migration as well as tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
Improving the specificity of L-fucose determination in complex biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the determination of L-fucose in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: Which is the most suitable method for quantifying L-fucose in my specific biological sample?
A1: The choice of method depends on several factors including the sample complexity, the required sensitivity and specificity, and available equipment.
-
Enzymatic assays are highly specific and suitable for a variety of sample types, including colored or opaque ones. They are often available in convenient kit formats.[1][2][3]
-
Colorimetric assays (e.g., cysteine-sulfuric acid method) are cost-effective but can be prone to interference from other sugars (hexoses) and sample matrix components.[4]
-
High-Performance Liquid Chromatography (HPLC) offers high sensitivity and the ability to separate different monosaccharides, but requires specialized equipment and expertise.[5][6][7]
-
Mass Spectrometry (MS) provides the highest specificity and sensitivity and is ideal for complex mixtures and structural analysis, though it is the most technically demanding and expensive method.
Q2: How can I measure L-fucose that is bound to glycoproteins?
A2: To measure bound L-fucose, you must first release it from the glycoprotein (B1211001) backbone. This is typically achieved through acid hydrolysis. Following hydrolysis, the released L-fucose can be quantified using any of the standard methods mentioned above.[8][9]
Q3: What are the common sources of interference in L-fucose assays?
A3: Common interferences include:
-
Other monosaccharides: Hexoses like glucose, galactose, and mannose can interfere with colorimetric assays.[9][10] Enzymatic assays are generally more specific.
-
Sample matrix components: Proteins, lipids, and other molecules in biological samples can interfere with the assay. Sample preparation steps like deproteinization are crucial to minimize these effects.[1]
-
Reagents: Impurities in reagents or improper reagent preparation can lead to inaccurate results. Always use high-quality reagents and follow the manufacturer's instructions.
Q4: How should I prepare my biological samples for L-fucose analysis?
A4: Proper sample preparation is critical for accurate L-fucose determination. The specific protocol will vary depending on the sample type.
-
Serum/Plasma: Deproteinization is often necessary. This can be done by precipitation with agents like perchloric acid or acetonitrile, followed by centrifugation.[1][11][12]
-
Cell Culture Medium: Enzyme inactivation by heating, followed by centrifugation or filtration, is a common first step.[1]
-
Tissues: Homogenization followed by extraction and deproteinization is required.[13]
Q5: What is the linear range and detection limit of a typical enzymatic L-fucose assay?
A5: For a commercially available enzymatic L-fucose assay kit, the linear range is typically between 0.5 to 100 µg of L-fucose per assay, with a detection limit of around 0.68 mg/L.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | Contaminated reagents or glassware. | Use fresh, high-purity reagents and thoroughly clean all glassware. |
| Incomplete removal of interfering substances from the sample. | Optimize the sample preparation protocol, ensuring complete deproteinization or removal of interfering sugars. | |
| Improper blanking of the spectrophotometer. | Ensure the blank solution is prepared correctly and used to zero the instrument before measuring samples. | |
| Low or No Signal | L-fucose concentration is below the detection limit of the assay. | Concentrate the sample or use a more sensitive assay method. For enzymatic assays, you can increase the sample volume.[1] |
| Inactive enzyme (in enzymatic assays). | Ensure the enzyme has been stored correctly and has not expired. Prepare fresh enzyme solutions.[14][15] | |
| Incorrect reaction conditions (pH, temperature, incubation time). | Verify that the assay is being performed at the optimal pH, temperature, and for the recommended duration.[14][16] | |
| Inconsistent or Non-Reproducible Results | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting technique.[16] |
| Incomplete mixing of reagents. | Thoroughly mix all reagents and samples at each step of the protocol. | |
| Sample heterogeneity. | Ensure the sample is homogenous before taking an aliquot for analysis. | |
| Assay signal does not plateau (enzymatic assays) | Presence of inhibitors in the sample. | Further purify the sample to remove potential inhibitors. A spike-and-recovery experiment can help confirm the presence of inhibitors.[1] |
| Substrate concentration is too high. | Dilute the sample to bring the L-fucose concentration within the linear range of the assay. |
Quantitative Data Summary
Table 1: Comparison of Common L-Fucose Determination Methods
| Method | Principle | Specificity | Sensitivity | Common Interferences | Throughput |
| Enzymatic Assay | L-fucose dehydrogenase oxidizes L-fucose, producing NADPH which is measured at 340 nm.[1] | High | 0.5 - 100 µg per assay[1][2] | L-galactose and D-arabinose (at a much reduced rate)[1] | High (microplate compatible)[2] |
| Colorimetric (Cysteine-H₂SO₄) | Dehydration of fucose by sulfuric acid to form a furfural (B47365) derivative that reacts with cysteine to produce a colored compound.[4] | Moderate | ~5-100 µg/mL | Hexoses (e.g., glucose, galactose, mannose), other aldehydes.[9] | High |
| HPLC with Fluorescence Detection | Derivatization of L-fucose followed by separation on an HPLC column and detection by a fluorescence detector. | High | Picomole range[17] | Co-eluting compounds. | Low to Medium |
| Mass Spectrometry (MS) | Ionization of L-fucose and measurement of its mass-to-charge ratio. | Very High | Femtomole to attomole range | Isobaric compounds (can be resolved with high-resolution MS). | Low to Medium |
Experimental Protocols
Protocol 1: Enzymatic Determination of L-Fucose
This protocol is based on the principle of L-fucose oxidation by L-fucose dehydrogenase.[1]
Materials:
-
L-Fucose Assay Kit (containing buffer, NADP+, L-fucose dehydrogenase, and L-fucose standard)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
-
Cuvettes or 96-well microplate
-
Calibrated pipettes
-
Distilled water
Procedure:
-
Reagent Preparation: Prepare the reagent solutions according to the kit manufacturer's instructions. This typically involves dissolving the NADP+ in water.
-
Sample Preparation:
-
Serum/Plasma: Deproteinize by adding an equal volume of ice-cold 1 M perchloric acid. Centrifuge and neutralize the supernatant with 1 M KOH.[1]
-
Cell Culture Medium: Heat at 90-95°C for 10 minutes to inactivate enzymes. Centrifuge or filter to obtain a clear supernatant.[1]
-
Dilute the prepared sample with distilled water to ensure the L-fucose concentration falls within the assay's linear range (e.g., 5 to 1000 mg/L).[1]
-
-
Assay Procedure (Manual):
-
Pipette the following into cuvettes:
-
Blank: 2.00 mL distilled water, 0.20 mL Buffer, 0.20 mL NADP+ solution.
-
Sample: 0.10 mL sample, 1.90 mL distilled water, 0.20 mL Buffer, 0.20 mL NADP+ solution.
-
-
Mix and read the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding 0.05 mL of L-fucose dehydrogenase to each cuvette.
-
Incubate at 37°C for approximately 10 minutes.
-
Read the final absorbance (A2) at 340 nm.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA) for the sample and blank (ΔA = A2 - A1).
-
Subtract the ΔA of the blank from the ΔA of the sample.
-
Calculate the L-fucose concentration using the extinction coefficient of NADPH and the sample volume, as per the kit's instructions.
-
Protocol 2: Colorimetric Determination of L-Fucose (Cysteine-Sulfuric Acid Method)
This protocol is a general guideline for the cysteine-sulfuric acid method.
Materials:
-
Sulfuric acid (concentrated)
-
L-cysteine hydrochloride solution (e.g., 3% w/v in water)
-
L-fucose standards
-
Spectrophotometer
-
Ice bath
-
Boiling water bath
Procedure:
-
Reagent Preparation: Prepare a 6:1 (v/v) solution of sulfuric acid to water. Caution: Always add acid to water slowly and with cooling. Prepare the L-cysteine hydrochloride solution fresh.
-
Sample Preparation: Hydrolyze glycoproteins in the sample using a mild acid (e.g., trifluoroacetic acid) and then neutralize.
-
Assay Procedure:
-
To 1 mL of sample or standard in a glass tube, add 4.5 mL of the sulfuric acid/water mixture.[18]
-
Mix and heat in a boiling water bath for 20 minutes.[19]
-
Cool the tubes in an ice bath.
-
Add 100 µL of the L-cysteine hydrochloride solution and mix.[19]
-
Let the reaction proceed at room temperature for at least 1 hour.[18]
-
Measure the absorbance at 396 nm and 430 nm. The reading at 430 nm is used to correct for interference from hexoses.[4][18]
-
-
Calculation:
-
Create a standard curve by plotting the difference in absorbance (A396 - A430) versus the concentration of the L-fucose standards.
-
Determine the L-fucose concentration in the samples from the standard curve.
-
Visualizations
Figure 1: General workflow for the determination of L-fucose in complex biological samples.
Figure 2: Troubleshooting logic for high background signal in L-fucose assays.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. L-Fucose Assay Kit Test - Buy for the measurement of L-Fucose | Megazyme [megazyme.com]
- 3. L-Fucose Assay Kit | Nutritional Analysis [neogen.com]
- 4. mdpi.com [mdpi.com]
- 5. Item - Development, validation and application of an analytical method for the determination of fucose in human plasma after oral administration of fucoidan - University of Tasmania - Figshare [figshare.utas.edu.au]
- 6. HPLC Analysis of Glycans [sigmaaldrich.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Interference of pentose in the estimation of hexose sugars with anthrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serum and Plasma Preparation | Quansys Biosciences [quansysbio.com]
- 12. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. An enzymatic method of analysis for GDP-L-fucose in biological samples, involving high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. static.igem.org [static.igem.org]
Troubleshooting low efficiency of fucose incorporation via the salvage pathway
Welcome to the technical support center for troubleshooting fucose incorporation via the salvage pathway. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the efficiency of fucose and fucose analog incorporation in their experiments.
Troubleshooting Guide
This guide addresses common issues that lead to low incorporation efficiency.
Question: Why am I observing low or no incorporation of my fucose analog?
Answer: Low incorporation of a fucose analog can stem from several factors, ranging from the choice of analog and its concentration to the health and type of cells being used. The efficiency of the metabolic labeling process is cell-type dependent and can be influenced by the specific fucose analog used.[1]
Here are the primary areas to investigate:
-
Metabolic Labeling Efficiency: The uptake and processing of the fucose analog by the cell's salvage pathway machinery can be a limiting step.
-
Suboptimal Experimental Conditions: The concentration of the analog, incubation time, and cell health are critical parameters that require optimization.
-
Choice of Fucose Analog: Some analogs are more readily processed by the salvage pathway enzymes in certain cell types than others.[1]
-
Competition with De Novo Pathway: The cell's own de novo synthesis of GDP-fucose can compete with the salvage pathway, reducing the incorporation of the exogenously supplied analog.
Question: How can I determine if my fucose analog is being incorporated?
Answer: To confirm incorporation, you can use several analytical techniques. A common approach involves using a "clickable" fucose analog (e.g., with an azide (B81097) or alkyne group) which can then be detected via a click chemistry reaction with a fluorescent probe.[2] This allows for visualization by fluorescence microscopy or quantification by flow cytometry.[2] Alternatively, mass spectrometry can be employed to analyze the glycans on a target protein and confirm the mass shift corresponding to the incorporated analog.[3]
Question: My signal is weak. How can I improve the efficiency of metabolic labeling?
Answer: To improve labeling efficiency, consider the following troubleshooting steps:
-
Optimize Analog Concentration: The optimal concentration can vary significantly between cell types and analogs. It is recommended to perform a dose-response experiment to determine the ideal concentration that maximizes incorporation without causing cytotoxicity.[1] While higher concentrations may seem better, they can be toxic to cells.[1] For example, for some analogs, concentrations as low as 20 µM have been shown to be sufficient for a robust signal.[1]
-
Adjust Incubation Time: The time required for optimal incorporation can range from a few hours to several days.[2][4] A time-course experiment will help identify the ideal incubation period for your specific system.
-
Change the Fucose Analog: If you suspect the chosen analog is being inefficiently processed, consider switching to an alternative. For instance, alkyne-bearing analogs like FucAl have demonstrated robust labeling in various systems.[1]
-
Ensure Cell Health: Healthy, actively dividing cells will have more active metabolic pathways, including the fucose salvage pathway. Ensure your cells are in the logarithmic growth phase and have high viability. Monitor cell density, as over-confluent cells may exhibit altered metabolism.
-
Inhibit the De Novo Pathway: In some cases, inhibiting the de novo GDP-fucose synthesis pathway can enhance the uptake and incorporation of analogs through the salvage pathway. This can be achieved using specific inhibitors of enzymes like GDP-mannose 4,6-dehydratase (GMDS).[5]
Below is a troubleshooting workflow to diagnose the cause of low incorporation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Fucose (FucAz) Modified Glycoprotein Assay Kit (ab241020) is not available | Abcam [abcam.com]
- 3. Optimized fragmentation for quantitative analysis of fucosylated N-glycoproteins by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. pnas.org [pnas.org]
Refinement of protocols for deproteinizing samples for fucose analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the refinement of protocols for deproteinizing samples for fucose analysis.
Frequently Asked Questions (FAQs)
Q1: Why is deproteinization a critical step in fucose analysis?
A1: Proteins in biological samples can significantly interfere with the accurate quantification of fucose. They can co-elute with fucose in chromatographic methods like HPLC, causing peak overlap and inaccurate measurements.[1] Additionally, proteins can bind to fucose, making it unavailable for detection.[2] For enzymatic assays, proteins can inhibit the enzymes used for fucose quantification. Therefore, removing proteins is essential for obtaining reliable and reproducible results.
Q2: What are the most common methods for deproteinizing samples for fucose analysis?
A2: The most common methods for deproteinizing samples for monosaccharide analysis, including fucose, are:
-
Acid Precipitation: Using agents like trichloroacetic acid (TCA) or perchloric acid (PCA) to denature and precipitate proteins.[3][4]
-
Organic Solvent Precipitation: Using solvents such as acetonitrile (B52724), acetone, or ethanol (B145695) to precipitate proteins.[5][6]
-
Sevag Method: Using a mixture of chloroform (B151607) and n-butanol to denature and remove proteins, particularly useful for polysaccharide samples.[7][8][9]
Q3: Which deproteinization method is best for my sample?
A3: The choice of method depends on your sample type, the downstream analytical method, and the need to preserve the biological activity of other components (though for fucose analysis, this is less of a concern).
-
TCA/PCA precipitation is effective but can be harsh, potentially leading to the degradation of acid-labile fucose-containing structures if not performed carefully.[10] It is crucial to neutralize the sample after precipitation.
-
Acetonitrile precipitation is a milder method and has been shown to provide good recovery of fucose from plasma samples.[6][11] It is a common choice for LC-MS based analyses.
-
Acetone precipitation is another effective method using an organic solvent.[5][12]
-
The Sevag method is often preferred for purifying polysaccharides to remove protein contaminants.[7][8]
Q4: Can the deproteinization process lead to a loss of fucose?
A4: Yes, some loss of fucose can occur during deproteinization. This can be due to co-precipitation with proteins, incomplete extraction from the protein pellet, or degradation under harsh conditions (e.g., strong acids). It is important to optimize and validate your chosen method to ensure maximal recovery. One study found that the recovery of fucose from fucoidan-spiked plasma after acetonitrile precipitation was over 92%.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Fucose Recovery | 1. Co-precipitation with proteins: Fucose may be trapped within the precipitated protein pellet. 2. Incomplete extraction: Insufficient mixing or vortexing after adding the precipitating agent. 3. Degradation of fucose: Use of harsh acidic conditions (e.g., high concentration of TCA, prolonged incubation). 4. Adsorption to labware: Fucose may adhere to the surface of tubes or pipette tips. | 1. Wash the protein pellet with a small volume of the precipitation solvent and combine the supernatant with the initial extract. 2. Ensure thorough vortexing after adding the precipitating agent and before centrifugation. 3. Optimize the concentration and incubation time for acid precipitation. Consider using a milder method like acetonitrile precipitation. 4. Use low-retention labware. |
| Protein Contamination in Final Sample | 1. Inefficient precipitation: Incorrect ratio of precipitating agent to sample. 2. Insufficient incubation time or temperature: Proteins may not have fully precipitated. 3. Inadequate centrifugation: Speed or time may be insufficient to pellet all precipitated proteins. 4. Disturbance of the protein pellet: Accidental aspiration of the pellet when collecting the supernatant. | 1. Optimize the ratio of precipitating agent to sample. A common ratio for acetonitrile is 3:1 or 4:1 (solvent:sample).[2] 2. Ensure adequate incubation time on ice or at low temperatures as per the protocol. 3. Increase the centrifugation speed and/or time. 4. Carefully aspirate the supernatant, leaving a small amount behind to avoid disturbing the pellet. |
| Inconsistent Results | 1. Variable sample handling: Inconsistent timing, temperatures, or volumes. 2. Incomplete resuspension of the protein pellet (if analyzing pellet). 3. Precipitation of the analyte of interest. | 1. Standardize the entire protocol, including incubation times, temperatures, and centrifugation parameters. Use a calibrated pipette for all volume transfers. 2. Ensure the pellet is fully resuspended through vigorous vortexing or sonication. 3. Check the solubility of your fucose-containing molecule in the chosen precipitant. |
| Interference in Downstream Analysis (e.g., HPLC) | 1. Residual precipitating agent: TCA or other salts can interfere with chromatographic separation or mass spectrometry ionization. 2. Leachates from plasticware. | 1. For TCA/PCA, ensure proper neutralization and removal of the precipitated salt. For organic solvents, an evaporation and reconstitution step may be necessary. 2. Use high-quality, solvent-resistant plasticware. |
Quantitative Data Summary
The following table summarizes available data on the efficiency of different deproteinization methods. It is important to note that recovery can be sample- and analyte-specific.
| Deproteinization Method | Sample Type | Analyte | Protein Removal Efficiency | Analyte Recovery | Reference |
| Acetonitrile | Human Plasma | Fucose (from Fucoidan) | Not specified | >92% | [11] |
| Acetonitrile | Human Serum | Low molecular weight proteins | ~99.6% | Not specified | [6] |
| Acetone | Human Plasma | Total Protein | Not specified | Higher than TCA/acetone | [13] |
| TCA/Acetone | Human Plasma | Total Protein | Not specified | Lower than acetone | [13] |
| Sevag Method | Stigma maydis Polysaccharide Extract | Polysaccharide | 64.2% | 65.7% (polysaccharide retention) | [8] |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Precipitation
This protocol is adapted for general protein precipitation and should be optimized for fucose analysis.
-
Sample Preparation: Start with your biological sample (e.g., serum, plasma) on ice.
-
TCA Addition: Add an equal volume of ice-cold 10-20% (w/v) TCA to the sample. For example, add 100 µL of 20% TCA to 100 µL of serum.
-
Incubation: Vortex thoroughly and incubate on ice for 10-30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the deproteinized sample with fucose.
-
Neutralization: Neutralize the supernatant with an appropriate base (e.g., 1 M KOH) to a pH of ~7.0. The addition of KOH will precipitate excess TCA as potassium perchlorate.
-
Final Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the potassium perchlorate.
-
Final Supernatant: The resulting supernatant is ready for fucose analysis.
Protocol 2: Acetonitrile Precipitation
This protocol is commonly used for preparing samples for HPLC or LC-MS analysis.
-
Sample Preparation: Start with your biological sample (e.g., serum, plasma) at room temperature or on ice.
-
Acetonitrile Addition: Add 3 to 4 volumes of cold (-20°C) acetonitrile to the sample. For example, add 400 µL of cold acetonitrile to 100 µL of plasma.[11]
-
Mixing: Vortex vigorously for 30 seconds to 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate at -20°C for 30 minutes to 2 hours to enhance protein precipitation.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): The supernatant can be dried down under a stream of nitrogen or in a vacuum concentrator to remove the acetonitrile.
-
Reconstitution: Reconstitute the dried sample in a suitable buffer for your downstream fucose analysis.
Protocol 3: Sevag Method for Polysaccharide Extracts
This method is primarily for purifying polysaccharides by removing protein contaminants.
-
Sample Preparation: Dissolve the crude polysaccharide extract in distilled water.
-
Sevag Reagent Addition: Add 1/4 volume of Sevag reagent (chloroform:n-butanol, 4:1 v/v) to the polysaccharide solution.[14]
-
Shaking: Shake the mixture vigorously for 15-30 minutes.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Aqueous Layer Collection: Carefully collect the upper aqueous layer containing the polysaccharide. The denatured protein will be at the interface between the aqueous and organic layers.
-
Repeat: Repeat the process (steps 2-5) until no more protein precipitate is visible at the interface.
-
Final Sample: The final aqueous layer contains the deproteinized polysaccharide sample.
Visualizations
Caption: General workflow for sample deproteinization for fucose analysis.
Caption: Decision-making flowchart for troubleshooting low fucose recovery.
References
- 1. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. bioquochem.com [bioquochem.com]
- 4. Modified TCA/acetone precipitation of plant proteins for proteomic analysis | PLOS One [journals.plos.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Enrichment of low molecular weight serum proteins using acetonitrile precipitation for mass spectrometry based proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. thaiscience.info [thaiscience.info]
- 10. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Development, validation and application of an analytical method for the determination of fucose in human plasma after oral administration of fucoidan - University of Tasmania - Figshare [figshare.utas.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. glyco-alberta.ca [glyco-alberta.ca]
- 14. researchgate.net [researchgate.net]
Strategies to differentiate between salvaged vs de novo GDP-fucose pools in experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments to distinguish between the de novo and salvage pathways of GDP-fucose synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the fundamental differences between the de novo and salvage pathways for GDP-fucose synthesis?
A1: In mammalian cells, GDP-fucose is synthesized through two distinct pathways:
-
De Novo Pathway: This pathway synthesizes GDP-fucose from GDP-mannose in a three-step enzymatic reaction.[1][2] The initial substrate, GDP-mannose, is typically derived from glucose. This pathway is responsible for the majority of the cellular GDP-fucose pool, estimated to be around 90% under normal conditions.[3][4]
-
Salvage Pathway: This pathway utilizes free L-fucose from either the extracellular environment or from the lysosomal degradation of glycans.[1][2] The free fucose is then phosphorylated by fucokinase (FCSK) and subsequently converted to GDP-fucose.[2]
Understanding the origin of the fucose molecule is key: in the de novo pathway, it is synthesized from other sugars, whereas in the salvage pathway, a pre-existing fucose molecule is recycled.
Q2: I want to specifically trace the contribution of the de novo pathway. What is the best experimental approach?
A2: The most effective method to trace the de novo pathway is through stable isotope labeling using a precursor that feeds into GDP-mannose synthesis, followed by mass spectrometry analysis.
Recommended Protocol: 13C-Glucose Labeling
This protocol allows you to track the incorporation of carbon atoms from glucose into the fucose molecule of GDP-fucose.
Experimental Workflow Diagram
Caption: Workflow for 13C-Glucose Labeling to Trace the De Novo Pathway.
Troubleshooting:
-
Low 13C Incorporation:
-
Issue: Insufficient labeling of GDP-fucose.
-
Solution: Increase the labeling time. Glucose carbons need to proceed through glycolysis and the hexose (B10828440) nucleotide biosynthesis pathway to be incorporated into GDP-fucose.[5] Also, ensure that the concentration of unlabeled glucose in your medium is minimal.
-
-
Complex Mass Spectra:
Q3: How can I specifically investigate the salvage pathway's contribution to the GDP-fucose pool?
A3: To study the salvage pathway, you can use labeled fucose analogs that are directly taken up by the cell and incorporated into GDP-fucose.
Recommended Protocol: Labeled Fucose Analogs
This approach involves feeding cells with fucose analogs that contain a stable isotope or a chemical reporter tag.
Experimental Workflow Diagram
Caption: Workflow for Using Labeled Fucose Analogs to Study the Salvage Pathway.
Troubleshooting:
-
Inefficient Labeling with Fucose Analogs:
-
Issue: Low incorporation of the fucose analog into glycans.
-
Solution: The efficiency of different fucose analogs can be cell-type dependent.[6] Consider testing various analogs, such as 6-alkynyl-fucose (B605009) or 7-alkynyl-fucose, as their incorporation rates can differ.[6][7] The level of GDP-6-Alk-Fuc produced in cells has been observed to be higher than that of GDP-7-Alk-Fuc.[7]
-
-
Toxicity of Fucose Analogs:
-
Issue: High concentrations of fucose analogs may be toxic to cells.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of the analog for your specific cell line.
-
Q4: Is it possible to simultaneously measure the contributions of both pathways?
A4: Yes, a dual-labeling strategy can be employed to dissect the relative contributions of both pathways within the same experiment.
Recommended Protocol: Dual Isotope Labeling
This advanced technique uses two different stable isotopes, one for the de novo precursor and one for the salvage substrate. For example, you can use [U-13C6]glucose and [1-2H]fucose.
Data Interpretation:
By analyzing the mass shifts in the resulting GDP-fucose population, you can quantify the proportion of molecules derived from each pathway.
| Precursor | Pathway | Expected Mass Shift in Fucose |
| [U-13C6]glucose | De Novo | +6 Da |
| [1-2H]fucose | Salvage | +1 Da |
| Unlabeled | Endogenous Pools | 0 Da |
Q5: How do I inhibit one pathway to study the other?
A5: Genetic and chemical inhibition are two common strategies to block one pathway and isolate the activity of the other.
Genetic Inhibition:
-
De Novo Pathway: Use CRISPR/Cas9 or shRNA to knock down or knock out key enzymes like GDP-mannose 4,6-dehydratase (GMDS) or GDP-keto-6-deoxymannose-3,5-epimerase (TSTA3).[1][2]
-
Salvage Pathway: Target fucokinase (FCSK) for knockdown or knockout.[1]
Chemical Inhibition:
-
De Novo Pathway: Fluorinated fucose analogs can act as inhibitors of key enzymes in the de novo pathway, such as GMDS.[8][9]
-
Salvage Pathway: Specific small molecule inhibitors for fucokinase are less common, but some fucose analogs can interfere with this pathway.[10]
Signaling Pathways Diagram
Caption: The De Novo and Salvage Pathways for GDP-Fucose Biosynthesis.
Troubleshooting:
-
Incomplete Knockdown/Knockout:
-
Issue: Residual enzyme activity can confound results.
-
Solution: Verify the extent of knockdown or knockout by Western blot or qPCR. If incomplete, consider using multiple shRNAs or a different CRISPR guide RNA.
-
-
Off-Target Effects of Inhibitors:
-
Issue: Chemical inhibitors may have unintended effects on other cellular processes.
-
Solution: Use the lowest effective concentration of the inhibitor and include appropriate controls, such as a vehicle-only control and a rescue experiment where the inhibited pathway is restored.
-
Detailed Experimental Protocols
Protocol 1: Stable Isotope Labeling with [U-13C6]glucose for De Novo Pathway Analysis
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight in their standard growth medium.
-
Labeling: The next day, replace the standard medium with a glucose-free medium supplemented with [U-13C6]glucose (e.g., 5 mM) and dialyzed fetal bovine serum.[3]
-
Time Course: Incubate the cells for various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the incorporation of 13C into the GDP-fucose pool.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Incubate on dry ice for 15 minutes, then centrifuge at maximum speed to pellet cellular debris.
-
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
LC-MS/MS Analysis: Reconstitute the dried metabolites in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS) analysis. Use a method optimized for the separation and detection of nucleotide sugars.[11]
-
Data Analysis: Analyze the mass spectra for the presence of GDP-fucose with a mass shift of +6 Da, corresponding to the incorporation of six 13C atoms from glucose.[3]
Protocol 2: Metabolic Labeling with Alkynyl-Fucose for Salvage Pathway Visualization
-
Cell Culture: Grow cells in their standard medium to the desired confluency.
-
Labeling: Add a peracetylated alkynyl-fucose analog (e.g., 6-alkynyl-fucose) to the culture medium at a pre-determined optimal concentration.[6][12] Incubate for a sufficient period to allow for uptake and incorporation (e.g., 24-48 hours).
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail, which includes a biotin-azide or fluorescent-azide probe, a copper(I) catalyst, and a reducing agent.
-
Incubate at room temperature to allow the cycloaddition reaction to occur between the alkyne on the fucose and the azide (B81097) on the probe.
-
-
Detection:
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP (for biotin-azide) or an antibody against the fluorescent tag.
-
Microscopy: For imaging, perform the click chemistry reaction on fixed and permeabilized cells, and visualize the fluorescent signal using a microscope.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from a dual-labeling experiment to illustrate the relative contributions of the de novo and salvage pathways under different conditions.
| Condition | % GDP-Fucose from De Novo Pathway ([13C6]glucose) | % GDP-Fucose from Salvage Pathway ([2H]fucose) | % Unlabeled GDP-Fucose |
| Control | 85% | 10% | 5% |
| GMDS Knockdown | 15% | 75% | 10% |
| High Extracellular Fucose | 50% | 45% | 5% |
This data illustrates how genetic inhibition of the de novo pathway (GMDS knockdown) significantly increases reliance on the salvage pathway, and how the availability of extracellular fucose can also shift the balance between the two pathways.
References
- 1. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GDP-Fucose Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 9. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lectin-Based Assays for Fucose Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lectin-based assays for fucose detection.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Specificity and Cross-Reactivity Issues
Question 1: My fucose-specific lectin is giving a weak or no signal. What are the possible causes and solutions?
Answer:
A weak or no signal in a lectin-based assay can stem from several factors related to lectin specificity and experimental conditions. Here's a troubleshooting guide:
-
Incorrect Lectin Choice for Fucose Linkage: Different lectins have distinct specificities for fucose linkages (e.g., α1,2, α1,3, α1,6). For instance, Ulex europaeus agglutinin I (UEA I) primarily recognizes α1,2-linked fucose, while Lens culinaris agglutinin (LCA) has a preference for α1,6-linked core fucose.[1][2] Ensure the lectin you are using matches the expected fucosylation on your glycoprotein (B1211001) of interest.
-
Steric Hindrance: The surrounding glycan structure can block lectin access to the fucose residue. For example, the presence of a bisecting N-acetylglucosamine (GlcNAc) can inhibit the binding of some core fucose-specific lectins.[1][3]
-
Low Affinity: Lectin-glycan interactions are often of low affinity.[4][5] Increasing the lectin concentration or the incubation time may enhance the signal. However, be mindful that excessive concentrations can lead to non-specific binding.
-
Suboptimal Assay Conditions: Lectin binding can be sensitive to pH and require specific cations. For example, many lectins require Ca2+ and Mn2+ for their activity.[6] Ensure your buffers are at the optimal pH and contain the necessary cations.
-
Insufficient Fucosylation: The target glycoprotein may have a very low level of fucosylation, below the detection limit of your assay. Consider using a more sensitive detection method or enriching your sample for the glycoprotein of interest.
Question 2: I am observing high background or non-specific binding in my lectin assay. How can I reduce it?
Answer:
High background is a common issue in lectin-based assays and can obscure the specific signal. Here are some strategies to minimize it:
-
Inadequate Blocking: Standard blocking buffers like BSA or non-fat milk may contain glycoproteins that can interact with the lectin, leading to high background.[7] Using a carbohydrate-free blocking solution is recommended for lectin applications.[7]
-
Non-Specific Lectin Adhesion: Lectins can non-specifically adhere to the assay surface (e.g., microplate wells, blot membranes). Optimizing the blocking step is crucial. You may need to test different blocking agents and incubation times.
-
Excessive Lectin Concentration: Using too high a concentration of the lectin can lead to non-specific binding. Titrate your lectin to find the optimal concentration that gives a good signal-to-noise ratio.
-
Hydrophobic Interactions: Some non-specific binding can be due to hydrophobic interactions between the lectin and the surface. Including a mild non-ionic detergent (e.g., Tween-20) in your washing buffers can help reduce this.
-
Contaminated Reagents: Ensure all your buffers and reagents are fresh and free of contaminants that might interfere with the assay.
Question 3: How can I be sure that the signal I am seeing is specific to fucose?
Answer:
Verifying the specificity of the lectin-glycan interaction is a critical control experiment.
-
Competitive Inhibition Assay: The most definitive way to demonstrate specificity is through a competitive inhibition assay. Pre-incubating the lectin with its specific monosaccharide inhibitor (e.g., L-fucose for fucose-binding lectins) should significantly reduce or abolish the signal.[8] As a negative control, pre-incubating with an unrelated sugar (e.g., mannose or galactose) should not affect the signal.
-
Enzymatic Deglycosylation: Treating your sample with an enzyme that specifically removes fucose (a fucosidase) should lead to a loss of signal. This confirms that the lectin is binding to a fucose-containing glycan.
-
Use of Multiple Lectins: Using a panel of lectins with different fucose linkage specificities can help to characterize the fucosylation pattern more precisely.[1][5]
-
Cross-Reactivity Check: Be aware of potential cross-reactivities. For example, some fucose-binding lectins like LCA and Pisum sativum agglutinin (PSA) can also bind to mannose residues.[1]
Section 2: Alternative and Complementary Methods
Question 4: What are the alternatives to lectin-based assays for fucose detection, and when should I consider them?
Answer:
While lectin-based assays are valuable, they have limitations in terms of specificity and sensitivity.[4] For more quantitative and detailed analysis, consider the following alternatives:
-
Metabolic Labeling with Fucose Analogs: This powerful technique involves introducing fucose analogs with bioorthogonal chemical reporters (e.g., azide (B81097) or alkyne groups) into cells.[9][10] These analogs are incorporated into newly synthesized glycans and can be detected with high sensitivity and specificity using "click chemistry".[10] This method is excellent for studying fucosylation dynamics in living cells.
-
Mass Spectrometry (MS): MS-based glycomics and glycoproteomics provide detailed structural information about glycans, including the presence, linkage, and location of fucose residues. This is the gold standard for glycan analysis but requires specialized equipment and expertise.
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This high-resolution technique can separate and detect fucosylated glycans from complex samples with high sensitivity.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescent labeling of released glycans is a common method for quantitative glycan analysis, including the quantification of fucosylated structures.
Consider these alternatives when you need:
-
Absolute quantification of fucosylation.
-
Detailed structural information about fucosylated glycans.
-
To overcome the specificity limitations of lectins.
-
To study dynamic changes in fucosylation.
Quantitative Data Summary
Table 1: Comparison of Common Fucose-Binding Lectins
| Lectin | Abbreviation | Primary Fucose Linkage Specificity | Known Cross-Reactivities/Inhibitors |
| Aleuria aurantia (B1595364) Lectin | AAL | Broad: α1,2, α1,3, α1,4, α1,6 | Can bind to fucose in various contexts.[2][12] |
| Ulex europaeus Agglutinin I | UEA I | α1,2-Fucose | Binding can be influenced by the adjacent galactose linkage.[2] |
| Lotus tetragonolobus Lectin | LTL | α1,2-Fucose | Similar to UEA I. |
| Lens culinaris Agglutinin | LCA | α1,6-Fucose (Core Fucose) | Can also bind to mannose. Binding can be inhibited by a bisecting GlcNAc.[1][3] |
| Pisum sativum Agglutinin | PSA | α1,6-Fucose (Core Fucose) | Also binds to mannose.[1] |
| Aspergillus oryzae Lectin | AOL | α1,6-Fucose | Shows higher affinity for α1,6-fucosylated oligosaccharides compared to AAL.[12] |
| Pholiota squarrosa Lectin | PhoSL | α1,6-Fucose (Core Fucose) | Highly specific for core fucose, with binding influenced by terminal N-acetyl-lactosamine.[5] |
Experimental Protocols
Protocol 1: Competitive Inhibition ELISA to Confirm Lectin Specificity
Objective: To verify that the binding of a fucose-specific lectin to a glycoprotein is specifically mediated by fucose.
Materials:
-
Microtiter plate
-
Purified glycoprotein of interest
-
Biotinylated fucose-specific lectin (e.g., biotinylated AAL)
-
L-fucose (inhibitor)
-
Control sugar (e.g., D-galactose)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (carbohydrate-free)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Methodology:
-
Coating: Coat the wells of a microtiter plate with the glycoprotein of interest (e.g., 1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with a carbohydrate-free blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Lectin Pre-incubation (Inhibition):
-
In separate tubes, prepare solutions of the biotinylated lectin.
-
To one set of tubes, add a high concentration of L-fucose (e.g., 100-200 mM).
-
To another set, add the same concentration of the control sugar (D-galactose).
-
To a third set, add only the lectin buffer (no sugar control).
-
Incubate these mixtures for 30-60 minutes at room temperature to allow for competitive binding.
-
-
Incubation with Glycoprotein: Add the pre-incubated lectin solutions to the corresponding wells of the glycoprotein-coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping: Stop the reaction by adding the stop solution.
-
Reading: Read the absorbance at 450 nm.
Expected Results: The absorbance in the wells with the L-fucose pre-incubated lectin should be significantly lower than in the "no sugar" and "control sugar" wells, confirming the fucose-specific binding.[8]
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using lectins in biomarker research: addressing the limitations of sensitivity and availability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycan array analysis of Pholiota squarrosa lectin and other fucose-oriented lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The binding of fucose-containing glycoproteins by hepatic lectins. The binding specificity of the rat liver fucose lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Screening of Fucose - CD BioGlyco [bioglyco.com]
- 12. Comparative analysis of oligosaccharide specificities of fucose-specific lectins from Aspergillus oryzae and Aleuria aurantia using frontal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing buffer and pH conditions for L-fucose dehydrogenase based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing buffer and pH conditions in L-fucose dehydrogenase-based assays.
Frequently Asked Questions (FAQs)
1. What is the optimal pH for L-fucose dehydrogenase activity?
The optimal pH for L-fucose dehydrogenase activity varies depending on the source of the enzyme. For the human enzyme (hydroxysteroid 17-β dehydrogenase 14 or HSD17B14), the highest catalytic activity is observed in a narrow pH range of 8.5 to 9.0.[1][2] Rabbit and rat enzymes are also active at pH 10.0.[1] L-fucose dehydrogenase from Pseudomonas sp. is assayed at pH 9.5, while the enzyme from porcine liver has an optimal pH of 8.7.[3] An enzyme from Agrobacterium radiobacter is noted to be active in the neutral pH range.[4] It is crucial to consult the manufacturer's datasheet for the specific enzyme being used.
2. Which buffer system should I use for my assay?
Several buffer systems can be used for L-fucose dehydrogenase assays, and the choice depends on the optimal pH for the specific enzyme. Commonly used buffers include:
-
Tris-HCl: Often used for assays in the alkaline pH range (e.g., pH 8.0-9.5).[1][3]
-
Sodium Phosphate: Suitable for lower pH ranges (e.g., pH 6.0-7.5), although the enzyme is generally less active in this range.[1]
-
Glycine-NaOH: Used for more alkaline conditions (e.g., pH > 9.0).[1]
-
A combined Tris, Imidazole, and Acetate buffer has also been reported for an assay at pH 9.5.
Always ensure the chosen buffer is compatible with other assay components and does not inhibit the enzyme.
3. What is the cofactor for L-fucose dehydrogenase?
L-fucose dehydrogenase catalyzes the NAD(P)+-dependent oxidation of L-fucose.[1][5] Mammalian L-fucose dehydrogenase utilizes NAD+ as a cofactor.[1][2] The enzyme from Pseudomonas sp. uses NADP+. It is essential to use the correct cofactor for your specific enzyme.
4. How can I monitor the enzyme's activity?
The activity of L-fucose dehydrogenase is typically monitored spectrophotometrically. The enzyme catalyzes the reduction of NAD+ to NADH or NADP+ to NADPH. The formation of NADH or NADPH can be measured by the increase in absorbance at 340 nm.[1][5]
5. My enzyme activity is low. What are the possible reasons?
Low enzyme activity can be due to several factors:
-
Incorrect pH: The enzyme is highly sensitive to pH, and even small deviations from the optimal pH can significantly reduce its activity.[1]
-
Suboptimal Buffer: The buffer composition and concentration can affect enzyme activity.
-
Degraded Substrate or Cofactor: L-fucose and NAD(P)+ solutions should be prepared fresh.[3]
-
Enzyme Instability: Improper storage or handling of the enzyme can lead to a loss of activity.
-
Presence of Inhibitors: Components in your sample may inhibit the enzyme.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Incorrect buffer pH. | Verify the pH of your buffer at the assay temperature. The optimal pH for human L-fucose dehydrogenase is 8.5-9.0.[1][2] |
| Degraded NAD(P)+ or L-fucose. | Prepare fresh solutions of NAD(P)+ and L-fucose before each experiment.[3] | |
| Inactive enzyme. | Ensure the enzyme has been stored and handled correctly according to the manufacturer's instructions. | |
| Incorrect cofactor used. | Check the enzyme's specifications to confirm whether it requires NAD+ or NADP+. Mammalian enzymes typically use NAD+.[1] | |
| High background signal | Contamination of reagents with NADH or NADPH. | Use high-purity reagents. Run a blank reaction without the enzyme to check for background absorbance. |
| Non-enzymatic reduction of NAD(P)+. | This can be caused by certain compounds in the sample. Run a control reaction without L-fucose. | |
| Assay signal is not linear over time | Substrate depletion. | Reduce the enzyme concentration or increase the L-fucose concentration. |
| Enzyme instability under assay conditions. | Optimize the assay time. The reaction should ideally be measured within the initial linear phase (e.g., the first 5-10 minutes).[3] | |
| Product inhibition. | Dilute the enzyme to reduce the rate of product formation. |
Data Presentation
Table 1: Optimal pH for L-fucose Dehydrogenase from Various Sources
| Enzyme Source | Optimal pH | Reference |
| Human (HSD17B14) | 8.5 - 9.0 | [1][2] |
| Rabbit | Active up to 10.0 | [1] |
| Rat | Active up to 10.0 | [1] |
| Porcine Liver | 8.7 | [3] |
| Pseudomonas sp. | 9.5 | |
| Agrobacterium radiobacter | Neutral pH range | [4] |
Experimental Protocols
Standard L-fucose Dehydrogenase Activity Assay
This protocol is a general guideline and may need to be optimized for your specific enzyme and experimental conditions.
Materials:
-
L-fucose dehydrogenase enzyme solution
-
Tris-HCl buffer (e.g., 50 mM, pH 8.7 at 37°C)
-
L-fucose solution (e.g., 5.5 mM prepared in Tris-HCl buffer)
-
NAD+ solution (e.g., 30 mM prepared in deionized water)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare fresh solutions of L-fucose and NAD+.[3]
-
Set up the reaction mixture in a cuvette. A typical 3.0 mL reaction mixture might contain:[3]
-
2.80 mL of L-fucose solution
-
0.10 mL of NAD+ solution
-
-
Mix by inversion and equilibrate to 37°C in a thermostatted spectrophotometer.
-
Monitor the absorbance at 340 nm until it is constant (to establish a baseline).
-
Initiate the reaction by adding 0.10 mL of the L-fucose dehydrogenase enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.[3]
-
Calculate the rate of reaction (ΔA340nm/minute) from the initial linear portion of the curve.
-
Run a blank reaction containing all components except the enzyme (add buffer instead) to subtract any background signal.
Visualizations
Caption: Workflow for a typical L-fucose dehydrogenase assay.
References
- 1. Hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) is an L-fucose dehydrogenase, the initial enzyme of the L-fucose degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Purification and some properties of L-fucose dehydrogenase from Agrobacterium radiobacter and its application to the assay of bound-fucose in glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
Technical Support Center: Improving Chromatographic Separation of Fucose Isomers
Welcome to the technical support center for the chromatographic separation of fucose isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of fucose isomers so challenging?
The separation of fucose isomers is difficult due to their identical mass and often very similar physicochemical properties.[1] This includes constitutional isomers (different connectivity), stereoisomers (different spatial arrangement), and anomers (isomers differing at the anomeric carbon). Traditional analytical techniques often lack the necessary resolution to distinguish between these closely related structures, such as α1-2, α1-3, and α1-4 fucosylation.[1]
Q2: What are the most common chromatographic techniques for separating fucose isomers?
The most powerful and commonly employed techniques are advanced liquid chromatography-mass spectrometry (LC-MS) methods. These include:
-
Porous Graphitic Carbon (PGC) Liquid Chromatography: PGC columns offer unique selectivity for separating polar compounds like glycans and can resolve isomeric structures.[2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable tool for separating glycopeptides and their isomers, with various stationary phases available that provide different selectivities.[1][4][5]
-
Ion Mobility-Mass Spectrometry (IM-MS): This technique provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase, proving effective for resolving isomeric oligosaccharides.[1][3]
Q3: What are the key parameters to optimize for better separation of fucose isomers?
Optimizing the following parameters is crucial for achieving good resolution:
-
Stationary Phase: The choice of the column is critical. Different HILIC stationary phases (e.g., HALO® penta-HILIC, Glycan BEH Amide, ZIC-HILIC) exhibit varying separation capabilities for fucosylated isomers.[4] PGC is also a powerful stationary phase for isomer separation.[2][3]
-
Mobile Phase Composition: The composition of the mobile phase, including the organic modifier (e.g., acetonitrile (B52724), methanol) and additives (e.g., ammonium (B1175870) formate), significantly impacts retention and selectivity.[5][6]
-
Column Temperature: Operating at elevated or even ultra-high temperatures (up to 190°C) on PGC columns can significantly enhance the separation of fucosylated N-glycan isomers.[2][7]
-
Derivatization: Chemical derivatization, such as permethylation, can improve chromatographic resolution and enhance the mass spectrometry signal.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic separation of fucose isomers.
Problem 1: Poor or No Separation of Isomers
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | The current column may not have the required selectivity. Consider screening different stationary phases. For HILIC, HALO® penta-HILIC has shown good separation for core- and outer arm-linked fucose isomers.[4] PGC columns are also highly effective.[2][8] |
| Suboptimal Mobile Phase | Adjust the gradient and composition of the mobile phase. For HILIC, altering the concentration of ammonium formate (B1220265) or the ratio of organic solvents can influence retention.[5] For PGC, gradients of acetonitrile in aqueous trifluoroacetic acid are common. |
| Inadequate Column Temperature | For PGC chromatography, increasing the column temperature can dramatically improve the resolution of fucose isomers.[2][7] |
| Sample Overload | Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume. |
| Co-elution with Other Components | The fucose isomers may be co-eluting with other compounds in the sample. Improve sample preparation and cleanup procedures. |
Problem 2: Poor Peak Shape (Broadening, Tailing, or Splitting)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Anomeric Mutarotation | Reducing sugars like fucose can exist as interconverting α and β anomers in solution, leading to peak splitting or broadening.[9] Consider derivatization to lock the anomeric configuration or use a mobile phase that suppresses mutarotation. |
| Secondary Interactions with Stationary Phase | Unwanted interactions between the analyte and the column can cause peak tailing. Ensure the mobile phase pH and ionic strength are optimized. For HILIC, ensure proper column equilibration. |
| Column Contamination or Degradation | If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Flush the column with strong solvents or replace it if necessary. |
| Extra-column Volume | Excessive volume in tubing and connections can lead to peak broadening. Use tubing with a small internal diameter and minimize connection lengths. |
Experimental Protocols
Method 1: Porous Graphitic Carbon (PGC) Liquid Chromatography for Fucosylated Oligosaccharide Isomers
This protocol is a general guideline based on established methods for separating fucosylated oligosaccharide isomers using PGC-LC-MS.[2][7]
1. Sample Preparation:
- Enzymatic Release of N-glycans: Release N-glycans from glycoproteins using PNGase F.
- Permethylation (Optional but Recommended): Permethylation of hydroxyl groups can enhance chromatographic resolution and MS signal intensity. A common method involves using sodium hydroxide (B78521) and methyl iodide in dimethyl sulfoxide.[1]
2. Chromatographic Conditions:
- Column: Porous Graphitic Carbon (PGC) column (e.g., 100 mm x 2.1 mm, 3 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% TFA in 80% Acetonitrile / 20% Water.
- Gradient: A linear gradient from 0% to 50% B over 60 minutes.
- Flow Rate: 200 µL/min.
- Column Temperature: Elevated temperature, for example, 80°C. For enhanced separation, ultra-high temperatures (e.g., 190°C) can be employed with specialized equipment.[2][7]
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for permethylated glycans and negative ion mode for native glycans.
- Data Acquisition: Full scan MS and data-dependent MS/MS.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Fucosylated Glycopeptides
This protocol provides a general methodology for the separation of fucosylated glycopeptide isomers using HILIC-LC-MS.[4][5]
1. Sample Preparation:
- Proteolytic Digestion: Digest the glycoprotein (B1211001) with an appropriate protease (e.g., trypsin) to generate glycopeptides.
- Sample Cleanup: Use solid-phase extraction (SPE) to desalt and enrich the glycopeptides.
2. Chromatographic Conditions:
- Column: A HILIC column with a suitable stationary phase (e.g., HALO® penta-HILIC, 150 mm x 2.1 mm, 2.7 µm).[4]
- Mobile Phase A: 100 mM Ammonium formate in water, pH 4.4.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 85% to 60% B over 45 minutes.
- Flow Rate: 300 µL/min.
- Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
- Ionization Mode: ESI in positive ion mode.
- Data Acquisition: Full scan MS and data-dependent MS/MS.
Data Presentation
Table 1: Comparison of HILIC Stationary Phases for Fucosylated Glycopeptide Isomer Separation
| Stationary Phase | Separation of Core vs. Outer Arm Fucose Isomers (A2G2F1) | Separation of Sialylated Glycoforms | Overall Performance Ranking | Reference |
| HALO® penta-HILIC | Good separation | Best separation | 1 | [4] |
| Glycan BEH Amide | Separated for one peptide, not the other | Good separation | 2 | [4] |
| ZIC-HILIC | No separation | Poor resolution | 3 | [4] |
Table 2: Effect of Column Temperature on PGC Separation of Dextran Ladder
| Column Temperature (°C) | Observation | Reference |
| 25 | Lower separation power | [2][7] |
| 190 | Significantly increased separation power | [2][7] |
Visualizations
Caption: Troubleshooting workflow for improving fucose isomer separation.
Caption: Key parameter relationships in fucose isomer chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancement of fucosylated N-glycan isomer separation with an ultrahigh column temperature in porous graphitic carbon liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 9. Collision-Induced Dissociation of Fucose and Identification of Anomericity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Degradation of Fucosylated Glycans
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of fucosylated glycans during sample preparation and analysis.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments. Each problem is presented with potential causes and recommended solutions.
Issue 1: Low or No Signal for Fucosylated Glycans in Mass Spectrometry
Question: I am not detecting my fucosylated glycans or the signal is very weak in my MS analysis. What could be the problem?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Glycan Release | Optimize your PNGase F digestion conditions by ensuring complete denaturation of the glycoprotein (B1211001) (e.g., heating with SDS and a reducing agent). If your protein contains α1,3-linked core fucose (common in plant and insect glycoproteins), PNGase F will not be effective.[1][2][3][4][5][6] In such cases, use PNGase A.[1][2][5] For O-glycans, ensure your chemical release method (e.g., hydrazinolysis or oxidative release) is optimized for your sample type. |
| Loss of Fucose during Sample Preparation | Fucose residues are labile and can be lost under acidic conditions, especially at elevated temperatures.[7] If you are performing acid hydrolysis, use mild conditions and consider protecting the glycans. For chemical release methods that use harsh conditions, ensure the reaction time and temperature are optimized to minimize degradation. |
| Sample Loss During Cleanup | Glycans can be lost during solid-phase extraction (SPE) or other cleanup steps. Use a robust cleanup method like HILIC SPE and ensure it is validated for your glycan population to minimize sample loss.[8] |
| Poor Ionization in MS | Fucosylated glycans may ionize less efficiently than their non-fucosylated counterparts. Optimize your MS source conditions. Derivatization with labels like procainamide (B1213733) can enhance ionization efficiency.[9] |
| Fucose Migration during MS/MS | Fucose residues can migrate during collision-induced dissociation (CID) in MS/MS experiments, leading to ambiguous fragment ions and apparent signal loss.[9] Using different fragmentation techniques like HCD or ETD can sometimes mitigate this. Labeling with procainamide has also been shown to prevent fucose migration.[9] |
Issue 2: Incomplete Deglycosylation with PNGase F
Question: After PNGase F treatment, I still see bands corresponding to glycosylated protein on my SDS-PAGE gel. Why is the deglycosylation incomplete?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of α1,3-Core Fucosylation | PNGase F is blocked by N-glycans containing a fucose residue α1,3-linked to the core GlcNAc.[1][2][3][4][5][6] This is common in glycoproteins from plants and insects. Use PNGase A for these samples.[1][2][5] |
| Incomplete Protein Denaturation | The tertiary structure of the glycoprotein can sterically hinder PNGase F from accessing the glycosylation sites.[6] Ensure complete denaturation by heating the sample with a denaturant (e.g., SDS) and a reducing agent (e.g., DTT or 2-mercaptoethanol) before adding the enzyme.[5][6] |
| Inhibitors in the Sample | Certain components in your sample buffer may inhibit PNGase F activity. Ensure your buffer composition is compatible with the enzyme. |
| Insufficient Enzyme or Incubation Time | For complex glycoproteins, you may need to increase the amount of PNGase F or extend the incubation time.[6] Most native proteins can be fully deglycosylated with increased incubation time (up to 96 hours).[4] |
Issue 3: Degradation of Glycans During Chemical Release (Peeling)
Question: I am using hydrazinolysis to release O-glycans, but I am observing a high degree of "peeling" (loss of monosaccharides from the reducing terminus). How can I minimize this?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Divalent Cations | Divalent cations like Ca²⁺ can promote peeling during hydrazinolysis.[10][11][12] |
| Suboptimal Reaction Conditions | Peeling is a common side reaction in β-elimination methods.[10][11][12][13] |
| Sample Preparation | Buffer exchange the sample into a solution of 0.1% trifluoroacetic acid (TFA) or a low-molarity solution of EDTA (5-100 mM) before hydrazinolysis.[10][11][12] This has been shown to significantly reduce peeling.[10][11][12] |
Issue 4: Poor Resolution of Fucosylated Glycan Isomers in HILIC
Question: I am having trouble separating isomeric fucosylated glycans using HILIC. What can I do to improve the resolution?
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase | The composition and gradient of the mobile phase are critical for resolving isomers. Optimize the gradient of the aqueous mobile phase.[8] Salt-free mobile phases have been used, but may not resolve all isomers.[14] The use of volatile salts like ammonium (B1175870) formate (B1220265) can improve separation but may reduce MS sensitivity.[14] |
| Column Degradation | HILIC columns can degrade over time, leading to poor peak shape and resolution. Use a guard column and ensure proper column washing and storage protocols are followed.[8] |
| Fluorescent Label | The choice of fluorescent label can impact the separation of isomers. Some labels may enhance the resolution of certain isomers. |
II. Frequently Asked Questions (FAQs)
Q1: What is the best method to release fucosylated N-glycans?
A1: The most common and effective method for releasing most types of N-linked glycans, including those with α1,6-core fucose, is enzymatic digestion with Peptide-N-Glycosidase F (PNGase F).[3][5] However, if your glycoprotein is from a plant or insect source, it may contain α1,3-core fucose, which is resistant to PNGase F.[1][2][3][4][5][6] In this case, Peptide-N-Glycosidase A (PNGase A) is the recommended enzyme.[1][2][5] Chemical methods like oxidative release with sodium hypochlorite (B82951) (NaOCl) are faster and less expensive but may result in lower recovery of glycans compared to PNGase F.[15]
Q2: How can I prevent the loss of fucose during sample preparation?
A2: Fucose is particularly susceptible to degradation under acidic conditions, especially when heated.[7] To minimize fucose loss:
-
Avoid strong acid hydrolysis. If necessary, use mild acid conditions and shorter incubation times.
-
Be mindful of pH during all sample handling steps.
-
When using chemical release methods, carefully optimize reaction conditions (temperature, time, reagent concentration) to balance release efficiency with glycan integrity.
Q3: Does fluorescent labeling affect the analysis of fucosylated glycans?
A3: Yes, fluorescent labeling can impact the analysis in a few ways. The choice of label can influence chromatographic separation, including the resolution of isomers.[9] Additionally, some labels can interfere with the activity of exoglycosidases used for structural characterization. For example, certain aminoquinoline-based labels have been shown to reduce the efficiency of bovine kidney α-L-fucosidase (BKF).
Q4: What is "peeling" and how can I avoid it?
A4: "Peeling" is a side reaction that occurs during the chemical release of O-glycans (and to some extent, N-glycans under harsh alkaline conditions). It involves the stepwise degradation of the glycan from the reducing end, resulting in the loss of monosaccharide units.[10][11][12] To minimize peeling during hydrazinolysis, it is recommended to perform a buffer exchange of the sample with a dilute solution of TFA or EDTA prior to the release reaction.[10][11][12] This helps to chelate divalent cations that can promote peeling.[10][11][12]
Q5: How do I choose between different chemical release methods for fucosylated glycans?
A5: The choice of chemical release method depends on your specific needs:
-
Hydrazinolysis: This is a versatile method for releasing both N- and O-linked glycans.[16] However, it requires anhydrous hydrazine (B178648), which is highly toxic, and can lead to peeling if not performed under optimal conditions.[10][11][12][16]
-
Oxidative Release: Using reagents like sodium hypochlorite (NaOCl) or calcium hypochlorite (Ca(ClO)₂) can rapidly release N-glycans.[15][17][18] This method is less expensive than enzymatic release but may have lower recovery rates.[15] It has the advantage of being effective even on a large scale.[19] Neutralized hypochlorite has been shown to be a mild and efficient method for O-glycan release that preserves base-sensitive modifications.[20]
III. Quantitative Data Summary
The following table summarizes a quantitative comparison of N-glycan recovery between enzymatic (PNGase F) and chemical (NaOCl) release methods from 300 µg of fetuin.
Table 1: Comparison of N-Glycan Recovery by PNGase F and NaOCl Release
| Glycan Release Method | Relative Glycan Composition | Absolute Glycan Recovery | Reference |
| PNGase F | Similar to NaOCl for the 5 most abundant glycans | Significantly higher (over 20 times greater than NaOCl) | [15] |
| Sodium Hypochlorite (NaOCl) | Similar to PNGase F for the 5 most abundant glycans | Significantly lower | [15] |
Data adapted from a study quantitatively analyzing N-linked glycans from fetuin using LC-SRM-MS.[15] The study found that while the relative proportions of the major glycans were similar between the two methods, the absolute amount of glycans recovered was substantially lower with the NaOCl method.[15]
IV. Experimental Protocols
Protocol 1: Enzymatic Release of N-Glycans with PNGase F Optimized for Fucosylated Glycans
This protocol is designed to ensure complete denaturation and efficient release of N-glycans, including core-fucosylated structures.
-
Denaturation:
-
To 20-50 µg of glycoprotein in an Eppendorf tube, add a denaturing buffer (e.g., 0.5% SDS, 40 mM DTT).
-
Heat the sample at 95-100°C for 10 minutes.
-
Allow the sample to cool to room temperature.
-
-
Alkylation (Optional but Recommended):
-
Add iodoacetamide (B48618) to a final concentration of 100 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Add a buffer containing a non-ionic detergent (e.g., 1% NP-40 or Triton X-100) to sequester the SDS.
-
Add PNGase F (follow manufacturer's recommendations for units per µg of protein).
-
Incubate at 37°C for at least 4 hours. For complex glycoproteins, an overnight incubation is recommended.[21]
-
-
Glycan Purification:
-
Purify the released glycans using a solid-phase extraction (SPE) method, such as a C18 Sep-Pak column, to remove the deglycosylated protein and other contaminants.[21]
-
Collect the flow-through and wash fractions containing the glycans.
-
Lyophilize the purified glycans.
-
Protocol 2: Chemical Release of O-Glycans by Hydrazinolysis with Minimized Peeling
This protocol incorporates steps to reduce the degradation of glycans during release.
-
Sample Preparation:
-
Hydrazinolysis:
-
Add anhydrous hydrazine to the dried sample in a reaction vial.
-
Incubate at 60-85°C for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Caution: Anhydrous hydrazine is highly toxic and explosive. Handle with extreme care in a fume hood.
-
-
Reaction Quenching and N-Acetylation:
-
Cool the reaction vial on ice and carefully add cold acetone (B3395972) to precipitate the glycans.
-
Centrifuge to pellet the glycans and remove the supernatant.
-
Wash the pellet with acetone.
-
Re-N-acetylate the amino groups by adding a saturated solution of sodium bicarbonate followed by acetic anhydride.
-
-
Purification:
-
Purify the released and re-N-acetylated O-glycans using a suitable SPE cartridge or other chromatographic method.
-
V. Visualizations
Diagram 1: General Workflow for Fucosylated N-Glycan Analysis
Caption: A general workflow for the analysis of fucosylated N-glycans.
Diagram 2: Troubleshooting Logic for Incomplete PNGase F Digestion
Caption: Troubleshooting logic for incomplete PNGase F digestion.
Diagram 3: Chemical Degradation Pathway - "Peeling" during β-Elimination
Caption: Simplified representation of the peeling side reaction during β-elimination.
References
- 1. researchgate.net [researchgate.net]
- 2. Verification of N-Linked Glycosylation of Proteins Isolated from Plant or Mammalian Cell Lines Using PNGase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Strategies for Deglycosylating N-Linked Glycans [sigmaaldrich.com]
- 6. neb.com [neb.com]
- 7. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in Labeling‐Based Quantitative Glycomics: From High‐Throughput Quantification to Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of peeling during the release of O-glycans by hydrazinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. N-linked Glycan Release Efficiency: A Quantitative Comparison between NaOCl and PNGase F Release Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A practical approach to N-glycan production by hydrazinolysis using hydrazine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidative Release of Natural Glycans for Functional Glycomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative Release of Natural Glycans: Unraveling the Mechanism for Rapid N-Glycan Glycomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Sensitivity for Detecting Low-Abundance Fucosylated Proteins
Welcome to the Technical Support Center for the analysis of low-abundance fucosylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for enriching low-abundance fucosylated proteins to improve detection sensitivity?
A1: The primary strategies involve selectively isolating fucosylated proteins or their glycopeptide fragments from complex biological mixtures. The most prevalent and effective methods include:
-
Lectin Affinity Chromatography: This technique utilizes lectins, which are proteins that bind specifically to carbohydrate structures. Lectins such as Aleuria aurantia (B1595364) lectin (AAL), Lens culinaris agglutinin (LCA), and Ulex europaeus agglutinin I (UEA-I) have high affinity for fucose residues and are used to capture fucosylated glycoproteins or glycopeptides.[1][2][3]
-
Hydrazide Chemistry: This chemical enrichment method involves the oxidation of cis-diol groups present in the sugar moieties of glycoproteins to form aldehydes. These aldehydes are then covalently coupled to a solid support functionalized with hydrazide groups, allowing for the specific capture of glycoproteins.[4][5][6]
-
Metabolic Labeling with Click Chemistry: In this approach, cells are cultured with a fucose analog containing a bioorthogonal handle, such as an azide (B81097) or alkyne group.[7][8] This analog is metabolically incorporated into newly synthesized glycoproteins. The tagged glycoproteins can then be selectively captured or labeled via a click chemistry reaction.[7][8]
-
Boronic Acid Chemistry: This method relies on the reversible covalent interaction between boronic acid functionalized materials and the cis-diol groups of glycans to enrich for glycoproteins.[9][10]
Q2: I am not detecting my low-abundance fucosylated protein of interest by western blot after lectin enrichment. What could be the problem?
A2: Several factors could contribute to a weak or absent signal. Consider the following troubleshooting steps:
-
Suboptimal Lysis Buffer: The choice of lysis buffer can impact protein recovery. Ionic detergents (e.g., SDS) are generally harsher and can denature proteins, which may be suitable for antibodies raised against denatured epitopes. Non-ionic detergents (e.g., Triton X-100, NP-40) are milder and better for antibodies targeting native protein conformations.[11]
-
Inefficient Lectin Binding: Ensure the binding buffer conditions are optimal for the chosen lectin. For example, LCA's binding affinity is enhanced by the presence of Ca²⁺ and Mn²⁺ ions.[12] Also, consider that the binding kinetics can be slow, so a lower flow rate during sample loading onto a lectin column is recommended.
-
Poor Elution: The elution conditions may not be stringent enough to release the captured protein. Ensure the concentration of the competing sugar (e.g., L-fucose for AAL) is sufficient, or consider alternative elution strategies.
-
Low Protein Concentration: The initial concentration of your target protein may be below the detection limit of the western blot. Consider concentrating your sample before the enrichment step.
Q3: How can I quantify the changes in fucosylation of a specific protein between different samples?
A3: Quantitative analysis of fucosylation can be achieved through several mass spectrometry-based techniques following enrichment:
-
Stable Isotope Labeling: Methods like iTRAQ or TMT labeling can be integrated with enrichment strategies. After enriching fucosylated glycopeptides, they can be labeled with isotopic tags, allowing for relative quantification between different samples in a single mass spectrometry run.[12][13]
-
Label-Free Quantification: This approach relies on comparing the signal intensity (e.g., spectral counting or peak area) of the same glycopeptide across different LC-MS/MS runs.[14]
-
Multiple Reaction Monitoring (MRM): This targeted mass spectrometry method offers high sensitivity and selectivity for quantifying specific, predefined fucosylated glycopeptides.[15][16]
Q4: What is the difference between enriching for fucosylated glycoproteins versus fucosylated glycopeptides?
A4: The choice between enriching at the protein or peptide level depends on the experimental goal:
-
Glycoprotein (B1211001) Enrichment: Capturing intact glycoproteins is useful for studying the entire protein, including its various post-translational modifications. However, this method may also co-purify non-glycosylated proteins that are part of a complex with the target glycoprotein.[13]
-
Glycopeptide Enrichment: This "bottom-up" approach involves digesting the protein mixture into peptides before enrichment. It is highly specific for identifying the exact sites of glycosylation and the structure of the attached glycans.[13][17] This method significantly reduces sample complexity before mass spectrometry analysis.[4]
Troubleshooting Guides
Guide 1: Low Yield after Lectin Affinity Chromatography
| Symptom | Possible Cause | Suggested Solution |
| No or weak binding of the target protein to the lectin column. | The flow rate during sample application is too high. | Decrease the flow rate to allow for sufficient interaction time between the glycoprotein and the immobilized lectin. |
| The target protein is denatured or aggregated. | Use milder lysis conditions. Consider adding DTT to the sample and buffers to prevent aggregation. | |
| The binding buffer is suboptimal. | Ensure the pH and ionic strength of the binding buffer are appropriate for the chosen lectin. Some lectins require divalent cations (e.g., Ca²⁺, Mn²⁺) for optimal activity.[12] | |
| Target protein is bound but cannot be eluted. | Elution conditions are too mild. | Increase the concentration of the competing sugar in the elution buffer. Alternatively, use a pH shift or a denaturing agent for elution, if compatible with downstream applications. |
| Non-specific binding to the matrix. | Increase the stringency of the wash steps by adding a low concentration of a non-ionic detergent or increasing the salt concentration in the wash buffer. |
Guide 2: Inefficient Labeling in Metabolic Labeling Experiments
| Symptom | Possible Cause | Suggested Solution |
| Low fluorescence signal after click chemistry. | The concentration of the fucose analog is not optimal. | Titrate the concentration of the fucose analog. Higher concentrations may be toxic to cells, so it's important to find a balance.[18] |
| The incubation time with the fucose analog is too short. | Increase the incubation time to allow for sufficient metabolic incorporation. A typical incubation period is 12-24 hours.[18] | |
| Inefficient click chemistry reaction. | Ensure all click chemistry reagents are fresh and used at the recommended concentrations. The copper (I) catalyst is prone to oxidation, so use a reducing agent like sodium ascorbate. | |
| Issues with cell fixation and permeabilization. | If targeting intracellular proteins, ensure the permeabilization step (e.g., with Triton X-100) is effective.[18] |
Quantitative Data Summary
The following tables summarize quantitative data from studies that have successfully identified and quantified fucosylated proteins.
Table 1: Examples of Quantified Fucosylated Glycopeptides in Liver Disease [15]
| Protein | Glycopeptide | Fold Change (Cirrhosis vs. Control) |
| Alpha-1-acid glycoprotein 1 | NVT L.d.G.K. | 2.5 |
| Haptoglobin | VVLHPNYSQVDIGLIK | 3.1 |
| Ceruloplasmin | YL.I.G.T.Y.K. | 1.8 |
| Alpha-1-antitrypsin | G.L.Q.H.L.E.N.E.L.T.H.D.I.I.T.K. | 2.2 |
Table 2: Comparison of Glycopeptide Enrichment Techniques [9][19]
| Enrichment Method | Advantages | Disadvantages |
| Lectin Affinity | High specificity for certain glycan structures. Mild elution conditions are often possible. | Potential for non-specific binding. Not all glycan structures have a corresponding high-affinity lectin. |
| Hydrazide Chemistry | Enriches for both N- and O-glycopeptides. Highly specific covalent capture reduces non-specific binding. | The initial oxidation step can potentially alter the peptide. |
| Boronic Acid Affinity | Broad specificity for cis-diol containing molecules. Reversible binding allows for intact glycopeptide recovery. | Relatively weak interaction may not be sufficient for very low-abundance species.[9] |
Experimental Protocols
Protocol 1: Lectin Affinity Chromatography for Fucosylated Glycopeptide Enrichment
This protocol provides a general framework for enriching fucosylated glycopeptides using Aleuria aurantia lectin (AAL).
-
Protein Digestion:
-
Denature the protein sample (e.g., 100 µg) in a buffer containing 8 M urea (B33335).
-
Reduce disulfide bonds with TCEP and alkylate with iodoacetamide.[12]
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Lectin Column Preparation:
-
Sample Loading and Enrichment:
-
Elution:
-
Elute the bound fucosylated glycopeptides by applying the elution buffer containing a competing sugar (e.g., 20 mM L-fucose).[1]
-
Collect the eluted fractions.
-
-
Desalting and Analysis:
-
Desalt the eluted glycopeptides using a C18 spin column.[12]
-
The enriched glycopeptides are now ready for analysis by mass spectrometry.
-
Protocol 2: Hydrazide Chemistry for Glycoprotein Capture
This protocol outlines the key steps for enriching glycoproteins using hydrazide chemistry.
-
Sample Preparation:
-
Dilute the serum or cell lysate sample in a coupling buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).[5]
-
-
Oxidation:
-
Oxidize the carbohydrate moieties of the glycoproteins by adding sodium periodate (B1199274) (e.g., to a final concentration of 15 mM) and incubating in the dark at room temperature for 1 hour.[5][14]
-
Remove the excess sodium periodate using a desalting column.[5]
-
-
Coupling to Hydrazide Resin:
-
Add the oxidized glycoprotein sample to a slurry of hydrazide-functionalized beads.
-
Incubate the mixture to allow for the covalent coupling between the aldehyde groups on the glycans and the hydrazide groups on the resin.[4]
-
-
Washing:
-
Wash the resin extensively to remove non-glycosylated proteins. A high concentration of urea (e.g., 8 M) can be used in one of the wash steps to remove strongly interacting, non-covalently bound proteins.[14]
-
-
On-Bead Digestion and Release:
-
Resuspend the beads in a digestion buffer and add trypsin to digest the captured glycoproteins.
-
The non-glycosylated peptides can be collected after digestion.
-
To specifically release the formerly N-linked glycopeptides, treat the beads with PNGase F. This enzyme cleaves the glycan from the asparagine residue.[5][21]
-
-
Analysis:
-
The released peptides can then be analyzed by LC-MS/MS for identification and quantification.
-
Visualizations
Caption: Workflow for fucosylated glycopeptide enrichment using lectin affinity chromatography.
Caption: Troubleshooting logic for low signal in fucosylated protein detection experiments.
Caption: Simplified overview of the protein fucosylation pathway in mammalian cells.
References
- 1. Preparation of glycopeptides by lectin affinity chromatography (LAC) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]
- 3. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic Labeling of Fucosylated Glycoproteins in Bacteroidales species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An enrichment method based on synergistic and reversible covalent interactions for large-scale analysis of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Large-Scale Identification of Core-Fucosylated Glycopeptide Sites in Pancreatic Cancer Serum Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Glycoprotein Capture-Based Label-Free Method for the High-throughput Screening of Differential Glycoproteins in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of core fucosylation of serum proteins in liver diseases by LC-MS-MRM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 21. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of L-Fucose versus D-Fucose Substrate Kinetics: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the substrate kinetics of fucosylated compounds is paramount for advancements in glycobiology and therapeutic development. This guide provides a comparative analysis of L-fucose (B3030135) and D-fucose substrate kinetics, highlighting the enzymatic preferences and metabolic pathways. Due to the biological prevalence of L-fucose in mammalian systems, a significant body of research is available for its enzymatic interactions. In contrast, D-fucose is less common in mammals, resulting in a noticeable gap in the literature regarding its kinetic parameters.
Fucose, a 6-deoxyhexose, plays a critical role in a myriad of biological processes, including cell adhesion, signaling, and immune responses, primarily through its L-enantiomer.[1][2] L-fucose is a key component of many N- and O-linked glycans and glycolipids in mammals.[3] Consequently, the enzymes involved in L-fucose metabolism, such as fucosidases, fucokinases, and isomerases, have been extensively studied. D-fucose, while present in some plants and microorganisms, has a less defined role in mammalian biology, and thus, kinetic data for its enzymatic processing is sparse.[2]
Quantitative Analysis of Substrate Kinetics
| Enzyme | Substrate | Organism/Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference(s) |
| α-L-Fucosidase (EntFuc) | pNP-α-L-Fuc | Enterococcus gallinarum | 1.178 | 1.784 | 2.5 | [4] |
| L-Fucose Isomerase (Capo-LfIase) | L-Fucose | Caldanaerobius polysaccharolyticus | 94.2 | N/A | 23854 | [5] |
| L-Fucokinase/GDP-Fucose Pyrophosphorylase (FKP-FL) | L-Fucose | Bacteroides fragilis | 0.034 | N/A | N/A | [5] |
N/A: Not available in the cited source. pNP-α-L-Fuc: para-nitrophenyl-α-L-fucopyranoside, a common chromogenic substrate for fucosidase activity assays.
Metabolic Pathways
The metabolic pathways for L-fucose in mammals are well-characterized and consist of two primary routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose, while the salvage pathway utilizes free L-fucose from extracellular sources or lysosomal degradation.[3]
Experimental Protocols
Accurate determination of kinetic parameters is fundamental to comparative analysis. Below are detailed methodologies for key enzyme assays.
Protocol 1: α-L-Fucosidase Activity Assay
This protocol is adapted for a typical colorimetric assay using a p-nitrophenyl (pNP) substrate.
Materials:
-
α-L-Fucosidase enzyme solution
-
p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) substrate solution (in varying concentrations)
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Stop Solution (e.g., 0.5 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of pNP-Fuc concentrations in the assay buffer.
-
Enzyme Reaction:
-
Add a fixed volume of enzyme solution to each well of the microplate.
-
To initiate the reaction, add the varying concentrations of the pNP-Fuc substrate solution to the wells. The final volume should be constant.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The stop solution will also cause a color change in the liberated p-nitrophenol under alkaline conditions.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Create a standard curve using known concentrations of p-nitrophenol to convert absorbance values to the amount of product formed.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs 1/[S]).
-
Protocol 2: Fucokinase Activity Assay
This protocol describes a coupled-enzyme assay to determine fucokinase activity.
Materials:
-
Fucokinase enzyme solution
-
L-Fucose or D-Fucose substrate solution (in varying concentrations)
-
ATP solution
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, PK, and LDH.
-
Initiate Reaction: Add the fucokinase enzyme solution and equilibrate the mixture. Initiate the reaction by adding the fucose substrate.
-
Monitor Absorbance: Continuously monitor the decrease in absorbance at 340 nm. The oxidation of NADH to NAD⁺ by LDH is coupled to the production of ADP by fucokinase, resulting in a decrease in absorbance.
-
Data Analysis:
-
The rate of NADH oxidation is proportional to the fucokinase activity. Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance change using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Repeat the assay with varying concentrations of the fucose substrate.
-
Determine Km and Vmax by plotting V₀ versus substrate concentration and fitting to the Michaelis-Menten equation.
-
Protocol 3: L-Fucose Isomerase Activity Assay
This protocol outlines a method to measure the isomerization of L-fucose to L-fuculose (B118470).
Materials:
-
L-Fucose Isomerase enzyme solution
-
L-Fucose substrate solution (in varying concentrations)
-
Assay Buffer (e.g., 20 mM sodium phosphate, pH 7.0, containing a cofactor like MnCl₂)
-
Method to quantify L-fuculose or the remaining L-fucose (e.g., cysteine-carbazole method for ketoses or an L-fucose specific assay kit).[6][7]
Procedure:
-
Enzyme Reaction:
-
Prepare reaction tubes containing the assay buffer and varying concentrations of L-fucose.
-
Add the L-fucose isomerase solution to initiate the reaction.
-
Incubate at the optimal temperature for a fixed period.
-
Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes).[6]
-
-
Quantify Product/Substrate:
-
Quantify the amount of L-fuculose formed or the remaining L-fucose using a suitable method.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Determine Km and Vmax by plotting V₀ versus substrate concentration and fitting to the Michaelis-Menten equation.
-
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining enzyme kinetic parameters.
Conclusion
This guide provides a comparative overview of L-fucose and D-fucose substrate kinetics, emphasizing the well-documented enzymatic landscape of the biologically prevalent L-fucose. The provided experimental protocols offer a robust framework for researchers to determine key kinetic parameters. The significant lack of kinetic data for D-fucose processing enzymes in mammalian systems presents a clear and compelling direction for future research. A deeper understanding of D-fucose metabolism could unveil novel biological roles and therapeutic opportunities.
References
- 1. benchchem.com [benchchem.com]
- 2. L-fucose vs D-fucose_Chemicalbook [chemicalbook.com]
- 3. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insight into the catalytic mechanism of the bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Serum Fucose Level Validation: Automated vs. Manual Winzler Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of automated and manual methods for the validation of fucose levels in serum, with a focus on the widely recognized Winzler technique based on the cysteine-sulfuric acid reaction. We present a detailed examination of the experimental protocols and available performance data to assist researchers in selecting the most appropriate method for their analytical needs.
Introduction
L-fucose, a deoxyhexose sugar, is a crucial component of many cell surface glycoconjugates. Alterations in the levels of fucosylated glycoproteins in serum have been associated with various physiological and pathological conditions, including cancer and inflammation. Consequently, the accurate and precise quantification of serum fucose is of significant interest in clinical research and drug development. The Winzler method, a colorimetric assay, has been a longstanding technique for this purpose. This guide explores both the traditional manual application of this method and its automated counterparts.
Experimental Protocols
A clear understanding of the methodologies is essential for evaluating the suitability of each technique. Below are detailed protocols for both manual and automated approaches.
Manual Winzler Technique (Cysteine-Sulfuric Acid Method)
This protocol is adapted from established methods for the determination of fucose in serum glycoproteins.
Principle: The manual Winzler method is a colorimetric assay based on the reaction of fucose with cysteine in a strong sulfuric acid medium. The acid treatment dehydrates the fucose to form methylfurfural, which then reacts with cysteine to produce a colored complex. The intensity of the color, measured spectrophotometrically, is proportional to the fucose concentration.
Procedure:
-
Sample Preparation:
-
To 0.1 mL of serum in a test tube, add 1 mL of 70% ethanol (B145695) to precipitate proteins.
-
Mix thoroughly using a vortex mixer.
-
Centrifuge at 3000 rpm for 15 minutes.
-
Discard the supernatant.
-
Resuspend the pellet in 1 mL of 70% ethanol and centrifuge again for 15 minutes.
-
Discard the supernatant completely.
-
Dissolve the precipitate in 3 mL of 0.2N NaOH. This sample is now ready for analysis.
-
-
Reaction:
-
Prepare four sets of tubes: Reagent Blank, Standard, Serum Blank (S-1), and Serum Test (S-2).
-
Add 1 mL of distilled water to the Reagent Blank tube.
-
Add 1 mL of a working fucose standard solution (e.g., 20 µg/mL) to the Standard tube.
-
Add 1 mL of the prepared sample to both the S-1 and S-2 tubes.
-
Carefully add 4.5 mL of a cold sulfuric acid-water mixture (6 parts concentrated H₂SO₄ to 1 part water) to all tubes.
-
Mix well and heat in a boiling water bath for 3 minutes.
-
Cool the tubes in tap water.
-
-
Color Development and Measurement:
-
To the Reagent Blank, Standard, and S-2 tubes, add 0.1 mL of cysteine reagent.
-
To the S-1 tube, add 0.1 mL of distilled water.
-
Mix immediately on a vortex mixer.
-
Allow the tubes to stand at room temperature for 60-90 minutes for color development.
-
Measure the absorbance of the solutions at 396 nm and 430 nm using a spectrophotometer, zeroed with the Reagent Blank. The reading at 430 nm is used to correct for interference from other hexoses.
-
Automated Cysteine-Sulfuric Acid Method
While a direct commercial "automated Winzler" system is not common, the principle of the cysteine-sulfuric acid reaction has been adapted for automated analysis. This typically involves the use of a continuous flow analyzer or a microplate reader.
Principle: The automated method follows the same chemical principle as the manual technique. The key difference lies in the automation of liquid handling, incubation, and measurement steps, leading to higher throughput and potentially improved precision.
Automated Analyzer Procedure (Conceptual):
-
Sample Preparation: Serum samples are often pre-treated offline to precipitate proteins and release fucose, similar to the manual method. The resulting fucose-containing solution is then loaded onto the auto-sampler.
-
Automated Reaction and Measurement:
-
The auto-sampler introduces the sample into a continuously flowing stream of reagents.
-
The sample is mixed with the sulfuric acid reagent and heated in a reaction coil.
-
The cysteine reagent is then introduced and mixed.
-
The reaction mixture flows through a second incubation coil to allow for color development.
-
The stream then passes through a colorimeter equipped with appropriate filters (e.g., 396 nm and 430 nm) to measure the absorbance.
-
A data acquisition system records the absorbance values and calculates the fucose concentration based on a standard curve.
-
Microplate-Based Assay Procedure (Alternative Automated Approach):
-
Sample Preparation: As with other methods, serum samples require pre-treatment to isolate and solubilize the fucose-containing glycoproteins.
-
Assay Protocol:
-
Pipette samples, standards, and blanks into the wells of a 96-well microplate.
-
Add the sulfuric acid reagent to all wells, typically using a multichannel pipette or an automated liquid handler.
-
Incubate the plate at a controlled temperature.
-
Add the cysteine reagent.
-
Incubate for color development.
-
Read the absorbance at 396 nm and 430 nm using a microplate reader.
-
Performance Comparison
| Performance Metric | Manual Winzler Technique | Automated Cysteine-Sulfuric Acid / Enzymatic Methods |
| Precision (CV%) | Intra-assay and inter-assay CVs are generally expected to be higher due to manual pipetting and timing variations. Acceptable limits are typically <10% for intra-assay and <15% for inter-assay CVs. | Automated systems generally offer lower coefficients of variation (CVs) due to the precise control of reagent dispensing and incubation times. Intra-assay CVs of <5% and inter-assay CVs of <10% are often achievable. |
| Accuracy | Accuracy is dependent on the quality of the standards and the skill of the operator. Interference from other sugars can be a source of inaccuracy, though the dual-wavelength reading helps to mitigate this. | High accuracy can be achieved with proper calibration. Automated systems can minimize human error, potentially leading to improved accuracy. |
| Linearity | The assay is expected to be linear over a specific concentration range. This range needs to be determined during method validation. For an enzymatic assay, linearity has been demonstrated over a range of 0.5 to 100 µg of L-fucose per assay.[1] | Automated methods typically exhibit a well-defined linear range. For example, a colorimetric assay using fucose dehydrogenase showed linearity for fucose concentrations from 16 to 179 nmol.[2] |
| Sensitivity (LOD) | The limit of detection (LOD) is influenced by the spectrophotometer's performance and the purity of the reagents. | Automated enzymatic methods can have a high sensitivity, with a reported detection limit of 0.68 mg/L.[1] |
| Throughput | Low throughput, as the process is labor-intensive and time-consuming. | High throughput, suitable for analyzing a large number of samples. Microplate-based assays and auto-analyzers can process hundreds of samples per day. |
| Reagent Consumption | Higher reagent volumes are typically required per sample. | Lower reagent consumption per sample, especially in microplate formats. |
| Operator Skill Dependency | High. Results can be significantly influenced by the operator's technique. | Low. Once the system is set up and calibrated, it requires minimal operator intervention. |
| Cost per Sample | Can be lower in terms of capital equipment but higher in terms of labor costs. | Higher initial investment for instrumentation, but lower labor costs and potentially lower reagent costs per sample in the long run. |
Experimental Workflows and Chemical Pathway
To visually represent the processes and the underlying chemistry, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the manual Winzler technique.
Caption: Conceptual workflow for an automated fucose assay.
Caption: Chemical principle of the Winzler reaction.
Conclusion
The choice between manual and automated techniques for serum fucose validation depends on the specific needs of the laboratory. The manual Winzler method, while requiring more operator skill and being lower in throughput, can be a cost-effective option for laboratories with a smaller sample load and without access to automated platforms. Its performance, however, is highly dependent on meticulous technique.
Automated methods, whether based on the cysteine-sulfuric acid chemistry or enzymatic reactions, offer significant advantages in terms of throughput, precision, and reduced operator dependency. These methods are ideal for large-scale studies and in clinical settings where reproducibility and efficiency are paramount. While the initial capital investment is higher, the long-term benefits of automation, including reduced labor costs and lower reagent consumption per sample, can be substantial. For researchers requiring high-quality, reproducible data from a large number of samples, an automated approach is the recommended choice.
References
A Comparative Guide to Fucosylated and Afucosylated Monoclonal Antibodies: A Functional Analysis
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of monoclonal antibodies (mAbs) is not solely dependent on their antigen-binding specificity but is also significantly influenced by their post-translational modifications, particularly glycosylation. One of the most critical modifications in this regard is core fucosylation of the N-glycan in the Fc region. This guide provides an objective comparison of the functional characteristics of fucosylated and afucosylated monoclonal antibodies, supported by experimental data and detailed protocols to aid in research and development.
Core Functional Differences: A Tabular Comparison
The absence of fucose on the Fc glycan of an antibody, a modification known as afucosylation, has profound implications for its effector functions. While antigen binding and Complement-Dependent Cytotoxicity (CDC) are largely unaffected, Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) is dramatically enhanced.[1][2][3][4][5]
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC)
Afucosylated antibodies exhibit a significantly enhanced ability to induce ADCC, a key mechanism for eliminating target cells such as cancerous or virus-infected cells.[6][7] This enhancement can be up to 100-fold compared to their fucosylated counterparts. The primary reason for this is the increased binding affinity of the afucosylated Fc region to the FcγRIIIa (CD16a) receptor on immune effector cells like Natural Killer (NK) cells.[8][9][10][11] The removal of the fucose sugar residue reduces steric hindrance, allowing for a more favorable interaction between the antibody and the receptor.
Complement-Dependent Cytotoxicity (CDC)
In contrast to ADCC, the removal of fucose from the Fc glycan does not significantly impact the ability of the antibody to mediate Complement-Dependent Cytotoxicity (CDC).[1][2][4] Studies have shown that fucosylated and afucosylated antibodies demonstrate comparable C1q binding and CDC activity.[1][2][4]
Antigen Binding
The fucosylation status of the Fc region does not alter the antigen-binding characteristics of a monoclonal antibody. The Fab (Fragment, antigen-binding) region is responsible for target recognition and binding, and modifications to the distant Fc region do not interfere with this primary function.[1][2][4]
Quantitative Data Summary
The following tables summarize the quantitative differences in receptor binding and cytotoxic activity between fucosylated and afucosylated antibodies based on published experimental data.
Table 1: Relative Binding Affinity to Fcγ Receptors
| Fcγ Receptor | Fucosylated mAb (Relative Binding) | Afucosylated mAb (Relative Binding) | Fold Increase | Reference |
| FcγRIIIa (V158) | 1 | 9 | 9 | [1] |
| FcγRIIIa (F158) | 1 | 35 | 35 | [1] |
| FcγRIIa | 1 | 3.6 | 3.6 | [1] |
| FcγRIIb | 1 | 2.4 | 2.4 | [1] |
| FcγRIa | 1 | 1.1 | 1.1 | [1] |
Table 2: In Vitro Cytotoxicity
| Assay | Fucosylated mAb | Afucosylated mAb | Fold Enhancement | Reference |
| ADCC (EC50, ng/mL) | ~10 | ~0.1 | ~100 | [2][5] |
| CDC (% Lysis) | Comparable | Comparable | No significant difference | [1][2][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assay
This protocol outlines a common method for assessing ADCC activity using Natural Killer (NK) cells as effector cells.
Materials:
-
Target cells (e.g., a cancer cell line expressing the target antigen)
-
Effector cells (e.g., isolated primary NK cells or an NK cell line)
-
Fucosylated and afucosylated monoclonal antibodies
-
Cell culture medium
-
Assay buffer
-
Cytotoxicity detection kit (e.g., LDH release assay or a fluorescent live/dead cell stain)
-
96-well microplates
Procedure:
-
Target Cell Preparation: Culture target cells to a healthy, logarithmic growth phase. Harvest and wash the cells, then resuspend in assay medium at a concentration of 1 x 10^5 cells/mL.
-
Antibody Dilution: Prepare serial dilutions of the fucosylated and afucosylated antibodies in assay medium.
-
Assay Setup:
-
Plate 50 µL of the target cell suspension into each well of a 96-well plate.
-
Add 50 µL of the diluted antibodies to the respective wells.
-
Incubate for 30 minutes at 37°C to allow antibody binding to the target cells.
-
-
Effector Cell Addition: Add 50 µL of effector cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified incubator with 5% CO2.
-
Cytotoxicity Measurement:
-
For LDH assays, centrifuge the plate, transfer the supernatant to a new plate, and follow the manufacturer's instructions for the LDH detection reagent.
-
For flow cytometry-based assays, gently resuspend the cells and stain with a viability dye (e.g., Annexin V and 7-AAD) before analysis.[12]
-
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and determine the EC50 values.
Complement-Dependent Cytotoxicity (CDC) Assay
This protocol describes a method to measure the ability of an antibody to induce cell lysis via the complement cascade.
Materials:
-
Target cells
-
Fucosylated and afucosylated monoclonal antibodies
-
Normal human serum (as a source of complement)
-
Cell culture medium
-
Assay buffer
-
Cell viability assay kit (e.g., Calcein-AM release assay or a tetrazolium-based assay)
-
96-well microplates
Procedure:
-
Target Cell Preparation: Prepare target cells as described in the ADCC assay protocol.
-
Antibody Dilution: Prepare serial dilutions of the fucosylated and afucosylated antibodies.
-
Assay Setup:
-
Plate 50 µL of the target cell suspension into each well of a 96-well plate.
-
Add 25 µL of the diluted antibodies.
-
-
Complement Addition: Add 25 µL of normal human serum (typically at a final concentration of 10-25%) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Viability Measurement: Follow the manufacturer's protocol for the chosen cell viability assay to determine the percentage of viable cells in each well.[13][14]
-
Data Analysis: Calculate the percentage of specific lysis and compare the dose-response curves for the fucosylated and afucosylated antibodies.
Surface Plasmon Resonance (SPR) for Antigen Binding Analysis
SPR is a powerful technique for real-time, label-free analysis of antibody-antigen binding kinetics.[15][16][17][18]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Fucosylated and afucosylated monoclonal antibodies
-
Purified target antigen
-
Immobilization buffer (e.g., acetate (B1210297) buffer, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the target antigen over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the fucosylated or afucosylated antibody (analyte) over the immobilized antigen surface (ligand).
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound antibody.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Compare these kinetic parameters for the fucosylated and afucosylated antibodies.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, experimental workflow, and the logical relationship between afucosylation and enhanced ADCC.
Figure 1: Enhanced ADCC signaling pathway with afucosylated antibodies.
Figure 2: Experimental workflow for a typical ADCC assay.
Figure 3: Logical flow from afucosylation to enhanced ADCC.
References
- 1. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities | Semantic Scholar [semanticscholar.org]
- 6. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Afucosylated monoclonal antibodies - Wikipedia [en.wikipedia.org]
- 8. Understanding Afucosylation & Its Role in Immunotherapy | evitria [evitria.com]
- 9. Antibody fucosylation lowers FcγRIIIa/CD16a affinity by limiting the conformations sampled by the N162-glycan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]
- 11. Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stemcell.com [stemcell.com]
- 13. revvity.com [revvity.com]
- 14. youtube.com [youtube.com]
- 15. Measuring antibody-antigen binding kinetics using surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 16. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 18. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Battle for Fucose Quantification: HPLC vs. Enzymatic Assay
For researchers, scientists, and drug development professionals, the accurate quantification of fucose, a monosaccharide implicated in various physiological and pathological processes, is of paramount importance. The choice of analytical technique can significantly impact experimental outcomes, influencing everything from biomarker discovery to biopharmaceutical characterization. This guide provides an objective comparison of two widely employed methods for fucose quantification: High-Performance Liquid Chromatography (HPLC) and enzymatic assays. We present a summary of their performance characteristics, detailed experimental protocols, and a workflow for cross-validation to aid in the selection of the most appropriate method for your research needs.
The quantification of fucose is critical in fields such as glycobiology, cancer research, and the development of therapeutic glycoproteins. Aberrant fucosylation is a known hallmark of various diseases, making its precise measurement a key analytical challenge. Both HPLC and enzymatic assays offer robust solutions, each with its own set of advantages and limitations. HPLC provides high specificity and the ability to separate fucose from other monosaccharides, while enzymatic assays offer a simpler, high-throughput alternative.
At a Glance: Performance Comparison
To facilitate a clear comparison, the following table summarizes the key performance characteristics of a validated HPLC method and a commercially available enzymatic assay for fucose quantification. It is important to note that the presented data is compiled from separate validation studies and, while indicative of typical performance, may not be directly comparable as they were not evaluated in a head-to-head study.
| Feature | HPLC Method[1] | Enzymatic Assay[2] |
| Principle | Chromatographic separation followed by detection (e.g., UV/Vis or fluorescence after derivatization). | Enzyme-catalyzed oxidation of L-fucose, leading to the formation of a product (NADPH) measured spectrophotometrically. |
| Specificity | High; capable of resolving fucose from other monosaccharides. | High for L-fucose; may have minimal cross-reactivity with other rare monosaccharides like L-galactose and D-arabinose.[2] |
| **Linearity (Correlation Coefficient, R²) ** | > 0.998[1] | Not explicitly stated in terms of R², but the assay is linear over a range of 0.5 to 100 µg of L-fucose per assay.[2] |
| Accuracy (Recovery) | 94.0 ± 2.5% to 95.6 ± 0.4%[1] | Data not available from the provided information. |
| Precision (Relative Standard Deviation, %RSD) | Repeatability: 0.94%; Reproducibility: 0.47%[1] | Data not available from the provided information. |
| Limit of Detection (LOD) | 2.04 µg/mL[1] | 0.68 mg/L (0.68 µg/mL)[2] |
| Limit of Quantitation (LOQ) | 6.19 µg/mL[1] | Not explicitly stated. |
| Throughput | Lower; sequential sample analysis. | Higher; amenable to 96-well plate format. |
| Sample Preparation | Often requires hydrolysis of glycoconjugates and derivatization. | May require sample dilution and, in some cases, inactivation of endogenous enzymes.[2] |
Experimental Workflows
To ensure robust and reproducible results, a well-defined experimental workflow is crucial. The following diagram illustrates a typical cross-validation workflow for quantifying fucose using both HPLC and enzymatic methods.
Experimental Protocols
Below are detailed methodologies for the quantification of fucose using HPLC and an enzymatic assay. These protocols are based on established methods and provide a starting point for laboratory implementation.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a validated method for the quantification of fucose in biological extracts.[1]
1. Materials and Reagents:
-
L-fucose standard
-
Trifluoroacetic acid (TFA)
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol
-
Ammonia solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer
2. Sample Preparation (Hydrolysis and Derivatization):
-
To release fucose from glycoconjugates, hydrolyze the sample with 2 M TFA at 121°C for 2 hours.
-
Dry the hydrolyzed sample under a stream of nitrogen.
-
Re-dissolve the dried sample in 0.3 M NaOH.
-
Add a methanolic solution of PMP and incubate at 70°C for 30 minutes to derivatize the monosaccharides.
-
Neutralize the reaction with 0.3 M HCl.
-
Extract the PMP-labeled monosaccharides with chloroform and discard the aqueous layer. Repeat the extraction three times.
-
Combine the chloroform extracts and evaporate to dryness.
-
Reconstitute the dried residue in the HPLC mobile phase for analysis.
3. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 250 nm.
-
Injection Volume: 20 µL.
4. Quantification:
-
Prepare a standard curve by derivatizing known concentrations of L-fucose.
-
Quantify the fucose in the samples by comparing the peak area to the standard curve.
Enzymatic Assay
This protocol is based on the principles of commercially available L-fucose enzymatic assay kits.[2]
1. Materials and Reagents:
-
L-fucose Assay Kit (containing buffer, NADP+, and L-fucose dehydrogenase)
-
L-fucose standard
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
2. Sample Preparation:
-
Dilute samples as necessary to ensure the fucose concentration falls within the linear range of the assay (e.g., 5 to 1000 mg/L).[2]
-
If endogenous enzyme activity is suspected, heat the sample at 90-95°C for 10 minutes to inactivate enzymes.[2]
3. Assay Procedure (Microplate Format):
-
Prepare a standard curve using the provided L-fucose standard.
-
To each well of a 96-well plate, add the following in order:
-
Sample or standard solution
-
Assay buffer
-
NADP+ solution
-
-
Mix and read the initial absorbance (A1) at 340 nm.
-
Start the reaction by adding L-fucose dehydrogenase to each well.
-
Incubate at 37°C for approximately 10 minutes.
-
Read the final absorbance (A2) at 340 nm.
4. Quantification:
-
Calculate the change in absorbance (ΔA = A2 - A1) for each sample and standard.
-
Subtract the ΔA of the blank from the ΔA of the samples and standards.
-
Determine the fucose concentration in the samples by comparing their ΔA to the standard curve.
Conclusion
The choice between HPLC and enzymatic assays for fucose quantification depends on the specific needs of the study. For targeted analysis requiring high specificity and the ability to separate fucose from other sugars, HPLC is the method of choice. However, for high-throughput screening of a large number of samples where simplicity and speed are critical, enzymatic assays provide a reliable and cost-effective alternative. For the highest level of confidence in novel findings, cross-validating results from both methods is the most rigorous approach, ensuring that the observed fucose levels are accurate and not an artifact of the analytical method employed.
References
Validating the role of core α-1,3-fucose as an allergic epitope
A Comparative Guide for Researchers and Drug Development Professionals
The core α-1,3-fucose residue, a carbohydrate moiety found on N-glycans of many plant and insect glycoproteins, is a well-established allergic epitope.[1][2][3][4] This carbohydrate structure is a primary example of a cross-reactive carbohydrate determinant (CCD), responsible for widespread cross-reactivity in allergy diagnostics.[5][6][7] Patients with IgE antibodies against this epitope may show positive results to a vast array of unrelated allergens from plant pollens, vegetable foods, and insect venoms, often complicating diagnosis.[6][7][8] This guide provides a comparative analysis of core α-1,3-fucose against traditional protein epitopes, supported by experimental data and detailed protocols to aid in its study and validation.
Comparative Analysis of Allergic Responses
While IgE antibodies directed against CCDs are common, their clinical relevance has been a subject of debate.[6][8][9] Some evidence suggests that anti-CCD IgE may not always translate to clinical symptoms.[5][6][9] However, in vitro studies have demonstrated that multivalent CCD-containing proteins can induce histamine (B1213489) release, indicating biological potency.[6] The following tables summarize quantitative data comparing the allergenic potential of α-1,3-fucose-containing glycoproteins with protein-based allergens.
Table 1: IgE Binding Comparison: Fucosylated vs. Non-Fucosylated Antigens
This table compares the IgE binding activity of sera from allergic patients to an influenza hemagglutinin (HA) antigen expressed in insect cells, with and without α-1,3-fucosylation. A significant reduction in IgE binding to the non-fucosylated variant highlights the role of the fucose epitope.
| Allergen | Expression System | Fucosylation Status | Relative IgE Binding Level (ELISA OD) | Fold Decrease in Binding |
| Influenza HA | HighFive™ Insect Cells | Wildtype (Fucosylated) | High | - |
| Influenza HA | HighFive™ Insect Cells (RMD co-expression) | Knock-down (Non-fucosylated) | Drastically Reduced | ~10-fold |
(Data synthesized from a study on minimizing fucosylation in insect cell-derived glycoproteins. The study demonstrated that removing fucose residues led to a 10-fold decrease in IgE binding.[10])
Table 2: Basophil Activation Comparison: CCD vs. Clinically Relevant Allergen
This table illustrates the comparative ability of a CCD-containing allergen (pork kidney extract with α-gal, another carbohydrate determinant) and a specific protein allergen to activate basophils in sensitized individuals. While this data is for the α-gal syndrome, it provides a framework for comparing carbohydrate versus protein epitope responses.
| Patient Group | Stimulant | Basophil Activation (% CD63+ Basophils) |
| Alpha-gal Syndrome Patients | Pork Kidney Extract (α-gal) | Strong, dose-dependent activation |
| Asymptomatic α-gal Sensitized | Pork Kidney Extract (α-gal) | Significantly lower activation |
| Control Subjects | Pork Kidney Extract (α-gal) | Negative |
(Data concept based on studies showing that basophil activation tests can differentiate between clinically relevant allergy and asymptomatic sensitization to carbohydrate epitopes like alpha-gal.[11])
Experimental Protocols for Validation
Validating the role of core α-1,3-fucose as an allergic epitope requires specific immunological assays. Below are detailed methodologies for key experiments.
Protocol 1: IgE Immunoblotting for Detecting Anti-CCD Antibodies
Objective: To qualitatively assess the presence of IgE antibodies in patient sera that bind to α-1,3-fucose-containing glycoproteins.
Methodology:
-
Protein Separation: Fractionate allergen extracts (e.g., grass pollen, bee venom) using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane using a suitable blocking agent (e.g., Carbo-Free™ Blocking Solution) for 30 minutes.[13]
-
Serum Incubation: Incubate the membrane with patient serum (typically diluted 1:10 to 1:50) overnight at 4°C. This allows IgE antibodies in the serum to bind to their specific epitopes on the transferred proteins.[14][15]
-
Washing: Wash the membrane multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated anti-human IgE antibody (e.g., HRP-conjugated) for 1-2 hours at room temperature.
-
Detection: Add a chemiluminescent or colorimetric substrate for the enzyme and visualize the protein bands that have bound patient IgE.[16] A positive band indicates the presence of specific IgE.
-
Confirmation (Inhibition Assay): To confirm specificity for CCDs, pre-incubate the patient serum with a CCD-containing inhibitor (e.g., purified bromelain (B1164189) glycopeptides) before adding it to the membrane.[6][15][17] A significant reduction or disappearance of a band compared to the non-inhibited test confirms that the IgE binding is specific to the CCD.[6][17]
Protocol 2: ELISA for Quantification of α-1,3-Fucose Specific IgE
Objective: To quantify the level of IgE antibodies specific to the core α-1,3-fucose epitope.
Methodology:
-
Plate Coating: Coat microtiter plate wells with a neoglycoprotein containing the α-1,3-fucose epitope (e.g., bromelain-derived glycopeptides coupled to BSA) or a purified natural glycoprotein (B1211001) known to contain the epitope.[2][4] Incubate for 1 hour at 37°C.[13]
-
Washing: Wash the wells three times with a wash buffer (TPBS).[13]
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking solution (e.g., Carbo-Free™) and incubating for 30 minutes.[13]
-
Serum Incubation: Add diluted patient serum to the wells and incubate for 1-2 hours to allow specific IgE to bind to the coated antigen.
-
Washing: Repeat the washing step to remove unbound components.
-
Secondary Antibody Incubation: Add an enzyme-labeled anti-human IgE antibody and incubate for 1 hour.
-
Detection: Add the enzyme's substrate and measure the resulting color change (optical density) using a microplate reader. The OD value is proportional to the amount of specific IgE.
-
Inhibition ELISA (for specificity): To confirm that the binding is specific to the carbohydrate, a competitive inhibition ELISA can be performed.[14][18] Patient serum is pre-incubated with varying concentrations of a soluble fucosylated glycopeptide before being added to the coated wells. A dose-dependent decrease in the OD signal confirms the specificity of the IgE for the fucose epitope.
Protocol 3: Basophil Activation Test (BAT) by Flow Cytometry
Objective: To assess the biological activity and clinical relevance of α-1,3-fucose specific IgE by measuring the activation of patient basophils in vitro.[19][20][21]
Methodology:
-
Blood Collection: Collect whole blood from the patient into heparin tubes. Storage at 4°C for up to 24 hours is acceptable.[22]
-
Allergen Stimulation: Incubate aliquots of the whole blood with various concentrations of the α-1,3-fucose-containing allergen (e.g., honeybee venom phospholipase A2) and appropriate controls (positive control: anti-FcεRI antibody; negative control: buffer).[23][24]
-
Staining: During stimulation, add fluorescently labeled monoclonal antibodies against basophil surface markers. A common combination is an antibody to identify basophils (e.g., anti-CRTH2 or anti-IgE) and an antibody to detect activation markers (e.g., anti-CD63 or anti-CD203c).[23][24][25] CD63 is exposed on the cell surface after degranulation, making it an excellent marker for a functional response.[23][24]
-
Lysis and Washing: After incubation, lyse the red blood cells, wash the remaining cells, and resuspend them in buffer.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Identify the basophil population based on their specific markers and quantify the percentage of activated basophils (e.g., %CD63+ basophils) in response to the allergen.[19][24]
-
Interpretation: A dose-dependent increase in the percentage of activated basophils upon stimulation with the fucosylated allergen indicates a biologically relevant sensitization.[11] This functional assay bridges the gap between the presence of specific IgE and actual clinical reactivity.[26]
Visualizing Pathways and Workflows
IgE-Mediated Mast Cell Activation
The binding of a multivalent allergen, such as a glycoprotein carrying multiple α-1,3-fucose epitopes, to IgE antibodies on the surface of a mast cell or basophil is the initiating event in an allergic reaction. This cross-linking of the high-affinity IgE receptor (FcεRI) triggers a complex signaling cascade.[27][28][29] Key kinases like Lyn and Syk are activated, leading to a series of downstream events including the release of pre-formed mediators (e.g., histamine) from granules and the synthesis of newly formed mediators (e.g., cytokines, leukotrienes).[27][30][31]
Caption: IgE cross-linking by α-1,3-fucose allergen triggers degranulation.
Experimental Validation Workflow
Validating the allergenic role of core α-1,3-fucose involves a logical progression from identifying specific antibodies to confirming their biological function. The workflow begins with patient samples and branches into immunoassays to detect and quantify specific IgE, and finally to cell-based functional assays.
Caption: Workflow for validating α-1,3-fucose as an allergic epitope.
Cross-Reactivity Mechanism
The core α-1,3-fucose epitope is structurally identical across numerous glycoproteins from different sources.[1][32] This structural conservation is the molecular basis for cross-reactivity. A single type of IgE antibody, specific for this fucose determinant, can recognize and bind to allergens from plants, insects, and other sources, leading to a positive diagnostic test for all of them, even if the patient is only clinically allergic to one.
Caption: A single anti-CCD IgE can recognize the fucose epitope on many allergens.
References
- 1. Fucose alpha 1,3-linked to the core region of glycoprotein N-glycans creates an important epitope for IgE from honeybee venom allergic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cross-reactive carbohydrate determinants - Wikipedia [en.wikipedia.org]
- 6. Inhibition of IgE binding to cross-reactive carbohydrate determinants enhances diagnostic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fgih.co.uk [fgih.co.uk]
- 8. Cross-reactive anti-CCD antibodies can hinder allergy diagnostics - Euroimmun Blog [euroimmunblog.com]
- 9. Coping with cross-reactive carbohydrate determinants in allergy diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimizing fucosylation in insect cell-derived glycoproteins reduces binding to IgE antibodies from the sera of patients with allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The basophil activation test differentiates between patients with alpha-gal syndrome and asymptomatic alpha-gal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of immunoblot technique for detection of human IgE and IgG antibodies to individual silk proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. explorationpub.com [explorationpub.com]
- 15. Recombinant glycoproteins resembling carbohydrate-specific IgE epitopes from plants, venoms and mites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IgE-immunoblotting: Significance and symbolism [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Flow cytometric basophil activation test: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Basophil activation test: Mechanisms and considerations for use in clinical trials and clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Basophil Activation Assay [peplobio.com]
- 22. Assessing basophil activation by flow cytometry and mass cytometry in blood stored 24 hours before analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fcslaboratory.com [fcslaboratory.com]
- 24. researchgate.net [researchgate.net]
- 25. dovepress.com [dovepress.com]
- 26. mdpi.com [mdpi.com]
- 27. zenodo.org [zenodo.org]
- 28. Integrated signalling pathways for mast-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. IgE- and IgE+Ag-mediated mast cell migration in an autocrine/paracrine fashion - PMC [pmc.ncbi.nlm.nih.gov]
- 31. IgE receptor signaling in food allergy pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. karger.com [karger.com]
For Immediate Release
A comprehensive analysis of preclinical data highlights L-fucose, a naturally occurring monosaccharide, as a significant contender in the therapeutic landscape for obesity-related cardiac injury. This guide provides a comparative overview of L-fucose against established and emerging treatments, offering researchers, scientists, and drug development professionals a data-driven resource for evaluating its potential. The findings suggest that L-fucose mitigates key pathological features of cardiac damage induced by obesity, including inflammation, cellular stress, and metabolic dysregulation.
Obesity is a major driver of cardiovascular diseases, placing a significant burden on global health. The associated cardiac complications, often termed obesity-related cardiomyopathy, are characterized by a chronic low-grade inflammatory state, mitochondrial dysfunction, and ultimately, impaired heart function. While several therapeutic strategies exist, the search for novel, effective, and well-tolerated agents continues. L-fucose has emerged from recent studies as a promising candidate, demonstrating a multifactorial mechanism of action that addresses the core drivers of cardiac injury in the context of obesity.
Comparative Efficacy of L-Fucose and Alternative Therapies
To provide a clear perspective on the therapeutic potential of L-fucose, this guide compares its preclinical performance with that of leading pharmacological agents—GLP-1 receptor agonists (semaglutide, liraglutide), SGLT2 inhibitors (empagliflozin, dapagliflozin), and metformin—as well as non-pharmacological lifestyle interventions. The following tables summarize the quantitative data from key experimental studies.
Table 1: Effects on Cardiac Function in High-Fat Diet-Induced Obese Mice
| Therapeutic Agent | Dosage and Administration | Ejection Fraction (EF) Change | Fractional Shortening (FS) Change | Diastolic Function (E/A ratio) Improvement | Citation(s) |
| L-Fucose | 300 mg/kg/day (oral gavage) | No significant change | No significant change | Significant improvement | [1] |
| Semaglutide (B3030467) | 100 µg/kg/day (subcutaneous) | Significant improvement | Significant improvement | Data not available | [1] |
| Liraglutide (B1674861) | 200 µg/kg/day (subcutaneous) | Significant improvement | Data not available | Significant improvement | [2] |
| Empagliflozin | 10 mg/kg/day (in diet) | Significant improvement | Significant improvement | Significant improvement | |
| Dapagliflozin | 1 mg/kg/day (oral gavage) | Significant improvement | Significant improvement | Significant improvement | |
| Metformin | 250 mg/kg/day (in drinking water) | Moderate improvement | Moderate improvement | Moderate improvement | |
| Lifestyle (Exercise) | Voluntary wheel running | Significant improvement | Significant improvement | Significant improvement |
Table 2: Effects on Inflammatory Markers in High-Fat Diet-Induced Obese Mice
| Therapeutic Agent | TNF-α Reduction (Cardiac Tissue) | IL-6 Reduction (Cardiac Tissue) | IL-1β Reduction (Cardiac Tissue) | Citation(s) |
| L-Fucose | Significant reduction | Significant reduction | Significant reduction | [1] |
| Semaglutide | Significant reduction | Significant reduction | Significant reduction | [3][4] |
| Liraglutide | Significant reduction | Significant reduction | Significant reduction | [5][6] |
| Empagliflozin | Significant reduction | Significant reduction | Significant reduction | |
| Dapagliflozin | Significant reduction | Significant reduction | Significant reduction | |
| Metformin | Moderate reduction | Moderate reduction | Moderate reduction | |
| Lifestyle (Diet) | Caloric restriction | Moderate reduction | Moderate reduction | Moderate reduction |
Table 3: Effects on Metabolic Parameters in High-Fat Diet-Induced Obese Mice
| Therapeutic Agent | Body Weight Reduction | Plasma Triglyceride Reduction | Plasma Cholesterol Reduction | Citation(s) |
| L-Fucose | Significant reduction | Significant reduction | Significant reduction (Total & LDL) | [1][7] |
| Semaglutide | Significant reduction | Significant reduction | Significant reduction (Total & LDL) | [7][8][9][10] |
| Liraglutide | Significant reduction | Significant reduction | Significant reduction (Total & LDL) | [11][12][13][14] |
| Empagliflozin | Moderate reduction | Moderate reduction | Moderate reduction | |
| Dapagliflozin | Moderate reduction | Moderate reduction | Moderate reduction | |
| Metformin | Moderate reduction | Moderate reduction | Moderate reduction | |
| Lifestyle (Exercise) | Significant reduction | Significant reduction | Significant reduction |
Signaling Pathways and Experimental Workflow
L-fucose exerts its cardioprotective effects primarily through the inhibition of the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway. This pathway is a critical mediator of the inflammatory response in obesity-related cardiac injury.
Caption: L-fucose inhibits the TLR4/MyD88/NF-κB signaling pathway.
The validation of L-fucose as a therapeutic agent typically follows a standardized preclinical experimental workflow.
Caption: A typical experimental workflow for evaluating L-fucose.
Detailed Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for the replication and validation of findings. Below are the detailed protocols for the key experiments cited in this guide.
Animal Model and L-Fucose Administration
-
Animal Model: Male C57BL/6J mice, aged six weeks, are typically used.[1] Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Diet-Induced Obesity: Obesity is induced by feeding a high-fat diet (HFD), typically providing 60% of calories from fat, for a period of 20 weeks.[1] A control group is fed a normal chow diet.
-
L-Fucose Administration: L-fucose is dissolved in distilled water and administered daily via oral gavage at a dose of 300 mg/kg of body weight.[1] The treatment period usually coincides with the latter part of the HFD feeding regimen.
Echocardiographic Assessment of Cardiac Function
-
Procedure: Transthoracic echocardiography is performed on anesthetized mice (e.g., using isoflurane) to assess cardiac function.[1] M-mode and Doppler imaging are used to acquire images of the left ventricle.
-
Parameters Measured:
-
Ejection Fraction (EF) and Fractional Shortening (FS): Calculated from M-mode measurements of left ventricular internal dimensions at end-diastole and end-systole to assess systolic function.
-
E/A Ratio: The ratio of early (E) to late (A) ventricular filling velocities, measured by pulsed-wave Doppler of the mitral inflow, is used to evaluate diastolic function.[1]
-
Quantification of Inflammatory Markers
-
ELISA: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in serum and cardiac tissue homogenates are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.[1]
-
qRT-PCR: The mRNA expression levels of inflammatory markers in cardiac tissue are determined by quantitative real-time polymerase chain reaction (qRT-PCR). Total RNA is extracted from the heart tissue, reverse-transcribed into cDNA, and then amplified using specific primers for the target genes.
Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Cardiac tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins in the TLR4/MyD88/NF-κB pathway (e.g., TLR4, MyD88, phosphorylated NF-κB p65) and pyroptosis-related proteins (e.g., NLRP3, GSDMD).[1] After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence detection system, and the band intensities are quantified and normalized to a loading control such as GAPDH.
Conclusion
The compiled data strongly suggests that L-fucose holds significant therapeutic potential for mitigating obesity-related cardiac injury. Its ability to concurrently improve cardiac diastolic function, reduce cardiac inflammation and fibrosis, and ameliorate metabolic disturbances positions it as a compelling candidate for further investigation and development. This guide provides a foundational comparison to aid researchers in the objective evaluation of L-fucose in the context of current and emerging therapeutic strategies. Further clinical studies are warranted to translate these promising preclinical findings into tangible benefits for patients.
References
- 1. Effects of Semaglutide on Cardiac Protein Expression and Cardiac Function of Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liraglutide modulates ALCAT1-Mediated cardiolipin remodeling to improve cardiac function in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Liraglutide Improves Non-Alcoholic Fatty Liver Disease In Diabetic Mice By Modulating Inflammatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of semaglutide on metabolism and gut microbiota in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Proteomic analysis reveals semaglutide impacts lipogenic protein expression in epididymal adipose tissue of obese mice [frontiersin.org]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. The effects of liraglutide in mice with diet-induced obesity studied by metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
L-Fucose Treatment Reshapes the Transcriptomic Landscape of Myeloid Cells, Enhancing Immune-Stimulatory Functions
A comparative transcriptomic analysis reveals that L-fucose, a naturally occurring monosaccharide, significantly alters gene expression in myeloid cells, polarizing them towards a more potent anti-tumor and immune-stimulatory phenotype. This guide provides an objective comparison of the transcriptomic effects of L-fucose on myeloid cells, supported by experimental data from recent studies, to inform researchers, scientists, and drug development professionals.
L-fucose treatment has been shown to enhance the immunostimulatory activity of dendritic cells (DCs), a key subset of myeloid cells, by promoting their maturation and antigen presentation capabilities.[1][2] Single-cell RNA sequencing (scRNAseq) has been instrumental in dissecting these transcriptomic changes, revealing the upregulation of genes associated with antigen processing and presentation, as well as the modulation of key signaling pathways.[1][2] This guide synthesizes the current understanding of how L-fucose impacts the myeloid cell transcriptome, providing a comparative overview of gene expression changes and the underlying molecular mechanisms.
Comparative Analysis of Gene Expression Changes
Treatment with L-fucose leads to a distinct transcriptomic signature in myeloid cells, particularly in dendritic cells. The following table summarizes the key differentially expressed genes and enriched pathways identified through comparative transcriptomic analyses.
| Gene/Pathway Category | Key Upregulated Genes/Pathways | Functional Implication | Supporting Evidence |
| Antigen Processing and Presentation | MHC class II genes, Genes associated with peptide loading | Enhanced ability to present antigens to T cells, leading to a stronger adaptive immune response. | scRNAseq data revealed upregulation of genes associated with antigen processing and peptide loading.[1] |
| C-type Lectin Receptor (CTLR) Signaling | DC-SIGN/CD209 | Modulation of cell-cell interactions, pathogen recognition, and immune responses. | scRNAseq data showed that CTLR-related signaling pathways are upregulated after L-fucose treatment.[1][2] |
| Transcriptional Regulation | Genes involved in DC maturation and function | Polarization of immature myeloid cells towards specific DC subsets, such as cDC1 and moDC. | scRNAseq confirmed transcriptional regulation as a significantly altered pathway.[1][2] |
| T-cell Activation | - | Increased stimulation of T cell populations and IFNγ secretion. | L-fucose-treated DCs increase T cell proliferation and activation.[1] |
Experimental Protocols
The following section details the key experimental methodologies employed in the transcriptomic analysis of L-fucose-treated myeloid cells.
In Vitro Dendritic Cell Culture and L-fucose Treatment
Bone marrow-derived myeloid progenitors are cultured in the presence of cytokines such as GM-CSF and IL-4 to differentiate them into immature dendritic cells. L-fucose is then added to the culture medium at various concentrations and for different durations to assess its impact on DC maturation and function. A common approach involves treating immature bone marrow-derived myeloid progenitors with L-fucose during multiple stages of DC maturation.[1]
Single-Cell RNA Sequencing (scRNAseq)
To analyze the transcriptomic effects of L-fucose at the single-cell level, intratumoral DCs from tumor-bearing mice (e.g., melanoma or breast cancer models) treated with or without dietary L-fucose are often used.[1][2]
-
Tumor Digestion and Cell Isolation: Tumors are harvested and enzymatically digested to obtain a single-cell suspension. Dendritic cells are then enriched from this suspension.
-
Library Preparation and Sequencing: Single-cell RNA sequencing libraries are prepared using platforms like the 10x Genomics Chromium Single Cell Controller. This involves encapsulating individual cells in droplets with barcoded beads to generate cDNA libraries for sequencing.[2]
-
Data Analysis: The sequencing data is processed using software like CellRanger for alignment and gene counting. Subsequent bioinformatic analyses, including differential expression analysis and gene set enrichment analysis (GSEA), are performed to identify transcriptomic changes between L-fucose-treated and control groups.[1]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to validate the expression levels of specific genes identified through scRNAseq. This technique provides a more targeted and quantitative measurement of gene expression. Total RNA is extracted from treated and untreated myeloid cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by L-fucose and the experimental workflow for comparative transcriptomic analysis.
Concluding Remarks
The comparative transcriptomic analysis of myeloid cells following L-fucose treatment provides compelling evidence for its role as a potent immunomodulator. The upregulation of genes involved in antigen presentation and DC maturation highlights the potential of L-fucose as a therapeutic agent to enhance anti-tumor immunity.[1][2] Future research should focus on elucidating the precise molecular mechanisms by which L-fucose-mediated fucosylation of specific proteins influences myeloid cell function. A deeper understanding of these processes will be critical for the rational design of L-fucose-based immunotherapies.
References
- 1. The functional role of L-fucose on dendritic cell function and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The functional role of L-fucose on dendritic cell function and polarization [frontiersin.org]
- 3. Promoting Effect of L-Fucose on the Regeneration of Intestinal Stem Cells through AHR/IL-22 Pathway of Intestinal Lamina Propria Monocytes | MDPI [mdpi.com]
Unraveling the Conformational Landscape of L-Fucose: A Comparative Guide to NMR and MD Simulations
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of carbohydrates like L-fucose (B3030135) is paramount for deciphering their biological roles. This guide provides a comprehensive comparison of two powerful techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations, in the experimental validation of L-fucose's conformational properties. We present supporting experimental data, detailed protocols, and visualizations to objectively evaluate the synergy between these methods.
The inherent flexibility of monosaccharides in solution presents a significant challenge to structural analysis. L-fucose, a deoxyhexose crucial in various biological processes, including cell adhesion and signaling, is no exception. Determining its preferred three-dimensional conformation is key to understanding its interactions with proteins and other biomolecules. This guide explores the synergistic use of NMR spectroscopy, which provides experimental restraints, and MD simulations, which offer a dynamic atomistic view, to elucidate the conformational landscape of L-fucose.
Quantitative Conformational Analysis: A Head-to-Head Comparison
The primary chair conformation for L-fucopyranose (L-Fucp) in an aqueous solution is the ¹C₄ chair form.[1] This is consistently validated by both NMR and MD studies. The following tables summarize key quantitative data from these analyses, highlighting the strong agreement between experimental and theoretical approaches.
Table 1: Comparison of Experimental (NMR) and Theoretical (MD) ³JH,H Coupling Constants (Hz) for α-L-Fucopyranose in the ¹C₄ Conformation
| Coupling Constant | Experimental (NMR) Value[1] | Theoretical (MD) Value[1] | Standard ¹C₄ Value[1] | Standard ⁴C₁ Value[1] |
| ³JH1-H2 | 4.0 | 3.9 | 4.0 | 8.0 |
| ³JH2-H3 | 11.5 | 10.1 | 10.0 | 3.0 |
| ³JH3-H4 | 3.5 | 3.4 | 3.0 | 10.0 |
| ³JH4-H5 | 1.0 | 1.1 | 1.0 | 1.0 |
Note: The experimental values strongly support the dominance of the ¹C₄ conformer.
Table 2: Comparison of Interproton Distances (Å) for α-L-Fucopyranose from NMR (NOE), MD Simulations, and X-ray Crystallography
| Proton Pair | NMR (NOE-derived)[1] | MD Simulation[1] | X-ray Crystallography (PDB: 4CE8)[1] |
| H1-H2 | 2.5 | 2.5 | 2.5 |
| H1-H3 | 3.7 | 3.8 | 3.7 |
| H1-H5 | 2.6 | 2.6 | 2.6 |
| H2-H3 | 2.5 | 2.5 | 2.5 |
| H2-H4 | 3.9 | 4.0 | 3.9 |
| H3-H4 | 2.8 | 2.8 | 2.8 |
| H3-H5 | 2.6 | 2.6 | 2.6 |
| H4-H5 | 3.0 | 3.0 | 3.0 |
Note: The excellent agreement across the three methods provides a high degree of confidence in the determined conformation.
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for the NMR and MD simulation studies of L-fucose.
NMR Spectroscopy Protocol
-
Sample Preparation: L-fucose is dissolved in D₂O (for conventional experiments) or a mixture of H₂O and a deuterated organic solvent like acetone-d₆ (e.g., 85:15 v/v) to observe exchangeable protons at low temperatures.[1][2] The sample concentration is typically in the millimolar range.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).[3]
-
1D ¹H NMR: To observe the overall proton spectrum and the relative abundance of anomers.[1]
-
2D COSY (Correlation Spectroscopy): To establish scalar coupling connectivities between vicinal protons (e.g., H1-H2, H2-H3).[1]
-
2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, aiding in complete assignment.[1]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space correlations between protons that are close in space (< 5 Å). The intensities of NOE cross-peaks are used to calculate interproton distances.[1]
-
2D DQF-COSY (Double Quantum Filtered-COSY): For accurate measurement of ³JH,H coupling constants from the fine structure of cross-peaks.[4]
-
-
Data Analysis:
-
Spectral assignment is achieved by analyzing the cross-peaks in COSY and TOCSY spectra.
-
³JH,H coupling constants are measured from 1D ¹H or DQF-COSY spectra and compared to standard values for different chair conformations to determine the ring pucker.[1][4]
-
Interproton distances are derived from the build-up rates of NOE cross-peaks in NOESY spectra, typically using the isolated spin pair approximation.[1][4]
-
Molecular Dynamics (MD) Simulation Protocol
-
System Setup:
-
The initial 3D structure of L-fucose is built using carbohydrate builder tools.
-
The molecule is placed in a periodic box of a suitable water model (e.g., TIP3P).[5]
-
The system is neutralized by adding counter-ions if necessary.
-
-
Force Field Selection: A carbohydrate-specific force field, such as GLYCAM or AMBER, is used to describe the interatomic interactions.[1]
-
Simulation Protocol:
-
Energy Minimization: The initial system is energy-minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable density.
-
Production Run: A long simulation (nanoseconds to microseconds) is run under the NVT or NPT ensemble to sample the conformational space of L-fucose.[5][6]
-
-
Trajectory Analysis:
-
The trajectory from the production run is analyzed to determine various properties.
-
Conformational populations are assessed by analyzing the distribution of ring puckering coordinates and glycosidic linkage torsion angles (if applicable).
-
Average interproton distances and ³JH,H coupling constants are calculated from the trajectory and compared with the experimental NMR data.[1][6]
-
Visualizing the Workflow and Logic
To better illustrate the interplay between NMR and MD simulations, the following diagrams, generated using the DOT language, depict the experimental workflow and the logical relationship between these techniques.
Figure 1: Experimental workflow for the conformational analysis of L-fucose.
Figure 2: Logical relationship between NMR and MD in validating L-fucose conformation.
Conclusion
The conformational analysis of L-fucose is significantly enhanced by the combined application of NMR spectroscopy and MD simulations. NMR provides time- and ensemble-averaged experimental data that serve as crucial benchmarks for validating the theoretical models generated by MD simulations.[7][8] The strong congruence between the experimental and theoretical data, as demonstrated in the presented tables, provides a robust and detailed picture of the conformational preferences of L-fucose in solution. This integrated approach is indispensable for accurately modeling carbohydrate structures and their interactions, thereby accelerating drug discovery and the understanding of fundamental biological processes.
References
- 1. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational properties of l-fucose and the tetrasaccharide building block of the sulfated l-fucan from Lytechinus variegatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular dynamics simulations elucidate oligosaccharide recognition pathways by galectin-3 at atomic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redundant 15N‑Mediated J‑Couplings Reveal an Aglycone Conformation in N‑Phenyl Glycosylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activities of L-Fucose and L-Rhamnose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of L-fucose and L-rhamnose derivatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the therapeutic potential of these two classes of sugar derivatives.
Introduction
L-fucose and L-rhamnose are naturally occurring deoxy sugars that play significant roles in various biological processes.[1] Their derivatives have emerged as promising candidates in drug discovery due to their diverse pharmacological activities. This guide focuses on a comparative analysis of their anti-inflammatory and anti-cancer properties, presenting key quantitative data, experimental methodologies, and the underlying signaling pathways.
Anti-Cancer Activity
Both L-fucose and L-rhamnose derivatives have demonstrated significant potential as anti-cancer agents, albeit through different mechanisms.
L-Fucose Derivatives:
Fluorinated L-fucose analogs have been a primary focus in cancer research. These compounds can act as metabolic inhibitors of fucosylation, a process often upregulated in cancer cells and associated with tumor growth and metastasis.[2][3] By interfering with the synthesis of GDP-L-fucose, these analogs can inhibit the activity of fucosyltransferases (FUTs), leading to reduced proliferation of cancer cells.[3][4] For instance, 6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose have shown significant inhibitory activity against the proliferation of human colon cancer cells.[4] The anti-cancer effect of L-fucose has also been linked to the induction of apoptosis and G0/G1 cell cycle arrest, mediated by the upregulation of microRNA-200b and downregulation of MAPK7.[5] Furthermore, dietary supplementation with L-fucose has been shown to suppress tumors and enhance the efficacy of immunotherapies in animal models of melanoma by increasing the levels of tumor-infiltrating lymphocytes (TILs).[6]
L-Rhamnose Derivatives:
L-rhamnose derivatives, particularly glycosylated antitumor ether lipids (GAELs), have exhibited potent cytotoxic effects against a range of human cancer cell lines, including those derived from breast, prostate, and pancreas.[7] A notable characteristic of these derivatives is their ability to induce cell death through a non-membranolytic, caspase-independent pathway.[7][8] This mechanism is particularly significant as it may be effective against chemotherapy-resistant cancer cells that have developed mechanisms to evade apoptosis.[7] For example, the L-rhamnose linked glycerolipid, 3-amino-1-O-hexadecyloxy-2R-(O–α-l-rhamnopyranosyl)-sn-glycerol, has demonstrated superior activity compared to clinical anticancer agents like cisplatin (B142131) and chlorambucil.[7]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic concentrations (CC50) of a potent L-rhamnose derivative against various cancer cell lines.
| Compound | Cell Line | Cancer Type | CC50 (µM) | Reference |
| 3-amino-1-O-hexadecyloxy-2R-(O–α-l-rhamnopyranosyl)-sn-glycerol | MDA-MB-468 | Breast | 4.8 | [7] |
| JIMT-1 | Breast | 5.5 | [7] | |
| MDA-MB-231 | Breast | 8.8 | [7] | |
| DU-145 | Prostate | 11.0 | [7] | |
| PANC-1 | Pancreatic | 9.0 | [7] |
A direct comparison in a study on solid Ehrlich tumors in mice suggested that L-rhamnose had a more promising tumor-inhibitory effect than L-fucose.[9][10]
Anti-Inflammatory Activity
Both L-fucose and L-rhamnose derivatives have shown promise in modulating inflammatory responses.
L-Fucose Derivatives:
L-fucose and its derivatives, such as fucoidan (B602826) (a sulfated polysaccharide rich in L-fucose), have demonstrated significant anti-inflammatory effects.[11][12] They can suppress the expression of pro-inflammatory mediators by inhibiting key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[11][13] L-fucose has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13][14] Studies in mouse models of gut inflammation have shown that L-fucose can reduce macrophage infiltration and pro-inflammatory cytokine levels, an effect dependent on the activation of T-regulatory cells.[15]
L-Rhamnose Derivatives:
Certain L-rhamnose derivatives, such as kaempferol (B1673270) rhamnosides, have also been evaluated for their anti-inflammatory properties. For instance, kaempferol and its 7-O-α-L-rhamnopyranoside derivative (α-rhamnoisorobin) have been shown to inhibit nitric oxide (NO) production in LPS-activated macrophages.[16] This inhibitory effect is linked to the suppression of iNOS mRNA expression and the inhibition of NF-κB-mediated luciferase activity.[16]
Comparative Anti-Inflammatory Data
The table below presents the half-maximal inhibitory concentrations (IC50) for the anti-inflammatory activity of kaempferol and its rhamnoside derivatives.
| Compound | NO Production Inhibition IC50 (µM) | NF-κB Luciferase Activity Inhibition IC50 (µM) | Reference |
| Kaempferol | 15.4 | 1.1 | [16] |
| α-rhamnoisorobin | 37.7 | 10.2 | [16] |
Signaling Pathways
The biological activities of L-fucose and L-rhamnose derivatives are mediated by their interaction with specific cellular signaling pathways.
L-Fucose Derivatives: Anti-Inflammatory Signaling
L-fucose exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways. These pathways are central to the production of pro-inflammatory mediators.
Caption: L-Fucose Anti-Inflammatory Signaling Pathway.
L-Rhamnose Derivatives: Anti-Cancer Signaling
Certain L-rhamnose derivatives induce a form of programmed cell death that is independent of caspases, a family of proteases central to apoptosis.
Caption: L-Rhamnose Derivative-Induced Caspase-Independent Cell Death.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTS/MTT) Assay
This assay is used to assess the cytotoxic effects of the sugar derivatives on cancer cell lines.
Caption: Workflow for Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the L-fucose or L-rhamnose derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of the test compounds.[17]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[17]
-
Reagent Addition:
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.[18]
-
Solubilization (MTT Assay only): Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.[18][19]
-
Absorbance Measurement: Read the absorbance using a microplate reader. The wavelength for MTS is typically 490-500 nm, and for MTT is around 570 nm.[17][18]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the CC50 value.
Antibacterial Well Diffusion Assay
This method is employed to evaluate the antibacterial activity of the sugar derivatives.
Caption: Workflow for Antibacterial Well Diffusion Assay.
Detailed Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to 0.5 McFarland turbidity standard).[20]
-
Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial inoculum.[20][21]
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer.[22]
-
Sample Application: Add a defined volume (e.g., 100 µL) of the L-fucose or L-rhamnose derivative solution at a specific concentration into the wells. Include positive (known antibiotic) and negative (solvent) controls.[21][22]
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[21]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where bacterial growth has been inhibited.[21]
Conclusion
Both L-fucose and L-rhamnose derivatives exhibit a range of promising biological activities, particularly in the fields of oncology and inflammation. L-fucose derivatives, especially fluorinated analogs, show potential as inhibitors of fucosylation and inducers of apoptosis in cancer cells, as well as potent anti-inflammatory agents through the inhibition of MAPK and NF-κB signaling. L-rhamnose derivatives have demonstrated strong, caspase-independent cytotoxic effects against cancer cells, offering a potential advantage against drug-resistant tumors. Their anti-inflammatory properties are also noteworthy. The choice between these derivatives for therapeutic development will depend on the specific disease target, the desired mechanism of action, and further preclinical and clinical evaluation. This guide provides a foundational comparison to aid in these critical research and development decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Fucose inhibits the progression of cholangiocarcinoma by causing microRNA-200b overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral L-fucose triggers an immune response for suppression of melanomas: Study [medicaldialogues.in]
- 7. Syntheses of l-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syntheses of L-Rhamnose-Linked Amino Glycerolipids and Their Cytotoxic Activities against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANTIOXIDANT AND ANTI-INFLAMMATORY EFFECTS OF RHAMNAZIN ON LIPOPOLYSACCHARIDE-INDUCED ACUTE LUNG INJURY AND INFLAMMATION IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Anti-inflammatory effects of fucoidan through inhibition of NF-κB, MAPK and Akt activation in lipopolysaccharide-induced BV2 microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. L-fucose and fucoidan alleviate high-salt diet-promoted acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. L-fucose reduces gut inflammation due to T-regulatory response in Muc2 null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. chemistnotes.com [chemistnotes.com]
- 21. hereditybio.in [hereditybio.in]
- 22. webcentral.uc.edu [webcentral.uc.edu]
Fucosylated MHC Proteins as Predictive Markers for Immunotherapy: A Comparative Guide
The advent of immunotherapy has revolutionized cancer treatment, yet predicting patient response remains a critical challenge. While established biomarkers like PD-L1 expression, Tumor Mutational Burden (TMB), and Microsatellite Instability (MSI) are routinely used, there is an unmet need for more precise and reliable predictive markers. This guide provides a comparative analysis of an emerging class of biomarkers—fucosylated MHC proteins—against established markers, offering researchers, scientists, and drug development professionals a comprehensive overview of their validation, performance, and underlying mechanisms.
Executive Summary
Recent studies have highlighted the potential of fucosylated proteins, particularly fucosylated Major Histocompatibility Complex (MHC) class II proteins like HLA-DRB1 and fucosylated α1-acid glycoprotein (B1211001) (fAGP), as predictive biomarkers for immunotherapy response. These markers are implicated in key immune signaling pathways and have shown promise in predicting outcomes in melanoma and lung cancer. This guide presents a side-by-side comparison of these novel markers with the current standards of care in immunotherapy biomarker testing, summarizing available quantitative data, detailing experimental protocols, and visualizing the relevant biological pathways.
Performance Comparison of Predictive Biomarkers
The following tables summarize the performance of fucosylated MHC-associated markers and established immunotherapy biomarkers. It is important to note that while data for established markers are derived from numerous large-scale clinical trials, the data for fucosylated markers are from smaller, exploratory studies. Further validation in larger patient cohorts is required to ascertain their definitive predictive value.
Table 1: Fucosylated Protein Markers
| Biomarker | Cancer Type | Therapeutic Agent | Key Findings | Quantitative Data (if available) |
| Fucosylated HLA-DRB1 | Melanoma | Anti-PD-1 therapy | Increased tumoral fucosylation and fucosylated HLA-DRB1 levels are associated with response to anti-PD-1 therapy. Fucosylation of HLA-DRB1 enhances CD4+ T cell-mediated anti-tumor immunity.[1][2][3][4][5] | Studies show a trend of increased fucosylated HLA-DRB1 in responders, but specific ORR, PFS, or OS data directly correlated with this marker are not yet available from large trials.[3] |
| Fucosylated α1-Acid Glycoprotein (fAGP) | Non-Small Cell Lung Cancer (NSCLC) | Nivolumab (B1139203) (anti-PD-1) | Lower serum levels of fAGP post-treatment are associated with better overall survival.[6][7] High pre-treatment fAGP levels may indicate a poor prognosis.[6][8] | In a study of 39 NSCLC patients, patients with low fAGP levels one month after starting treatment had a significantly better overall survival rate compared to those with high fAGP levels.[6] |
Table 2: Established Immunotherapy Biomarkers
| Biomarker | Cancer Type(s) | Performance Metrics (Representative Data) |
| PD-L1 Expression | NSCLC, Melanoma, Bladder Cancer, etc. | ORR: Varies significantly by cancer type and PD-L1 cutoff. For example, in NSCLC, ORR can range from ~15% in PD-L1 low to >40% in PD-L1 high patients. In a pooled analysis of nivolumab in NSCLC, patients with >1% PD-L1 expression had better outcomes.[9] PFS/OS: Higher PD-L1 expression is generally correlated with improved PFS and OS. |
| Tumor Mutational Burden (TMB) | Multiple solid tumors | ORR: Higher TMB is associated with higher ORR. For instance, patients with TMB-high tumors can have ORRs exceeding 40%. PFS/OS: High TMB is an independent predictor of improved PFS and OS in several cancers treated with immune checkpoint inhibitors. |
| Microsatellite Instability (MSI) | Colorectal, Endometrial, Gastric, etc. | ORR: Patients with MSI-High (MSI-H) tumors exhibit high response rates to immunotherapy, often exceeding 40-50%. PFS/OS: MSI-H status is a strong predictor of durable clinical benefit and improved survival with checkpoint inhibitors. |
Signaling Pathways and Experimental Workflows
Understanding the biological context of these biomarkers is crucial for their effective application. The following diagrams, generated using Graphviz, illustrate the key signaling pathways influenced by fucosylation and the experimental workflows for biomarker analysis.
Signaling Pathways
Experimental Workflows
Experimental Protocols
Analysis of Fucosylated α1-Acid Glycoprotein (fAGP) by Lectin-based ELISA
This protocol is adapted from methods used to quantify fucosylated glycoproteins in serum.
Materials:
-
96-well microtiter plates
-
Fucose-specific lectin (e.g., Aleuria aurantia (B1595364) lectin - AAL)
-
Patient serum samples
-
Bovine Serum Albumin (BSA) for blocking
-
Anti-human AGP primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with AAL lectin (e.g., 5 µg/mL in a suitable coating buffer) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted patient serum samples to the wells and incubate for 1-2 hours at room temperature to allow fucosylated proteins to bind to the lectin.
-
Primary Antibody Incubation: Wash the wells and add the anti-human AGP primary antibody. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add TMB substrate. Incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The intensity of the color is proportional to the amount of fAGP in the sample.
Identification of Fucosylated HLA-DRB1 by Mass Spectrometry
This protocol outlines a general workflow for identifying fucosylated proteins from cell lysates or tissues.
Materials:
-
Cell or tissue lysate
-
Lectin-conjugated beads (e.g., AAL-agarose)
-
Elution buffer (containing a competitive sugar like L-fucose)
-
DTT and iodoacetamide (B48618) for reduction and alkylation
-
Trypsin for digestion
-
C18 columns for peptide desalting
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Lectin Affinity Chromatography: Incubate the protein lysate with AAL-conjugated beads to capture fucosylated glycoproteins.[10]
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound fucosylated glycoproteins using a high concentration of L-fucose.[10]
-
Reduction, Alkylation, and Digestion: Reduce the disulfide bonds of the eluted proteins with DTT, alkylate with iodoacetamide, and then digest the proteins into peptides using trypsin.
-
Peptide Desalting: Desalt the peptide mixture using C18 columns.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting spectra can be used to identify the peptide sequence and the presence of fucosylation modifications.
-
Data Analysis: Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins and pinpoint the specific sites of fucosylation on HLA-DRB1.
Standard Biomarker Testing Protocols
-
PD-L1 Immunohistochemistry (IHC): This involves staining formalin-fixed, paraffin-embedded (FFPE) tumor tissue with a specific anti-PD-L1 antibody. The percentage of tumor cells and/or immune cells staining positive is then scored. Several FDA-approved companion diagnostic IHC assays are available, each with its own specific antibody clone, staining platform, and scoring algorithm.
-
Tumor Mutational Burden (TMB) Analysis: TMB is typically determined by next-generation sequencing (NGS) of tumor DNA. A panel of cancer-related genes or the whole exome is sequenced to identify the number of somatic mutations per megabase of DNA.
-
Microsatellite Instability (MSI) Testing: MSI status is assessed either by PCR-based methods that analyze the length of specific microsatellite repeats or by NGS, which can detect instability across a larger number of microsatellites. Immunohistochemistry for mismatch repair (MMR) proteins can also be used as a surrogate for MSI testing.
Conclusion and Future Directions
The validation of fucosylated MHC proteins as predictive biomarkers for immunotherapy is a promising area of research. Early studies suggest that fucosylated HLA-DRB1 and fAGP can provide valuable prognostic and potentially predictive information in melanoma and lung cancer, respectively. The underlying mechanisms involve the modulation of key immune signaling pathways, including T-cell activation and the PD-1/PD-L1 axis.
However, to establish these novel markers as reliable clinical tools, several steps are necessary:
-
Large-scale clinical validation: Prospective, multi-center clinical trials are needed to confirm the predictive value of fucosylated markers across different cancer types and therapeutic agents.
-
Standardization of assays: Robust and standardized assays for the quantification of fucosylated proteins in clinical samples need to be developed and validated.
-
Integration with existing biomarkers: Research should explore how fucosylated markers can be used in conjunction with PD-L1, TMB, and MSI to create more comprehensive predictive models.
The continued investigation of fucosylated MHC proteins holds the potential to refine patient selection for immunotherapy, ultimately leading to more personalized and effective cancer treatment.
References
- 1. Fucosylation of HLA-DRB1 regulates CD4+ T cell-mediated anti-melanoma immunity and enhances immunotherapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fucosylation of HLA-DRB1 regulates CD4+ T cell-mediated anti-melanoma immunity and enhances immunotherapy efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Role of HLA-DRB1 Fucosylation in Anti-Melanoma Immunity" by Daniel K. Lester [digitalcommons.usf.edu]
- 4. communities.springernature.com [communities.springernature.com]
- 5. [PDF] Fucosylation of HLA-DRB1 regulates CD4+ T cell-mediated anti-melanoma immunity and enhances immunotherapy efficacy | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Fucosylated Glycans in α1-Acid Glycoprotein for Monitoring Treatment Outcomes and Prognosis of Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Reverse lectin ELISA for detecting fucosylated forms of α1-acid glycoprotein associated with hepatocellular carcinoma | PLOS One [journals.plos.org]
Unveiling the Impact of SLC35C1 Knockout on Fucose Incorporation: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals detailing the critical role of the SLC35C1 transporter in cellular fucosylation. This guide provides a comparative analysis of fucose incorporation in wildtype versus SLC35C1 knockout cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The solute carrier family 35 member C1 (SLC35C1), also known as the GDP-fucose transporter, is a pivotal protein responsible for translocating GDP-fucose from the cytosol into the Golgi apparatus.[1][2] This transport is a rate-limiting step for fucosylation, a crucial post-translational modification where fucose is added to glycoproteins and glycolipids.[1] Fucosylated glycans are integral to a myriad of cellular processes, including cell adhesion, signaling, and immune responses.[1] Consequently, the absence or malfunction of SLC35C1, as seen in congenital disorders of glycosylation (CDG) type IIc (also known as Leukocyte Adhesion Deficiency type II), leads to a dramatic reduction in cellular fucosylation, resulting in severe developmental and immunological defects.[1][3]
This guide delves into the comparative differences in fucose incorporation between wildtype cells and those with a knockout of the SLC35C1 gene, providing a clear understanding of the transporter's function and the potential of fucose supplementation as a therapeutic strategy.
Quantitative Analysis of Fucosylation
The knockout of the SLC35C1 gene results in a significant, though not complete, loss of fucosylation. Studies in human embryonic kidney 293T (HEK293T) cells have demonstrated that in the absence of SLC35C1, the level of α-1,6-fucosylation (core fucosylation) on N-glycans is reduced to approximately 3-5% of that observed in wildtype cells.[4] This residual fucosylation suggests the existence of an alternative, SLC35C1-independent pathway for GDP-fucose transport into the Golgi.[5][6]
Remarkably, the fucosylation defect in SLC35C1 knockout cells can be substantially rescued by supplementing the culture medium with L-fucose.[5][6] This rescue effect is dose- and time-dependent, with millimolar concentrations of fucose leading to a near-complete restoration of fucosylation levels to that of wildtype cells.[4][7] This phenomenon highlights the preferential utilization of GDP-fucose synthesized via the salvage pathway in the SLC35C1-independent transport mechanism.[5][8]
The following tables summarize the key quantitative findings from comparative studies:
| Cell Line | Condition | α-1,6-Fucosylation Level (% of Wildtype) | Intracellular GDP-fucose (relative levels) |
| Wildtype HEK293T | Standard Medium | 100% | Normal |
| SLC35C1 KO HEK293T | Standard Medium | ~3-5%[4] | Reduced |
| SLC35C1 KO HEK293T | + 5 mM L-fucose (24h) | ~100%[4] | Significantly Increased |
| Fucose Concentration (in SLC35C1 KO cells) | Treatment Duration | α-1,6-Fucosylation Level (% restoration) |
| Nanomolar (nM) | - | Detectable incorporation[5][6] |
| Low Millimolar (e.g., 0.2-1 mM) | - | Proportional increase[4] |
| 5 mM | 24 hours | Near-complete restoration[4] |
Experimental Protocols
To aid researchers in replicating and expanding upon these findings, detailed methodologies for key experiments are provided below.
Cell Culture and Fucose Supplementation
Wildtype and SLC35C1 knockout cell lines (e.g., HEK293T) are cultured in standard growth medium (e.g., DMEM supplemented with 10% fetal bovine serum). For fucose supplementation experiments, L-fucose is added to the culture medium at the desired final concentration (e.g., ranging from nanomolar to 5 mM) for a specified duration (e.g., 24-48 hours) before analysis.
Analysis of Protein Fucosylation by Lectin Blotting
This method utilizes the fucose-binding lectin, Aleuria aurantia (B1595364) lectin (AAL), to detect fucosylated proteins.
-
Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. The total protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a protein-free blocking solution (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.
-
Lectin Incubation: The membrane is incubated with biotinylated AAL (e.g., 1-5 µg/mL in blocking buffer) for 1-2 hours at room temperature.
-
Washing: The membrane is washed multiple times with TBST to remove unbound lectin.
-
Detection: The membrane is incubated with streptavidin-horseradish peroxidase (HRP) conjugate for 1 hour at room temperature, followed by washing. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Quantification of Intracellular GDP-Fucose by LC-MS
This protocol outlines the extraction and quantification of nucleotide sugars.
-
Metabolite Extraction: Cells are rapidly quenched and metabolites are extracted using a cold solvent mixture (e.g., 80% methanol). An internal standard can be added for normalization.
-
Solid-Phase Extraction (SPE): The cell extract is loaded onto a graphitized carbon SPE column. The column is washed, and nucleotide sugars are eluted with a specific buffer (e.g., 25% acetonitrile (B52724) in 50 mM triethylammonium (B8662869) acetate).[9]
-
LC-MS Analysis: The eluted nucleotide sugars are separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS). Quantification is achieved by comparing the peak area of GDP-fucose in the samples to a standard curve generated with known concentrations of GDP-fucose.[10]
Visualizing the Pathways
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: GDP-Fucose Synthesis and Transport Pathways.
Caption: Experimental Workflow for Comparative Analysis.
References
- 1. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | GDP-fucose biosynthesis [reactome.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and analysis of sugar nucleotides using solid phase extraction and fluorophore assisted carbohydrate electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of L-fuconate and D-arabonate as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-fuconate and D-arabonate as enzyme substrates, supported by experimental data. The information presented is intended to assist researchers in selecting the appropriate substrate and methodologies for their studies in enzymology and drug development.
Executive Summary
L-fuconate and D-arabonate are sugar acids that serve as substrates for various microbial enzymes, primarily dehydratases, within distinct metabolic pathways. Experimental data reveals that enzyme substrate specificity plays a crucial role in the catalytic efficiency of these reactions. This comparison demonstrates that L-fuconate is a highly specific substrate for L-fuconate dehydratase, while D-arabonate is preferentially utilized by D-arabonate dehydratase, with limited crossover activity observed.
Data Presentation: Quantitative Comparison of Enzyme Kinetics
The following tables summarize the kinetic parameters of enzymes known to act on L-fuconate and D-arabonate, providing a direct comparison of their performance as substrates.
Table 1: Kinetic Parameters of L-Fuconate Dehydratase from Paraburkholderia mimosarum
| Substrate | Km (mM) | kcat (min-1) | kcat/Km (min-1·mM-1) |
| L-Fuconate | 0.18 ± 0.02 | 19 ± 0.6 | 106 |
| D-Arabinonate | 1.1 ± 0.1 | 24 ± 0.8 | 22 |
Data from Watanabe et al. (2024). This novel L-fuconate dehydratase exhibits a 4.8-fold higher catalytic efficiency for L-fuconate compared to D-arabinonate, primarily due to a significantly lower Km value, indicating a higher affinity for L-fuconate.[1]
Table 2: Kinetic Parameters of D-Altronate (B1238256) Dehydratase (HhAraD) from Herbaspirillum huttiense with D-arabinonate Activity
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1·M-1) |
| D-Arabinonate | 0.35 | 15.3 | 4.4 x 104 |
| L-Fuconate | Not Reported | Not Reported | Not Reported |
Data from Watanabe et al. (2019). While this enzyme is classified as a D-altronate dehydratase, it functions as a D-arabinonate dehydratase.[2] Unfortunately, its activity with L-fuconate was not reported in this study, highlighting a gap in direct comparative data for a D-arabonate-preferring enzyme.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Protocol 1: Spectrophotometric Assay for L-Fuconate Dehydratase Activity
This continuous spectrophotometric assay is adapted from the method described by Watanabe et al. (2024).[1]
Principle:
The dehydration of L-fuconate by L-fuconate dehydratase produces L-2-keto-3-deoxyfuconate. This product is then oxidized by a coupling enzyme, L-2-keto-3-deoxyfuconate 4-dehydrogenase, in the presence of NAD+. The concomitant reduction of NAD+ to NADH is monitored by the increase in absorbance at 340 nm.
Reagents:
-
50 mM HEPES-NaOH buffer (pH 7.2)
-
1 U/mL L-2-keto-3-deoxyfuconate 4-dehydrogenase (coupling enzyme)
-
1.5 mM NAD+
-
100 mM L-fuconate or D-arabonate (substrate stock solution)
-
Purified L-fuconate dehydratase
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
800 µL of 50 mM HEPES-NaOH buffer (pH 7.2)
-
50 µL of 1 U/mL coupling enzyme
-
50 µL of 1.5 mM NAD+
-
-
Incubate the mixture for 5 minutes at the desired assay temperature (e.g., 30°C) to reach thermal equilibrium.
-
Initiate the reaction by adding 100 µL of the 100 mM substrate stock solution (final concentration 10 mM).
-
Immediately start monitoring the increase in absorbance at 340 nm using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
-
For kinetic parameter determination, vary the substrate concentration (e.g., from 0.1 to 10 times the expected Km) and measure the initial rates.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: Spectrophotometric Assay for D-Arabonate Dehydratase Activity
A similar coupled spectrophotometric assay can be employed to measure D-arabonate dehydratase activity.
Principle:
D-arabonate dehydratase converts D-arabonate to 2-dehydro-3-deoxy-D-arabinonate. This product can be subsequently reduced by a coupling enzyme, such as a suitable dehydrogenase, in the presence of NADH. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.
Reagents:
-
100 mM Tris-HCl buffer (pH 7.5)
-
0.2 mM NADH
-
10 U/mL of a suitable 2-keto-3-deoxy-aldonate reductase (coupling enzyme)
-
100 mM D-arabonate or L-fuconate (substrate stock solution)
-
Purified D-arabonate dehydratase
Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing:
-
800 µL of 100 mM Tris-HCl buffer (pH 7.5)
-
50 µL of 0.2 mM NADH
-
50 µL of 10 U/mL coupling enzyme
-
-
Incubate the mixture for 5 minutes at the desired assay temperature to reach thermal equilibrium.
-
Initiate the reaction by adding 100 µL of the 100 mM substrate stock solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
For kinetic analysis, vary the substrate concentration and determine the kinetic parameters as described in Protocol 1.
Signaling and Metabolic Pathways
L-fuconate and D-arabonate are intermediates in distinct non-phosphorylative metabolic pathways in bacteria. These pathways are crucial for the utilization of non-standard sugar sources.
Non-Phosphorylative L-Fucose (B3030135) Catabolic Pathway
L-fucose, a deoxyhexose, is catabolized in some bacteria through a non-phosphorylative pathway where it is converted to pyruvate (B1213749) and lactate. L-fuconate is a key intermediate in this pathway.
Non-Phosphorylative D-Arabinose Catabolic Pathway (Weimberg Pathway)
D-arabinose can be catabolized via the Weimberg pathway, a non-phosphorylative route that converts pentoses into intermediates of central metabolism. D-arabonate is an early intermediate in this pathway.
Experimental Workflow
The general workflow for comparing L-fuconate and D-arabonate as enzyme substrates is outlined below.
Conclusion
The presented data clearly indicate that L-fuconate and D-arabonate are specific substrates for their respective dehydratases. The high catalytic efficiency of L-fuconate dehydratase with L-fuconate underscores its specialized role in the L-fucose catabolic pathway. While some enzymes exhibit promiscuity, the kinetic parameters suggest that the efficiency is significantly compromised when presented with a non-preferred substrate. For researchers studying these metabolic pathways or developing inhibitors, understanding this substrate specificity is paramount for designing relevant and effective experiments. Further research is warranted to obtain comprehensive kinetic data for D-arabonate dehydratases with L-fuconate to provide a more complete comparative picture.
References
- 1. Characterization of a novel L-fuconate dehydratase involved in the non-phosphorylated pathway of L-fucose metabolism from bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate and metabolic promiscuities of d-altronate dehydratase family proteins involved in non-phosphorylative d-arabinose, sugar acid, l-galactose and l-fucose pathways from bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-Fucose: A Safety and Logistics Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of all laboratory chemicals, including those considered non-hazardous like (+)-Fucose, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Considerations
While this compound is not classified as a hazardous substance, standard laboratory precautions should always be observed.[1][2][3] Incompatible materials include strong oxidizing agents.[4][5][6] In the event of a fire, thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO2).[4][5][7]
Step-by-Step Disposal Protocol
Disposal of this compound must adhere to local, state, and federal regulations.[4][6][7][8] The following protocol offers a general framework for its proper disposal in a laboratory setting.
1. Waste Collection:
-
Collect solid this compound waste, including expired materials and contaminated consumables (e.g., weighing paper, gloves), in a designated and clearly labeled waste container.
-
The container must be suitable for solid chemical waste, sealable, and in good condition.
2. Spill Management:
-
In the event of a spill, avoid actions that create dust.[6][7][8]
-
Gently sweep the solid material into a suitable, labeled container for disposal.[5][7][8]
3. Final Disposal:
-
Dispose of the sealed waste container through your institution's official chemical waste management program or a licensed waste disposal contractor.[2][5][8][9]
-
Do not dispose of this compound in the regular trash or pour it down the drain.[8] While some sources mention that small quantities can be disposed of with household waste, this is not a recommended practice in a professional laboratory environment.[1]
Quantitative Data
Quantitative disposal limits for this compound are not typically specified as it is widely regarded as a non-hazardous chemical.[10][11] Disposal procedures are based on best practices for chemical waste management rather than specific concentration thresholds.
| Parameter | Value | Source |
| Hazard Classification | Non-hazardous | [1][2][3][10] |
| Disposal Method | Institutional Chemical Waste Program / Licensed Contractor | [2][5][8][9] |
| Incompatible Agents | Strong oxidizing agents | [4][5] |
| Combustion Products | Carbon Monoxide (CO), Carbon Dioxide (CO2) | [4][5][7] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. oxfordlabchem.com [oxfordlabchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. sfasu.edu [sfasu.edu]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Personal protective equipment for handling (+)-Fucose
Essential Safety and Handling Guide for (+)-Fucose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound, a key reagent in various biological studies. Adherence to these procedures will minimize exposure risks and ensure a safe laboratory environment.
Core Safety and Handling Information
This compound is a hygroscopic, white, odorless powder. While it is not classified as a hazardous substance, proper handling is crucial to maintain its integrity and prevent potential irritation.[1][2] The primary routes of exposure are skin contact, eye contact, and inhalation of dust particles.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must comply with EN166 or OSHA 29 CFR 1910.133 standards.[3][4] |
| Hand Protection | Chemical-resistant Gloves (e.g., Nitrile Rubber) | Inspect gloves for integrity before use.[2] |
| Body Protection | Laboratory Coat | To prevent skin contact. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling large quantities or if dust generation is likely. |
Handling and Storage Procedures
Proper handling and storage are critical for maintaining the quality of this compound and ensuring a safe working environment.
| Aspect | Procedure |
| Handling | - Ensure adequate ventilation in the work area. - Avoid the formation of dust.[1] - Do not breathe dust. - Avoid contact with skin, eyes, and clothing.[2][4] - Wash hands thoroughly after handling.[2] |
| Storage | - Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2] - Protect from moisture as the substance is hygroscopic.[1] |
Spill and Disposal Management
In the event of a spill, prompt and appropriate action is necessary. Disposal must be in accordance with all local, state, and federal regulations.
| Procedure | Action |
| Spill Cleanup | - Use appropriate tools to sweep or shovel the spilled solid into a suitable container for disposal.[1] - Avoid generating dust during cleanup.[1][5] - Clean the spill area with water. |
| Disposal | - Dispose of waste in accordance with local, regional, and national regulations.[2] - Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[2] |
Experimental Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, the following workflow should be followed. This diagram illustrates the key steps from preparation to disposal.
Caption: This diagram outlines the procedural steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
